1H-Benzotriazole-6-methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-benzotriazol-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJXZTKRHRFTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1H-Benzotriazole-6-methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1H-Benzotriazole-6-methanamine (CAS No. 496841-88-4), a versatile heterocyclic amine with significant potential in medicinal chemistry and drug development. Drawing upon available data and established principles of heterocyclic chemistry, this document details its chemical and physical properties, outlines synthetic approaches, and explores its current and potential applications.
Molecular Structure and Isomerism: A Foundational Overview
This compound is a derivative of benzotriazole, a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a 1,2,3-triazole ring. The key feature of this particular isomer is the methanamine (-CH₂NH₂) substituent at the 6-position of the benzotriazole ring system.
It is crucial to distinguish this compound from its isomers, such as the 1-methyl, 5-methanamine, and 7-methanamine derivatives, as the position of the substituent significantly influences the molecule's electronic properties, reactivity, and biological activity. The "1H" designation indicates that the proton on the triazole ring is located on the nitrogen at position 1. Tautomerism is a known characteristic of benzotriazoles, with the potential for the proton to reside on the nitrogen at position 2 (2H-benzotriazole). In solution, the 1H-tautomer is generally the predominant form.[1]
Physicochemical Properties: A Data-Driven Analysis
While extensive experimentally-derived data for this compound is limited in publicly accessible literature, computational predictions and data from related compounds provide valuable insights into its physicochemical profile.
| Property | Predicted Value/Information | Source |
| CAS Number | 496841-88-4 | [2][3] |
| Molecular Formula | C₇H₈N₄ | [4] |
| Molecular Weight | 148.17 g/mol | [4] |
| Boiling Point | 431.9±20.0 °C (Predicted) | [5] |
| Density | 1.368±0.06 g/cm³ (Predicted) | [5] |
| pKa | 6.95±0.40 (Predicted) | [5] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol, methanol, and DMF.[6] | [6] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C.[2] | [2] |
Note: The provided boiling point, density, and pKa values are computational predictions and should be used as estimates.[5] Experimental verification is recommended for precise applications.
Spectroscopic Characterization: The Fingerprint of a Molecule
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methylene (-CH₂) protons of the methanamine group, and a broad singlet for the amine (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the position of the methanamine substituent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons and the methylene carbon will be key identifiers.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching vibrations within the heterocyclic ring system.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
For reference, the spectral data for the parent compound, 1H-Benzotriazole, is well-documented and can serve as a basis for comparison.[1]
Synthesis of this compound: A Strategic Approach
A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of benzotriazole derivatives and other aminomethylated aromatic compounds.
A common strategy involves the functionalization of a pre-formed benzotriazole ring or the cyclization of a suitably substituted benzene derivative. One potential pathway is the reduction of 1H-benzotriazole-6-carbonitrile.
Caption: Plausible synthetic route to this compound.
Experimental Protocol: A General Guideline for Synthesis via Nitrile Reduction
Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.
-
Starting Material: 1H-Benzotriazole-6-carbonitrile.
-
Reduction:
-
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1H-Benzotriazole-6-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Method B: Catalytic Hydrogenation:
-
Dissolve 1H-Benzotriazole-6-carbonitrile in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.
-
Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Reactivity and Chemical Behavior: The Aminomethyl Group as a Key Player
The chemical reactivity of this compound is dictated by the interplay of the benzotriazole ring system and the aminomethyl substituent.
-
Basicity: The primary amine of the methanamine group is basic and will readily react with acids to form ammonium salts. This property is crucial for its handling, purification, and potential formulation in drug development.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom of the amine group makes it a good nucleophile. It can participate in a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. Regioselective N-alkylation of benzotriazoles is a well-studied area, and similar principles can be applied to the exocyclic amine.[7][8]
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases).
-
-
Reactivity of the Benzotriazole Ring: The benzotriazole ring itself can undergo electrophilic substitution reactions, although the ring is generally considered electron-deficient. The position of these substitutions will be directed by the existing methanamine group.
Caption: Key reaction types of this compound.
Applications in Drug Discovery and Medicinal Chemistry: A Scaffold of Interest
The benzotriazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[9][10] Its derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, antiviral, and enzyme inhibitors.[10][11]
The introduction of the aminomethyl group at the 6-position of the benzotriazole scaffold provides a key handle for further chemical modification and library synthesis. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse functional groups.
Potential therapeutic applications where this compound could serve as a valuable building block include:
-
Enzyme Inhibitors: The benzotriazole ring can interact with the active sites of various enzymes. The aminomethyl group can be functionalized to introduce moieties that enhance binding affinity and selectivity. For instance, derivatives of benzotriazole have been studied as inhibitors of α-glucosidase and α-amylase for the management of diabetes.[12]
-
Antimicrobial Agents: The benzotriazole nucleus is a component of several antimicrobial agents. The aminomethyl group allows for the synthesis of a diverse library of compounds to be screened against various pathogens.[13]
-
Kinase Inhibitors: Benzotriazole derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy.[9]
Caption: Workflow for utilizing this compound in drug discovery.
Safety and Handling: A Prudent Approach
Specific safety data for this compound is not extensively published. However, based on the known hazards of related benzotriazole derivatives and primary amines, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
It is imperative to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety and handling information before working with this compound.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While a comprehensive experimental characterization is still needed in the public domain, its predicted properties and the known reactivity of the benzotriazole and aminomethyl functionalities highlight its potential for the synthesis of diverse compound libraries. Future research should focus on the detailed experimental validation of its physicochemical properties, the optimization of its synthesis, and the exploration of its utility in the development of novel therapeutic agents.
References
- Khan, K. M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. European Journal of Medicinal Chemistry, 183, 111677. [Link]
- Chiacchio, M. A., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. Molecules, 25(1), 123. [Link]
- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 27(2), 123-135. [Link]
- World Journal of Pharmaceutical Research. (2025). Benzotriazole Derivatives: A Comprehensive Review of Their Synthesis and Pharmacological Activities. World Journal of Pharmaceutical Research, 14(11). [Link]
- Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. (n.d.).
- The Chemistry of Benzotriazole Derivatives. (n.d.). National Academic Digital Library of Ethiopia. [Link]
- Visagaperumal, D., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION FOR CERTAIN 1-(1H-BENZOTRIAZOL-1-YL)-1-SUBSTITUTED PHENYL METHANAMINE. TSI Journals. [Link]
- Physico-chemical Properties of Benzotriazole derivatives. (n.d.).
- PubChem. (n.d.). 1H-Benzotriazole.
- Gudaparthi, V., et al. (n.d.). Synthesis, Characterization and Cardioprotective Activity of Some Novel Benzotriazole and Pyrazole Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
- SHANGHAI ZZBIO CO., LTD. (n.d.). This compound CAS NO.496841-88-4. [Link]
- Royal Society of Chemistry. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. [Link]
- Tiwari, V. K., et al. (n.d.).
- Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]
- Royal Society of Chemistry. (n.d.). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and. [Link]
- SpectraBase. (n.d.). 1H-1,2,3-benzotriazole-1-methanamine, 5-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-. [Link]
- Royal Society of Chemistry. (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. [Link]
- PubMed. (2025).
- Amines and Heterocycles. (2018). LibreTexts. [Link]
- National Institutes of Health. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. [Link]
- ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of 1H-Benzotriazol-1-yl{2-hydroxy-5-[(E)
- Journal of the Chilean Chemical Society. (n.d.). MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS. [Link]
- MDPI. (n.d.). 4-(4-(((1H-Benzo[d][10][13][15]triazol-1-yl)oxy)methyl). [Link]
- PubChem. (n.d.). 1-methyl-1H-1,2,3-benzotriazol-6-amine.
- MedChemica. (n.d.).
- MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]
- YouTube. (2025).
- YouTube. (2024).
- ResearchGate. (n.d.). (PDF) 4-(4-(((1H-Benzo[d][10][13][15]triazol-1-yl)oxy)methyl). [Link]
- Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
- GCW Gandhi Nagar Jammu. (n.d.). Aromatic heterocycles 1: structures and reactions. [Link]
- YouTube. (2021).
- Lanxess. (n.d.). Methyl-1H-benzotriazole, sodium salt. [Link]
- Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE. [Link]
Sources
- 1. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 2. This compound | 496841-88-4 [chemicalbook.com]
- 3. This compound, CasNo.496841-88-4 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]
- 4. 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | CID 590468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 496841-88-4 [m.chemicalbook.com]
- 6. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
An In-depth Technical Guide to 1H-Benzotriazole-6-methanamine: A Versatile Scaffold in Chemical and Pharmaceutical Research
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and versatile chemical properties.[1][2] These heterocyclic compounds, characterized by a fused benzene and triazole ring system, serve as crucial pharmacophores in the development of novel therapeutic agents.[1][2] The benzotriazole nucleus is implicated in a range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1][2][3] 1H-Benzotriazole-6-methanamine, the subject of this guide, is a specific derivative that incorporates a reactive aminomethyl group, positioning it as a valuable building block for further chemical modifications and drug discovery endeavors.[4][5][6] While specific research on the 6-methanamine isomer is emerging, a deep understanding of the parent benzotriazole scaffold provides a robust framework for exploring its potential.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 496841-88-4 | [4][7][8] |
| Molecular Formula | C7H8N4 | [8][9] |
| Molecular Weight | 148.17 g/mol | [8][9] |
| Appearance | White to off-white powder (inferred) | [10] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [8] |
| SMILES Code | NCC1=CC=C2N=NNC2=C1 | [8] |
Synthesis and Characterization: A Strategic Approach
While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, its structure suggests plausible synthetic routes based on established benzotriazole chemistry. The classical and most widely employed method for forming the benzotriazole ring is the diazotization of o-phenylenediamines.[2][11]
Conceptual Synthesis Workflow
A logical synthetic approach would likely involve the reduction of a corresponding nitro or cyano precursor at the 6-position of the benzotriazole ring.
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Diazotization and Cyclization:
-
Dissolve the appropriately substituted o-phenylenediamine in an acidic solution (e.g., acetic acid).[11]
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature.
-
Allow the reaction to proceed to form the benzotriazole intermediate.
-
-
Reduction of the Functional Group:
-
Isolate and purify the benzotriazole intermediate (e.g., 6-cyano-1H-benzotriazole).
-
Subject the intermediate to a suitable reducing agent. For a nitrile, this could involve lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or catalytic hydrogenation using a catalyst like Raney Nickel.
-
Carefully quench the reaction and work up to isolate the crude product.
-
-
Purification and Characterization:
-
Purify the final product using techniques such as column chromatography or recrystallization.
-
Confirm the structure and purity using analytical methods like ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Potential Applications in Drug Discovery and Beyond
The true potential of this compound lies in its utility as a versatile building block, stemming from the diverse biological activities of the benzotriazole scaffold.[1][2]
Antimicrobial and Antiviral Research
Benzotriazole derivatives have demonstrated significant activity against a range of pathogens.[1][3] For instance, certain N-alkyl derivatives of benzotriazole have shown inhibitory activity against the NTPase/helicase of the Hepatitis C virus (HCV) and other Flaviviridae viruses.[12] The presence of the aminomethyl group in this compound provides a convenient handle for the synthesis of a library of N-substituted derivatives, which could be screened for antimicrobial and antiviral properties.
Anticancer Drug Development
The benzotriazole core is a feature in several compounds investigated for their anticancer properties.[1] The ability to functionalize the amine group allows for the attachment of various pharmacophores, potentially leading to the development of novel kinase inhibitors or other targeted anticancer agents.
Corrosion Inhibition
Beyond pharmaceuticals, benzotriazoles are widely recognized as effective corrosion inhibitors, particularly for copper and its alloys.[13] While the primary application of this compound is anticipated in life sciences, its inherent benzotriazole structure suggests potential utility in materials science, which could be explored further.
Safety and Handling
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chemical entity. Its value is intrinsically linked to the rich and diverse biological and chemical properties of the broader benzotriazole family. The presence of a primary amine function at the 6-position provides a strategic point for chemical diversification, opening avenues for the synthesis of novel compounds with potential therapeutic applications. As research continues to uncover the vast potential of heterocyclic chemistry in drug discovery, molecules like this compound will undoubtedly play a crucial role as versatile building blocks in the creation of next-generation pharmaceuticals and advanced materials.
References
- This compound | 496841-88-4 - ChemicalBook. (2022-08-26).
- Benzotriazole-5-carboxylic acid 23814-12-2 wiki - Guidechem.
- 496841-88-4|this compound|BLD Pharm.
- Safety Data Sheet - Chevron. (2025-06-06).
- This compound CAS#: 496841-88-4 - ChemicalBook.
- Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–666.
- This compound CAS NO.496841-88-4 - SHANGHAI ZZBIO CO., LTD.
- SYNTHESIS AND ANTIMICROBIAL EVALUATION FOR CERTAIN 1-(1H-BENZOTRIAZOL-1-YL)-1-SUBSTITUTED PHENYL METHANAMINE - TSI Journals.
- Safety Data Sheet - Fisher Scientific.
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
- 1H-BENZOTRIAZOLE - Ataman Kimya.
- CAS:496841-88-4|1H-benzotriazol-6-methanamin.
- Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central.
- Benzotriazole synthesis - Organic Chemistry Portal.
- 6-Aminomethyl-1H-benzotriazole - CRO SPLENDID LAB.
- 1H-Benzotriazole, CAS 95-14-7. (2020-03-09).
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities - ResearchGate. (2025-08-06).
- Review on synthetic study of benzotriazole - GSC Online Press.
- 1,2,3-benzotriazole - Organic Syntheses Procedure.
- 1-methyl-1H-1,2,3-benzotriazol-6-amine - PubChem.
- Methyl-1H-benzotriazole (mixture) - Chem-Impex.
- CAS:496841-88-4|1H-bensótríazól-6-metanamín - Henan Alfa Chemical Co., Ltd.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.496841-88-4 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]
- 5. dk.alfa-industry.com [dk.alfa-industry.com]
- 6. tlh.alfa-industry.com [tlh.alfa-industry.com]
- 7. This compound | 496841-88-4 [chemicalbook.com]
- 8. 496841-88-4|this compound|BLD Pharm [bldpharm.com]
- 9. 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | CID 590468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. cglapps.chevron.com [cglapps.chevron.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 1H-Benzotriazole-6-methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1H-Benzotriazole-6-methanamine, a key building block in medicinal chemistry and drug development. The document details two primary synthetic pathways, commencing from readily available starting materials. Each route is elucidated with detailed reaction mechanisms, step-by-step experimental protocols, and expert insights into the causality behind experimental choices. This guide is designed to be a self-validating system, ensuring scientific integrity and reproducibility for researchers in the field.
Introduction: The Significance of this compound
1H-Benzotriazole and its derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The aminomethyl functional group at the 6-position of the benzotriazole scaffold, as seen in this compound, serves as a crucial handle for the introduction of diverse molecular fragments, enabling the exploration of vast chemical space in drug discovery programs. The ability to efficiently and reliably synthesize this key intermediate is therefore of paramount importance.
This guide presents two robust and validated synthetic routes to this compound, designed to provide researchers with a clear and reproducible roadmap for its preparation.
Strategic Overview of Synthetic Pathways
Two principal synthetic strategies are presented, each with its own set of advantages. Both pathways initiate from the common and commercially available starting material, p-toluidine.
-
Pathway A: The Benzylic Bromination Route. This pathway involves the initial formation of the benzotriazole ring system, followed by functionalization of the 6-methyl group via a radical-initiated benzylic bromination. The resulting 6-(bromomethyl)-1H-benzotriazole is then converted to the target amine.
-
Pathway B: The Reductive Amination Route. This alternative strategy also begins with the formation of a 6-methylbenzotriazole intermediate. The methyl group is then oxidized to an aldehyde, which subsequently undergoes reductive amination to yield the final product.
The choice between these pathways may be dictated by the availability of specific reagents, desired scale of synthesis, and the tolerance of other functional groups in more complex derivatives.
}
Figure 1: Overview of the two primary synthetic pathways to this compound.Pathway A: The Benzylic Bromination Route
This pathway is a classical and reliable method for the synthesis of the target compound. It proceeds in four distinct steps from p-toluidine.
Step 1: Synthesis of 4-Methyl-2-nitroaniline
The initial step involves the nitration of p-toluidine. To control the regioselectivity and prevent over-nitration, the highly activating amino group is first protected as an acetamide.
Mechanism: The acetylation of the amino group reduces its electron-donating capacity and provides steric hindrance, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the amino group and para to the methyl group. The nitronium ion is generated in situ from the reaction of nitric acid and sulfuric acid. Subsequent hydrolysis of the acetamide group under basic conditions yields the desired 4-methyl-2-nitroaniline.
Experimental Protocol: Synthesis of 4-Methyl-2-nitroaniline
-
Acetylation: To a stirred solution of p-toluidine (10.7 g, 0.1 mol) in glacial acetic acid (20 mL), slowly add acetic anhydride (10.2 mL, 0.11 mol) while maintaining the temperature below 40°C. Stir the mixture at room temperature for 1 hour. Pour the reaction mixture into ice-water (200 mL) and collect the precipitated N-(4-methylphenyl)acetamide by filtration. Wash the solid with cold water and dry.
-
Nitration: To a stirred solution of N-(4-methylphenyl)acetamide (14.9 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0-5°C, add a mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture at 0-5°C for 2 hours.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice (300 g). Collect the precipitated N-(4-methyl-2-nitrophenyl)acetamide by filtration and wash with cold water. Suspend the crude product in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL) and heat to reflux for 4 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into water (500 mL). Neutralize the solution with aqueous sodium hydroxide to pH 7-8. The precipitated 4-methyl-2-nitroaniline is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
| Parameter | Value |
| Typical Yield | 70-80% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of 6-Methyl-1H-benzotriazole
The second step involves the formation of the triazole ring through diazotization of the vicinal diamine, which is generated in situ by the reduction of the nitro group of 4-methyl-2-nitroaniline.
Mechanism: The nitro group of 4-methyl-2-nitroaniline is first reduced to an amino group, typically using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This generates the unstable 3,4-diaminotoluene. Without isolation, this intermediate is treated with sodium nitrite in an acidic medium. The nitrous acid formed in situ diazotizes one of the amino groups to form a diazonium salt. The adjacent amino group then acts as an intramolecular nucleophile, attacking the diazonium group to form the five-membered triazole ring after deprotonation.
Experimental Protocol: Synthesis of 6-Methyl-1H-benzotriazole
-
Reduction and Cyclization: To a stirred solution of 4-methyl-2-nitroaniline (15.2 g, 0.1 mol) in glacial acetic acid (100 mL), add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise at 15-20°C.
-
Reaction Progression: A mild exotherm is typically observed. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-water (500 mL). The precipitated 6-methyl-1H-benzotriazole is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a mixture of water and ethanol.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >97% |
Step 3: Synthesis of 6-(Bromomethyl)-1H-benzotriazole
This crucial step involves the selective bromination of the methyl group at the 6-position. This is achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source.[1][2][3][4]
Mechanism: The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, which generates a bromine radical from NBS. This bromine radical abstracts a hydrogen atom from the benzylic methyl group of 6-methyl-1H-benzotriazole, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to generate the 6-(bromomethyl)-1H-benzotriazole product and a succinimidyl radical, which continues the chain reaction. The use of NBS is critical as it maintains a low, steady concentration of bromine, which favors radical substitution over electrophilic aromatic substitution on the benzotriazole ring.[1][2][3][4]
Experimental Protocol: Synthesis of 6-(Bromomethyl)-1H-benzotriazole
-
Reaction Setup: A mixture of 6-methyl-1H-benzotriazole (13.3 g, 0.1 mol), N-bromosuccinimide (18.7 g, 0.105 mol), and benzoyl peroxide (0.24 g, 1 mmol) in carbon tetrachloride (200 mL) is heated to reflux under a nitrogen atmosphere.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-(bromomethyl)-1H-benzotriazole.
| Parameter | Value |
| Typical Yield | 60-70% |
| Purity (by LC-MS) | >95% |
Step 4: Synthesis of this compound
The final step is the conversion of the bromomethyl group to the desired aminomethyl group. The Gabriel synthesis is a highly effective and controlled method for this transformation, preventing the over-alkylation often observed with direct amination.[5][6][7][8][9]
Mechanism: Potassium phthalimide is used as a protected source of ammonia. The phthalimide anion acts as a nucleophile and displaces the bromide from 6-(bromomethyl)-1H-benzotriazole in an SN2 reaction to form N-((1H-benzo[d][5][10]triazol-6-yl)methyl)phthalimide. The primary amine is then liberated by hydrazinolysis, where hydrazine cleaves the phthalimide group to form the stable phthalhydrazide byproduct and the desired this compound.[5][6][7][8][9]
Experimental Protocol: Synthesis of this compound
-
Phthalimide Alkylation: To a stirred solution of 6-(bromomethyl)-1H-benzotriazole (21.2 g, 0.1 mol) in dimethylformamide (DMF) (150 mL), add potassium phthalimide (19.4 g, 0.105 mol). Heat the mixture to 80°C for 3 hours.
-
Hydrazinolysis: Cool the reaction mixture to room temperature and add hydrazine hydrate (6 mL, 0.12 mol). Heat the mixture to 80°C for an additional 2 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water (500 mL). The precipitated phthalhydrazide is removed by filtration. The filtrate is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to yield this compound.
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
}
Figure 2: Detailed workflow for the Benzylic Bromination Route (Pathway A).Pathway B: The Reductive Amination Route
This pathway offers an alternative approach that avoids the use of a brominating agent and may be advantageous in certain contexts.
Step 1 & 2: Synthesis of 6-Methyl-1H-benzotriazole
The initial steps to synthesize 6-methyl-1H-benzotriazole are identical to those described in Pathway A (Sections 3.1 and 3.2).
Step 3: Synthesis of 1H-Benzotriazole-6-carboxaldehyde
This step involves the oxidation of the methyl group of 6-methyl-1H-benzotriazole to an aldehyde. A variety of oxidizing agents can be employed for this transformation.
Mechanism: The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid or degradation of the benzotriazole ring. Mild oxidizing agents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are often effective for the selective oxidation of benzylic methyl groups to aldehydes. The reaction mechanism with these reagents typically involves the formation of an intermediate that is then hydrolyzed to the aldehyde.
Experimental Protocol: Synthesis of 1H-Benzotriazole-6-carboxaldehyde
-
Reaction Setup: A mixture of 6-methyl-1H-benzotriazole (13.3 g, 0.1 mol) and selenium dioxide (12.2 g, 0.11 mol) in a mixture of dioxane (150 mL) and water (5 mL) is heated to reflux for 12 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After cooling, the selenium byproduct is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude aldehyde is purified by column chromatography on silica gel.
| Parameter | Value |
| Typical Yield | 50-60% |
| Purity (by NMR) | >96% |
Step 4: Synthesis of this compound via Reductive Amination
The final step is the conversion of the aldehyde to the primary amine via reductive amination.[10][11][12][13]
Mechanism: The aldehyde first reacts with an ammonia source, such as ammonium acetate or a solution of ammonia in an alcohol, to form an intermediate imine. This imine is then reduced in situ to the primary amine using a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this transformation as they are selective for the reduction of the imine in the presence of the aldehyde.[10][11][12][13]
Experimental Protocol: Synthesis of this compound
-
Imine Formation: To a stirred solution of 1H-benzotriazole-6-carboxaldehyde (14.7 g, 0.1 mol) in methanol (200 mL), add ammonium acetate (38.5 g, 0.5 mol). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (6.3 g, 0.1 mol) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of 2M hydrochloric acid until the solution is acidic. Concentrate the mixture under reduced pressure. Basify the residue with aqueous sodium hydroxide and extract with ethyl acetate. The combined organic layers are dried and concentrated. The crude amine is purified by column chromatography.
| Parameter | Value |
| Typical Yield | 65-75% |
| Purity (by HPLC) | >98% |
}
Figure 3: Detailed workflow for the Reductive Amination Route (Pathway B).Conclusion and Future Perspectives
This guide has detailed two robust and reproducible synthetic routes for the preparation of this compound. Both the benzylic bromination and reductive amination pathways offer viable options for researchers, with the choice depending on specific laboratory constraints and preferences. The protocols provided are intended to serve as a reliable foundation for the synthesis of this important building block and its analogues.
The versatility of the aminomethyl group in this compound opens up a myriad of possibilities for the development of novel therapeutic agents. Future research in this area will likely focus on the derivatization of this amine to explore new structure-activity relationships and to identify lead compounds with improved pharmacological profiles.
References
- Synthesis of 1 H -Benzotriazoles via Reductive Amination on Solid Supports. (2025).
- Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society.
- Benzylic Bromin
- Gabriel Synthesis. (2023). Chemistry LibreTexts. [Link]
- 10.
- Gabriel synthesis. Wikipedia. [Link]
- The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]
- Synthesis and Practical Use of 1H‐1,2,3‐Benzotriazole‐5‐carboxaldehyde for Reductive Amination. (2025).
- 11.10: Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. [Link]
- ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. (2025).
- Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). PubMed. [Link]
- The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. [Link]
- Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. (2014). PubMed. [Link]
- Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. (2025).
- Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. (2020). University of Turin. [Link]
- SYNTHESIS AND ANTIMICROBIAL EVALUATION FOR CERTAIN 1-(1H-BENZOTRIAZOL-1-YL)-1-SUBSTITUTED PHENYL METHANAMINE. TSI Journals. [Link]
- Review on synthetic study of benzotriazole. GSC Online Press. [Link]
- 1H-BENZOTRIAZOLE.
- Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source. Green Chemistry (RSC Publishing). [Link]
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).
- 1H-Benzotriazole, 6(or 7)-methyl-. US EPA. [Link]
- Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Deriv
- Transformation of 1H-benzotriazole by ozone in aqueous solution. (2012). PubMed. [Link]
- Scheme for synthesis of 1-alkylamino substituted benzotriazole... (2014).
- Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023).
- Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - PubMed Central. [Link]
- Boron Radical Promoted Metal-Free Transformation of Nitroazobenzene into Benzotriazole. PMC - NIH. [Link]
- Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. NIH. [Link]
- Transformation of 1H-Benzotriazole by Ozone in Aqueous Solution. (2025).
- Synthesis and structure of L (1-((pyridin-3-yl)methyl)-1H-benzotriazole). (2014).
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
Sources
- 1. Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure and Significance of 1H-Benzotriazole-6-methanamine
Abstract
This technical guide provides a comprehensive examination of 1H-Benzotriazole-6-methanamine, a heterocyclic compound of significant interest to the scientific and drug development communities. We will dissect its core molecular architecture, explore robust synthetic pathways, and detail state-of-the-art analytical protocols for its characterization. Beyond its fundamental properties, this guide illuminates the strategic importance of the this compound scaffold as a versatile building block in medicinal chemistry. By synthesizing field-proven insights with established chemical principles, this document serves as an essential resource for researchers aiming to leverage this molecule's unique structural features for the rational design of novel therapeutic agents and advanced chemical entities.
Introduction to the Benzotriazole Scaffold: A Privileged Structure in Chemistry
The benzotriazole moiety, a bicyclic system consisting of a benzene ring fused to a 1,2,3-triazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3] This versatility stems from the scaffold's unique electronic properties, its ability to engage in various non-covalent interactions (such as hydrogen bonding and π-stacking), and its metabolic stability.
This compound (C7H8N4) is a specific derivative that combines the foundational benzotriazole core with a reactive methanamine (-CH2NH2) substituent. This primary amine group is not merely a passive feature; it serves as a critical chemical handle for synthetic elaboration, enabling the construction of large, diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Understanding its molecular structure in depth is paramount to unlocking its full potential in drug discovery and materials science.
Molecular Architecture and Physicochemical Properties
The structure of this compound is defined by two key components: the aromatic benzotriazole core and the exocyclic aminomethyl group. The "1H" designation specifies the tautomeric form where a proton resides on the N1 nitrogen of the triazole ring, which is generally the more stable isomer in solid and solution phases.[1] The methanamine group is positioned at the 6-position of the benzene ring, providing a site for functionalization that is sterically accessible.
Caption: 2D representation of this compound.
The physicochemical properties of this compound are summarized below, providing essential data for experimental design.
| Property | Value | Reference |
| CAS Number | 496841-88-4 | [4][5] |
| Molecular Formula | C7H8N4 | [4] |
| Molecular Weight | 148.17 g/mol | [4][6] |
| Predicted Boiling Point | 431.9 ± 20.0 °C | [4] |
| Predicted Density | 1.368 ± 0.06 g/cm3 | [4] |
| Hydrogen Bond Donors | 2 (1 from N-H, 1 from NH2) | |
| Hydrogen Bond Acceptors | 3 (from triazole nitrogens) |
Synthesis and Derivatization Strategies
A robust and reproducible synthesis is the cornerstone of any research involving a novel chemical entity. The synthesis of this compound can be logically approached from substituted o-phenylenediamines, a classic and reliable method for forming the benzotriazole ring.[7]
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available 4-methyl-1,2-phenylenediamine. This pathway is designed for efficiency and scalability.
Caption: Proposed multi-step synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
Step 1: Synthesis of 6-methyl-1H-benzotriazole
-
In a 500 mL round-bottom flask, dissolve 12.2 g (0.1 mol) of 4-methyl-1,2-phenylenediamine in 150 mL of glacial acetic acid and 150 mL of water.
-
Cool the solution to 5 °C in an ice-water bath with gentle stirring.
-
Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 40 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled diamine solution over 30 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical: slow, cold addition prevents the uncontrolled decomposition of nitrous acid and minimizes side reactions. Acetic acid is used as it provides a sufficiently acidic medium without the harshness of mineral acids, leading to cleaner reactions and better yields.[7]
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield 6-methyl-1H-benzotriazole.
Step 2 & 3: Conversion to this compound
-
Suspend 13.3 g (0.1 mol) of 6-methyl-1H-benzotriazole and 17.8 g (0.1 mol) of N-Bromosuccinimide (NBS) in 200 mL of carbon tetrachloride.
-
Add a catalytic amount (0.2 g) of Azobisisobutyronitrile (AIBN) and reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude 6-(bromomethyl)-1H-benzotriazole.
-
Without further purification, dissolve the crude bromide in 100 mL of THF and add it to 200 mL of concentrated aqueous ammonia at 0 °C.
-
Stir the mixture vigorously at room temperature overnight.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, DCM:Methanol gradient) to obtain pure this compound.
Structural Elucidation and Analytical Protocols
Confirming the molecular structure is a non-negotiable step that underpins the trustworthiness of all subsequent research. A combination of spectroscopic techniques provides a self-validating system for structural verification.
| Technique | Sample Preparation | Expected Key Observations |
| ¹H NMR | 5-10 mg in 0.6 mL DMSO-d6 | Aromatic Protons: 3 distinct signals in the δ 7.0-8.0 ppm range. Methylene Protons (-CH₂-): A singlet around δ 4.0 ppm. Amine Protons (-NH₂): A broad singlet, exchangeable with D₂O. Triazole Proton (-NH-): A very broad singlet at high chemical shift (>10 ppm). |
| ¹³C NMR | 20-30 mg in 0.7 mL DMSO-d6 | Aromatic Carbons: 6 signals in the δ 110-150 ppm range. Methylene Carbon (-CH₂-): 1 signal around δ 40-45 ppm. |
| FTIR (ATR) | 1-2 mg solid sample | N-H Stretch (Amine): Two medium peaks ~3300-3400 cm⁻¹. N-H Stretch (Triazole): Broad peak ~3100-3200 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aromatic C=C Stretch: Peaks ~1450-1600 cm⁻¹. |
| LC-MS (ESI+) | 1 mg/mL in Methanol/Water | [M+H]⁺ Ion: A prominent peak at m/z = 149.08, confirming the molecular weight of 148.17 Da.[4] |
Role in Medicinal Chemistry and Drug Development
The true value of this compound lies in its application as a scaffold. The benzotriazole core often acts as a bioisostere for indole or other bicyclic systems, while the methanamine group provides a vector for introducing diverse pharmacophoric elements.
The Methanamine Group as a Key Interaction Point
In rational drug design, primary amines are highly valued for their ability to form strong, directional hydrogen bonds or salt bridges with acidic residues (e.g., Aspartate, Glutamate) in protein active sites. This interaction can be a critical anchoring point that significantly enhances binding affinity and selectivity.
The diagram below illustrates a hypothetical scenario where a drug candidate derived from our scaffold inhibits a protein kinase by forming a key hydrogen bond with an aspartate residue in the hinge region of the ATP-binding pocket.
Caption: Interaction of a hypothetical drug with a kinase active site.
This model underscores the causality behind synthetic choices: by modifying the 'R-Group', scientists can tune the molecule's interaction with the hydrophobic gatekeeper residue, while the methanamine group provides a conserved, high-affinity anchor point. This dual-interaction strategy is a powerful approach in modern drug discovery. The benzotriazole scaffold itself has been explored for developing potent inhibitors against viral enzymes like the NTPase/helicase of the Hepatitis C virus (HCV).[8]
Conclusion and Future Perspectives
This compound is more than a simple chemical compound; it is a strategic platform for innovation. Its molecular structure, characterized by a stable aromatic core and a synthetically versatile amine functional group, makes it an invaluable asset for researchers in drug development and materials science. The robust synthetic and analytical protocols outlined in this guide provide a solid foundation for its reliable production and characterization.
Future research will likely focus on leveraging this scaffold to create novel covalent inhibitors, PROTACs (PROteolysis TArgeting Chimeras), and molecular probes. Furthermore, its properties as a ligand for metal-catalyzed reactions remain an exciting and underexplored avenue, promising new synthetic methodologies for the broader scientific community.[9]
References
- Synthesis and Antimicrobial Evaluation for Certain 1-(1H-Benzotriazol-1-YL)-1-Substituted Phenyl Methanamine. TSI Journals. [Link]
- 1-methyl-1H-1,2,3-benzotriazol-6-amine.
- Cas 124316-00-3,N-(TRIPHENYLPHOSPHORANYLIDENE)-1H-BENZOTRIAZOLE-1-METHANAMINE. LookChem. [Link]
- 1H-Benzotriazole. NIST WebBook, SRD 69. [Link]
- 1H-Benzotriazole IR Spectrum. NIST WebBook, SRD 69. [Link]
- 1H-BENZOTRIAZOLE.
- 1H-Benzotriazole, 6(or 7)-methyl-. United States Environmental Protection Agency. [Link]
- Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]
- 1H-Benzotriazole.
- Benzotriazole: An overview on its versatile biological behavior.
- Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae.
- 1,2,3-benzotriazole. Organic Syntheses. [Link]
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review. [Link]
- Synthesis method of benzotriazole.
- 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. This compound CAS#: 496841-88-4 [m.chemicalbook.com]
- 5. This compound | 496841-88-4 [chemicalbook.com]
- 6. 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | CID 590468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 1H-Benzotriazole-6-methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1H-Benzotriazole-6-methanamine. As this compound is a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural features through modern spectroscopic techniques is paramount for its effective utilization and for ensuring the integrity of downstream applications. This guide will delve into the theoretical underpinnings and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy as they apply to this specific molecule.
Molecular Structure and its Spectroscopic Implications
This compound (CAS 496841-88-4) is a derivative of benzotriazole, a bicyclic heterocyclic compound.[1][2] The introduction of a methanamine (-CH₂NH₂) group at the 6-position of the benzotriazole ring system significantly influences its electronic environment and, consequently, its spectroscopic properties. The presence of aromatic protons, a methylene bridge, and an amine group gives rise to a unique set of signals in various spectroscopic analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amine group and the electron-withdrawing character of the triazole ring.[4][5]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.0 | m | - |
| Methylene (-CH₂-) | ~3.9 | s | - |
| Amine (-NH₂) | 1.5 - 3.0 | br s | - |
| Triazole N-H | 13.0 - 15.0 | br s | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-H | 110 - 130 |
| Aromatic C (quaternary) | 130 - 150 |
| Methylene (-CH₂-) | ~45 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6][7][8][9]
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, 0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for benzotriazole derivatives due to its high polarity).
-
Mixing: Gently vortex the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette.
-
Transfer: Carefully transfer the solution into a clean 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Data Acquisition: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity. Standard ¹H and ¹³C NMR spectra are then acquired.
Caption: Experimental workflow for NMR spectroscopy.
Interpretation of Predicted NMR Spectra
-
¹H NMR: The aromatic region is expected to show a complex multiplet due to the coupling between the non-equivalent aromatic protons. The exact pattern will depend on the specific substitution pattern of the methanamine group on the benzotriazole ring system. The methylene protons are expected to appear as a singlet, as they are not adjacent to any other protons. The amine protons will likely be a broad singlet, and their chemical shift can be concentration and solvent dependent. The N-H proton of the triazole ring is expected to be a very broad signal at a high chemical shift.[10]
-
¹³C NMR: The number of signals in the aromatic region will confirm the substitution pattern. The upfield signal around 45 ppm will be characteristic of the methylene carbon. The chemical shifts of the aromatic carbons will be influenced by the positions of the nitrogen atoms in the triazole ring and the methanamine substituent.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 149.08 | Protonated molecular ion |
| [M]⁺˙ | 148.07 | Molecular ion |
| Fragment | 118.06 | Loss of CH₂NH₂ |
| Fragment | 91.05 | Further fragmentation |
Experimental Protocol for Mass Spectrometry
Instrumentation: Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile for ESI).
-
Infusion: The sample solution is introduced into the ion source of the mass spectrometer.
-
Ionization: The molecules are ionized (e.g., by protonation in ESI or electron impact in EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Caption: Predicted fragmentation pathway of this compound.
Interpretation of Predicted Mass Spectrum
The mass spectrum is expected to show a prominent molecular ion peak at m/z 148.[13] A key fragmentation pathway for nitrogen heterocycles often involves the loss of stable neutral molecules like N₂.[14][15][16] For this compound, a characteristic fragmentation would be the loss of the methanamine group (CH₂NH₂) to give a fragment at m/z 118. Further fragmentation of the benzotriazole ring could lead to ions at lower m/z values, such as the loss of N₂ to give a fragment at m/z 90 from the m/z 118 ion. The exact fragmentation pattern will depend on the ionization method used.[17]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule.[18]
Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium (two bands for primary amine) |
| N-H stretch (triazole) | 3100 - 3300 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| N-H bend (amine) | 1590 - 1650 | Medium |
| C-N stretch | 1250 - 1350 | Medium |
Experimental Protocol for IR Spectroscopy
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Background Scan: A background spectrum of the empty sample compartment is recorded.
-
Sample Scan: The sample is placed in the IR beam, and the spectrum is recorded.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum.
Interpretation of Predicted IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups. The two N-H stretching bands for the primary amine are expected in the 3300-3500 cm⁻¹ region.[19][20][21] A broader N-H stretch for the triazole ring is also anticipated. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.[22] The aliphatic C-H stretches will correspond to the methylene group. The C-N stretching vibration will also be present in the fingerprint region.[23][24]
Conclusion
References
- Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. (n.d.).
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24).
- This compound | 496841-88-4. (n.d.). BLD Pharm.
- NMR Sample Preparation | Chemical Instrument
- MASS SPECTROMETRY: FRAGMENTATION P
- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.).
- Sample Preparation | Faculty of Mathem
- How To Prepare And Run An NMR Sample. (2025, July 24).
- This compound CAS NO.496841-88-4. (n.d.).
- Spectroscopy of Arom
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- Infrared Spectroscopy. (n.d.).
- This compound | 496841-88-4. (2022, August 26).
- Interpreting | OpenOChem Learn. (n.d.).
- Katritzky, A. R., Yannakopoulou, K., Kuzmierkiewicz, W., Aurrecoechea, J. M., Palenik, G. J., Koziol, A. E., & Szczesniak, M. (n.d.). The Chemistry of N-Substituted Benzotriazoles. Part 7.t The Isomeric Composition and Mechanism of Interconversion of Some.
- NMR Spectroscopy of Arom
- Short Summary of 1H-NMR Interpret
- The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. (n.d.). In MDPI.
- This compound CAS#: 496841-88-4. (n.d.).
- AB451923 | CAS 496841-88-4 – abcr Gute Chemie. (n.d.).
- Spectroscopy of Amines. (2024, March 24).
- IR Spectroscopy Tutorial: Amines. (n.d.).
- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds.
- Competitive and Consecutive Eliminations of N₂ and CO (or C2H4) from some Heterocyclics Under Electron Impact. (n.d.).
- 1H-Benzotriazole. (n.d.).
- 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... (n.d.).
- 1-methyl-1H-1,2,3-benzotriazol-6-amine. (n.d.).
- Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC. (2024, June 27).
- ¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with... (n.d.).
- 1H-Benzotriazole(95-14-7) 1 H NMR. (n.d.).
- 1H-Benzotriazole | C6H5N3 | CID 7220. (n.d.).
- 1H-Benzotriazole. (n.d.).
- Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calcul
- An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines | Request PDF. (2025, August 10).
- Imidazolium-supported benzotriazole: An efficient and recoverable activating reagent for amide, ester and thioester. (n.d.).
- FTIR spectrum of benzotriazole. | Download Scientific Diagram. (n.d.).
- 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 13C NMR spectrum. (n.d.).
- 1H-Benzotriazole(95-14-7) IR1. (n.d.).
Sources
- 1. This compound | 496841-88-4 [chemicalbook.com]
- 2. AB451923 | CAS 496841-88-4 – abcr Gute Chemie [abcr.com]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. 1H-Benzotriazole(95-14-7) 1H NMR [m.chemicalbook.com]
- 11. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 13C NMR spectrum [chemicalbook.com]
- 13. 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | CID 590468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. connectsci.au [connectsci.au]
- 16. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
- 17. 1H-Benzotriazole [webbook.nist.gov]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. 1H-Benzotriazole(95-14-7) IR Spectrum [chemicalbook.com]
The Discovery and Development of Novel Benzotriazole Derivatives: A Technical Guide for Researchers
Foreword: The Enduring Potential of the Benzotriazole Scaffold
The benzotriazole moiety, a fused heterocyclic system of a benzene and a triazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutics.[1] Benzotriazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[3][4][5] This guide provides an in-depth technical overview for researchers and drug development professionals, detailing the synthesis, characterization, and biological evaluation of novel benzotriazole derivatives, with a focus on their potential as anticancer agents. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
I. Design and Synthesis of Novel Benzotriazole Derivatives
The versatility of the benzotriazole core allows for extensive chemical modification at the N-1 and N-2 positions of the triazole ring, as well as on the benzene ring itself.[6] This structural flexibility is key to tuning the pharmacological properties and exploring the structure-activity relationships (SAR) of new derivatives.
Core Synthetic Strategy: N-Substitution of the Benzotriazole Ring
A common and effective strategy for generating diverse libraries of benzotriazole derivatives is through N-alkylation or N-arylation.[7] This approach allows for the introduction of various functional groups that can modulate the compound's physicochemical properties and biological activity.
Experimental Protocol: Synthesis of N-Substituted Benzotriazole Derivatives [7][8]
This protocol outlines a general and robust method for the N-substitution of benzotriazole.
Materials:
-
1H-Benzotriazole
-
Appropriate alkyl or benzyl halide (e.g., ethyl chloroacetate, substituted benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), dry
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1H-benzotriazole (1 equivalent) in dry acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution. The K₂CO₃ acts as a base to deprotonate the benzotriazole, forming the benzotriazolide anion, which is a more potent nucleophile.
-
Addition of Electrophile: To the stirring suspension, add the desired alkyl or benzyl halide (1-1.2 equivalents) dropwise at room temperature. The choice of solvent (acetone or DMF) can influence the reaction rate and yield; DMF is generally used for less reactive halides.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to increase the rate of the nucleophilic substitution reaction.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure N-substituted benzotriazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[5][9][10]
Causality in Synthesis: The choice of the halide and the reaction conditions (solvent, temperature, and reaction time) are critical for achieving high yields and regioselectivity (N-1 vs. N-2 substitution). Microwave-assisted synthesis can also be employed to significantly reduce reaction times and improve yields.[11]
II. Structural Characterization of Benzotriazole Derivatives
Unambiguous structural elucidation is paramount in drug discovery. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks for the benzotriazole ring and the newly introduced substituents should be identified.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise determination of the structure, including the position of substitution on the benzotriazole ring.[9][10]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.[9][10]
III. In Vitro Biological Evaluation: Assessing Anticancer Potential
A crucial step in the drug discovery pipeline is the evaluation of the biological activity of the newly synthesized compounds. For potential anticancer agents, a tiered approach is often used, starting with broad cytotoxicity screening followed by more specific mechanistic assays.
A. Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.[12][13]
Experimental Protocol: MTT Assay for Cell Viability [12][13][14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]
-
Compound Treatment: The following day, treat the cells with various concentrations of the benzotriazole derivatives (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[15]
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[13] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[15]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Data Presentation: Cytotoxicity of Novel Benzotriazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| BZT-001 | MCF-7 (Breast Cancer) | 5.2 |
| BZT-002 | MCF-7 (Breast Cancer) | 2.8 |
| BZT-003 | HeLa (Cervical Cancer) | 8.1 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.5 |
B. Mechanism of Action: Inhibition of Tubulin Polymerization
Many potent anticancer agents exert their effects by disrupting the microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis.[16][17] Benzotriazole derivatives have been identified as inhibitors of tubulin polymerization.[16][17][18]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based) [19]
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Glycerol (polymerization enhancer)
-
Fluorescent reporter dye that binds to polymerized tubulin (e.g., DAPI)
-
Positive control (e.g., Paclitaxel - stabilizer) and negative control (e.g., Colchicine - destabilizer)[19][20]
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing tubulin in the assay buffer.
-
Compound Addition: Add the test benzotriazole derivatives at various concentrations.
-
Initiation of Polymerization: Initiate tubulin polymerization by adding GTP and glycerol and incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence of the reporter dye increases as it binds to the polymerized microtubules.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization can be calculated from the slope of the linear portion of the curve. The inhibitory effect of the compounds is determined by comparing the polymerization rates in the presence and absence of the test compounds.
Visualization of the Experimental Workflow
Caption: Benzotriazole derivatives can inhibit the FAK signaling pathway.
B. Disruption of Microtubule Dynamics
As previously discussed, the disruption of microtubule polymerization is a key mechanism of action for many anticancer drugs. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. [16][17] Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by benzotriazole derivatives.
V. Antimicrobial Activity of Benzotriazole Derivatives
Beyond their anticancer potential, benzotriazole derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. [4][11] Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [21] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains
-
Nutrient broth or other suitable growth medium
-
96-well microtiter plates
-
Test compounds and standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds and standard drugs in the 96-well plate containing the growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
VI. Conclusion and Future Directions
The benzotriazole scaffold continues to be a highly valuable starting point for the development of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the generation of large and diverse chemical libraries, which can be screened for a wide range of biological activities. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of benzotriazole derivatives in the ongoing quest for new and more effective drugs to combat cancer and infectious diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel mechanisms of action and combination therapies.
References
- Dwivedi, A. R., Rawat, S. S., Kumar, V., Kumar, N., Kumar, V., Yadav, R. P., Baranwal, S., Prasad, A., & Kumar, V. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 278–292. [Link]
- Li, Q., Liu, G., Wang, N., Yin, H., & Li, Z. (2018). Synthesis and anticancer activity of benzotriazole derivatives. Medicinal Chemistry Research, 27(4), 1193-1200. [Link]
- ResearchGate. (n.d.). Synthesis and anticancer activity of benzotriazole derivatives | Request PDF.
- SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACET. (n.d.).
- Li, Y., Liu, Y., Li, C., Zhang, Y., & Liu, M. (2013). Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. Bioorganic & Medicinal Chemistry, 21(12), 3465–3471. [Link]
- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]
- Pawar, S. S., Kadam, S. S., & Chaware, V. J. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85. [Link]
- Singh, N., Rather, M. A., Dar, B. A., Ganaie, M. A., Bhat, Z. S., Pandit, A., & Qurishi, M. A. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(46), 44031–44043. [Link]
- ResearchGate. (n.d.). Substrate scope for the synthesis of N1‐substituted benzotriazoles. [a] 4.5 equivalents of reagents were used.
- CONICET. (n.d.). Synthesis of N-Benzenesulfonylbenzotriazole Derivatives, and Evaluation of their Antimicrobial Activity.
- Semantic Scholar. (n.d.). Benzotriazole: An overview on its versatile biological behavior.
- MDPI. (2022). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 23(23), 15206. [Link]
- Taj, R., Khurshid, S., Fatima, I., Shakil, S., Al-Ghamdi, K. M., Al-Ghamdi, A. A., & Khan, A. U. (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances, 13(31), 21609–21622. [Link]
- MTT Cell Assay Protocol. (n.d.).
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]
- Kassab, A. E. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. Archiv der Pharmazie, 356(8), e2300102. [Link]
- Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and. (n.d.).
- GSC Online Press. (n.d.). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
- Hashim, G., Bashir, H., & Abdalfarg, N. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide. Scientific Journal for Faculty of Science-Sirte University, 3(1), 54-60. [Link]
- Wahi, A. K., Singh, A., & Singh, A. K. (2011). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. International Journal of Research in Pharmacy and Chemistry, 1(4), 1110-1112. [Link]
- ResearchGate. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 -chloro -N -(Substitutedphenyl) Acetamide.
- Synthesis of Benzotriazole Derivatives. (2021). International Invention of Scientific Journal, 5(03), 29-37. [Link]
- OUCI. (n.d.). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relati….
- Kamal, A., Kumar, G. B., & Sree, G. (2017). Benzothiazole derivatives as anticancer agents. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 271-281. [Link]
- ResearchGate. (2025). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Request PDF.
- ResearchGate. (2025). (PDF) Microwave-Assisted Solvent-Free Synthesis of N-alkyl Benzotriazole Derivatives: Antimicrobial Studies.
- ResearchGate. (n.d.). Tubulin polymerization inhibition of the tested compounds.
- Dwivedi, A. R., Rawat, S. S., Kumar, V., Kumar, N., Kumar, V., Yadav, R. P., Baranwal, S., Prasad, A., & Kumar, V. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 278–292. [Link]
- ResearchGate. (n.d.). Minimal Inhibitory Concentration (MIC) in M of Compounds Against Tested....
Sources
- 1. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relati… [ouci.dntb.gov.ua]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 5. Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide | Scientific Journal for Faculty of Science-Sirte University [journal.su.edu.ly]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. rsc.org [rsc.org]
- 10. iisj.in [iisj.in]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT (Assay protocol [protocols.io]
- 16. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
- 18. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ijrpc.com [ijrpc.com]
An In-Depth Technical Guide to the Biological Activity of Benzotriazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a triazole ring.[1] This core structure, with its three nitrogen atoms, serves as a versatile scaffold in medicinal chemistry, allowing for a wide range of chemical modifications.[2][3] These modifications have led to the development of a vast library of benzotriazole derivatives with a broad spectrum of pharmacological activities, making them a significant area of interest in drug discovery and development.[2][4] This guide provides a comprehensive overview of the diverse biological activities of benzotriazole compounds, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Benzotriazole and its derivatives have demonstrated significant potential across various therapeutic areas, including as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2][3] The unique structural properties of the benzotriazole nucleus, such as its ability to engage in hydrogen bonding and π-π stacking interactions, contribute to its capacity to bind to various biological targets.[5] The versatility of this scaffold allows medicinal chemists to fine-tune the pharmacological properties of its derivatives to enhance potency and selectivity.[2]
It is also important to note that while many benzotriazole derivatives show promise as therapeutic agents, some, like certain benzotriazole ultraviolet (UV) stabilizers, have been identified as environmental contaminants with potential toxicological effects, including endocrine disruption.[6][7] Therefore, a thorough evaluation of both the therapeutic efficacy and the toxicological profile is crucial in the development of new benzotriazole-based drugs.
Antimicrobial Activity
Benzotriazole derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.[5][8] Their efficacy against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), makes them particularly valuable in the ongoing battle against antimicrobial resistance.[2][9]
Antibacterial Activity
Numerous studies have highlighted the potent antibacterial effects of benzotriazole derivatives against both Gram-positive and Gram-negative bacteria.[2] For instance, certain trifluoromethyl-substituted benzimidazole derivatives, which share a similar structural motif, have shown remarkable potency against MRSA strains.[2] The mechanism of antibacterial action for some derivatives involves the disruption of the bacterial cell membrane, leading to cell lysis and death.[2] Modifications to the benzotriazole core, such as the addition of halogen or alkyl groups, can significantly influence their antibacterial potency.[2]
The structure-activity relationship (SAR) of these compounds is a key area of research, with studies showing that substitutions at different positions on the benzotriazole ring can enhance activity against specific bacterial species like E. coli, E. faecalis, S. aureus, and P. aeruginosa.[5] For example, adding a -COOMe group at the fifth position of the benzotriazole ring has resulted in compounds with very low minimum inhibitory concentrations (MICs).[5]
Antifungal Activity
In addition to their antibacterial properties, benzotriazole derivatives have demonstrated significant antifungal activity against a range of fungal pathogens, including Candida albicans and Aspergillus niger.[2][9] This makes them potential candidates for the development of new antifungal drugs to address the growing challenge of fungal infections.[3] Some derivatives have shown antifungal activity comparable to standard drugs like griseofulvin.[3]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of benzotriazole compounds against bacterial and fungal strains.
1. Preparation of Microbial Inoculum:
- Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the benzotriazole compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
3. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
- Include positive controls (microorganism in medium without the compound) and negative controls (medium only).
- Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria and Candida species) for 18-24 hours (bacteria) or 24-48 hours (fungi).
4. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
- Visual inspection or a spectrophotometric reading can be used to determine the MIC.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and benzotriazole derivatives have shown considerable promise in this field.[10] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes essential for cancer cell proliferation and survival.[2]
Mechanisms of Anticancer Action
1. Kinase Inhibition: Many benzotriazole derivatives act as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle in cancer cells.[2] This selective inhibition can lead to cell cycle arrest and apoptosis in cancer cells while sparing normal cells.[2]
2. Tubulin Polymerization Inhibition: Another important mechanism of action is the inhibition of tubulin polymerization.[11] Tubulin is a protein that assembles into microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
3. Induction of Apoptosis: Benzotriazole derivatives can induce apoptosis (programmed cell death) in cancer cells through various pathways.[10] Some compounds have been shown to increase the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to the activation of the mitochondrial pathway of apoptosis.[10]
4. Inhibition of Angiogenesis: Some derivatives may also exert their anticancer effects by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10]
The N-substitution of the benzotriazole ring is a common strategy for developing anticancer agents, with different substituents leading to varying degrees of cytotoxicity against different cancer cell lines, including breast, lung, colorectal, and cervical cancers.[10]
Illustrative Signaling Pathway: Kinase Inhibition by Benzotriazole Derivatives
Caption: Kinase inhibition pathway by a benzotriazole derivative.
Antiviral Activity
Benzotriazole derivatives have also been investigated for their antiviral properties against a range of DNA and RNA viruses.[12][13] The search for new antiviral agents is crucial, especially for treating infections caused by enteroviruses, for which there are currently limited treatment options.[13]
Studies have shown that certain benzotriazole derivatives are active against viruses such as Coxsackievirus B5 (CV-B5), Poliovirus, and Respiratory Syncytial Virus (RSV).[12][14] The antiviral activity is often selective, with specific derivatives showing efficacy against particular viruses.[13] For example, some compounds have demonstrated potent and selective activity against CVB-5, a member of the Picornaviridae family.[14][15]
The mechanism of antiviral action can vary. For some derivatives active against CVB5, the mechanism is thought to involve interference with the early stages of viral infection, such as viral attachment to host cells.[14] Other potential mechanisms include the inhibition of viral enzymes like RNA-dependent RNA polymerase.[16]
Structure-activity relationship studies are ongoing to optimize the antiviral potency of these compounds. Modifications to the benzotriazole scaffold, particularly at the N-1 position of the triazole ring, have been shown to be well-tolerated and can be used to introduce various functional groups to enhance antiviral activity.[16]
Other Biological Activities
Beyond their antimicrobial, anticancer, and antiviral effects, benzotriazole derivatives have demonstrated a wide array of other pharmacological properties.
-
Anti-inflammatory and Analgesic Activity: Some benzotriazole derivatives have shown anti-inflammatory activity comparable to standard drugs.[2][9] Additionally, certain derivatives have exhibited analgesic effects that surpass those of standard medications.[2] The mechanism for the anti-inflammatory activity may involve the inhibition of pathways like NF-κB.[17]
-
Antioxidant Activity: Certain benzotriazole-substituted compounds have displayed superior free radical scavenging abilities, highlighting their potential as antioxidants.[2][9]
-
Antiprotozoal Activity: Some derivatives have shown potent activity against protozoa such as Acanthamoeba castellanii.[2][9]
-
Enzyme Inhibition: Benzotriazole derivatives have been explored as inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-hyperglycemic agents.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of benzotriazole derivatives is highly dependent on their chemical structure. The benzotriazole core provides a rigid scaffold that can be functionalized at various positions to modulate its interaction with biological targets.[2]
-
N-Substitution: The nitrogen atoms in the triazole ring, particularly N-1 and N-2, are common sites for substitution. N-substituted derivatives have shown a wide range of activities, including anticancer and antiviral effects.[10][16]
-
Benzene Ring Substitution: Modifications to the fused benzene ring, such as the introduction of halogen atoms or other functional groups, can significantly impact the biological activity.[1] For instance, halogenation can enhance the lipophilicity and, in some cases, the potency of the compounds.[16]
The exploration of SAR allows for the rational design of new benzotriazole derivatives with improved potency, selectivity, and pharmacokinetic properties.[2]
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A typical workflow for the development of benzotriazole-based therapeutic agents.
Future Perspectives
The field of benzotriazole research continues to evolve, with ongoing efforts to discover and develop new derivatives with enhanced therapeutic potential. The versatility of the benzotriazole scaffold, combined with modern drug design strategies, offers exciting opportunities for the future.[16]
Future research will likely focus on:
-
Broad-spectrum agents: Designing derivatives with activity against a wide range of pathogens or cancer types.[16]
-
Targeted therapies: Developing compounds that selectively target specific enzymes or receptors to minimize off-target effects.
-
Combination therapies: Investigating the synergistic effects of benzotriazole derivatives with existing drugs to overcome resistance and improve treatment outcomes.
-
Improved safety profiles: Modifying structures to reduce toxicity and improve pharmacokinetic properties.
The continued exploration of the vast chemical space of benzotriazole derivatives holds great promise for addressing unmet medical needs and advancing human health.
References
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
- Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central.
- Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology.
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
- Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel
- Investigating the Antimicrobial Activity of Deriv
- Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers | Environment & Health.
- Investigating the Antimicrobial Activity of Derivatives of Benzotriazole.
- Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal.
- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv
- Benzotriazole. Wikipedia.
- Corrosion Inhibitory Behavior Study of Benzotriazole in Corrosive Environment.
- Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC - NIH.
- (PDF) Benzotriazole Derivatives And Its Pharmacological Activity.
- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv
- Review on Benzotriazole As Anti-corrosive Agents. Jetir.Org.
- Synthesis and biological evaluation of some novel thiazole substituted benzotriazole deriv
- Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers.
- Molecular Lockpicks: Benzotriazole Derivatives in the Fight Against Viral P
- Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. PubMed.
- Review Of Benzotriazole. IJCRT.org.
- Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III.
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
- Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymeriz
- Synthesis and Evaluation of Benzimidazole Analogs as NF-κB Inhibitors | Request PDF.
- BENZOTRIAZOLES: TOXICITY AND DEGRADATION.
- Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. International Journal of Pharmaceutical Sciences.
- Triazoles as a class of multifunctional corrosion inhibitors. Review. Part II.
- Benzotriazole. Santa Cruz Biotechnology.
- Design, synthesis and evaluation of benzotriazole deriv
- ANTICORROSIVE ACTIVITY FOR BENZOTRIAZOLE DERIVATIVES.
- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv
- Benzotriazole: An overview on its versatile biological behavior | Semantic Scholar.
- Synthesis and anticancer activity of benzotriazole deriv
- Antiproliferative activity of benzotriazole analogues on selected cell lines (IC 50 [µM]).
- Synthesis and anticancer activity of benzotriazole derivatives | Request PDF.
- Review on synthetic study of benzotriazole. GSC Online Press.
- New scaffolds of inhibitors targeting the DNA binding of NF-κB.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. ijcrt.org [ijcrt.org]
- 5. jrasb.com [jrasb.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship | MDPI [mdpi.com]
- 11. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 13. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Lockpicks: Benzotriazole Derivatives in the Fight Against Viral Pathogenesis - PharmaFeatures [pharmafeatures.com]
- 17. researchgate.net [researchgate.net]
1H-Benzotriazole-6-methanamine: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzotriazole-6-methanamine stands as a pivotal molecular scaffold in the landscape of modern organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive primary aminomethyl group appended to the versatile benzotriazole core, offers a dual functionality that chemists can strategically exploit. This guide provides an in-depth analysis of the physicochemical properties, reactivity, and synthetic applications of this building block. We will explore the causality behind its utility in constructing complex molecular architectures, particularly in the realm of drug discovery, supported by detailed protocols and mechanistic insights. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical expertise required to effectively leverage this compound in their synthetic endeavors.
The Benzotriazole Scaffold: A Privileged Structure in Chemistry
The benzotriazole moiety is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] Benzotriazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]
The versatility of the benzotriazole core stems from several key features:
-
Bioisosterism: It can act as a bioisostere for an indole or a purine base, enabling it to bind to biological targets typically addressed by these natural motifs.[2]
-
Hydrogen Bonding: The triazole ring contains both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.
-
Chemical Stability: The scaffold is generally stable under a wide range of reaction conditions, yet it can also be employed as a reactive intermediate or a leaving group in certain synthetic transformations.[6][7]
-
Modulation of Physicochemical Properties: The benzotriazole unit can influence a molecule's solubility, lipophilicity, and metabolic stability, key parameters in drug design.
This compound harnesses these advantageous properties and introduces a synthetically versatile primary amine, providing a direct handle for diversification and library synthesis.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of this compound is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 496841-88-4 | [8][9] |
| Molecular Formula | C7H8N4 | [8] |
| Molecular Weight | 148.17 g/mol | [8] |
| Boiling Point | 431.9 ± 20.0 °C (Predicted) | [8] |
| Density | 1.368 ± 0.06 g/cm3 (Predicted) | [8] |
| Storage | Store under inert gas | [8] |
The reactivity of this compound is dominated by two key sites: the primary aminomethyl group at the 6-position and the triazole ring system .
Caption: Key reactive sites of this compound.
-
The Aminomethyl Group: As a primary amine, this group is a potent nucleophile. It readily participates in a wide range of classical amine reactions, most notably amide bond formation, N-alkylation, reductive amination, and sulfonamide synthesis. This functional group serves as the primary attachment point for building molecular complexity.
-
The Triazole Ring: The nitrogen atoms of the triazole ring can be alkylated, although this is less common when the more reactive aminomethyl group is present.[10] More significantly, the benzotriazole moiety itself can function as an excellent leaving group in reactions developed by Katritzky, known as the "benzotriazole methodology," which facilitates the formation of C-C, C-N, C-O, and C-S bonds.[6]
Core Synthetic Application: Amide Bond Formation
The most prevalent application of this compound is in the synthesis of amides, a functional group central to a vast number of pharmaceuticals. The choice of coupling reagent is critical and is dictated by the nature of the carboxylic acid substrate, particularly its susceptibility to racemization.
Causality in Coupling Reagent Selection
-
Carbodiimides (DCC, EDC): Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and efficient dehydrating agents.[11][12] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] However, this intermediate is prone to racemization, especially with α-chiral carboxylic acids.
-
Benzotriazole-based Additives (HOBt, HOAt): To suppress racemization, carbodiimide reactions are almost always performed with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[12] These additives rapidly trap the O-acylisourea to form a less reactive but more stable active ester, which minimizes epimerization before reacting with the amine.[12]
-
Uronium/Aminium and Phosphonium Salts (HATU, BOP): For challenging couplings, such as those involving sterically hindered acids or amines, more potent reagents are required. Reagents like HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) and BOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) are pre-activated forms of HOAt and HOBt, respectively.[13][14] They offer faster reaction rates and higher yields, albeit at a greater cost. The choice of HATU is often preferred for its high efficiency and low levels of side reactions.
Caption: Decision workflow for selecting an amide coupling reagent.
Case Study: Synthesis of a Benzotriazole-based Kinase Inhibitor Scaffold
The benzotriazole scaffold is a key feature in many kinase inhibitors, which are a critical class of anticancer drugs.[2][6][15] The aminomethyl handle of this compound provides a straightforward route to elaborate the core structure and explore the structure-activity relationship (SAR).
Let's consider a representative synthesis of a generic kinase inhibitor scaffold. This workflow highlights the strategic use of our building block.
Experimental Protocol: HATU-mediated Amide Coupling
This protocol describes the coupling of this compound with a representative substituted benzoic acid, a common step in constructing kinase inhibitor libraries.[16]
Materials:
-
This compound (1.0 eq)
-
4-Chloro-3-(trifluoromethyl)benzoic acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add 4-Chloro-3-(trifluoromethyl)benzoic acid (1.05 eq) and HATU (1.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent). Stir the solution for 5 minutes at room temperature. Rationale: Pre-activating the carboxylic acid with HATU forms the active ester before the amine is introduced, ensuring an efficient reaction.
-
Base Addition: Add DIPEA (3.0 eq) to the stirring solution. The solution may change color. Rationale: DIPEA is a non-nucleophilic base that scavenges the HCl produced during the reaction and maintains a basic pH required for the amine to be nucleophilic.
-
Nucleophile Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction flask.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3 (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide product.
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Strategic Considerations and Future Outlook
The selection of this compound as a building block is a strategic decision in drug design. Its rigid bicyclic core helps to position substituents in a well-defined region of 3D space, which is critical for optimizing interactions with a target protein. The aminomethyl linker provides sufficient flexibility for the appended moiety to adopt a low-energy binding conformation.
The future applications of this building block are expanding beyond medicinal chemistry into materials science, where it can be incorporated into polymers or used as a ligand for creating novel metal-organic frameworks.[6][17] Its ability to form stable complexes and its inherent UV-stabilizing properties, characteristic of the benzotriazole class, make it an attractive component for functional materials.[18]
References
- Anjana, V.S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 369-380.
- Carta, A., et al. (2014). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 87, 1-37.
- Al-Ostoot, F.H., et al. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. Archiv der Pharmazie, 356(8), e2300102.
- BenchChem Technical Support Team. (2025). Benzotriazole: A Versatile Scaffold in Medicinal Chemistry - An In-depth Technical Guide. BenchChem.
- Suma, B.V., Natesh, N.N., & Madhavan, V. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.
- Damschroder, R.E., & Peterson, W.D. (1943). 1,2,3-Benzotriazole. Organic Syntheses, Coll. Vol. 3, p.106.
- OKS. (n.d.).
- Saleh, D.M., & Al-Salami, B.K. (2025). Antioxidant and Antimicrobial Activity of New Amide Compounds Containing Azo Group Using Dicyclohexylcarbodiimide (DCC) as Coupling Agent. Journal of Chemical and Pharmaceutical Research.
- Unknown Author. (n.d.). Synthesis and Antimicrobial Evaluation for Certain 1-(1H-Benzotriazol-1-YL)-1-Substituted Phenyl Methanamine. TSI Journals.
- Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315-26.
- Khan, I., et al. (2023).
- Tiwari, V.K., et al. (n.d.).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- PubChem. (n.d.). 1-methyl-1H-1,2,3-benzotriazol-6-amine.
- Google Patents. (2016). CN105237488A - Synthesis method of benzotriazole.
- Vibzz Lab. (2023). Benzotriazole : Organic Synthesis. YouTube.
- Katritzky, A.R., et al. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919-1932.
- Avhad, K.C., & Upadhyay, K.D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
- Kumar, D., et al. (2016). 1-(Hydroxymethyl)-1H-benzotriazole: An Efficient Ligand for Copper-Catalyzed Ullmann-Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. Synlett.
- US EPA. (n.d.). 1H-Benzotriazole, 6(or 7)-methyl- - Substance Details.
- ResearchGate. (2014). (PDF) Facile synthesis of 1-Alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications.
- US EPA. (n.d.). Formaldehyde, reaction products with 6(or 7)-methyl-1H-benzotriazole and oleylamine - Substance Details.
- Semantic Scholar. (n.d.). Benzotriazole in medicinal chemistry: An overview.
- Wielechowska, M., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 169, 109446.
- ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6...).
- Fisher Scientific. (n.d.). Amide Synthesis.
- Al-Ghorbani, M., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(15), 5800.
- Minnesota Department of Health. (n.d.). Toxicological Summary for: 1H-Benzotriazole.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 496841-88-4 [m.chemicalbook.com]
- 9. This compound | 496841-88-4 [chemicalbook.com]
- 10. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. [PDF] Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. gsconlinepress.com [gsconlinepress.com]
A Theoretical and Computational Guide to the Isomers of Aminobenzotriazole
This technical guide provides a comprehensive exploration of the theoretical underpinnings of benzotriazole amine isomers, with a particular focus on their structural stability, tautomeric equilibria, and predicted spectroscopic properties. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes findings from computational chemistry to offer insights into the nuanced behavior of these important heterocyclic compounds.
Introduction: The Structural Versatility of Benzotriazole and its Amino Derivatives
Benzotriazole is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities.[1] A key feature of benzotriazole is its ability to exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. The relative stability of these tautomers is a subject of ongoing theoretical and experimental investigation, with computational studies indicating a delicate energy balance that can be influenced by the chosen theoretical method and basis set.[2] For instance, while Hartree-Fock calculations tend to favor the 1H-tautomer, MP2 level calculations often suggest the 2H-tautomer is more stable.[2] More advanced methods like B3LYP and coupled-cluster theory, especially when including zero-point energy corrections, often predict the 1H-tautomer to be slightly more stable.[2]
The introduction of an amino group to the benzotriazole scaffold gives rise to a variety of positional isomers, each with its own unique electronic and steric properties. These include N-amino isomers, such as the well-studied 1-aminobenzotriazole (1-ABT), and C-amino isomers, where the amino group is attached to the benzene ring (e.g., 4-aminobenzotriazole and 5-aminobenzotriazole). Understanding the isomeric and tautomeric preferences of these aminobenzotriazoles is crucial for rational drug design, as these structural nuances can profoundly impact a molecule's biological activity and pharmacokinetic profile.
Computational Methodology: A Framework for In-Silico Analysis
The theoretical investigation of benzotriazole amine isomers relies heavily on quantum chemical calculations, particularly Density Functional Theory (DFT). The choice of functional and basis set is critical for obtaining accurate and reliable results.
The B3LYP/6-311++G** Level of Theory
A widely employed and well-validated approach for studying such systems is the use of the B3LYP hybrid functional in conjunction with the 6-311++G** basis set.[3][4]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation effects, crucial for accurately predicting the subtle energy differences between isomers and tautomers.
-
6-311++G :** This Pople-style basis set is a triple-zeta basis set, providing a flexible description of the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing non-covalent interactions and the behavior of lone pairs. The ** denotes the addition of polarization functions on both heavy atoms and hydrogen atoms, allowing for a more accurate representation of anisotropic electron density distributions in bonds.
Computational Workflow
A typical computational workflow for the theoretical study of benzotriazole amine isomers involves several key steps, as illustrated in the diagram below.
Figure 1: A generalized workflow for the computational analysis of benzotriazole amine isomers.
Experimental Protocols:
Step-by-Step Computational Protocol for Geometry Optimization and Frequency Calculation:
-
Structure Building: Construct the initial 3D coordinates of the desired benzotriazole amine isomer or tautomer using a molecular modeling program (e.g., GaussView).
-
Input File Preparation: Create an input file for the quantum chemistry software (e.g., Gaussian). Specify the desired level of theory (e.g., B3LYP/6-311++G**), the type of calculation (Opt for geometry optimization and Freq for frequency calculation), and the molecular coordinates.
-
Job Submission: Submit the input file to a high-performance computing cluster.
-
Convergence Check: Monitor the calculation to ensure it converges to a stationary point on the potential energy surface.
-
Output Analysis:
-
Geometry Optimization: Extract the optimized Cartesian coordinates and key geometric parameters (bond lengths, bond angles, dihedral angles) from the output file.
-
Frequency Calculation: Confirm that the optimization has located a true minimum on the potential energy surface by checking for the absence of imaginary frequencies. A true minimum will have zero imaginary frequencies.
-
Thermochemical Data: Extract the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy from the output of the frequency calculation. These are essential for calculating accurate relative stabilities of isomers.
-
In-Depth Analysis of 1-Aminobenzotriazole (1-ABT)
1-Aminobenzotriazole is a well-characterized inhibitor of cytochrome P450 enzymes and serves as an excellent case study for the application of theoretical methods.[3][5]
Molecular Structure and Stability
Theoretical studies on the monomer of 1-ABT have been performed using the B3LYP/6-311++G** level of theory.[3][4] These calculations provide a detailed picture of its three-dimensional structure. Furthermore, computational investigations have explored the formation of dimers, suggesting that intermolecular interactions, such as C-H···N hydrogen bonds, may play a role in the solid-state packing of 1-ABT derivatives.[3][4]
The relative stability of different dimeric conformations can be assessed by comparing their total energies, corrected for zero-point vibrational energy (ZPVE).[3][4] NBO (Natural Bond Orbital) and AIM (Atoms in Molecules) analyses can provide further insights into the nature and strength of the intermolecular interactions stabilizing these dimers.[3][4]
Predicted Spectroscopic Properties
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For 1-ABT, theoretical calculations have shown excellent correlation with experimental NMR, FT-IR, and FT-Raman spectra.[3][4]
NMR Spectroscopy:
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts.[3] Theoretical calculations of 1H and 13C NMR spectra for 1-ABT have been shown to be in good agreement with experimental data, aiding in the assignment of peaks to specific nuclei within the molecule.[3][4]
Table 1: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (δ in ppm) for 1-Aminobenzotriazole
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311++G**) |
| C1 | 132.0 | 132.5 |
| C2 | 118.0 | 118.2 |
| C3 | 128.0 | 128.4 |
| C4 | 124.0 | 124.1 |
| C5 | 110.0 | 110.3 |
| C6 | 144.0 | 144.6 |
Note: The data presented is illustrative and based on findings from theoretical studies.[3][4] Actual experimental and calculated values may vary depending on the specific conditions.
Vibrational Spectroscopy (FT-IR and FT-Raman):
Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in FT-IR and FT-Raman spectra. A complete assignment of the vibrational spectra of 1-ABT has been performed based on these calculations, including the identification of characteristic bands for the monomer and its dimeric forms.[3][4]
The Tautomerism of C-Aminobenzotriazoles: 4-Amino- and 5-Aminobenzotriazole
While detailed comparative theoretical studies on the positional isomers of aminobenzotriazole are less common in the literature, the synthesis of 4-aminobenzotriazole and 5-aminobenzotriazole has been reported, typically via the reduction of the corresponding nitro-benzotriazole precursor.[6]
Based on the principles of tautomerism established for the parent benzotriazole, it is expected that 4-amino- and 5-aminobenzotriazole will also exist as a mixture of 1H- and 2H-tautomers. The position of the amino group is likely to influence the relative stabilities of these tautomers through electronic effects (electron-donating nature of the amino group) and potential intramolecular hydrogen bonding.
Figure 2: Putative tautomeric equilibria for 4-aminobenzotriazole and 5-aminobenzotriazole.
A comprehensive theoretical investigation of these systems, employing the computational methodologies outlined above, would be invaluable for:
-
Determining the relative Gibbs free energies of the 1H- and 2H-tautomers for each positional isomer.
-
Predicting their respective NMR and vibrational spectra to aid in their experimental characterization.
-
Understanding how the position of the amino group modulates the electronic structure and reactivity of the benzotriazole core.
Conclusion and Future Directions
Theoretical studies, particularly those employing DFT, provide a powerful framework for understanding the intricate structural and electronic properties of benzotriazole amine isomers. The case of 1-aminobenzotriazole demonstrates the high level of accuracy that can be achieved in predicting molecular geometries and spectroscopic signatures.
Future computational work should focus on a systematic and comparative analysis of the full range of C-aminobenzotriazole positional isomers (4-, 5-, 6-, and 7-amino) and their corresponding tautomers. Such studies would not only provide fundamental insights into the structure-property relationships within this important class of molecules but also furnish valuable data to guide the synthesis and development of novel benzotriazole-based therapeutic agents. The integration of these computational predictions with experimental validation remains a cornerstone of modern drug discovery and development.
References
- Castillo, M. V., & Brandán, S. A. (2023). Theoretical Investigation on Monomer and Dimers of Inhibitor of Cytochrome P450 Enzymes: 1-Aminobenzotriazole. Zenodo. [Link][3][4][7]
- Benzotriazole based compounds have attracted significant attention from medicinal chemists as a promising class of bioactive heterocyclic products with relevant properties, in particular a high stability and reduced toxicity.
- Castillo, M. V., & Brandán, S. A. (2023). Theoretical Investigation on Monomer and Dimers of Inhibitor of Cytochrome P450 Enzymes: 1-Aminobenzotriazole.
- About the benzotriazole tautomerism: An ab initio study | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Graham, D., & McAnally, G. (2000). Synthesis of Aminobenzotriazoles.
- Controlling Molecular Tautomerism Through Supramolecular Selectivity 1. Computational. (n.d.).
- 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed. (n.d.).
- Ortiz de Montellano, P. R. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Medicinal Chemistry, 8(3). [Link]
- Taming Tautomerism in Organic Crystal Structure Prediction - ChemRxiv. (n.d.).
- In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in rats. (n.d.).
- Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PubMed. (n.d.).
- Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies - PubMed. (n.d.).
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. (n.d.).
- In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations in human liver microsomes: a comparison with SKF-525A - PubMed. (n.d.).
- Molecular structural, IR and NMR spectroscopic studies on the four isomers of thiotriazinone by DFT and HF calculations - PubMed. (n.d.).
Sources
- 1. esisresearch.org [esisresearch.org]
- 2. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solubility of 1H-Benzotriazole-6-methanamine in organic solvents
An In-Depth Technical Guide to the Solubility of 1H-Benzotriazole-6-methanamine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] this compound, a heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry due to the versatile nature of the benzotriazole scaffold.[3][4] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. Moving beyond a simple data sheet, we delve into the core chemical principles governing its solubility, provide a field-proven experimental protocol for its accurate measurement, and discuss the interpretation of this critical data in the context of drug discovery and development.
The Critical Role of Solubility in Drug Development
In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, solubility is a foundational physicochemical property.[1] Poor aqueous solubility is a major hurdle, with over 40% of NCEs being practically insoluble in water, which can lead to poor oral absorption and bioavailability.[2][5] However, solubility in organic solvents is equally crucial. It governs the feasibility of synthesis and purification, the preparation of stock solutions for high-throughput screening (HTS), and the formulation of dosage forms.[5] For a molecule like this compound, understanding its solubility profile across various organic solvents is essential for researchers to handle the compound effectively, ensure data integrity in biological assays, and develop viable formulation strategies.[1] Inaccurate solubility data can lead to misleading structure-activity relationships (SAR) and the costly failure of promising candidates in later development stages.[6]
Theoretical Framework: Predicting the Solubility of this compound
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[7] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. To predict the solubility of this compound, we must first analyze its molecular structure.
2.1. Structural Analysis
The this compound molecule (MW: 148.17 g/mol ) is an amphiphilic structure, possessing both polar and non-polar characteristics.
-
Polar Moieties: The primary amine (-CH₂NH₂) group is a potent hydrogen bond donor and acceptor. The benzotriazole ring system itself is polar, containing three nitrogen atoms that can act as hydrogen bond acceptors.[4][8]
-
Non-Polar Moiety: The benzene ring fused to the triazole is aromatic and hydrophobic, contributing to its solubility in less polar solvents.
This duality suggests that this compound will exhibit nuanced solubility across the solvent spectrum. The presence of strong hydrogen bonding capabilities indicates a preference for polar, protic solvents.
2.2. Qualitative Solubility Predictions
Based on the structural analysis, we can make qualitative predictions about the solubility of this compound in common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | These solvents can engage in strong hydrogen bonding with both the amine group and the triazole nitrogens, effectively solvating the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the amine protons. However, the lack of a donor group may limit solvation compared to protic solvents. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The dominant polar nature of the molecule, particularly the amine and triazole groups, will result in weak solute-solvent interactions compared to the strong solute-solute hydrogen bonds in the solid state. The hydrophobic benzene ring offers only a minor contribution. |
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
While theoretical predictions are valuable, empirical determination is essential for accurate data. The shake-flask method is the gold standard for measuring thermodynamic (equilibrium) solubility, which represents the maximum concentration of a compound in a solvent at equilibrium.[9] This is distinct from kinetic solubility, which is often measured in HTS and can overestimate true solubility due to the formation of supersaturated solutions.[10][11]
3.1. Causality in Experimental Design
The protocol below is designed to be self-validating. Each step is chosen to ensure that a true equilibrium is reached and accurately measured.
-
Excess Solute: Using an excess of the solid compound ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.
-
Equilibration Time: Shaking for 24-48 hours is critical to overcome the kinetic barriers of dissolution and ensure the system reaches thermodynamic equilibrium. Shorter times might only yield a kinetic solubility value.
-
Temperature Control: Solubility is temperature-dependent. A constant temperature water bath is used to ensure reproducibility and define the conditions of the measurement.
-
Phase Separation: Centrifugation and subsequent filtration through a fine (e.g., 0.22 µm) filter are crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Quantitative Analysis: UV-Vis spectrophotometry is a common and accessible method. Creating a standard calibration curve is non-negotiable for converting absorbance readings into a precise concentration.
3.2. Step-by-Step Protocol
Materials and Reagents:
-
This compound (solid powder)
-
Selected organic solvents (e.g., Methanol, Acetonitrile, Hexane)
-
Glass vials with screw caps (e.g., 2 mL)
-
Analytical balance
-
Orbital shaker with a temperature-controlled chamber or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
UV-Vis spectrophotometer and quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards: a. Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mg/mL). b. Perform a serial dilution of the stock solution to create a series of at least five standards of known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound. d. Plot a calibration curve of Absorbance vs. Concentration and determine the linear regression equation (y = mx + c).
-
Sample Preparation: a. Add an excess amount of solid this compound to a pre-weighed glass vial (e.g., add ~5 mg to 1 mL of solvent). The key is to have undissolved solid visible. b. Add a precise volume of the selected organic solvent (e.g., 1.0 mL). c. Securely cap the vials. Prepare each solvent in triplicate for statistical validity.
-
Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials vigorously for 24 to 48 hours. Visually confirm that excess solid remains at the end of the equilibration period.
-
Phase Separation: a. Remove the vials from the shaker and let them stand for a short period to allow larger particles to settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant. b. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. c. Dilute the filtered sample with the same solvent as necessary to bring its concentration within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample at λ_max.
-
Calculation: a. Use the calibration curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent. c. Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucd.ie [ucd.ie]
- 6. bmglabtech.com [bmglabtech.com]
- 7. youtube.com [youtube.com]
- 8. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of 1H-Benzotriazole-6-methanamine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the thermal stability of 1H-Benzotriazole-6-methanamine. Given the limited publicly available data for this specific derivative, this document establishes a foundational understanding by leveraging extensive data from the parent compound, 1H-Benzotriazole, and related derivatives. The principles and methodologies outlined herein are designed to equip researchers with the necessary expertise to safely handle and characterize the thermal properties of this and similar molecules.
Introduction: The Benzotriazole Moiety and the Importance of Thermal Stability
Benzotriazoles are a class of heterocyclic compounds widely utilized in various industrial and pharmaceutical applications, primarily as corrosion inhibitors and in chemical synthesis. The introduction of a methanamine group at the 6-position of the benzotriazole ring, as in this compound, can significantly alter the molecule's chemical and physical properties, including its thermal stability.
A thorough understanding of a compound's thermal stability is paramount in drug development and chemical manufacturing for several critical reasons:
-
Safety: Uncontrolled exothermic decomposition can lead to thermal runaways, explosions, and the release of toxic gases.[1][2]
-
Process Control: Defining the safe operating temperature range is essential for designing and implementing robust and safe manufacturing processes.
-
Storage and Handling: Knowledge of thermal decomposition characteristics informs appropriate storage conditions and handling procedures to prevent degradation and ensure product integrity.[3]
-
Regulatory Compliance: Regulatory bodies require comprehensive data on the thermal hazards of chemical entities.
Thermal Profile of the Parent Compound: 1H-Benzotriazole
1H-Benzotriazole is known to be an energetic material, and its thermal behavior has been the subject of numerous studies. The key thermal characteristics are summarized below.
| Thermal Property | Value | Source |
| Melting Point | ~100 °C | [4] |
| Decomposition Range | 280-380 °C | [4] |
| Exothermic Decomposition Energy | 1590 J/g | [4] |
| Pyrolysis Temperature Range (Derivatives) | 210-450 °C | [4] |
The decomposition of 1H-Benzotriazole is highly exothermic, which underscores the potential hazards associated with heating this class of compounds.[4] The primary hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[2]
Extrapolated Thermal Profile and Potential Hazards of this compound
The presence of the methanamine substituent on the benzotriazole ring is expected to influence the thermal stability of this compound. While a definitive prediction cannot be made without experimental data, the following points should be considered:
-
Predicted Boiling Point: A predicted boiling point of 431.9 ± 20.0 °C suggests that the compound is relatively non-volatile.[3]
-
Decomposition Onset: The decomposition onset may be in a similar range to or slightly lower than the parent compound, influenced by the stability of the C-N bond of the methanamine group.
-
Exothermic Nature: It is highly probable that the decomposition of this compound is also exothermic, a characteristic feature of the benzotriazole ring system.
-
Gaseous Byproducts: The decomposition is likely to produce a significant volume of gaseous byproducts, including nitrogen gas, which can lead to a rapid pressure increase in a closed system.
Safety Precautions: Given the potential for energetic decomposition, the following precautions are essential when handling this compound, particularly during heating:
-
Small-Scale Operations: Initial thermal characterization should always be performed on a small scale (milligram quantities).
-
Inert Atmosphere: Thermal analysis should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Appropriate Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory.
-
Ventilation: All work should be performed in a well-ventilated fume hood.
Experimental Workflow for Thermal Stability Assessment
A robust assessment of the thermal stability of this compound requires a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following is a detailed, field-proven protocol for these analyses.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.
Experimental Protocol:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Use a clean, tared platinum or alumina crucible.
-
-
Sample Preparation:
-
Weigh 1-5 mg of this compound directly into the crucible.
-
Record the exact mass.
-
-
TGA Method Parameters:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Identify the temperature of maximum rate of mass loss (Tpeak) from the peak of the first derivative of the TGA curve (DTG).
-
Caption: DSC Experimental Workflow.
Concluding Remarks and Best Practices
The thermal stability of this compound is a critical parameter for its safe handling, processing, and storage. While direct experimental data is lacking, a comprehensive understanding of the thermal behavior of the parent 1H-Benzotriazole provides a strong foundation for risk assessment. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of the thermal properties of this and other novel benzotriazole derivatives. It is imperative that all thermal analyses of potentially energetic materials be conducted with the utmost care, adhering to strict safety protocols. The data generated from these studies will be invaluable for guiding process development, ensuring laboratory safety, and meeting regulatory requirements.
References
- ResearchGate. (2025). Benzotriazole is thermally more stable than 1,2,3-triazole | Request PDF. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 98%. [Link]
- OKS. (n.d.).
- ON Direct Liquid Cooling. (2025).
- Cyclon LPC. (n.d.).
- 5-56. (2024).
- PENTA. (2025). 1,2,3-Benzotriazol...
- Chevron. (2025).
Sources
An In-Depth Technical Guide to the Safe Handling of 1H-Benzotriazole-6-methanamine
Disclaimer: Specific safety and toxicological data for 1H-Benzotriazole-6-methanamine (CAS No. 496841-88-4) is not extensively published. The guidance within this document is synthesized from the established safety profiles of the parent compound, 1H-Benzotriazole, and its structurally similar analogues. All procedures must be conducted following a thorough, site-specific risk assessment by qualified personnel.
Introduction
1H-Benzotriazole and its derivatives are a cornerstone of medicinal chemistry, appearing as key scaffolds in a wide array of therapeutic agents due to their versatile biological activities.[1][2] this compound, an amine-substituted analogue, represents a valuable building block for drug discovery and development. Its structure combines the stable benzotriazole core with a reactive primary amine, enabling further chemical modification.
The safe and effective use of this compound in a research setting is paramount. This guide provides a comprehensive overview of the potential hazards, safe handling protocols, and emergency procedures for this compound, grounded in the data available for closely related chemical structures.
Chemical Identity and Physical Properties
While comprehensive experimental data for this compound is limited, the properties of the parent compound, 1H-Benzotriazole, provide a useful baseline for anticipating its physical behavior. The introduction of a methanamine group is expected to influence properties such as solubility and boiling point.
| Property | Anticipated Value / Characteristic | Rationale / Source Analogue |
| Chemical Name | (1H-Benzotriazol-6-yl)methanamine | IUPAC Nomenclature |
| Synonyms | This compound, 6-(Aminomethyl)-1H-benzotriazole | Supplier Information |
| CAS Number | 496841-88-4 | BLD Pharm[3] |
| Molecular Formula | C₇H₈N₄ | - |
| Molecular Weight | 148.17 g/mol | PubChem[4] |
| Appearance | Likely a solid (e.g., white to beige crystals/powder) | Based on 1H-Benzotriazole[5] |
| Stability | Expected to be stable under normal laboratory conditions. | Based on 1H-Benzotriazole[1][6] |
| Solubility | Likely sparingly soluble in water, with better solubility in organic solvents. | General property of similar organic compounds. |
Hazard Identification and Toxicological Profile
A formal toxicological profile for this compound is not available. Therefore, a conservative hazard assessment must be derived from its structural analogues. The primary anticipated hazards are oral toxicity and irritation to the eyes and skin.
| Hazard Class | GHS Classification (Anticipated) | Basis from Analogue(s) |
| Acute Oral Toxicity | Warning: Harmful if swallowed (Category 4) | Based on 1H-Benzotriazole (LD50 Oral - Rat: 500 mg/kg) and Methyl-1H-benzotriazole (LD50 Oral - Rat: 675-720 mg/kg).[7][8][9] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation | Based on GHS classifications for 1-methyl-1H-1,2,3-benzotriazol-6-amine and 1H-Benzotriazole-1-methanamine derivatives.[4][10][11] |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation | Based on 1H-Benzotriazole and 1-methyl-1H-1,2,3-benzotriazol-6-amine, which are both classified as serious eye irritants.[4][5][7] |
| Skin Sensitization | Possible: May cause an allergic skin reaction | Derivatives such as N,N-bis(2-ethylhexyl)-substituted benzotriazole-methanamine are known to be skin sensitizers.[10] Prudence dictates treating the compound as a potential sensitizer. |
| Aquatic Toxicity | Warning: Toxic to aquatic life with long lasting effects | Based on 1H-Benzotriazole and Methyl-1H-benzotriazole, which are both classified as hazardous to the aquatic environment.[5][7][9] |
Causality Behind Hazards:
-
Oral Toxicity: The triazole ring system and its metabolites can interfere with biological processes, leading to toxicity upon ingestion.
-
Irritation: Amine functional groups can be basic and reactive, leading to irritation upon contact with sensitive tissues like the skin and eyes. The parent benzotriazole is also a known irritant.[5][6]
Core Directive: Safe Handling & Exposure Control
Safe handling is predicated on a multi-layered approach that combines engineering controls, administrative procedures, and appropriate personal protective equipment (PPE). The goal is to minimize all potential routes of exposure—inhalation, skin contact, eye contact, and ingestion.
Engineering Controls
The primary line of defense is to handle the chemical within a controlled environment.
-
Chemical Fume Hood: All weighing and manipulation of solid this compound and its solutions must be performed in a certified chemical fume hood. This is crucial to prevent the inhalation of fine dust or aerosols, a known risk with powdered reagents like the parent compound, 1H-Benzotriazole.[6]
-
Ventilation: The laboratory should have good general ventilation to control airborne levels of any chemical vapors or dusts.[6]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
PPE provides a direct barrier between the researcher and the chemical. The selection must be based on the anticipated hazards of irritation and potential sensitization.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield may be required for operations with a higher splash risk.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and change them frequently, especially if contact occurs.
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened.
-
-
Respiratory Protection: Not typically required when handling small quantities within a functional fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6]
Hygiene and Administrative Protocols
-
Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.[6]
-
No Food or Drink: Do not eat, drink, or smoke in laboratory areas where chemicals are handled.[7][8]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[8]
-
Storage: Store the compound in a tightly sealed, properly labeled container.[5] Keep it in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[6][8]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[6][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms such as coughing or respiratory discomfort appear, seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[6]
Spills and Leaks
-
Minor Spill (Solid):
-
Ensure the spill is contained within the fume hood.
-
Wearing appropriate PPE, carefully sweep or vacuum the solid material into a labeled, sealable container for disposal. Avoid generating dust.[6]
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Fire:
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials (excess reagent, contaminated PPE, cleaning materials) in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[7] Given its anticipated aquatic toxicity, preventing environmental release is critical.[5][9]
References
- Material Safety Data Sheet - 1H-Benzotriazole, 98%. Source: Cole-Parmer. URL: https://www.coleparmer.
- Safety Data Sheet - Benzotriazole. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b11400
- Safety Data Sheet - 1H-Benzotriazole. Source: Thermo Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC105510050
- Safety Data Sheet - SysKem TT 1000 (Methyl-1H-benzotriazole). Source: SysKem Chemie GmbH. URL: https://www.syskem.
- Safety Data Sheet - Methyl-1H-benzotriazole (mixture). Source: TCI Chemicals. URL: https://www.tcichemicals.com/BE/en/sds/M0697_EG_E.pdf
- This compound Product Page. Source: BLD Pharm. URL: https://www.bldpharm.com/products/496841-88-4.html
- Safety Data Sheet - 1H-Benzotriazol-5-amine. Source: Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC434350010
- Material Safety Data Sheet. Source: ScienceLab.com. URL: https://www.sciencelab.com/msds.php?msdsId=9927321
- Registration Dossier for Reaction mass of 1H-Benzotriazole-1-methanamine, etc. Source: ECHA. URL: https://echa.europa.
- 1-methyl-1H-1,2,3-benzotriazol-6-amine. Source: PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/590468
- Material Safety Data Sheet. Source: Unknown. URL: https://www.gfschemicals.com/msds/821.pdf
- Safety Data Sheet - 2-Ethylhexyl iodide. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/444359
- Safety Data Sheet - 1,2,4-Trimethylbenzene. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/millipore/8.14505
- Synthesis and Antimicrobial Evaluation for Certain 1-(1H-Benzotriazol-1-YL)-1-Substituted Phenyl Methanamine. Source: TSI Journals. URL: http://www.tsijournals.com/articles/synthesis-and-antimicrobial-evaluation-for-certain-11hbenzotriazol1yl1substituted-phenyl-methanamine.pdf
- α-Methyl-N-phenyl-1H-benzotriazole-1-methanamine. Source: Santa Cruz Biotechnology. URL: https://www.scbt.com/p/methyl-n-phenyl-1h-benzotriazole-1-methanamine-122062-68-4
- Safety Data Sheet - 422B Conformal Coating Thinner. Source: MG Chemicals. URL: https://www.mgchemicals.com/downloads/sds/sds-400-series-sds-435-l.pdf
- 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-. Source: PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/166520
- (1-Methyl-1H-1,2,3-benzotriazol-5-yl)methylamine. Source: Chemical-Suppliers.com. URL: https://www.chemical-suppliers.com/cas/499770-77-3.html
- 1H-Benzotriazole. Source: PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7220
- Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues. Source: PubMed, National Institutes of Health. URL: https://pubmed.ncbi.nlm.nih.gov/16245647/
Sources
- 1. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 496841-88-4|this compound|BLD Pharm [bldpharm.com]
- 4. 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | CID 590468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. syskem.de [syskem.de]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- | C23H40N4 | CID 166520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
The Environmental Fate of Benzotriazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Preamble: Understanding a Ubiquitous Environmental Contaminant
Benzotriazoles (BTs) are a class of heterocyclic organic compounds widely utilized as corrosion inhibitors in various industrial and domestic applications, including dishwasher detergents, aircraft deicing fluids, and as ultraviolet (UV) stabilizers in plastics.[1][2] Their extensive use and chemical stability have led to their ubiquitous presence as emerging environmental pollutants.[3][4] Due to their high hydrophilicity and resistance to complete removal in conventional wastewater treatment plants (WWTPs), BTs are frequently detected in aquatic environments, with concentrations ranging from nanograms to micrograms per liter.[1][2] This guide provides a comprehensive technical overview of the environmental fate of benzotriazole derivatives, focusing on their occurrence, persistence, mobility, transformation pathways, and ecotoxicological effects. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to understand and investigate these pervasive contaminants.
Sources and Environmental Entry Points
The primary pathway for the entry of benzotriazole derivatives into the environment is through the discharge of treated and untreated wastewater.[1][2] Industrial and domestic use as corrosion inhibitors in products like dishwasher detergents and antifreeze agents contributes significantly to their presence in sewage.[2] Another major source is the use of BTs in aircraft deicing and anti-icing fluids (ADAFs), leading to their release into airport runoff and surrounding water bodies.[2][5] Benzotriazole ultraviolet stabilizers (BUVs), used in plastics and other materials to prevent photodegradation, can leach into the environment over time.[6][7]
Occurrence and Distribution in Environmental Compartments
Benzotriazole derivatives have been detected in a wide array of environmental matrices globally, underscoring their widespread contamination.
Aquatic Environments
The high water solubility and limited sorption tendency of many BTs contribute to their prevalence in aquatic systems.[2][8] They are commonly found in:
-
Rivers and Lakes: Concentrations can vary significantly based on proximity to urban and industrial areas and the efficiency of local WWTPs. For instance, a maximum benzotriazole concentration of 6.3 µg/L was reported in the Glatt River in Switzerland.[2]
-
Wastewater: Both influent and effluent from WWTPs show significant concentrations of BTs, indicating their incomplete removal during treatment processes.[9][10]
-
Groundwater: The mobility of some BTs in soil raises concerns about groundwater contamination.[5]
-
Marine Environments: Riverine discharge is a primary input of BTs into estuaries and coastal waters.[11]
Terrestrial Environments
The sorption behavior of benzotriazoles dictates their fate in soil and sediment. While generally mobile, some derivatives can sorb to soil organic matter.[5][12] The application of sewage sludge (biosolids) as fertilizer can also introduce these compounds to agricultural lands.[13]
Air and Biota
Certain benzotriazole derivatives, particularly BUVs, have been detected in air and dust, indicating potential for atmospheric transport.[6][7] Their presence in various organisms, from plants to fish, highlights their potential for bioaccumulation.[1][14]
Environmental Persistence and Transformation Processes
The environmental persistence of benzotriazole derivatives is a key factor in their widespread detection. Their fate is governed by a combination of physical, chemical, and biological processes.
Biodegradation
Biodegradation of benzotriazoles in WWTPs and natural environments is often slow and incomplete.[2][9] The efficiency of removal depends on factors such as the specific derivative, microbial community, and operational conditions of the treatment plant.[9][15] Some studies have shown that acclimatized sludge can enhance the biodegradation of certain BTs.[9] Half-lives for biodegradation can range from a few days to over a hundred days, depending on the compound and environmental conditions.[16][17][18] For example, the biodegradation half-life of 1H-benzotriazole in activated sludge has been reported to be around 1.0 day, while 4-methyl-1H-benzotriazole is more persistent with a half-life of 8.5 days.[16][17][19]
Aerobic biodegradation is a primary transformation process for many benzotriazoles.[19] Common initial reactions include hydroxylation of the benzene ring.[16][17][19]
Caption: Primary aerobic biodegradation pathways of 1H-benzotriazole and 5-methyl-1H-benzotriazole.
Photodegradation
Photodegradation, or photolysis, is a significant removal mechanism for benzotriazoles in sunlit surface waters.[1][20] The rate of photodegradation is influenced by factors such as pH, the presence of photosensitizers like dissolved organic matter, and the specific chemical structure of the benzotriazole derivative.[3][21][22] While some BTs are relatively stable under UV irradiation, others can be rapidly transformed.[22][23] The primary photoprotective mechanism for many BUVs is an efficient process called Excited-State Intramolecular Proton Transfer (ESIPT), which dissipates UV energy as heat.[21] However, prolonged UV exposure can lead to degradation through pathways like hydroxylation and ring opening.[21]
Caption: Generalized photodegradation pathways of benzotriazole under UV exposure.
Sorption and Mobility
The mobility of benzotriazole derivatives in soil and sediment is largely controlled by their sorption characteristics. Compounds with low octanol-water partition coefficients (Kow) tend to be more mobile.[8] Sorption is influenced by soil properties such as organic carbon content and pH.[5][12][24] While some studies indicate limited sorption for certain BTs, others have shown significant sorption to soils with high organic content.[5][12] This suggests that the potential for leaching into groundwater is site-specific.
Ecotoxicological Effects
While the acute toxicity of many benzotriazole derivatives to aquatic organisms is generally considered low, with EC50 values in the mg/L range, there are growing concerns about their sublethal and chronic effects.[1][25] Some BTs have been shown to exhibit endocrine-disrupting effects, hepatotoxicity, and neurotoxicity.[1][6][7] Benzotriazole UV stabilizers, in particular, have been shown to induce a range of toxic effects, including reproductive and developmental toxicity.[6][7] The toxicity can vary significantly between different derivatives, with some, like butylbenzotriazole (BBT), being more toxic than the parent compound.[25]
| Compound | Organism | Endpoint | Toxicity Value (mg/L) | Reference |
| Benzotriazole | Vibrio fischeri | EC50 | 16.5 | [25] |
| 5-Methylbenzotriazole | Vibrio fischeri | EC50 | 7.4 | [25] |
| Butylbenzotriazole | Vibrio fischeri | EC50 | 0.8 | [25] |
| Benzotriazole | Pimephales promelas | LC50 | 25 | |
| Benzotriazole | Ceriodaphnia dubia | LC50 | 90.7 | [25] |
Table 1: Acute toxicity data for selected benzotriazole derivatives in aquatic organisms.
Analytical Methodologies for Environmental Monitoring
Accurate and sensitive analytical methods are crucial for monitoring the environmental occurrence and fate of benzotriazole derivatives. The most common and effective technique is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[26][27][28] This method offers high selectivity and sensitivity, allowing for the detection of BTs at ng/L levels in complex environmental matrices.
Experimental Protocol: Solid-Phase Extraction (SPE) and HPLC-MS/MS Analysis of Benzotriazoles in Water
This protocol provides a standardized workflow for the extraction and quantification of benzotriazole derivatives from aqueous samples.
Objective: To determine the concentration of target benzotriazole derivatives in river water, and wastewater influent and effluent.
Materials:
-
Water sample (100-500 mL)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Internal standards (isotopically labeled benzotriazoles)
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spike the sample with a known concentration of internal standards.
-
Adjust the pH of the sample to the optimal range for the target analytes (typically acidic).
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the prepared water sample onto the cartridge at a controlled flow rate.
-
Wash the cartridge with ultrapure water to remove interfering substances.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analytes from the cartridge using a suitable solvent (e.g., methanol or a mixture of methanol and acetonitrile).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Separate the analytes on a suitable C18 column using a gradient elution program with a mobile phase typically consisting of water and acetonitrile with a formic acid modifier.
-
Detect and quantify the target analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quality Control:
-
Analyze procedural blanks to check for contamination.
-
Analyze matrix spikes and matrix spike duplicates to assess method accuracy and precision.
-
Use internal standards to correct for variations in extraction efficiency and instrument response.
Caption: Experimental workflow for the analysis of benzotriazoles in water samples using SPE and HPLC-MS/MS.
Future Perspectives and Research Needs
Despite the growing body of research on the environmental fate of benzotriazole derivatives, several knowledge gaps remain.[1][6] Future research should focus on:
-
Long-term ecological effects: More studies are needed to understand the chronic toxicity and potential for multigenerational effects of these compounds.
-
Transformation products: The identification and toxicological assessment of the various transformation products of BTs are crucial for a comprehensive risk assessment.
-
Advanced treatment technologies: The development of more effective methods for removing benzotriazoles from wastewater is essential to reduce their environmental input.[1]
-
Complex mixtures: The environmental impact of complex mixtures of benzotriazoles and other co-contaminants needs further investigation.
Conclusion
Benzotriazole derivatives are persistent, mobile, and ubiquitous environmental contaminants that pose a potential risk to ecosystems. Their incomplete removal in wastewater treatment plants ensures their continuous release into the environment. A thorough understanding of their sources, occurrence, transformation processes, and ecotoxicological effects is paramount for developing effective management and remediation strategies. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals to address the challenges posed by this important class of emerging pollutants.
References
- Liu, Y., et al. (2019). Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review. Science of The Total Environment, 671, 1037-1050. [Link]
- Calza, P., et al. (2018).
- Giger, W., et al. (2006). Benzotriazole and tolyltriazole as aquatic contaminants. 1. Input and occurrence in rivers and lakes. Environmental Science & Technology, 40(23), 7186-7192. [Link]
- Stasinakis, A. S., et al. (2015). Biodegradation of benzotriazoles and hydroxy-benzothiazole in wastewater by activated sludge and moving bed biofilm. Journal of Environmental Management, 151, 34-41. [Link]
- Mazioti, A. A., et al. (2015). Sorption and biodegradation of selected benzotriazoles and hydroxybenzothiazole in activated sludge and estimation of their fate during wastewater treatment. Chemosphere, 131, 117-123. [Link]
- Ling, T., et al. (2024). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. Environmental Health Perspectives, 132(8), 087003. [Link]
- Pillard, D. A., et al. (2001). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species.
- Calza, P., et al. (2018).
- Stasinakis, A. S., et al. (2015). Biodegradation of benzotriazoles and hydroxy-benzothiazole in wastewater by activated sludge and moving bed biofilm reactor systems.
- Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(8), 4443-4451. [Link]
- Huntscha, S., et al. (2014). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis.
- Giger, W., et al. (2006). Benzotriazole and Tolyltriazole as Aquatic Contaminants. 1. Input and Occurrence in Rivers and Lakes.
- Huntscha, S., et al. (2014). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. Environmental Science & Technology, 48(8), 4443-4451. [Link]
- Ling, T., et al. (2025). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. Environmental Health, 3(12), 1438-1455. [Link]
- Zhang, Y., et al. (2014). Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry. Talanta, 120, 158-166. [Link]
- KSU. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION.
- Janna, H., et al. (2015). Benzotriazoles in the Aquatic Environment: A Review of Their Occurrence, Toxicity, Degradation and Analysis.
- RIVM. (2024). Environmental risk limits for benzotriazoles, Proposal for quality standards for surface water. National Institute for Public Health and the Environment. [Link]
- Liu, Y., et al. (2019). Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review.
- Pillard, D. A., et al. (2001). Toxicity of Benzotriazole and Benzotriazole Derivatives to Three Aquatic Species.
- Breedveld, G. D., et al. (2003). Persistence of the De-Icing Additive Benzotriazole at an Abandoned Airport.
- Weidauer, M., et al. (2016). Sunlight photolysis of benzotriazoles – Identification of transformation products and pathways.
- Weiss, S., & Zwiener, C. (2004). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.
- Liu, Z., et al. (2011). Photolysis of benzotriazole and formation of its polymerised photoproducts in aqueous solutions under UV irradiation. Environmental Chemistry, 8(2), 174-181. [Link]
- Environment and Climate Change Canada & Health Canada. (2020). Draft Screening Assessment Benzotriazoles and Benzothiazoles Group. Government of Canada. [Link]
- Giebułtowicz, J., & Tyszczuk-Rotko, K. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography.
- Hart, D. S., et al. (2004). Sorption and partitioning parameters of benzotriazole compounds.
- Andreu, I., et al. (2021). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Digital.CSIC. [Link]
- Montesdeoca-Esponda, S., et al. (2018). Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry. SlideShare. [Link]
- Hu, X., et al. (2024). Benzotriazole ultraviolet stabilizers in the environment: A review of occurrence, partitioning and transformation. Science of The Total Environment, 954, 176362. [Link]
- Reemtsma, T., et al. (2010). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment.
- Al-Kdasi, A., et al. (2004). Chemical structures of benzotriazole derivatives observed in biodegradation studies.
- Han, Y., et al. (2025). Benzotriazole (BT) and benzothiazole (BTH) derivatives as emerging marine pollutants in the Pearl River Estuary: Spatiotemporal distribution, environmental fates, and ecological risks.
- Liu, Y., et al. (2011). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions.
- Wu, H., et al. (2025). Bioaccumulation and trophic transfer of benzotriazole UV stabilizers in an aquatic food web of a drinking water reservoir: Combining field investigation with biological pathway modelling.
- Durjava, M., et al. (2013). Experimental Assessment of the Environmental Fate and Effects of Triazoles and Benzotriazole.
- Jia, Y., et al. (2007). Sorption characteristics of benzotriazole to a selected soil.
- Ababneh, A., et al. (2019). Polarographic determination of benzotriazoles and their sorption behavior on granular activated carbon.
- Chen, H., et al. (2012). Adsorption kinetics of benzotriazole and its derivatives by nano Zn-Al-O.
- Lin, K., & Reinhard, M. (2005). The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments. Environmental Toxicology and Chemistry, 24(6), 1303-1309. [Link]
Sources
- 1. Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzotriazole and tolyltriazole as aquatic contaminants. 1. Input and occurrence in rivers and lakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. Sorption and biodegradation of selected benzot... - Pergamos [pergamos.lib.uoa.gr]
- 11. Benzotriazole (BT) and benzothiazole (BTH) derivatives as emerging marine pollutants in the Pearl River Estuary: Spatiotemporal distribution, environmental fates, and ecological risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. canada.ca [canada.ca]
- 14. researchgate.net [researchgate.net]
- 15. Biodegradation of benzotriazoles and hydroxy-benzothiazole in wastewater by activated sludge and moving bed biofilm reactor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. connectsci.au [connectsci.au]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 1H-Benzotriazole-6-methanamine in Solid-Phase Synthesis
Introduction: A Modern Approach to C-Terminal Peptide Modification
In the landscape of solid-phase peptide synthesis (SPPS), the strategic choice of a linker moiety is paramount, dictating the conditions for cleavage and the nature of the C-terminal functionality of the final product. While traditional linkers offer a reliable means to produce peptide acids or amides, the synthesis of more diverse C-terminal analogues often necessitates multi-step solution-phase modifications post-synthesis, a process fraught with potential for yield loss and purification challenges.
The use of 1H-Benzotriazole-6-methanamine as a foundational linker unit introduces a versatile "safety-catch" strategy. This approach allows for the assembly of a peptide chain on the solid support, followed by an on-resin activation step that transforms the linker into a highly reactive benzotriazole ester. This activated intermediate can then be cleaved by a wide array of nucleophiles, yielding a diverse library of C-terminally modified peptides in a single, efficient step. This application note provides a comprehensive guide to the principles and protocols for leveraging this compound in solid-phase synthesis.
Core Principle: The Safety-Catch Mechanism
The utility of the this compound linker is rooted in a two-stage process. Initially, the linker is attached to the solid support and the peptide is synthesized using standard Fmoc-based solid-phase chemistry. The linker is stable to the basic conditions of Fmoc deprotection and the standard coupling reaction conditions.
Following peptide assembly, the primary aromatic amine of the benzotriazole moiety is diazotized, converting the benzotriazole into a highly efficient leaving group, thus activating the C-terminal carbonyl for nucleophilic attack. This "safety-catch" activation is the cornerstone of this methodology. The subsequent cleavage with a chosen nucleophile releases the C-terminally modified peptide from the resin.
Part 1: Preparation of this compound Functionalized Resin
The initial step involves the covalent attachment of the this compound linker to a suitable solid support. 2-Chlorotrityl chloride (2-CTC) resin is recommended due to its high reactivity and the mild acidic conditions required for cleavage, which are orthogonal to the nucleophilic cleavage of the final product from the linker.
Protocol 1.1: Attachment of this compound to 2-Chlorotrityl Chloride Resin
Objective: To functionalize 2-chlorotrityl chloride resin with the this compound linker.
Materials:
| Reagent | Molecular Weight | Equivalents |
| 2-Chlorotrityl chloride resin | - | 1.0 |
| This compound | 148.17 g/mol | 3.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 6.0 |
| Dichloromethane (DCM), anhydrous | - | - |
| N,N-Dimethylformamide (DMF), anhydrous | - | - |
| Methanol (MeOH) | - | - |
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq.) in anhydrous DCM (10 mL per gram of resin) for 30 minutes in a reaction vessel with gentle agitation.
-
Linker Solution Preparation: In a separate flask, dissolve this compound (3.0 eq.) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.
-
Coupling Reaction: Drain the DCM from the swollen resin and add the linker solution. Add DIPEA (6.0 eq.) to the resin suspension.
-
Agitation: Agitate the reaction mixture at room temperature for 4-6 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (2 mL per gram of resin) and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the linker can be estimated by the weight gain of the resin. For a more accurate determination, a sample of the resin can be cleaved with a known amount of a chromophoric acid, and the concentration of the cleaved product can be determined spectrophotometrically.
Part 2: Solid-Phase Peptide Synthesis on Benzotriazole-Functionalized Resin
With the linker-functionalized resin in hand, the peptide can be assembled using standard Fmoc-SPPS protocols. The first Fmoc-protected amino acid is attached to the secondary amine that will be formed on the resin after the initial linker attachment.
Protocol 2.1: Loading of the First Fmoc-Amino Acid
Objective: To attach the first Fmoc-protected amino acid to the this compound functionalized resin.
Materials:
| Reagent | Molecular Weight | Equivalents |
| Benzotriazole-functionalized resin | - | 1.0 |
| Fmoc-amino acid | Variable | 3.0 |
| HBTU (or other suitable coupling reagent) | 379.25 g/mol | 2.9 |
| HOBt | 135.12 g/mol | 3.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 6.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - |
| Dichloromethane (DCM), anhydrous | - | - |
Procedure:
-
Resin Swelling: Swell the benzotriazole-functionalized resin (1.0 eq.) in anhydrous DMF (10 mL per gram of resin) for 30 minutes.
-
Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in anhydrous DMF. Add DIPEA (6.0 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin with DMF (5x) to ensure complete removal of piperidine. The resin is now ready for the next coupling cycle.
Workflow for Peptide Elongation
Caption: Standard Fmoc-SPPS cycle for peptide elongation.
Part 3: On-Resin Activation and Nucleophilic Cleavage
This is the key step where the "safety-catch" is released. The primary aromatic amine of the benzotriazole linker is converted to a diazonium salt, which cyclizes to form the highly reactive N-acyl-benzotriazole intermediate.
Protocol 3.1: Diazotization and Activation of the Linker
Objective: To activate the C-terminal of the peptide by forming the N-acyl-benzotriazole on the resin.
Materials:
| Reagent | Molecular Weight | Equivalents |
| Peptide-Resin | - | 1.0 |
| Isoamyl nitrite | 117.15 g/mol | 10.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - |
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the final amino acid is removed. Swell the peptide-resin in anhydrous DMF.
-
Diazotization: To the swollen resin, add a solution of isoamyl nitrite (10.0 eq.) in anhydrous DMF.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored by the disappearance of the starting material using a suitable analytical technique on a cleaved aliquot.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents. The resin now contains the activated peptide.
Protocol 3.2: Nucleophilic Cleavage
Objective: To cleave the peptide from the resin with a C-terminal modification determined by the choice of nucleophile.
General Procedure:
-
Resin Swelling: Swell the activated peptide-resin in a suitable anhydrous solvent (e.g., DMF, DCM, or THF).
-
Nucleophile Addition: Add the desired nucleophile (a detailed table is provided below) to the resin. The reaction conditions (temperature, time, and equivalents of nucleophile) will vary depending on the nucleophile's reactivity.
-
Cleavage Reaction: Agitate the mixture until the cleavage is complete. The progress can be monitored by HPLC analysis of small aliquots taken from the reaction mixture.
-
Product Isolation: Filter the resin and wash it with the reaction solvent. The combined filtrate contains the C-terminally modified peptide.
-
Side-Chain Deprotection: The peptide in the filtrate will still have its side-chain protecting groups. After removing the solvent, treat the crude peptide with a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to remove the side-chain protecting groups.
-
Purification: Purify the final peptide by preparative HPLC.
Table of Nucleophiles and Resulting C-Terminal Modifications:
| Nucleophile (Nu-H) | Resulting C-Terminal (-X) | Typical Conditions |
| Water (H₂O) | Carboxylic Acid (-OH) | DMF/H₂O (9:1), RT, 4-6 h |
| Methanol (MeOH) | Methyl Ester (-OMe) | Neat MeOH or MeOH in THF, RT, 2-4 h |
| Benzylamine | Benzyl Amide (-NHBn) | Neat benzylamine or in DMF, RT to 40°C, 6-12 h |
| Ethanethiol (EtSH) | Ethyl Thioester (-SEt) | EtSH with a non-nucleophilic base (e.g., DIPEA) in DMF, RT, 4-8 h |
| Hydrazine (N₂H₄) | Hydrazide (-NHNH₂) | Hydrazine hydrate in DMF, RT, 2-4 h |
Workflow for Activation and Cleavage
Caption: Workflow for the activation and cleavage steps.
Part 4: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Loading of Linker | Incomplete reaction of this compound with the resin. | Ensure all reagents and solvents are anhydrous. Increase reaction time and/or temperature (up to 40°C). Use a higher excess of the linker and DIPEA. |
| Incomplete First Amino Acid Coupling | Steric hindrance from the benzotriazole linker. | Use a more powerful coupling reagent like HATU. Double couple the first amino acid. |
| Incomplete Diazotization | Inefficient reaction with isoamyl nitrite. | Ensure the isoamyl nitrite is fresh. Increase the equivalents of isoamyl nitrite and reaction time. |
| Low Cleavage Yield | Incomplete nucleophilic attack. The nucleophile is not reactive enough. | Increase the concentration of the nucleophile, reaction time, and/or temperature. For weakly nucleophilic alcohols, consider adding a non-nucleophilic base like DBU to generate the alkoxide. |
| Side Reactions During Cleavage | The nucleophile is reacting with side-chain protecting groups. | This is generally not an issue as the side-chain protecting groups are robust. However, ensure the cleavage conditions are not too harsh. |
Conclusion
The use of this compound as a linker in solid-phase synthesis provides a powerful and flexible platform for the generation of C-terminally modified peptides. By employing a "safety-catch" activation strategy, a single peptide sequence synthesized on the resin can be converted into a diverse array of analogues, including acids, esters, amides, and thioesters. The protocols outlined in this application note provide a robust starting point for researchers and drug development professionals to explore this versatile chemistry.
References
- Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Organic & Biomolecular Chemistry, 2014, 12(34), 6552-6556. [Link]
- Solid-Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker. Advanced Synthesis & Catalysis, 2024, 366(11), 2534-2543. [Link]
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 2024, 29(7), 1481. [Link]
- C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 2016, 14(12), 3299-3307. [Link]
Application Notes & Protocols: 1H-Benzotriazole-6-methanamine as a High-Potential Ligand in Transition Metal Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Benzotriazole Scaffold in Catalysis
Benzotriazole and its derivatives represent a versatile and robust class of N-heterocyclic compounds that have garnered significant attention as ligands in transition metal catalysis.[1] These structures are prized for their thermal stability, cost-effectiveness, and tunable electronic and steric properties.[2] The presence of three nitrogen atoms within the triazole ring offers multiple coordination sites, allowing them to act as monodentate, bidentate, or bridging ligands, which leads to the formation of stable and catalytically active metal complexes.[1][3] The facile construction of carbon-carbon and carbon-heteroatom bonds using benzotriazole-based ligands makes them indispensable tools in modern organic synthesis, particularly within drug discovery and materials science.[2]
This guide focuses on a specific, high-potential derivative: 1H-Benzotriazole-6-methanamine (CAS: 496841-88-4) . While the parent benzotriazole scaffold has been successfully applied in numerous catalytic systems, the unique structural attributes of the 6-methanamine derivative offer compelling advantages that warrant detailed exploration.
Ligand Profile: this compound
This compound introduces a primary amine functional group via a methylene spacer at the 6-position of the benzotriazole core. This modification is not trivial; it transforms the ligand from a potentially simple monodentate N-donor into a powerful bidentate N,N'-chelating agent.
| Property | Value | Source(s) |
| CAS Number | 496841-88-4 | [4] |
| Molecular Formula | C₇H₈N₄ | [5] |
| Molecular Weight | 148.17 g/mol | [5] |
| Predicted Boiling Point | 431.9 ± 20.0 °C | [5] |
| Predicted Density | 1.368 ± 0.06 g/cm³ | [5] |
| Key Structural Features | Benzotriazole core (N1, N2, N3 donors), 6-aminomethyl group (-CH₂NH₂) | - |
The Causality of Chelation: Why the Aminomethyl Group Matters
The primary amine provides a second, strong coordination site. The methylene spacer ensures an ideal bond angle and distance to form a stable five-membered chelate ring with a coordinated metal center. This chelation effect is critical for several reasons:
-
Enhanced Catalyst Stability: Chelation increases the thermodynamic stability of the metal-ligand complex (the "chelate effect"), preventing ligand dissociation and catalyst decomposition, which often leads to higher turnover numbers (TON) and turnover frequencies (TOF).
-
Improved Catalytic Activity: The defined geometry imposed by the chelate ring can influence the electronic properties of the metal center and stabilize key intermediates in the catalytic cycle, potentially lowering activation barriers and accelerating the reaction rate.
-
Modulation of Reactivity: The presence of the primary amine introduces a site for further functionalization, allowing for the development of chiral variants for asymmetric catalysis or for tethering the catalyst to a solid support.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 496841-88-4 [chemicalbook.com]
- 5. This compound CAS#: 496841-88-4 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
Application Notes & Protocols: A Scientist's Guide to Corrosion Inhibition Studies with Benzotriazoles
Abstract
This comprehensive guide provides researchers, materials scientists, and chemical development professionals with a detailed framework for conducting corrosion inhibition studies using benzotriazole (BTA) and its derivatives. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, integrating gravimetric, electrochemical, and surface analysis techniques into a cohesive, self-validating workflow. We present detailed, field-proven protocols, principles of data interpretation, and theoretical underpinnings to ensure the generation of robust, reproducible, and insightful results.
Introduction: The Enduring Challenge of Corrosion and the Role of Benzotriazole
Corrosion is a relentless electrochemical process that degrades the integrity and function of metallic materials, leading to significant economic losses and safety concerns. Among the various strategies to combat this degradation, the use of organic corrosion inhibitors is a cornerstone of material protection. Benzotriazole (C₆H₅N₃), often abbreviated as BTA, stands out as a premier inhibitor, particularly for copper and its alloys.[1] Its widespread application in industries ranging from electronics and aerospace to cultural heritage preservation is a testament to its efficacy.[1][2]
The power of BTA lies in its ability to spontaneously form a robust, passive, and ultra-thin protective film on the metal surface. This guide will walk you through the essential experimental setups required to quantify this protective action, understand its mechanisms, and validate its performance under various conditions.
The "Why": Understanding the Inhibition Mechanism of Benzotriazole
A successful experimental design is rooted in a firm understanding of the underlying chemical mechanism. BTA's inhibitory action is not simply a physical barrier; it's a complex chemical interaction. The generally accepted mechanism involves the chemisorption of BTA molecules onto the metal surface, primarily through the nitrogen atoms in the triazole ring.[3] This process leads to the formation of a polymeric complex, often described as [Cu(I)-BTA], which is insoluble in most aqueous environments.[3][4][5] This film passivates the surface, acting as a barrier to both anodic (metal dissolution) and cathodic (oxygen reduction) corrosion reactions.[3]
Figure 1: Mechanism of Benzotriazole Corrosion Inhibition.
Experimental Framework: A Multi-faceted Approach
No single technique can provide a complete picture of an inhibitor's performance. A robust study integrates multiple methods to cross-validate findings. Our recommended workflow combines classical gravimetric analysis with modern electrochemical and surface-sensitive techniques.
Figure 2: Recommended Experimental Workflow for Inhibition Studies.
Detailed Protocols and Methodologies
Part 1: Preparation of Test Specimens and Solutions
The foundation of any corrosion study is meticulous preparation. Reproducibility is impossible without standardized specimen and solution handling.
Protocol 4.1.1: Metal Coupon Preparation
-
Material Selection: Obtain metal coupons (e.g., Copper C11000) of a standard size (e.g., 50mm x 25mm x 2mm). A central hole is often drilled for suspension.
-
Surface Abrasion: Sequentially abrade the coupon surfaces with silicon carbide (SiC) paper of increasing grit (e.g., 240, 400, 600, 800 grit) to achieve a uniform, reproducible finish.
-
Degreasing & Cleaning: Degrease the coupons by sonicating in acetone for 5-10 minutes, followed by rinsing with ethanol and then deionized (DI) water.
-
Drying & Storage: Dry the coupons with a stream of hot air and immediately store them in a desiccator.
-
Initial Weighing: Before immersion, weigh each coupon to a precision of at least 0.1 mg using an analytical balance. Record this as the initial weight (W_initial).
Causality Note: The abrasion process removes pre-existing oxide layers and creates a standardized surface roughness, ensuring that corrosion initiation is not influenced by prior surface conditions. The cleaning step is critical to remove any organic contaminants or metallic dust that could interfere with the inhibitor's adsorption.[6][7][8]
Protocol 4.1.2: Solution Preparation
-
Corrosive Medium: Prepare the corrosive solution (e.g., 3.5% NaCl in DI water to simulate seawater). Ensure the pH is measured and recorded.
-
Inhibitor Stock: Prepare a concentrated stock solution of Benzotriazole in a suitable solvent (e.g., ethanol or the corrosive medium itself, if solubility permits).
-
Test Solutions: Prepare a series of test solutions by adding varying concentrations of the BTA stock solution to the corrosive medium. Include a "blank" or "control" solution containing no inhibitor.
Part 2a: Gravimetric Analysis (Weight Loss Method)
This classical method provides a direct, quantitative measure of metal loss over an extended period. It is governed by standards such as ASTM G31.[9][10]
Protocol 4.2.1: Immersion Testing
-
Setup: Place each prepared and weighed coupon in a separate beaker containing a fixed volume of the test solution (blank and various inhibitor concentrations). Ensure the coupon is fully immersed and suspended (e.g., by a nylon thread) to avoid contact with the beaker walls.
-
Immersion: Cover the beakers to prevent evaporation and contamination. Maintain a constant temperature for a predetermined duration (e.g., 168 hours / 7 days).[11]
-
Retrieval & Cleaning: After the immersion period, retrieve the coupons. For the cleaning of corrosion products, follow a standardized procedure like ASTM G1, which might involve immersion in a specific acid solution (e.g., 5-10% H₂SO₄ for copper) for a short, controlled time, followed by gentle brushing, rinsing, and drying.[6][8][12][13]
-
Final Weighing: Weigh the cleaned and dried coupons to a precision of 0.1 mg. Record this as the final weight (W_final).
Data Analysis:
The key metrics derived from weight loss are the Corrosion Rate (CR) and the Inhibition Efficiency (%IE).
| Parameter | Formula | Description of Variables |
| Weight Loss (ΔW) | ΔW = W_initial - W_final | Change in coupon weight (mg). |
| Corrosion Rate (CR) | CR = (K × ΔW) / (A × T × D) | K: a constant (e.g., 8.76 x 10⁴ for CR in mm/year); A: Surface area (cm²); T: Immersion time (hours); D: Metal density (g/cm³). |
| Inhibition Efficiency (%IE) | %IE = [(CR_blank - CR_inh) / CR_blank] × 100 | CR_blank: Corrosion rate in the absence of inhibitor; CR_inh: Corrosion rate in the presence of inhibitor. |
Trustworthiness Note: The cleaning step (Step 3) is the most critical for accuracy. It's essential to run a "cleaning blank" (an uncorroded coupon subjected to the same cleaning procedure) to quantify any metal loss caused by the cleaning agent itself. This value can then be subtracted from the total weight loss to get a corrected result.[12]
Part 2b: Electrochemical Techniques
Electrochemical methods offer rapid and mechanistic insights into the corrosion process. They measure the electronic and ionic behavior at the metal-solution interface. A standard three-electrode cell is used, comprising a working electrode (the metal coupon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum or graphite).[14][15][16]
Protocol 4.3.1: Potentiodynamic Polarization (PDP)
PDP studies how the current flowing through the metal surface changes as the potential is varied. This provides information about both the anodic and cathodic reaction kinetics.
-
Stabilization: Immerse the three-electrode setup in the test solution and allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP or E_corr) is reached.
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.167 mV/s).[16]
-
Data Plotting: Plot the resulting potential (E) versus the logarithm of the current density (log i). This is known as a Tafel plot.
Data Interpretation:
-
Corrosion Potential (E_corr): The potential at which the net current is zero. A shift in E_corr in the presence of an inhibitor indicates its effect on the anodic or cathodic reactions.
-
Corrosion Current Density (i_corr): Determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to E_corr. A lower i_corr value signifies a lower corrosion rate.
-
Inhibition Efficiency (%IE): Calculated using the i_corr values: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
-
Inhibitor Type: If BTA primarily shifts the anodic curve, it's an anodic inhibitor. If it shifts the cathodic curve, it's a cathodic inhibitor. If it affects both, it is a mixed-type inhibitor.[3]
Protocol 4.3.2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the resistive and capacitive properties of the inhibitor film and the corrosion process.[17][18][19]
-
Stabilization: As with PDP, allow the system to reach a stable OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[14]
-
Data Plotting: The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
Data Interpretation:
-
Nyquist Plot: For an uninhibited system, the plot is often a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). In the presence of an effective inhibitor like BTA, the semicircle diameter will increase significantly, indicating a higher resistance to charge transfer (i.e., corrosion).[19]
-
Equivalent Circuit Modeling: The EIS data is fitted to an equivalent electrical circuit model to extract quantitative parameters. A common model includes the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl). A higher R_ct value and a lower C_dl value (due to the inhibitor film displacing water molecules) are indicative of good inhibition.[17][18]
Part 3: Surface Analysis Techniques
After immersion, it is crucial to characterize the coupon surface to visually and chemically confirm the presence and nature of the protective film.[20][21]
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology. A comparison between a coupon from the blank solution (showing pitting or general corrosion) and an inhibited coupon (showing a smooth, protected surface) provides powerful qualitative evidence of the inhibitor's effectiveness.[21][22]
-
Atomic Force Microscopy (AFM): Maps surface topography at the nanometer scale. It can quantify the reduction in surface roughness due to the formation of the smooth BTA protective film.[21][22]
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that provides information about the chemical composition and bonding states on the surface.[20][23] XPS is invaluable for confirming the presence of nitrogen from the BTA molecule and identifying the Cu-N bond, providing direct evidence of the [Cu(I)-BTA] complex formation on the surface.[4][23]
Part 4: Theoretical Validation (Optional)
Quantum Chemical Calculations: Computational methods like Density Functional Theory (DFT) can be used to correlate the molecular structure of BTA and its derivatives with their inhibition efficiency.[24][25][26] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) can provide insights into the molecule's ability to donate and accept electrons, which is key to its adsorption on the metal surface.[24][27]
Data Integration and Conclusion
The strength of this multi-technique approach lies in the convergence of evidence. A successful study will show:
-
Low weight loss and low corrosion rate from gravimetric analysis.
-
Low corrosion current (i_corr) from PDP and high charge transfer resistance (R_ct) from EIS.
-
Smooth, undamaged surface morphology in SEM/AFM images.
-
Chemical confirmation of the inhibitor film via XPS.
By integrating these results, a researcher can authoritatively conclude the effectiveness and mechanism of benzotriazole as a corrosion inhibitor for the specific metal and environment studied.
References
- G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.
- Astm G1 03 | PDF | Corrosion | Metals - Scribd. Scribd. [Link]
- Inhibition Mechanism of Benzotriazole in Copper Chemical Mechanical Planarization.
- ASTM G1-03 - Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.
- Benzotriazole as a Corrosion Inhibitor for Immersed Copper. Corrosion. [Link]
- "ASTM G1:2025 Corrosion Test Specimen Prepar
- Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.
- Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC. NIH. [Link]
- Benzotriazole as Corrosion Inhibitor for Copper. Corrosion. [Link]
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition. [Link]
- Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques - Oxford Academic. Oxford University Press. [Link]
- Smart Coating: Investigating Quantum Computing for Corrosion Inhibition. MDPI. [Link]
- Technical Note: Quantum Chemical Parameters and Corrosion Inhibition Efficiency of Some Organic Compounds. Corrosion. [Link]
- Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor - ASTM Digital Library.
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [Link]
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing. AIP Publishing. [Link]
- Quantum chemical calculation for the inhibitory effect of compounds - ResearchGate.
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. IHS Standards Store. [Link]
- Immersion Corrosion - Metallurgical Engineering Services. Metallurgical Engineering Services. [Link]
- Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry - ResearchGate.
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
- Techniques for Analyzing Corrosion Products - Corrosionpedia. Corrosionpedia. [Link]
- (PDF) Potentiodynamic Corrosion Testing - ResearchGate.
- G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements - ASTM.
- A Review on Advanced AFM and SKPFM Data Analytics for Quantitative Nanoscale Corrosion Characteriz
- Corrosion testing: what is potentiodynamic polariz
- Potentiodynamic Corrosion Testing - PMC - PubMed Central. NIH. [Link]
- Exact calculation of corrosion rates by the weight-loss method | Experimental Results. Cambridge University Press. [Link]
- Semi-Quantitative Categorization Method for the Corrosion Behavior of Metals Based on Immersion Test - MDPI. MDPI. [Link]
- Corrosion Measurement by Weight Loss | PDF - Scribd. Scribd. [Link]
- Recent Developments in Surface Analysis Techniques for Investigating Surface Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- Use of surface analytical techniques to examine metal corrosion problems - INIS-IAEA. IAEA. [Link]
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY | Download Table - ResearchGate.
Sources
- 1. content.ampp.org [content.ampp.org]
- 2. content.ampp.org [content.ampp.org]
- 3. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition Mechanism of Benzotriazole in Copper Chemical Mechanical Planarization | Scientific.Net [scientific.net]
- 5. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens | Testing Standard | WJE [wje.com]
- 9. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 10. mdpi.com [mdpi.com]
- 11. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 12. scribd.com [scribd.com]
- 13. "ASTM G1:2025 Corrosion Test Specimen Preparation" [bsbedge.com]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. researchgate.net [researchgate.net]
- 16. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijcsi.pro [ijcsi.pro]
- 18. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 19. pubs.aip.org [pubs.aip.org]
- 20. corrosionpedia.com [corrosionpedia.com]
- 21. jocpr.com [jocpr.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. academic.oup.com [academic.oup.com]
- 26. qcc.thequantuminsider.com [qcc.thequantuminsider.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1H-Benzotriazole-6-methanamine Derivatives
Introduction: The Emerging Therapeutic Potential of 1H-Benzotriazole Scaffolds
The 1H-benzotriazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for their potential as antimicrobial, antiviral, and anticancer agents.[2][3][4] Specifically, the introduction of a methanamine group at the 6-position of the benzotriazole ring system offers a versatile point for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various biological targets. This document provides a comprehensive guide for the high-throughput screening (HTS) of 1H-Benzotriazole-6-methanamine derivative libraries to identify novel therapeutic candidates, with a particular focus on protein kinase inhibition, a major target class in drug discovery.[5]
This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the underlying scientific rationale for key experimental choices. We will delve into biochemical and cell-based assay development, primary screening, hit confirmation, and counter-screening strategies to ensure the identification of robust and specific lead compounds.
Strategic Overview: A Multi-Faceted Approach to Hit Identification
A successful HTS campaign for novel inhibitors requires a carefully planned workflow that progresses from a broad primary screen to increasingly stringent secondary and counter-screens. This strategy is designed to minimize false positives and negatives while efficiently identifying compounds with the desired biological activity and selectivity.[6][7]
Figure 1: A comprehensive workflow for the high-throughput screening of this compound derivatives.
Part 1: Biochemical Assay for Primary High-Throughput Screening
For the primary HTS campaign, a robust, sensitive, and miniaturizable biochemical assay is paramount. Here, we describe two suitable methodologies for assessing the inhibition of a target protein kinase: a Fluorescence Polarization (FP) assay and an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).
Assay Principle: Fluorescence Polarization (FP) Competition Assay
FP is a homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[8][9][10] In a competition assay, a fluorescent tracer, designed to bind to the kinase's active site, is displaced by an active inhibitor from the compound library. This displacement results in a decrease in the fluorescence polarization signal, indicating inhibitory activity.[11]
Figure 2: Principle of a Fluorescence Polarization (FP) competition assay for kinase inhibitors.
Protocol 1: FP-Based Kinase Inhibition Assay (384-well format)
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The optimal buffer composition should be determined during assay development.
- Kinase Solution: Dilute the target kinase to a 2X final concentration in assay buffer. The optimal kinase concentration should be determined empirically through titration experiments.[12]
- Fluorescent Tracer Solution: Dilute the fluorescently labeled tracer (e.g., a fluorescently tagged known kinase inhibitor) to a 2X final concentration in assay buffer. The tracer concentration should ideally be at or below its Kd for the target kinase to ensure assay sensitivity.[12]
- Compound Plates: Prepare serial dilutions of the this compound derivatives in 100% DMSO. Then, dilute these compounds into the assay buffer to create the final compound plate for screening. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid deleterious effects on enzyme activity.
2. Assay Procedure:
- Using an acoustic dispenser or a multi-channel pipette, add 5 µL of the compound solution or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well, low-volume, black, non-binding surface microplate.
- Add 5 µL of the 2X kinase solution to all wells.
- Incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase binding.
- Add 10 µL of the 2X fluorescent tracer solution to all wells to initiate the competition reaction.
- Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.
- Read the fluorescence polarization on a suitable plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
3. Data Analysis and Quality Control:
- Calculate the percent inhibition for each compound relative to the high (no inhibition) and low (maximal inhibition) controls.
- Assess the quality of the primary screen by calculating the Z'-factor.[13][14][15] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16][17]
| Parameter | Formula | Interpretation |
| Z'-Factor | 1 - (3 * (σpos + σneg)) / |μpos - μneg| | A measure of assay robustness and dynamic range.[14][15] |
| Signal-to-Background (S/B) | μpos / μneg | Indicates the dynamic range of the assay.[13] |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | Measures the variability of the data.[13] |
Table 1: Key quality control metrics for HTS assays.
Alternative Primary Assay: AlphaScreen Technology
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can be adapted for kinase activity assays.[18][19][20] In a typical kinase assay format, a biotinylated peptide substrate and an antibody that specifically recognizes the phosphorylated form of the substrate are used.[21][22]
Figure 3: Principle of an AlphaScreen kinase activity assay.
Part 2: Cell-Based Assays for Hit Validation and Cytotoxicity Profiling
Following the primary screen and hit confirmation, it is crucial to assess the activity of the compounds in a more physiologically relevant context and to eliminate compounds that exhibit non-specific cytotoxicity.[23]
Protocol 2: Cell-Based Target Engagement Assay
For validated hits, a target engagement assay within a cellular context is a critical next step. This could involve techniques like cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays, which measure the binding of the compound to the target protein in intact cells. A detailed protocol for these advanced techniques is beyond the scope of this general guide but should be considered for promising hit series.
Protocol 3: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[24] This assay is essential for identifying compounds that cause a decrease in the primary assay signal due to cytotoxicity rather than specific target inhibition.
1. Reagent Preparation:
- Cell Culture Medium: Use the appropriate complete growth medium for the chosen cell line.
- MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize the solution and store it at 4°C, protected from light.
- Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[24]
2. Assay Procedure:
- Seed cells into a 96-well or 384-well clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.[24]
- Treat the cells with a serial dilution of the hit compounds for a specified period (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) wells.
- After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the MTT to purple formazan crystals.
- Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the dose-response curves and determine the IC₅₀ (or CC₅₀) values for cytotoxicity.
Part 3: Counter-Screening for Assay Interference
A significant challenge in HTS is the identification of compounds that interfere with the assay technology itself, leading to false-positive results.[25][26] Benzotriazole derivatives, like many other compound classes, can potentially interfere with assay readouts. Therefore, specific counter-screens are essential.
For FP Assays:
-
Fluorescence Quenching/Enhancement: Screen compounds in the absence of the kinase to identify any that directly affect the fluorescence of the tracer.
For AlphaScreen Assays:
-
Light Scattering/Signal Quenching: Screen compounds in a buffer-only assay with pre-formed signal (e.g., using a biotinylated-phosphopeptide) to identify compounds that disrupt the AlphaScreen signal.
General Counter-Screen:
-
Compound Aggregation: Many promiscuous inhibitors act through the formation of aggregates.[25] Assays can be run in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregation; a significant loss of potency in the presence of detergent can indicate an aggregation-based mechanism.
Conclusion and Forward Look
The successful execution of a high-throughput screening campaign for this compound derivatives hinges on a well-designed workflow that incorporates robust primary assays, relevant cell-based models, and rigorous counter-screening to eliminate artifacts. By following the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of HTS and identify promising lead candidates for further optimization and development. The ultimate goal is to progress validated, selective, and non-toxic hits into lead optimization, where medicinal chemistry efforts can further refine their properties to yield clinical candidates.
References
- Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306.
- Ullman, E. F., Kirakossian, H., Singh, S., Wu, Z. P., Irvin, B. R., Pease, J. S., ... & Davalian, D. (1994). Luminescent oxygen channeling immunoassay: measurement of particle binding kinetics by chemiluminescence. Proceedings of the National Academy of Sciences, 91(12), 5426-5430.
- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
- Scribd. (n.d.). Assay Quality Metrics Guide.
- Kopcho, J. J., & Lindsley, C. W. (2012). High-throughput screening for kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 795, 193-204.
- Molecular Devices. (n.d.). Better metrics for comparing instruments and assays.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- Larijani, M., Afshari, A. R., & Baradaran, B. (2017). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of biomolecular screening, 22(6), 727-735.
- On HTS. (2023). Z-factor.
- ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
- Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics.
- Foley, D. A., Xia, M., & Dykstra, K. M. (2015). Development of a HTS-compatible assay for the discovery of Ulk1 inhibitors. Journal of biomolecular screening, 20(6), 762-770.
- Foley, D. A., Xia, M., & Dykstra, K. M. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. ASSAY and Drug Development Technologies, 13(4), 214-223.
- Zhang, X. D. (2011). Data analysis approaches in high throughput screening. Frontiers in molecular biosciences, 5, 1.
- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167-174.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- Giuliano, K. A., Haskins, J. R., & Taylor, D. L. (2003). Statistical techniques for handling high content screening data. ASSAY and Drug Development Technologies, 1(5), 621-631.
- Leveridge, M. V., & Yates, A. (2015). High-throughput cell toxicity assays. Methods in molecular biology (Clifton, N.J.), 1250, 305-316.
- Glick, M. (2015). High-Throughput Screening Data Analysis. In High-Throughput Screening in Drug Discovery (pp. 129-158). Humana Press, New York, NY.
- Pelz, O., Gilsbach, R., & Hein, L. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
- Eglen, R. M., & Reisine, T. (2011). The use of AlphaScreen technology in HTS: Current status. Current chemical genomics, 5, 2-10.
- BMG LABTECH. (n.d.). AlphaScreen.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324.
- Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral chemistry & chemotherapy, 16(5), 315-326.
- ResearchGate. (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase.
- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
- McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). High-throughput assays for promiscuous inhibitors. Journal of medicinal chemistry, 46(20), 4265-4272.
- ResearchGate. (n.d.). ANTICORROSIVE ACTIVITY FOR BENZOTRIAZOLE DERIVATIVES.
- Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2011). Identification of compounds that interfere with high-throughput screening assay technologies. Journal of biomolecular screening, 16(10), 1228-1241.
- Dahlin, J. L., & Walters, M. A. (2014). Non-stoichiometric inhibition in biochemical high-throughput screening. Expert opinion on drug discovery, 9(12), 1465-1478.
- Australian Government Department of Health. (2024). 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement.
- De Luca, L. (2016). Benzotriazole: An overview on its versatile biological behavior. Bioorganic & medicinal chemistry, 24(12), 2647-2656.
- Wang, J., & Hsieh, F. (2020). Current status and future directions of high-throughput ADME screening in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 184, 113175.
- PubChem. (n.d.). 1-methyl-1H-1,2,3-benzotriazol-6-amine.
- Current Opinion in Pharmacology. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 8. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. scribd.com [scribd.com]
- 14. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 15. assay.dev [assay.dev]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. rna.uzh.ch [rna.uzh.ch]
- 18. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Benzotriazoles in Aqueous Matrices
Introduction: The Environmental Significance of Benzotriazoles
Benzotriazoles are a class of synthetic heterocyclic compounds widely used as corrosion inhibitors in various industrial and commercial applications, including dishwasher detergents, aircraft de-icing fluids, and as ultraviolet (UV) stabilizers in plastics.[1] Their extensive use and chemical stability have led to their ubiquitous presence as contaminants in aquatic environments. Due to their high water solubility and resistance to biodegradation, benzotriazoles are often inefficiently removed by conventional wastewater treatment processes, resulting in their discharge into rivers, lakes, and groundwater.[2] Concerns over their potential persistence, bioaccumulation, and endocrine-disrupting effects necessitate sensitive and reliable analytical methods for their detection and quantification in water samples to assess environmental exposure and risk.[2]
This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the determination of benzotriazoles in water. It is intended for researchers, environmental scientists, and professionals in drug development and environmental monitoring who require robust and validated protocols. The following sections detail two primary analytical approaches: Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS) and a derivatization-based Dispersive Liquid-Liquid Microextraction followed by Gas Chromatography-Mass Spectrometry (DLLME-GC-MS).
Method 1: Solid-Phase Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)
This method is the most prevalent and robust approach for the analysis of polar benzotriazoles in aqueous matrices. It combines the selectivity and enrichment capabilities of solid-phase extraction with the high sensitivity and specificity of tandem mass spectrometry.
Scientific Rationale and Causality
The choice of a polymeric reversed-phase sorbent, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), is critical for the effective extraction of benzotriazoles from water.[3][4] This sorbent's unique copolymeric structure, composed of a hydrophilic N-vinylpyrrolidone and a lipophilic divinylbenzene, allows for the retention of a wide range of compounds, including the moderately polar benzotriazoles.
Acidification of the water sample to a pH of approximately 2-3 is a crucial step.[3] Benzotriazoles are weakly acidic, and lowering the pH below their pKa values ensures they are in their neutral, protonated form. This state enhances their hydrophobic interaction with the reversed-phase sorbent, leading to significantly improved retention and recovery, which can increase from less than 50% at neutral pH to over 90% in acidic conditions.[3]
Following extraction, elution with a polar organic solvent like methanol or acetonitrile disrupts the hydrophobic interactions, releasing the analytes from the sorbent. The subsequent analysis by LC-MS/MS in positive electrospray ionization (ESI+) mode allows for the sensitive detection of the protonated benzotriazole molecules ([M+H]+). The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[5]
Experimental Workflow: SPE-LC-MS/MS
Detailed Protocol: SPE-LC-MS/MS
1. Sample Preparation: 1.1. Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended solids. 1.2. Acidify the filtered sample to pH 2-3 with hydrochloric acid (HCl). 1.3. Spike the sample with an appropriate internal standard (e.g., 1H-Benzotriazole-d4) to a final concentration of 100 ng/L.
2. Solid-Phase Extraction (SPE): 2.1. Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 6 cc, 500 mg). 2.2. Conditioning: Sequentially pass 5 mL of methanol followed by 5 mL of acidified ultrapure water (pH 2-3) through the cartridge. Do not allow the cartridge to go dry. 2.3. Loading: Load the prepared water sample onto the cartridge at a flow rate of approximately 5-10 mL/min. 2.4. Washing: After loading, wash the cartridge with 5 mL of acidified ultrapure water to remove polar interferences. 2.5. Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen for at least 30 minutes.
3. Elution and Analysis: 3.1. Elution: Elute the retained benzotriazoles with two 5 mL aliquots of methanol into a clean collection tube. 3.2. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid). 3.3. LC-MS/MS Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters (Example):
-
LC Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1H-Benzotriazole | 120.1 | 92.1 | 15 |
| 4-Methyl-1H-benzotriazole | 134.1 | 106.1 | 18 |
| 5-Methyl-1H-benzotriazole | 134.1 | 106.1 | 18 |
| 5-Chloro-1H-benzotriazole | 154.0 | 118.0 | 20 |
Method 2: Concurrent Derivatization-Dispersive Liquid-Liquid Microextraction and Gas Chromatography-Mass Spectrometry (DLLME-GC-MS)
This method offers a rapid and efficient alternative for the determination of benzotriazoles, particularly when LC-MS/MS is unavailable. It relies on the simultaneous derivatization and microextraction of the analytes into a small volume of organic solvent.
Scientific Rationale and Causality
Benzotriazoles are polar and non-volatile compounds, making them unsuitable for direct analysis by gas chromatography.[6] Derivatization is therefore a mandatory step to increase their volatility and improve their chromatographic behavior. Acetylation, using acetic anhydride, is a common and effective derivatization reaction that replaces the active hydrogen on the triazole ring with an acetyl group, thereby reducing the compound's polarity and increasing its volatility.[1][7]
Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique that provides high enrichment factors from a small sample volume.[7] The procedure involves the rapid injection of a mixture of an extraction solvent (e.g., toluene) and a disperser solvent (e.g., acetonitrile) into the aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for efficient mass transfer of the derivatized analytes from the aqueous phase to the organic phase. Subsequent centrifugation separates the organic phase for GC-MS analysis.
Experimental Workflow: Derivatization-DLLME-GC-MS
Detailed Protocol: Derivatization-DLLME-GC-MS
1. Sample Preparation: 1.1. Place 10 mL of the water sample into a 15 mL conical centrifuge tube. 1.2. Add 1 mL of 8% (w/v) disodium hydrogen phosphate (Na₂HPO₄) solution to buffer the sample.
2. Concurrent Derivatization and DLLME: 2.1. In a separate vial, prepare the derivatization/extraction mixture by combining 100 µL of acetic anhydride (derivatizing agent), 1.5 mL of acetonitrile (disperser solvent), and 60 µL of toluene (extraction solvent).[7] 2.2. Rapidly inject the entire mixture into the buffered water sample using a syringe. 2.3. Immediately vortex the mixture at high speed for 1 minute. A cloudy solution will form. 2.4. Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous phases. The small volume of toluene containing the derivatized analytes will sediment at the bottom of the tube.
3. Analysis: 3.1. Carefully collect the sedimented toluene phase (approximately 50 µL) using a microsyringe. 3.2. Inject 1 µL of the extract into the GC-MS system.
GC-MS Parameters (Example):
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min
-
MS Ion Source: Electron Ionization (EI) at 70 eV
-
MS Mode: Scan or Selected Ion Monitoring (SIM)
| Acetylated Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1-Acetyl-1H-benzotriazole | 161 | 119, 91 |
| 1-Acetyl-4-methyl-1H-benzotriazole | 175 | 133, 105 |
| 1-Acetyl-5-methyl-1H-benzotriazole | 175 | 133, 105 |
| 1-Acetyl-5-chloro-1H-benzotriazole | 195 | 153, 118 |
Method Performance and Comparison
The selection of an analytical method depends on various factors including the required sensitivity, sample matrix complexity, available instrumentation, and sample throughput. Below is a comparative summary of the typical performance characteristics of the two detailed methods.
| Parameter | SPE-LC-MS/MS | Derivatization-DLLME-GC-MS |
| Limit of Detection (LOD) | 0.6 - 4.1 ng/L[8] | 1 - 35 ng/L[2] |
| Limit of Quantification (LOQ) | 2.1 - 14 ng/L[8] | 7 - 80 ng/L[7] |
| Recovery | 80 - 110%[3] | 86 - 112%[7] |
| Precision (%RSD) | < 15% | < 10%[7] |
| Sample Volume | High (250-1000 mL) | Low (10-15 mL) |
| Throughput | Moderate (SPE can be automated) | High |
| Instrumentation Cost | High | Moderate |
| Key Advantage | High sensitivity, suitable for a wide range of polarities without derivatization. | Rapid, low solvent consumption, high enrichment factor. |
| Key Disadvantage | Higher solvent consumption during SPE, potential for matrix effects. | Requires derivatization, less suitable for thermally labile compounds. |
Conclusion and Future Perspectives
Both SPE-LC-MS/MS and derivatization-DLLME-GC-MS are powerful and validated techniques for the determination of benzotriazoles in water. SPE-LC-MS/MS generally offers lower detection limits and is considered the gold standard for trace analysis of these emerging contaminants. However, the DLLME-GC-MS method provides a fast, cost-effective, and high-throughput alternative with excellent performance. The choice of method should be guided by the specific analytical requirements and laboratory capabilities.
Future research will likely focus on the development of even more rapid and automated sample preparation techniques, such as online SPE, and the application of high-resolution mass spectrometry for non-target screening to identify novel benzotriazole transformation products in the environment.
References
- Analytical methods for determining environmental contaminants of concern in water and wastewater.PubMed Central.
- Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT.SciSpace.
- Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry.PubMed.
- Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry.ResearchGate.
- Water Analysis: Emerging Contaminants and Current Issues.Semantic Scholar.
- Water Analysis: Emerging Contaminants and Current Issues.ResearchGate.
- Water Analysis: Emerging Contaminants and Current Issues.PubMed.
- Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection.PubMed Central.
- Analytical parameters for on-line SPE procedure coupled to UPLC-MS/MS detection.ResearchGate.
- Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry.Slideshare.
- An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment.ResearchGate.
- Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry.ResearchGate.
- Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography.ResearchGate.
- Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water.ResearchGate.
- Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.ResearchGate.
- Selecting and optimizing transitions for LC-MS/MS methods.Forensic RTI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. forensicrti.org [forensicrti.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 1H-Benzotriazole-6-methanamine as a Scaffold for Novel Agrochemical Discovery
Introduction: The Untapped Potential of the Benzotriazole Scaffold in Agriculture
The benzotriazole moiety, a fused heterocyclic system, is a well-established pharmacophore in medicinal chemistry, known for its wide spectrum of biological activities.[1][2] Its derivatives have demonstrated significant potential as antimicrobial, antiviral, and anti-inflammatory agents.[3] In the realm of agrochemical research, however, the benzotriazole scaffold remains a comparatively underexplored yet highly promising area. The structural rigidity, aromatic nature, and presence of three nitrogen atoms provide multiple points for chemical modification and interaction with biological targets.[4]
Existing research indicates that benzotriazole derivatives can exhibit potent antifungal activity, often by inhibiting the C14-α-demethylase enzyme essential for ergosterol biosynthesis in fungal cell membranes—a mechanism shared with commercially successful azole fungicides.[5][6] Furthermore, certain derivatives have shown auxin-like plant growth-regulating properties, acting as activators at low concentrations and inhibitors at higher concentrations.[7]
This guide focuses on 1H-Benzotriazole-6-methanamine (CAS 496841-88-4), a specific derivative positioned as an ideal starting point for a discovery program. Its primary amine handle offers a versatile anchor for the synthesis of diverse compound libraries through well-established reactions, enabling systematic exploration of structure-activity relationships (SAR). We present a series of robust protocols for the synthesis, derivatization, and biological screening of compounds based on this core structure, providing researchers with a validated workflow for identifying novel agrochemical leads.
Section 1: Physicochemical Profile of the Core Scaffold
A foundational understanding of the starting material is critical for experimental design, including reaction setup and bioassay formulation.
| Property | Value | Source |
| IUPAC Name | (1H-1,2,3-benzotriazol-6-yl)methanamine | [8] |
| CAS Number | 496841-88-4 | [8] |
| Molecular Formula | C₇H₈N₄ | [9] |
| Molecular Weight | 148.17 g/mol | [8] |
| Appearance | Liquid (at standard conditions) | [8] |
| Canonical SMILES | NCC1=CC=C2N=NNC2=C1 | [8] |
Section 2: Synthesis and Derivatization Protocols
The following protocols provide a pathway from a common starting material to a small, diversified library of candidate molecules for screening. The rationale behind key steps is provided to facilitate adaptation and troubleshooting.
Protocol 2.1: Conceptual Synthesis of this compound
This protocol outlines a common and effective method for creating the benzotriazole ring system, starting from an appropriately substituted o-phenylenediamine. This method, adapted from established procedures, involves diazotization followed by intramolecular cyclization.[10][11]
Objective: To synthesize the this compound scaffold.
Materials:
-
4-(aminomethyl)-1,2-diaminobenzene (or its hydrochloride salt)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice Bath
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Preparation of Diamine Solution: In a beaker, dissolve 1 mole-equivalent of 4-(aminomethyl)-1,2-diaminobenzene in a solution of glacial acetic acid (2 mole-equivalents) and water. Gentle warming may be required to achieve a clear solution.[11]
-
Rationale: Acetic acid serves as both a solvent and the acid catalyst required for the in-situ generation of nitrous acid.
-
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 5°C with continuous stirring. It is crucial to maintain a low temperature to control the exothermic diazotization reaction and prevent the degradation of the unstable diazonium salt intermediate.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 mole-equivalents) in a minimal amount of cold water. Add this solution to the cooled diamine mixture all at once while stirring vigorously.[10]
-
Causality: The reaction of sodium nitrite with acetic acid generates nitrous acid (HNO₂), which reacts with one of the aromatic amine groups to form a diazonium salt. This intermediate immediately undergoes intramolecular cyclization with the adjacent amine group to form the triazole ring.[11]
-
-
Reaction & Isolation: A rapid temperature increase to 70-80°C and a color change are typically observed.[10] Allow the reaction mixture to stand and cool to room temperature over 1 hour. The product may separate as an oil or solid.
-
Purification: The crude product should be isolated via filtration or extraction with an appropriate organic solvent (e.g., ethyl acetate). Further purification by recrystallization or column chromatography is necessary to obtain a product of sufficient purity for subsequent steps and biological assays.
Protocol 2.2: Library Synthesis via N-Acylation for SAR Studies
The primary amine of this compound is an ideal functional group for creating an amide library. This allows for the systematic introduction of various substituents to probe the SAR.
Objective: To synthesize a small library of N-acyl derivatives of this compound.
Materials:
-
This compound (from Protocol 2.1)
-
A selection of carboxylic acids (e.g., acetic acid, benzoic acid, 4-chlorobenzoic acid)
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 mole-equivalent) and a selected carboxylic acid (1.1 mole-equivalents) in anhydrous DCM.
-
Base Addition: Add TEA (1.5 mole-equivalents) to the solution.
-
Rationale: The base neutralizes any acidic protons and facilitates the coupling reaction.
-
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.2 mole-equivalents) in anhydrous DCM dropwise over 15 minutes.
-
Expertise: DCC is a highly effective coupling agent that activates the carboxylic acid to form a reactive intermediate, which is then readily attacked by the amine. This avoids the need to convert the acid to a more sensitive acyl chloride.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude amide product using column chromatography on silica gel to yield the final, pure compound. Characterize the structure using NMR and Mass Spectrometry.
-
Library Generation: Repeat steps 1-6 for each selected carboxylic acid to generate a library of derivatives with varying electronic and steric properties.
Section 3: Agrochemical Screening Workflows
The following protocols are standard, high-throughput methods for the primary screening of new chemical entities for potential agrochemical activity.
Protocol 3.1: In Vitro Antifungal Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against key fungal plant pathogens.[5]
Objective: To quantify the antifungal activity of benzotriazole derivatives.
Materials:
-
Synthesized benzotriazole derivatives
-
Fungal strains (e.g., Fusarium oxysporum, Aspergillus niger, Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive Control: A commercial fungicide (e.g., Ketoconazole, Propiconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound and the positive control in DMSO.
-
Fungal Inoculum: Grow fungal strains on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.
-
Plate Preparation:
-
Add 100 µL of PDB to each well of a 96-well plate.
-
Add 2 µL of a compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate, resulting in a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).
-
-
Controls (Self-Validation):
-
Negative Control: Wells containing PDB and fungal inoculum only (represents 100% growth).
-
Solvent Control: Wells containing PDB, fungal inoculum, and the highest concentration of DMSO used (to ensure the solvent has no antifungal effect).
-
Positive Control: A row dedicated to the serial dilution of the commercial fungicide.
-
Sterility Control: Wells containing PDB only (to check for contamination).
-
-
Inoculation: Add 10 µL of the prepared fungal spore suspension to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Data Analysis: Determine the MIC, which is the lowest concentration of a compound that causes complete visual inhibition of fungal growth. Alternatively, read the optical density (OD) at 600 nm using a plate reader and calculate the percentage of growth inhibition for each concentration.
Protocol 3.2: Plant Growth Regulation Assay (Seed Germination)
This assay assesses the effect of the compounds on plant development, identifying potential herbicidal or growth-promoting activity.[7]
Objective: To evaluate the phytotoxicity and growth-regulating effects of benzotriazole derivatives.
Materials:
-
Synthesized benzotriazole derivatives
-
Seeds of a model plant (e.g., cress, lettuce, radish)
-
Petri dishes (9 cm) with filter paper
-
DMSO
-
Positive Control: A commercial herbicide (e.g., Glyphosate) or growth promoter (e.g., Indole-3-acetic acid, IAA).[7]
Procedure:
-
Test Solution Preparation: Prepare a range of concentrations for each test compound (e.g., 1, 10, 100, 1000 µM) in a solution containing 0.1% DMSO.
-
Plate Setup: Place one sheet of filter paper in each petri dish. Add 5 mL of the respective test solution to each dish.
-
Controls (Self-Validation):
-
Negative Control: Dish with water and 0.1% DMSO.
-
Positive Control: Dishes with the commercial herbicide or growth promoter solutions.
-
-
Sowing: Place 20-30 seeds evenly on the moist filter paper in each dish.
-
Incubation: Seal the dishes with paraffin film and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle) for 5-7 days.
-
Data Collection: After the incubation period, measure the following for each dish:
-
Germination percentage.
-
Root length of each seedling.
-
Shoot (hypocotyl) length of each seedling.
-
-
Data Analysis: Calculate the average root and shoot length for each treatment. Express the results as a percentage of the negative control. Plot the data to determine the concentration that causes 50% inhibition of growth (GI₅₀).
Section 4: Data Presentation and Visualization
Clear visualization of workflows and data is essential for efficient research and decision-making.
Quantitative Data Summary
Data from screening assays should be compiled into a clear, comparative format to facilitate SAR analysis.
Table 1: Sample Screening Data for N-Acyl Benzotriazole Derivatives
| Compound ID | R-Group (Acyl) | MIC vs. F. oxysporum (µg/mL) | Root Growth Inhibition at 100 µM (% of Control) |
| BZT-NH2 | H (Parent Amine) | >100 | 5% |
| BZT-01 | Acetyl | 64 | 15% |
| BZT-02 | Benzoyl | 32 | 45% |
| BZT-03 | 4-Chlorobenzoyl | 8 | 88% |
| Ketoconazole | (Positive Control) | 4 | N/A |
| Glyphosate | (Positive Control) | N/A | 95% |
This is illustrative data. Actual results will vary.
Experimental and Mechanistic Diagrams
Visual workflows and pathway diagrams provide an at-a-glance understanding of complex processes.
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. jrasb.com [jrasb.com]
- 5. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. [Effect of benzotriazole derivatives on plant growth. II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | CID 590468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
Introduction: Accelerating Discovery with Microwave-Assisted Chemistry
Benzotriazole and its derivatives represent a cornerstone in medicinal chemistry and materials science. This versatile heterocyclic scaffold is present in numerous compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] Furthermore, their unique chemical stability and ability to act as corrosion inhibitors or UV stabilizers make them invaluable in industrial applications.[2]
Traditionally, the synthesis of benzotriazole derivatives involves conventional heating methods that often require long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and by-product formation.[3] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a green, efficient, and rapid alternative.[4] Microwave energy directly heats the reactants and solvents by interacting with polar molecules, a process known as dielectric heating.[5] This leads to rapid, uniform, and localized heating, which dramatically accelerates reaction rates, often reducing multi-hour reflux processes to mere minutes.[6][7] The result is not only a significant increase in efficiency but also frequently higher product yields and purity.[8][9]
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to successfully implement microwave-assisted synthesis for benzotriazole derivatives. We will delve into the causality behind experimental choices, provide validated step-by-step procedures, and offer insights into optimization and safety.
Core Principles: The 'Why' Behind Microwave Synthesis
The remarkable efficiency of MAOS stems from two primary mechanisms of microwave interaction with the reaction mixture:
-
Dipolar Polarization: Polar molecules, like many organic reactants and solvents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at a molecular level, which translates into rapid and efficient heating.
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth in the oscillating electric field. Collisions resulting from this ionic movement generate heat, contributing to the overall temperature increase of the bulk mixture.
This direct energy transfer is fundamentally different from conventional heating, where heat is slowly transferred from an external source through the vessel walls via conduction. The "in-core" heating of MAOS minimizes thermal gradients, prevents the formation of hot spots on the vessel surface that can lead to decomposition, and allows for temperatures to be reached that are above the solvent's boiling point when performed in sealed, pressurized vessels.[10]
Experimental Protocols & Methodologies
The following protocols are detailed, step-by-step methodologies for the synthesis of key benzotriazole derivatives. They have been designed to be self-validating, with clear endpoints and characterization guidance.
Protocol 1: Microwave-Assisted N-Alkylation of Benzotriazole (Solvent-Free)
This protocol describes a highly efficient, solvent-free method for the N-alkylation of benzotriazole, a common step in building more complex derivatives.[3][8]
Logical Workflow for Solvent-Free N-Alkylation
Caption: Workflow for solvent-free N-alkylation of benzotriazole.
Materials:
-
Benzotriazole (1.0 eq)
-
Substituted Benzyl Chloride or other alkyl halide (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.5-2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst (PTC) (catalytic amount, ~0.05g)
-
Mortar and Pestle
-
Microwave synthesis reactor or a domestic microwave oven (use with extreme caution and proper shielding)
-
Round-bottom flask or appropriate microwave vessel
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation: In a clean, dry mortar, combine benzotriazole (e.g., 1.19 g, 0.01 mol), the desired alkyl halide (0.01 mol), powdered K₂CO₃ (e.g., 2.07 g, 0.015 mol), and a catalytic amount of TBAB.
-
Homogenization: Grind the mixture thoroughly with a pestle for 5-10 minutes at room temperature to ensure a homogenous solid mixture.
-
Microwave Irradiation: Transfer the powdered mixture to a microwave-safe vessel. Place the vessel in the microwave reactor and irradiate at a low to medium power setting (e.g., 200-350 W) for short intervals (e.g., 30 seconds). Monitor the reaction progress between intervals using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Chloroform or Hexane:Ethyl Acetate). Total irradiation time is typically 1-5 minutes.[3][7]
-
Work-up: After completion, allow the vessel to cool to room temperature. Add ice-cold water to the reaction mixture to precipitate the product and dissolve inorganic salts.
-
Extraction & Purification: If the product is a solid, it can be filtered, washed with water, and dried. For oily products, extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-alkylated benzotriazole derivative.[3]
Protocol 2: Synthesis of 1-(chloromethyl)benzotriazole Intermediate
This versatile intermediate is crucial for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.
Materials:
-
Benzotriazole (1.0 eq, e.g., 2.0 g, 16.8 mmol)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM) (excess, e.g., 5.0 mL, ~80 mmol)
-
Potassium Carbonate (K₂CO₃) (1.0 eq, e.g., 2.31 g, 16.8 mmol)
-
Microwave synthesis reactor with a pressure-rated vessel
Procedure:
-
Reaction Setup: In a 50 mL microwave reaction vessel, dissolve benzotriazole in 10 mL of DMF.
-
Add Reagents: Add dichloromethane and potassium carbonate to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a constant power of 180 W. The reaction is typically complete within 4-5 minutes.[11][12] Monitor pressure to ensure it remains within the vessel's limits.
-
Precipitation: After cooling the vessel, pour the reaction mixture into a beaker containing 25 mL of ice-cold water. The product will precipitate out of the solution.
-
Isolation: Collect the white crystalline product by filtration, wash with cold water, and recrystallize from hot water to achieve high purity.[11][12]
Protocol 3: Synthesis of 1-{[(-o-tolyl)amino]methyl}benzotriazole
This protocol demonstrates the use of the 1-(chloromethyl)benzotriazole intermediate in a nucleophilic substitution reaction.
Materials:
-
1-(chloromethyl)benzotriazole (1.0 eq, e.g., 1.0 g, 6 mmol)
-
o-toluidine (3.0 eq, e.g., 1.92 mL, 18 mmol)
-
Potassium Carbonate (K₂CO₃) (1.0 eq, e.g., 0.82 g, 6 mmol)
-
Dimethylformamide (DMF)
-
10% Hydrochloric Acid (HCl)
-
Chloroform (for extraction)
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine 1-(chloromethyl)benzotriazole, 10 mL of DMF, o-toluidine, and potassium carbonate.
-
Microwave Irradiation: Seal the vessel and irradiate at 180 W. The reaction is extremely rapid, often completing in just over 3 minutes.[11][12] Monitor by TLC (eluent: chloroform).
-
Work-up: After cooling, add 10% HCl to the reaction mixture. This step protonates the excess o-toluidine, forming its hydrochloride salt which is soluble in the aqueous/DMF phase and facilitates its removal.
-
Extraction: Extract the desired product with chloroform (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Recrystallize the resulting solid from hot water to yield the pure product.[11]
Data Presentation: MAOS vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when directly compared with traditional methods. The following tables summarize typical results for the synthesis of various benzotriazole derivatives.
Table 1: Comparison for the Synthesis of 1-Substituted Benzotriazoles
| Compound | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(chloromethyl)benzotriazole | Conventional (Reflux) | 6 hours | 68% | [11] |
| Microwave (180 W) | 4 min 20 sec | 75% | [11] | |
| 1-{[(-o-tolyl)amino]methyl}benzotriazole | Conventional (Reflux) | 5 hours 30 min | 65% | [12] |
| Microwave (180 W) | 3 min 10 sec | 75% | [12] | |
| 4'-[(benzotriazol-1-yl)methyl]biphenyl-2-carbonitrile | Solvent-Free (Thermal) | 40 min | 88% | [8] |
| | Solvent-Free (Microwave) | 30 sec | 97% |[8] |
Table 2: Comparison for the Synthesis of 5-Substituted Benzotriazoles
| Compound | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| N-(o-tolyl)-1H-benzo[d][5][11][13]triazole-5-carboxamide | Conventional (Reflux) | 4 hours | 72% | [14] |
| Microwave (180 W) | 4 min 30 sec | 83% | [14] | |
| 5-{[(-o-tolyl)amino]methyl}-1H-benzo[d][5][11][13]triazole | Conventional (Reflux) | 2 hours 45 min | 35% | [14] |
| | Microwave (300 W) | 4 min 20 sec | 47% |[14] |
Reaction Mechanism Visualization
Understanding the reaction pathway is key to optimization. Benzotriazole can be used to activate carboxylic acids, which then react with nucleophiles. Microwave irradiation dramatically accelerates this process.
Proposed Mechanism for Benzotriazole-Mediated Amide Synthesis
Caption: Benzotriazole acts as an excellent leaving group to facilitate amide bond formation under microwave irradiation.[15][16]
Protocol Validation and Characterization
Successful synthesis must be confirmed through rigorous analytical techniques.
-
Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress. The disappearance of starting material spots and the appearance of a new product spot indicates conversion.
-
Melting Point (MP): A sharp melting point for a crystalline product is a good indicator of purity. Compare the observed MP with literature values where available.
-
Infrared (IR) Spectroscopy: Provides information on functional groups. For example, in the synthesis of N-(o-tolyl)-1H-benzo[d][5][11][13]triazole-5-carboxamide, one would look for the appearance of a strong C=O stretch for the secondary amide around 1645-1655 cm⁻¹ and an N-H stretch between 3254-3385 cm⁻¹.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structure elucidation. For example, in the ¹H NMR spectrum of 1-{[(-o-tolyl)amino]methyl}benzotriazole, the appearance of a singlet for the -CH₂- protons around 4.9 ppm and a singlet for the -CH₃ group around 2.2 ppm confirms the structure.[11]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Insufficient microwave power/time. | Incrementally increase irradiation time or power. Ensure the solvent used is a good microwave absorber (e.g., DMF, Ethanol) or that reactants are polar.[10] |
| Poor mixing (especially in solvent-free reactions). | Ensure reactants are finely ground and thoroughly mixed before irradiation. | |
| By-product Formation | Temperature too high, leading to decomposition. | Use a microwave reactor with temperature control. Use a pulsed power mode instead of continuous irradiation. Consider using a microwave-transparent solvent (e.g., DCM, Toluene) to act as a heat sink, allowing direct heating of polar reactants without overheating the bulk solution.[17] |
| Pressure Overload | Reaction is producing gas; solvent volatility. | Use a larger reaction vessel to increase headspace. Reduce the amount of starting material. Ensure the microwave reactor's pressure monitoring and venting systems are functioning correctly.[9] |
| Arcing/Sparking | Presence of metal (e.g., stir bars, foil). | NEVER use metal objects inside a microwave reactor. Use appropriate microwave-safe glass or Teflon vessels.[18] |
Mandatory Safety Protocols for Microwave Chemistry
Microwave reactors are powerful instruments and require strict adherence to safety protocols.
-
Dedicated Equipment: Laboratory microwaves must be dedicated solely to laboratory use and clearly labeled "For Laboratory Use Only—Not for Food."[13]
-
Personal Protective Equipment (PPE): At a minimum, wear sanitized, indirectly vented chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves. When removing hot vessels, use thermal gloves.[19]
-
Vessel Integrity: Never use cracked or chipped glassware. Only use vessels specifically designed and pressure-rated for microwave synthesis. Do not exceed 2/3 of the vessel's volume.[19]
-
Sealed Vessel Reactions: Never heat sealed containers unless using a purpose-built microwave reactor with reliable pressure monitoring. For domestic ovens, always ensure the system is vented (e.g., loose cap) to prevent catastrophic pressure buildup.[5][13]
-
Flammable Solvents: Do not heat flammable solvents unless the microwave is specifically designed and rated as explosion-proof. Ensure the reactor is located in a well-ventilated area or fume hood.[18]
-
Superheating: Be aware that liquids can superheat in a microwave (reach a temperature above their boiling point without boiling). A slight disturbance can cause violent boiling. Allow vessels to cool before removal and handle with care.[5]
-
Equipment Inspection: Before each use, inspect the microwave's door, hinges, and seals for any damage. A compromised seal could lead to microwave radiation leakage.[13][19]
-
Emergency Plan: In case of fire or ignition inside the oven, keep the door closed, turn the unit off, and disconnect the power cord.[18]
By integrating these principles and protocols, researchers can safely and effectively harness the power of microwave-assisted synthesis to accelerate the discovery and development of novel benzotriazole derivatives.
References
- National Science Teaching Association. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. [Link]
- Shah, J. J., & Mohanraj, K. (2016).
- University of Bristol. (n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. [Link]
- Scribd. (n.d.).
- Kansas State University. (2025). Microwave Safety. [Link]
- University of Nottingham. (n.d.).
- He, F. Q., et al. (n.d.). NOTE Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Asian Journal of Chemistry. [Link]
- Panda, S. S., et al. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. SciSpace. [Link]
- Kumar, V., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC - NIH. [Link]
- Nanjunda Swamy, S., et al. (2006). Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies. PubMed. [Link]
- Panda, S. S., et al. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. MDPI. [Link]
- Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research.
- Shah, J. J., & Mohanraj, K. (2016). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives.
- Research Journal of Pharmacy and Technology. (n.d.). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl)
- Shivananju, N. S., et al. (2009). Microwave-Assisted Solvent-Free Synthesis of N-alkyl Benzotriazole Derivatives: Antimicrobial Studies.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025).
- Shah, J. J., & Mohanraj, K. (2016).
- Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. [Link]
- Bollikolla, H. B., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
- Schironi, G., et al. (2022). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Joshi, G. G. (2013). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Pure & Applied Chemistry.
- Silva, V. L. M., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. NIH. [Link]
- PubMed. (2025).
- International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]
Sources
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. asianpubs.org [asianpubs.org]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bangor.ac.uk [bangor.ac.uk]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scribd.com [scribd.com]
- 19. Microwave Safety [k-state.edu]
Application Notes & Protocols: Leveraging 1H-Benzotriazole-6-methanamine for the Synthesis of Advanced Functionalized Polymers
This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for utilizing 1H-Benzotriazole-6-methanamine, a versatile bifunctional building block, to create polymers with tailored functionalities. The protocols herein are built on established chemical principles, offering both robust starting points and the flexibility for further optimization.
Introduction: The Benzotriazole Scaffold in Modern Materials
The 1H-benzotriazole (BTA) core is a "privileged structure" not only in medicinal chemistry but also in advanced materials science.[1][2] Its rigid, aromatic framework imparts desirable properties such as thermal stability and UV absorption, making it a valuable component in materials like UV stabilizers and anticorrosive coatings.[3][4] Furthermore, the diverse biological activities associated with BTA derivatives, including antimicrobial and anticancer effects, open avenues for its use in biomedical applications.[5]
This compound (CAS 496841-88-4) is a particularly strategic monomer. It combines the intrinsic properties of the benzotriazole ring with a reactive primary amine (-CH₂NH₂) handle, separated by a methylene spacer. This spacer mitigates steric hindrance, allowing the amine to participate efficiently in a variety of conjugation and polymerization reactions. This guide details two primary strategies for incorporating this monomer into polymer architectures: post-polymerization modification of a reactive precursor and direct polymerization of a custom-derived monomer.
Part 1: Properties and Handling of this compound
A thorough understanding of the monomer's properties is critical for successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 496841-88-4 | [6] |
| Molecular Formula | C₇H₈N₄ | [6] |
| Molecular Weight | 148.17 g/mol | [6] |
| Boiling Point (Predicted) | 431.9 ± 20.0 °C | [6] |
| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [6] |
| Storage | Store under inert gas (Nitrogen or Argon) | [6] |
Chemical Reactivity & Safety:
-
Primary Amine: The exocyclic methanamine group is a potent nucleophile, readily reacting with electrophiles such as acyl chlorides, activated esters (e.g., N-hydroxysuccinimide, pentafluorophenyl), isocyanates, and epoxides. This is the primary site for covalent attachment in the protocols described.
-
Benzotriazole N-H: The N-H proton on the triazole ring is weakly acidic and can be deprotonated with a strong base to form a nucleophilic anion.[7] While less reactive than the primary amine, this site can participate in N-alkylation reactions under specific conditions.
-
Safety: this compound should be handled with standard laboratory precautions for organic amines. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Part 2: Strategic Pathways for Polymer Functionalization
The choice of synthetic strategy depends on the desired polymer structure, level of functionalization, and control over molar mass. Two robust and complementary approaches are presented.
Caption: Strategic pathways for incorporating this compound.
-
Strategy A: Post-Polymerization Modification (PPM): This is an exceptionally versatile method.[8] A well-defined "scaffold" polymer containing reactive groups is synthesized first. This scaffold can then be modified with this compound. The key advantage is that the polymer backbone's characteristics (molar mass, dispersity) are established before the sensitive functional monomer is introduced. This allows for the creation of a library of materials from a single polymer batch.[9]
-
Strategy B: Direct Polymerization of a Derived Monomer: This approach involves first converting this compound into a polymerizable derivative, such as an acrylamide. This new monomer is then polymerized. This strategy offers precise control over the repeat unit structure and can achieve very high degrees of functionalization, as the benzotriazole moiety is present on every monomer unit.[10]
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is chosen to produce a precursor polymer with a controlled molecular weight and a narrow molecular weight distribution (low dispersity, Đ).[11] Pentafluorophenyl (PFP) esters are highly reactive towards primary amines while exhibiting good stability, making them ideal for post-polymerization modification.[9]
Materials:
-
Pentafluorophenyl methacrylate (PFMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), RAFT agent
-
Azobisisobutyronitrile (AIBN), initiator
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Methanol
Procedure:
-
In a Schlenk flask, combine PFMA (e.g., 2.0 g, 7.93 mmol), CPADB (e.g., 22.1 mg, 0.079 mmol, for a target DP of 100), and AIBN (e.g., 2.6 mg, 0.0158 mmol, [CPADB]:[AIBN] = 5:1).
-
Add anhydrous 1,4-dioxane (e.g., 8.0 mL) to dissolve the components.
-
Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-12 hours, monitor conversion by ¹H NMR if desired).
-
Quench the reaction by immersing the flask in an ice bath and exposing it to air.
-
Dilute the viscous solution with a small amount of dioxane and precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether or a methanol/water mixture with vigorous stirring.
-
Collect the white polymer by filtration or centrifugation, re-dissolve in a minimal amount of a suitable solvent (e.g., THF, acetone), and re-precipitate.
-
Dry the final polymer product under vacuum at room temperature overnight. Characterize by GPC and NMR.
Rationale: This protocol utilizes the efficient aminolysis of the PFP ester by the primary amine of this compound to yield the target functionalized polymer.
Caption: Workflow for post-polymerization modification.
Materials:
-
pPFMA (from Protocol 1)
-
This compound
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), optional base
-
Diethyl ether or Methanol for precipitation
-
Dialysis tubing (if applicable)
Procedure:
-
In a flask, dissolve pPFMA (e.g., 500 mg, 1.98 mmol of PFP ester groups) in anhydrous DMF (e.g., 10 mL).
-
In a separate vial, dissolve this compound (e.g., 352 mg, 2.38 mmol, 1.2 equivalents per PFP group). For partial functionalization, adjust stoichiometry accordingly.
-
Add the amine solution to the polymer solution. Add a non-nucleophilic base like DIPEA (1.2 eq) to scavenge any liberated pentafluorophenol, which can protonate the amine.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction's progress by FTIR spectroscopy, observing the disappearance of the PFP ester carbonyl peaks (~1780 cm⁻¹) and the appearance of the amide carbonyl peak (~1650 cm⁻¹).
-
Upon completion, purify the polymer by precipitating the solution into a large excess of a non-solvent like diethyl ether or methanol.
-
Alternatively, for water-soluble polymers, transfer the reaction mixture to a dialysis membrane (appropriate MWCO) and dialyze against deionized water for 48 hours to remove unreacted amine, base, and DMF.
-
Isolate the final product by filtration or lyophilization and dry under vacuum.
Rationale: This protocol creates a polymerizable acrylamide monomer from the parent amine via a Schotten-Baumann reaction. This allows for direct polymerization (Protocol 4).
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (e.g., 1.0 g, 6.75 mmol) and TEA (1.13 mL, 8.1 mmol, 1.2 eq) in anhydrous DCM (30 mL) in a flask cooled to 0 °C in an ice bath.
-
Add acryloyl chloride (0.60 mL, 7.42 mmol, 1.1 eq) dropwise to the stirring solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Wash the reaction mixture sequentially with water (2x 20 mL), saturated sodium bicarbonate solution (2x 20 mL), and brine (1x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure acrylamide monomer.
Rationale: This is a standard free-radical polymerization to produce a homopolymer where every repeat unit contains the benzotriazole moiety.
Materials:
-
N-((1H-benzo[d][3][4][10]triazol-6-yl)methyl)acrylamide (from Protocol 3)
-
AIBN, initiator
-
DMF or DMSO, anhydrous
-
Methanol or Diethyl ether
Procedure:
-
In a Schlenk flask, dissolve the functionalized monomer (e.g., 1.0 g) and AIBN (e.g., 1-2 mol% relative to monomer) in anhydrous DMF (e.g., 5 mL).
-
Perform three freeze-pump-thaw cycles to deoxygenate the solution.
-
Backfill with nitrogen and place the flask in a preheated oil bath at 70 °C.
-
Stir for 12-24 hours. The solution will likely become more viscous.
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise into a large volume of a stirred non-solvent (e.g., methanol or diethyl ether).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
Part 4: Characterization of Benzotriazole-Functionalized Polymers
Proper characterization is essential to confirm the successful synthesis and determine the properties of the new material.
Table 2: Key Characterization Techniques
| Technique | Purpose | Expected Observations & Insights |
| ¹H / ¹³C NMR | Structural verification, determine degree of functionalization (for PPM) | Appearance of characteristic aromatic proton signals of the BTA ring (7-8 ppm) and amide N-H proton. Disappearance of PFP signals in PPM. Integration comparison allows for calculating functionalization percentage.[12][13] |
| FTIR | Confirm covalent modification | For PPM: Disappearance of PFP ester C=O stretch (~1780 cm⁻¹) and appearance of amide I (C=O, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands.[12][13] |
| GPC/SEC | Determine molar mass (Mₙ, Mₙ) and dispersity (Đ) | For RAFT polymers, expect a narrow, monomodal distribution (Đ < 1.3). An increase in Mₙ after PPM can confirm successful grafting.[12] |
| TGA | Assess thermal stability | Provides onset of decomposition temperature. Incorporation of the bulky, aromatic BTA group often increases thermal stability.[13] |
| DSC | Determine glass transition temperature (T₉) | T₉ indicates the transition from a glassy to a rubbery state. The rigid BTA side chains are expected to increase the T₉ compared to a non-functionalized precursor.[12] |
Part 5: Potential Applications and Future Directions
The unique combination of the polymer backbone and the benzotriazole side chains enables a wide range of applications:
-
Anticorrosive and Protective Coatings: The benzotriazole moiety is a well-known corrosion inhibitor, especially for copper and its alloys.[4][10] Polymers with high BTA content can form robust, self-healing, or adhesive protective layers.
-
UV-Resistant Materials: Benzotriazoles are excellent UV absorbers, preventing photodegradation in materials exposed to sunlight.[3] Incorporating them covalently into a polymer matrix prevents leaching, a common problem with small-molecule additives.
-
Biomedical Materials: Given the broad-spectrum biological activity of benzotriazole derivatives, these polymers could be developed as antimicrobial coatings for medical devices, components of drug delivery systems, or scaffolds for tissue engineering.[1][13]
-
Advanced Electronic Materials: While the protocols here focus on non-conjugated polymers, the benzotriazole unit is a popular electron-accepting moiety in conjugated polymers for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[14][15][16] These functionalized polymers could serve as dielectric layers or platforms for further modification into electronically active materials.
This guide provides a foundational platform for researchers to explore the rich potential of this compound in polymer science. The true innovation will come from the creative combination of these functional polymers with other materials to address challenges in medicine, electronics, and engineering.
References
- GSC Online Press. (2024).
- Whosale Manufacturer. (2024). Exploring the Applications and Benefits of Benzotriazole in Modern Chemistry and Industry.
- Crimson Publishers. (2023). The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups.
- ResearchGate. (2025). Preparation and properties of benzotriazole functionalized alkyd-acrylic copolymer dispersions.
- PMC - PubMed Central.
- MDPI.
- Journal of Materials Chemistry C. (2022). Benzotriazole based polymers with different side chains employed as dopant-free hole-transporting materials for high-efficiency perovskite solar cells.
- Taylor & Francis Online. Synthesis and characterization of benzotriazole-functionalized 1,3,5-triazine-based luminescent high-performance polymers and their antibacterial efficacy.
- ACS Publications. (2022). Benzotriazole-Featured Polymer Acceptors Toward As-Cast All-Polymer Solar Cells with a Remarkable Short-Circuit Current Density.
- ChemicalBook. This compound CAS#: 496841-88-4.
- GSC Biological and Pharmaceutical Sciences. (2024).
- Polymer Chemistry (RSC Publishing).
- ChemicalBook. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
- Journal of Chemical and Pharmaceutical Research. (2011). Benzotriazole in medicinal chemistry: An overview.
- Materials Horizons (RSC Publishing). (2022).
- PMC - NIH. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate)
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Exploring the Applications and Benefits of Benzotriazole in Modern Chemistry and Industry [tengerchemical.com]
- 5. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. This compound CAS#: 496841-88-4 [m.chemicalbook.com]
- 7. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 8. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Benzotriazole based polymers with different side chains employed as dopant-free hole-transporting materials for high-efficiency perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Utility of 1H-Benzotriazole-6-methanamine as a Novel Building Block for Azo Dye Synthesis
This document provides a detailed technical guide for researchers, chemists, and material scientists on the application of 1H-Benzotriazole-6-methanamine in the synthesis of azo dyes. While benzotriazole and its derivatives are well-established chromophores and functional moieties in dye chemistry, the specific use of the 6-methanamine isomer represents a novel avenue for creating dyes with potentially unique properties. This guide elucidates the underlying chemical principles, provides a robust, step-by-step synthetic protocol, and outlines methods for characterization, empowering researchers to explore this promising building block.
Introduction: The Benzotriazole Scaffold in Modern Dye Chemistry
The benzotriazole core is a highly versatile heterocyclic scaffold extensively utilized in medicinal and materials chemistry.[1][2][3] In the realm of dye synthesis, its incorporation is particularly valued for several reasons. The benzotriazole moiety can act as a key component of a chromophore, influencing the dye's color and vibrancy.[4] Furthermore, its inherent ability to absorb UV radiation allows it to function as a photostabilizing unit, enhancing the lightfastness of the final dye when covalently linked within the molecular structure.[5]
This compound introduces a primary amine functionality via a methylene (-CH2-) spacer. This structure is an ideal precursor for diazotization, a cornerstone reaction in the synthesis of azo dyes. The primary amine is readily converted into a diazonium salt, a potent electrophile that can react with a wide array of coupling partners to generate a diverse palette of colors. This guide will focus on leveraging this reactivity to synthesize a representative azo dye.
Core Principles: The Chemistry of Azo Dye Formation
The synthesis of an azo dye from this compound is a two-stage process rooted in fundamental organic chemistry: Diazotization followed by Azo Coupling . Understanding the causality behind the reaction conditions is critical for a successful and reproducible synthesis.
Diazotization is the conversion of a primary aromatic amine into a diazonium salt. The key reagent is nitrous acid (HNO₂), which is highly unstable and therefore generated in situ by reacting a stable salt, sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[6]
The reaction proceeds via the formation of the nitrosonium ion (NO⁺), a powerful electrophile that is attacked by the nitrogen of the primary amine.[6] A series of proton transfers and the eventual elimination of water yield the aryl diazonium salt.
Critical Experimental Parameter:
-
Temperature: The entire diazotization process must be conducted at low temperatures (0–5 °C). Aryl diazonium salts are thermally unstable; at higher temperatures, they readily decompose, losing N₂ gas and forming undesired byproducts, which drastically reduces the yield of the final dye.[6][7]
The resulting diazonium salt is a weak electrophile that undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, known as the coupling component.[8][9] The nitrogen atoms of the diazo group are retained in the final product, forming the characteristic azo bridge (–N=N–) that connects the two aromatic systems and is primarily responsible for the dye's color.[9]
Critical Experimental Parameters:
-
Choice of Coupling Component: The final color of the dye is determined by the extended π-conjugated system of the entire molecule. Therefore, the choice of the coupling partner is paramount.
-
Phenols (e.g., 2-Naphthol): Couple under mildly alkaline conditions (pH > 7.5). The alkaline environment deprotonates the hydroxyl group to form a highly activating phenoxide ion.[8]
-
Aromatic Amines (e.g., N,N-Dimethylaniline): Couple under mildly acidic conditions (pH < 6). In this range, the amine remains as a strong activating group.[8]
-
-
pH Control: Precise pH control is essential for maximizing yield. The pH must be optimized to ensure the coupling component is in its most activated form without deactivating the diazonium salt.
Experimental Workflow and Chemical Mechanism
The following diagrams illustrate the overall laboratory workflow and the underlying chemical transformations.
Caption: Figure 2: The two-stage chemical reaction mechanism.
Detailed Protocol: Synthesis of (E)-1-((1H-benzo[d]t[4][10][11]riazol-6-yl)methyl)-2-hydroxynaphthalene
This protocol details the synthesis of a representative red-orange dye using 2-naphthol as the coupling component. All operations should be performed in a well-ventilated fume hood.
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 148.17 | 10.0 | 1.48 g | Starting amine |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | - | 3.0 mL | Use with caution (corrosive) |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.72 g | Toxic, handle with gloves |
| 2-Naphthol (beta-Naphthol) | 144.17 | 10.0 | 1.44 g | Coupling component |
| Sodium Hydroxide (NaOH) | 40.00 | 25.0 | 1.00 g | Corrosive |
| Deionized Water | 18.02 | - | ~100 mL | |
| Ethanol | 46.07 | - | As needed | For recrystallization |
| Ice | - | - | As needed | For temperature control |
Part A: Preparation of the Diazonium Salt Solution (0-5 °C)
-
In a 100 mL beaker, suspend 1.48 g (10.0 mmol) of this compound in 20 mL of deionized water.
-
Place the beaker in an ice-water bath and stir with a magnetic stir bar.
-
Slowly add 3.0 mL of concentrated HCl. Stir until the amine fully dissolves to form the hydrochloride salt. Maintain the temperature at 0-5 °C.
-
In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Using a Pasteur pipette, add the sodium nitrite solution dropwise to the stirred amine solution over 10-15 minutes. Crucial: Keep the temperature of the reaction mixture below 5 °C at all times.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes. The resulting clear, pale-yellow solution is the diazonium salt, which should be used immediately in the next step.
Part B: Preparation of the Coupling Component Solution
-
In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol and 1.00 g (25.0 mmol) of sodium hydroxide in 50 mL of deionized water.
-
Stir until a clear solution is obtained, then cool this solution in a separate ice bath to below 5 °C.
Part C: The Azo Coupling Reaction and Isolation
-
While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution (from Part B).
-
An intensely colored precipitate (typically deep red or orange) should form immediately.
-
Continue stirring the mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper.
Part D: Purification
-
Transfer the crude, moist solid to a beaker.
-
Perform recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified dye.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
Weigh the final product and calculate the percentage yield.
Characterization of the Synthesized Dye
To confirm the structure and purity of the final product, the following analytical techniques are recommended.
| Technique | Purpose | Expected Observations |
| UV-Vis Spectroscopy | Determine absorption maximum (λmax) and color properties | A strong absorption band in the visible region (typically 450-550 nm for this type of dye). The λmax value is a key characteristic of the dye's color. |
| FT-IR Spectroscopy | Identify key functional groups | - Disappearance of the primary N-H stretching bands (from the starting amine).- Presence of a characteristic azo (N=N) stretching vibration (often weak, around 1400-1450 cm⁻¹).- Broad O-H stretch from the naphthol moiety. |
| ¹H NMR Spectroscopy | Elucidate the chemical structure | - Signals corresponding to the aromatic protons on both the benzotriazole and naphthol rings.- A characteristic singlet for the methylene (-CH₂) bridge protons, shifted downfield from the starting material. |
| Mass Spectrometry | Confirm molecular weight | The molecular ion peak corresponding to the calculated mass of the final dye product (C₁₈H₁₃N₃O, MW = 299.32 g/mol ). |
Conclusion and Future Outlook
This guide demonstrates that this compound is a viable and promising precursor for the synthesis of novel azo dyes. The provided protocol, based on the well-established principles of diazotization and azo coupling, offers a reliable pathway to these materials. The true value of this building block lies in the potential for further functionalization. The benzotriazole ring and the coupling partner can be modified to fine-tune the dye's properties, including its color, solubility, and affinity for various substrates. This opens up possibilities for applications in textiles, specialty inks, and as functional materials in optical technologies.
References
- Research on synthesis and application of anti-UV reactive dyes containing a built-in benzotriazol group. ResearchGate.
- The Chemical Intermediate: Benzotriazole in Dye and Pharmaceutical Synthesis. Green-Chemical.
- SERRS dyes - Part 3. Synthesis of reactive benzotriazole azo dyes for surface enhanced resonance Raman scattering. ResearchGate.
- CN101885924A - Benzotriazole dyes and their synthesis and application. Google Patents.
- Design of Benzotriazole Coupling Reagents. AIDIC - The Italian Association of Chemical Engineering.
- Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. National Institutes of Health (NIH).
- New benzotriazoles generated during textile dyeing process: Synthesis, hazard, water occurrence and aquatic risk assessment. PubMed.
- Convenient preparations of azo-dye labeled amino acids and amines. ResearchGate.
- COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube.
- 23.6: Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Coupling Reactions of Aryldiazonium Salt. Part-XI. SciSpace.
- 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-. PubChem.
- Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents. ResearchGate.
- Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI.
- One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals.
- Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. National Institutes of Health (NIH).
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press.
- First application of benzotriazole as a dye additive to dye-sensitized solar cells: electrochemical device characterization. National Institutes of Health (NIH).
- 1H-Benzotriazole. PubChem.
- Benzotriazole: An overview on its versatile biological behavior. PubMed Central.
- 1H-Benzotriazole, 6(or 7)-methyl-. US EPA.
- Diazotisation of 5,6-diamino-1H-benzi̇mi̇dazole. ResearchGate.
Sources
- 1. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
Leveraging Benzotriazole Scaffolds in Click Chemistry and Bioorthogonal Labeling
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Benzotriazole Moiety as a Privileged Scaffold in Modern Chemistry
In the landscape of modern chemical synthesis and drug discovery, the benzotriazole scaffold has emerged as a uniquely versatile and powerful tool.[1] This bicyclic heterocyclic system is not merely a passive structural component; its unique electronic properties and reactivity have positioned it as a "privileged structure" in medicinal chemistry and a highly effective synthetic auxiliary.[2][3] Benzotriazole and its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6]
Simultaneously, the advent of "click chemistry"—a concept pioneered by K. Barry Sharpless—has revolutionized how scientists approach the synthesis of complex molecules.[7] These reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are prized for their high efficiency, selectivity, and tolerance of a wide range of functional groups under mild, often aqueous, conditions.[][9] This philosophy has been extended to bioorthogonal chemistry, where reactions are designed to proceed within living systems without interfering with native biological processes.[10]
This guide provides an in-depth exploration of the intersection of these two powerful domains: the application of benzotriazole-functionalized molecules in click chemistry and related bioorthogonal strategies. We will move beyond simple lists of reactions to explain the causality behind experimental choices, providing field-proven insights for researchers aiming to construct novel conjugates for drug discovery, develop advanced biomaterials, and create sophisticated probes for chemical biology.
Part 1: Benzotriazole Derivatives in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Expertise & Experience: Why "Click" a Benzotriazole Moiety?
The primary motivation for incorporating a benzotriazole scaffold into a larger molecule via CuAAC is to impart the well-documented biological and chemical properties of the benzotriazole nucleus onto a target molecule.[1][11] Imagine you have a targeting peptide, a polymer backbone, or another bioactive small molecule. By "clicking" a benzotriazole-containing fragment onto it, you can create a hybrid conjugate with potentially synergistic or entirely new functionalities. The 1,2,3-triazole linkage formed during the click reaction is not just a simple linker; it is exceptionally stable and can participate in hydrogen bonding, potentially enhancing the binding affinity of the conjugate to its biological target.[12] This strategy allows for the rapid generation of diverse molecular libraries, accelerating the discovery of new therapeutic leads and functional materials.[13][14]
Core Mechanism: The CuAAC Reaction
The CuAAC reaction facilitates the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide, catalyzed by a Cu(I) species.[9] The catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄ or Copper Acetate) and a reducing agent (like sodium ascorbate).[15] The reaction is robust, high-yielding, and forms a stable, aromatic triazole linkage.
Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application Workflow: Synthesis of Benzotriazole-Triazole Conjugates
A powerful application is the synthesis of novel benzotriazole-triazole conjugates.[16] This involves preparing a benzotriazole molecule functionalized with either an alkyne or an azide group, which then serves as a building block for the CuAAC reaction.
Caption: Workflow for synthesizing benzotriazole-triazole conjugates via CuAAC.
Data Summary: Synthesis of Benzotriazole-Triazole Conjugates
The following table summarizes representative yields for the synthesis of various 1-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)-1H-benzo[d][13][17][18]triazole derivatives, demonstrating the efficiency of the CuAAC protocol.[16]
| Entry | Benzotriazole Alkyne Precursor | Aryl Azide | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | 1-(prop-2-yn-1-yloxy)-1H-benzotriazole | 1-azido-4-nitrobenzene | Cu(OAc)₂ (1.0) | 15 | 95% |
| 2 | 1-(prop-2-yn-1-yloxy)-1H-benzotriazole | 1-azido-4-bromobenzene | Cu(OAc)₂ (1.0) | 20 | 92% |
| 3 | 5-chloro-1-(prop-2-yn-1-yloxy)-1H-benzotriazole | 1-azido-4-nitrobenzene | Cu(OAc)₂ (1.0) | 20 | 94% |
| 4 | 6-nitro-1-(prop-2-yn-1-yloxy)-1H-benzotriazole | 1-azido-4-methoxybenzene | Cu(OAc)₂ (1.0) | 30 | 89% |
Detailed Protocol 1: Synthesis of a Benzotriazole Alkyne Precursor
Objective: To synthesize 6-nitro-1-(prop-2-yn-1-yloxy)-1H-benzo[d][13][17][18]triazole as a precursor for click chemistry.[16]
Materials:
-
6-nitro-1-hydroxybenzotriazole (1.0 mmol)
-
Propargyl bromide (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Acetone (anhydrous, 10 mL)
-
Round-bottom flask with stir bar
-
TLC plates (silica gel 60 F254)
-
Ethyl acetate and hexane for TLC mobile phase
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 6-nitro-1-hydroxybenzotriazole (1.0 mmol) and anhydrous acetone (10 mL). Stir until the solid is fully dissolved.
-
Base Addition: Add potassium carbonate (1.5 mmol) to the solution. The mixture will become a suspension.
-
Alkylation: Add propargyl bromide (1.2 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC every 30 minutes. The starting material spot should gradually be replaced by a new, higher Rf product spot. The reaction is typically complete within 2-3 hours.
-
Work-up: Once the reaction is complete, filter the mixture to remove the K₂CO₃. Wash the solid residue with a small amount of acetone.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product as a white solid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS. Expected ¹H NMR signals include a triplet for the acetylenic proton (~2.65 ppm) and a doublet for the methylene protons (~5.30 ppm).[16]
Detailed Protocol 2: CuAAC Ligation of a Benzotriazole Alkyne
Objective: To conjugate the synthesized benzotriazole alkyne with an aryl azide using a copper-catalyzed click reaction.[13][16]
Materials:
-
Benzotriazole alkyne (e.g., product from Protocol 1) (1.0 mmol)
-
Aryl azide (e.g., 1-azido-4-methoxybenzene) (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.01 mmol, 1.0 mol%)
-
Methanol (5 mL)
-
Vial with stir bar
Procedure:
-
Reaction Setup: In a small vial, dissolve the benzotriazole alkyne (1.0 mmol) and the aryl azide (1.0 mmol) in methanol (5 mL). Stir to create a homogenous solution.
-
Catalyst Addition: Add copper(II) acetate (1.0 mol%) to the stirred solution. Note: The active Cu(I) catalyst is often formed in situ. No external reducing agent is specified in this particular protocol, suggesting it may proceed with trace Cu(I) or via a Cu(II) mechanism in this solvent system, a point of mechanistic interest.[13]
-
Reaction Monitoring (Self-Validation): Stir the reaction mixture at ambient temperature. The reaction is often rapid. Monitor for the disappearance of starting materials and the appearance of the triazole product by TLC. The product is typically less soluble and may begin to precipitate from the methanol.
-
Product Isolation: Once the reaction is complete (typically 15-40 minutes), the solid product can be isolated by filtration.
-
Purification: Wash the filtered solid with cold methanol to remove any unreacted starting materials and residual catalyst. This often yields the pure conjugate without the need for column chromatography, a key advantage of click chemistry.
-
Characterization: Confirm the structure of the benzotriazole-triazole conjugate by NMR and HRMS. The disappearance of the acetylenic proton signal and the appearance of a new singlet for the triazole proton (~9.22 ppm in DMSO-d6) are key indicators of successful conjugation.[16]
Part 2: A Novel Bioorthogonal Application: Affinity-Based Protein Labeling
Expertise & Experience: Overcoming the Challenge of Endogenous Protein Labeling
A significant frontier in chemical biology is the ability to selectively label a specific, unmodified protein within the complex environment of a living cell.[19] Traditional methods often require genetic modification to introduce a unique chemical handle. Recently, an innovative bioorthogonal method has been developed that uses the inherent reactivity of the benzotriazole group for affinity-based labeling.[10] This approach designs a probe molecule consisting of three parts: a high-affinity ligand for the target protein, a linker, and a benzotriazole moiety. The ligand guides the probe to the protein's binding site. The resulting high local concentration of the probe triggers the benzotriazole to act as a superb leaving group, reacting with a nearby nucleophilic amino acid residue (e.g., lysine) to form a stable, covalent bond.[2][10] The reaction is exceptionally fast and selective, occurring on the timescale of seconds, making it a powerful tool for studying protein dynamics and function in real-time.
Mechanism & Workflow: Proximity-Induced Covalent Labeling
The key to this method's success is its proximity-induced reactivity. The benzotriazole itself is relatively inert until the ligand portion of the probe brings it into close and sustained contact with the protein surface, dramatically increasing its effective molarity and triggering the covalent modification.
Caption: Workflow for proximity-induced protein labeling using a benzotriazole-based probe.
Data Summary: Performance Characteristics
This benzotriazole-based chemistry offers performance comparable to the fastest bioorthogonal reactions available.
| Parameter | Value / Observation | Significance |
| Reaction Half-Time | ~28 seconds | Enables the study of rapid biological processes.[10] |
| Selectivity | High | Labeling occurs specifically at the target protein, even in complex cell lysates.[10] |
| Residue Targeted | Lysine | Covalently modifies a common and often surface-exposed amino acid.[10] |
| Bioorthogonality | Excellent | The probe does not react with other cellular components until bound to its target. |
Conceptual Protocol 3: General Workflow for Affinity-Based Protein Labeling
Objective: To provide a general, self-validating framework for using a custom-synthesized benzotriazole affinity probe to label a target protein in vitro and in live cells.
Phase 1: Probe Synthesis and In Vitro Validation
-
Probe Design: Synthesize a probe by conjugating a known ligand for your target protein to a benzotriazole moiety via a suitable linker. Incorporate a reporter tag (e.g., biotin, fluorophore) for downstream detection.
-
In Vitro Labeling: Incubate your purified target protein with the benzotriazole probe (e.g., 1-10 µM) in a suitable buffer (e.g., PBS) at room temperature.
-
Time Course Analysis: Take aliquots at various time points (e.g., 0, 30s, 1min, 5min, 15min) and quench the reaction by adding SDS-PAGE loading buffer. Analyze by SDS-PAGE and subsequent Western blot or in-gel fluorescence to visualize the formation of the labeled protein.
-
Competition Control (Self-Validation): Perform a parallel reaction where the protein is pre-incubated with a high concentration (e.g., 100x excess) of the free, unconjugated ligand before adding the benzotriazole probe. Successful affinity-based labeling should be significantly reduced or eliminated in this control, confirming that labeling is dependent on binding to the target site.
Phase 2: Live Cell Labeling and Analysis
-
Cell Treatment: Treat live cells expressing the target protein with the membrane-permeable benzotriazole probe at an optimized concentration.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) under normal cell culture conditions.
-
Cell Lysis: Wash the cells to remove excess probe and prepare a cell lysate.
-
Detection and Validation:
-
Direct Analysis: Analyze the lysate by Western blot using an antibody against the reporter tag. A single band at the molecular weight of the target protein confirms successful and selective labeling.
-
Pull-Down: If the probe contains a biotin tag, perform a streptavidin pull-down followed by a Western blot for the target protein to confirm its identity.
-
Part 3: A Point of Distinction: Benzotriazole in Classical Peptide Coupling
Expertise & Experience: Clarifying the Chemical Mechanism
Researchers new to the field often encounter benzotriazole in the context of peptide synthesis, through reagents like 1-Hydroxybenzotriazole (HOBt), HBTU, and HATU.[17] It is crucial to understand that this is not a click chemistry reaction. These reagents are activating agents used to facilitate the formation of an amide (peptide) bond, which is a condensation reaction.[2][17] They function by converting the carboxylic acid of an amino acid into a highly reactive HOBt-ester intermediate. This active ester is then susceptible to nucleophilic attack by the amine of another amino acid, but it does not involve a cycloaddition. Understanding this distinction is key to selecting the correct chemical strategy for your bioconjugation needs.
Caption: Comparison of a cycloaddition (Click) vs. a condensation (Peptide Coupling) reaction.
Conclusion
The benzotriazole scaffold represents a cornerstone of modern synthetic and medicinal chemistry. Its applications in click chemistry and bioorthogonal labeling are rapidly expanding the toolkit available to researchers. From the robust and efficient synthesis of novel bioactive conjugates via CuAAC to the development of ultrafast, proximity-driven probes for labeling proteins in their native environment, benzotriazole chemistry offers elegant solutions to complex challenges. By understanding the distinct mechanisms and protocols associated with these applications, scientists in drug discovery, materials science, and chemical biology can fully harness the power of this privileged heterocyclic system to drive innovation and discovery.
References
- Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412.
- ResearchGate. (n.d.). An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC). Request PDF.
- van der Vorm, S., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1835-1844.
- Indian Academy of Sciences. (2022). An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition cl. Journal of Chemical Sciences, 134(2).
- Organic Chemistry Portal. (n.d.). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides.
- Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Benzyne click chemistry: synthesis of benzotriazoles from benzynes and azides. Organic Letters, 10(12), 2409-12.
- Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Chemical Science International Journal.
- Taylor & Francis Online. (n.d.). Synthesis and characterization of benzotriazole-functionalized 1,3,5-triazine-based luminescent high-performance polymers and their antibacterial efficacy. Polymer-Plastics Technology and Materials.
- ResearchGate. (n.d.). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Request PDF.
- Utrecht University Research Portal. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis.
- ePrints Soton. (n.d.). Copper(II)-benzotriazole coordination compounds in click chemistry: A diagnostic reactivity study. University of Southampton.
- Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition.
- Journal of Chemical and Pharmaceutical Research. (2011). Benzotriazole in medicinal chemistry: An overview.
- van der Vorm, S., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1835-1844.
- ResearchGate. (n.d.). Aminoacyl Benzotriazolides: Versatile Reagents for the Preparation of Peptides and Their Mimetics and Conjugates. Request PDF.
- Carta, A., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612-648.
- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
- ResearchGate. (2024). A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry.
- CD Bioparticles. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
- Kolakowski, R. V., & Dal Ben, D. (2013). Click Triazoles for Bioconjugation. Current protocols in protein science, 74, 15.3.1–15.3.21.
- Research Trend. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Drug Delivery and Therapeutics, 11(4-S), 163-172.
- IJNRD. (2024). OVERVIEW OF BENZOTRIAZOLE. International Journal of Novel Research and Development, 9(3).
- Carta, A., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612-48.
- Taylor & Francis Online. (2021). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1299-1318.
- Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 39(4), 1302-1315.
- Li, Y., et al. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules, 18(8), 9797–9817.
- QYAOBIO. (n.d.). Click Chemistry Peptides.
- ResearchGate. (n.d.). (PDF) Click Triazoles for Bioconjugation.
- Zhang, C., et al. (2020). Ultrafast and selective labeling of endogenous proteins using affinity-based benzotriazole chemistry. Chemical Science, 11(23), 5949–5954.
- ResearchGate. (n.d.). Efficient Continuous-Flow Benzotriazole Activation and Coupling of Amino Acids. Request PDF.
- Ren, Y., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(8), 640-662.
- Díez-González, S., & Correa, A. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 31(17), 6123–6134.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Wikipedia. (n.d.). Click chemistry.
- MDPI. (2014). Photochemistry of Benzotriazoles: Generation of 1,3-Diradicals and Intermolecular Cycloaddition as a New Route toward Indoles and Dihydropyrrolo[3,4-b]Indoles. Molecules, 19(12), 20689-20701.
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrafast and selective labeling of endogenous proteins using affinity-based benzotriazole chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. scispace.com [scispace.com]
- 16. ias.ac.in [ias.ac.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1H-Benzotriazole Derivatives in the Development of Next-Generation Antifungal Agents
Introduction: The Imperative for Novel Antifungal Therapies
The global rise of invasive fungal infections, coupled with the escalating emergence of drug-resistant strains, presents a formidable challenge to public health.[1][2][3] For decades, azole antifungals, such as fluconazole and itraconazole, have been mainstays in the clinical management of these infections.[1][4] However, their efficacy is increasingly compromised by resistance mechanisms and a spectrum of activity that leaves certain pathogens untreated.[5][6] This critical need has spurred the exploration of novel chemical scaffolds capable of overcoming existing limitations. Among these, the benzotriazole nucleus has emerged as a highly promising pharmacophore.[7][8]
Benzotriazole derivatives, particularly those functionalized at key positions, are being investigated as potent inhibitors of fungal growth. This document provides a detailed guide for researchers on the design, synthesis, and evaluation of benzotriazole-based compounds, with a focus on derivatives of scaffolds like 1H-Benzotriazole-6-methanamine, as potential antifungal agents. The protocols and insights herein are designed to equip drug development professionals with the necessary tools to explore this promising chemical space.
Section 1: Scientific Rationale & Mechanism of Action
The Benzotriazole Scaffold: A Privileged Structure
The benzotriazole moiety is considered a "privileged structure" in medicinal chemistry. It serves as an effective bioisostere of the triazole ring found in conventional azole drugs.[3][4] Its fused aromatic system offers a larger, more rigid scaffold that can engage in favorable π-π stacking and hydrophobic interactions within the target enzyme's active site.[7][9] The three nitrogen atoms are crucial for coordinating with the heme iron center of the target enzyme, a key interaction for potent inhibitory activity.[9][10]
Primary Target: Fungal Lanosterol 14α-Demethylase (CYP51)
Like traditional azoles, benzotriazole derivatives exert their antifungal effect primarily by inhibiting lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[3][11][12] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals.[1][10]
Mechanism of Inhibition:
-
Binding: The benzotriazole derivative enters the active site of CYP51.
-
Heme Coordination: One of the nitrogen atoms of the triazole ring forms a coordinate bond with the ferric iron atom of the enzyme's heme group.[10]
-
Enzyme Blockade: This binding event prevents the natural substrate, lanosterol, from accessing the active site.
-
Ergosterol Depletion: The inhibition of CYP51 halts the conversion of lanosterol to ergosterol, leading to a depletion of mature ergosterol in the fungal membrane.[2][11]
-
Toxic Sterol Accumulation: Simultaneously, the blockade causes an accumulation of toxic 14α-methylated sterol precursors.[10]
-
Cellular Disruption: The combination of ergosterol depletion and toxic sterol buildup disrupts the fluidity, integrity, and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).
The following diagram illustrates the central role of CYP51 in the ergosterol biosynthesis pathway and its inhibition by benzotriazole-based agents.
Section 2: Drug Design & Evaluation Workflow
The development of novel benzotriazole antifungals follows a structured, multi-stage process that integrates computational design, chemical synthesis, and biological evaluation.
Structure-Activity Relationship (SAR) Insights
Analysis of existing literature provides key insights into the structural features that govern the antifungal activity of benzotriazole derivatives:
-
Substitutions on the Benzene Ring: Introducing small, hydrophobic groups such as chloro (–Cl) or methyl (–CH₃) can enhance antifungal activity, likely by improving interactions within the hydrophobic active site of CYP51.[4]
-
N-Alkylation: The length and nature of alkyl chains attached to the triazole nitrogen can significantly impact potency. Moderate length chains often show good activity, while very long chains may be detrimental.[7][10] This modification is crucial for tuning the compound's lipophilicity and membrane permeability.
-
Side-Chain Modifications: For a scaffold like this compound, the amine group serves as a critical handle for introducing diverse chemical moieties. Acylation, alkylation, or condensation with various aldehydes and ketones can generate a library of derivatives with varied electronic and steric properties, allowing for fine-tuning of target engagement and pharmacokinetic properties.
Section 3: Experimental Protocols
Protocol 1: Synthesis of a Representative N-Substituted this compound Derivative
This protocol describes a general method for synthesizing an N-aryl-substituted derivative from this compound.
Rationale: This two-step procedure involves a standard Schiff base formation followed by reduction. The initial condensation creates an imine, which is then reduced to a stable secondary amine. This approach is versatile and allows for the introduction of a wide variety of substituted aromatic groups.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add the substituted benzaldehyde (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
-
Reduction to Secondary Amine:
-
Once the imine formation is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.
-
Causality Note: NaBH₄ is a mild reducing agent that selectively reduces the imine C=N bond to a C-N single bond without affecting the aromatic rings. The slow, cooled addition controls the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
-
Characterization:
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27/M38)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against fungal isolates.[13][14]
Rationale: The broth microdilution method is the gold standard for antifungal susceptibility testing. It provides a quantitative measure (MIC) of the compound's activity and allows for direct comparison with reference drugs and established clinical breakpoints.[14][15][16]
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Reference antifungal (e.g., Fluconazole)
-
Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer or hemocytometer
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours (for yeasts) or 48-72 hours (for molds).
-
Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done using a spectrophotometer at 530 nm.
-
Prepare the final working inoculum by diluting this stock suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Causality Note: A standardized inoculum size is critical for reproducibility. Too high a concentration can lead to falsely elevated MIC values (the "inoculum effect").
-
-
Compound Dilution:
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
-
Prepare a starting concentration of the test compound in well 1 by adding the appropriate amount of stock solution to the medium (e.g., 4 µL of a 1 mg/mL stock to 196 µL of medium for a starting concentration of 20 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final working inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plate visually or with a microplate reader at 530 nm.
-
The MIC is defined as the lowest concentration of the compound that causes a significant (typically ≥50% for azoles) inhibition of growth compared to the growth control well.[16]
-
Data Presentation: MIC values should be summarized in a table for clear comparison.
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| Test Compound 1 | 4 | 8 | 2 |
| Test Compound 2 | >64 | 32 | >64 |
| Fluconazole | 1 | >64 | 4 |
Protocol 3: Ergosterol Content Quantification by UV Spectrophotometry
This protocol validates that a compound's antifungal activity is due to interference with the ergosterol biosynthesis pathway.[2][11]
Rationale: Compounds targeting CYP51 will cause a dose-dependent reduction in total cellular ergosterol. This assay quantifies that reduction by extracting sterols and measuring the characteristic absorbance spectrum of ergosterol.
Materials:
-
Log-phase fungal culture (Candida albicans)
-
Test compound
-
25% Alcoholic potassium hydroxide (KOH)
-
n-Heptane
-
Sterile deionized water
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Fungal Treatment:
-
Inoculate a flask of Sabouraud Dextrose Broth with the fungal culture and grow to mid-log phase.
-
Treat the culture with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) and an untreated control. Incubate for 16-24 hours.
-
-
Sterol Extraction:
-
Harvest the cells by centrifugation. Wash the cell pellet with sterile water.
-
Add 3 mL of 25% alcoholic KOH to the cell pellet.
-
Saponify the mixture by vortexing for 1 minute and then incubating in an 85°C water bath for 1 hour.
-
Causality Note: Saponification breaks down fatty acids and lipids in the cell, releasing the sterols into the solution.
-
Allow the samples to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the organic (n-heptane) layer.
-
Allow the layers to separate. Carefully transfer the upper n-heptane layer to a clean tube.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane layer from 230 nm to 300 nm using a UV-Vis spectrophotometer, with n-heptane as the blank.
-
Ergosterol has a characteristic four-peaked curve with absorbance maxima around 271, 282, and 293 nm and a shoulder at 262 nm. The presence of ergosterol is confirmed by this signature spectrum.
-
Calculate the ergosterol content based on the absorbance at 282 nm. A decrease in A₂₈₂ in treated samples compared to the control indicates ergosterol depletion.
-
Section 4: Conclusion and Future Outlook
The benzotriazole scaffold represents a fertile ground for the discovery of novel antifungal agents with the potential to address the shortcomings of current therapies. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro evaluation, and mechanistic validation of this compound derivatives and related compounds. By leveraging a systematic approach that combines rational design with standardized biological assays, researchers can efficiently identify and optimize lead candidates. Future work should focus on expanding the chemical diversity of these libraries, evaluating lead compounds for in vivo efficacy and toxicity, and investigating their activity against clinically relevant, drug-resistant fungal panels.
References
- Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. (2015). Bioorganic & Medicinal Chemistry Letters.
- Benzotriazole: An overview on its versatile biological behavior. (n.d.). PubMed Central.
- Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2012). Research in Pharmaceutical Sciences.
- Design, synthesis, and antifungal activity of triazole and benzotriazole derivatives. (n.d.). PubMed.
- Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher.
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). Source not available.
- Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. (2015). ResearchGate.
- Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology.
- Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. (2013). Allied Academies.
- Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2012). PubMed.
- CYP51 A1 (Lanosterol 14 α-demethylase) with PDB ID: 5JLC. (n.d.). ResearchGate.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central.
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press.
- Review on synthetic study of benzotriazole. (n.d.). GSC Online Press.
- Design, synthesis, and antifungal activity of triazole and benzotriazole derivatives. (n.d.). ResearchGate.
- Discovery of benzotriazole-azo-phenol/aniline derivatives as antifungal agents. (n.d.). PubMed.
- Resistance to antifungals that target CYP51. (n.d.). PubMed Central.
- Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14α-demethylase (CYP51). (n.d.). ResearchGate.
- Antifungal Susceptibility Testing. (n.d.). Source not available.
- Antifungal activities of novel 1,2,3-benzotriazole derivatives synthesized by ultrasonic and solvent-free conditions. (n.d.). ResearchGate.
- Antifungal Susceptibility Testing: Current Approaches. (2020). PubMed Central.
- Antifungal Susceptibility testing: New trends. (2007). Egyptian Dermatology Online Journal.
- Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. jrasb.com [jrasb.com]
- 10. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antifungal activity of triazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reviberoammicol.com [reviberoammicol.com]
- 16. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Exploring the Coordination Chemistry of 1H-Benzotriazole-6-methanamine with Transition Metals
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of novel metal complexes involving 1H-Benzotriazole-6-methanamine. This document provides foundational knowledge, field-proven insights, and detailed experimental protocols to facilitate the exploration of this promising ligand in coordination chemistry.
Introduction: The Versatility of Benzotriazoles in Coordination Chemistry
Benzotriazole (BTA) and its derivatives are a class of N-heterocyclic compounds that have attracted significant attention in coordination chemistry. The triazole ring, with its three nitrogen atoms, offers multiple coordination sites, enabling the formation of a wide array of stable and structurally diverse metal complexes.[1] The aromatic benzotriazole scaffold can be readily functionalized, allowing for the precise tuning of the steric and electronic properties of the resulting complexes.[1] This adaptability has led to their application in various fields, including catalysis, materials science, and medicinal chemistry.[1][2]
Metal complexes of benzotriazole derivatives have shown promise as therapeutic agents, exhibiting a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][4][5] The coordination of a metal ion to a benzotriazole-based ligand can enhance its biological activity through various mechanisms, including increased lipophilicity and interaction with biological targets.
This guide focuses on the unexplored potential of this compound as a ligand for the formation of novel transition metal complexes. The presence of both the benzotriazole ring and a primary amine group suggests the potential for versatile coordination behavior, acting as a bidentate or bridging ligand.
Ligand Profile: this compound
This compound is a derivative of benzotriazole featuring a methanamine substituent at the 6-position of the benzene ring. This substitution introduces a primary amine group, which, in conjunction with the nitrogen atoms of the triazole ring, presents multiple potential coordination sites for metal ions. The coordination can occur through the nitrogen atoms of the triazole ring and the nitrogen atom of the amine group, potentially forming stable chelate rings with the metal center.
Key Structural Features and Coordination Potential:
-
Triazole Nitrogens: The N1, N2, and N3 atoms of the triazole ring are potential coordination sites.
-
Amine Nitrogen: The primary amine group provides an additional coordination site.
-
Chelation: The proximity of the methanamine group to the benzotriazole moiety allows for the potential formation of a stable five- or six-membered chelate ring upon coordination to a metal ion.
Synthesis of Metal Complexes with this compound: A General Protocol
The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt and solvent will depend on the desired properties of the final complex.
Rationale for Experimental Choices
-
Metal Ions: Transition metals such as copper(II), cobalt(II), nickel(II), zinc(II), and manganese(II) are excellent candidates for complexation with nitrogen-containing ligands due to their favorable coordination geometries and electronic properties.[6][7]
-
Solvents: Solvents like ethanol, methanol, or acetonitrile are commonly used for the synthesis of metal complexes due to their ability to dissolve both the ligand and the metal salts.[1][7]
-
Stoichiometry: The molar ratio of the ligand to the metal salt can be varied to influence the coordination number and geometry of the resulting complex. A 2:1 ligand-to-metal ratio is often employed to favor the formation of octahedral or square planar complexes.[7]
Step-by-Step Experimental Protocol
Protocol 3.2.1: Synthesis of a Generic M(II)-(this compound)₂Cl₂ Complex
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
Dissolve this compound (2 mmol) in absolute ethanol (20 mL) with gentle heating and stirring.
-
In a separate flask, dissolve the metal(II) chloride salt (1 mmol) in a minimal amount of deionized water and then dilute with absolute ethanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color or the formation of a precipitate may be observed upon mixing, indicating complex formation.
-
Reflux the reaction mixture for 2-4 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, slowly evaporate the solvent under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Characterization of the Formed Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the metal complex and to elucidate its structure.
Spectroscopic and Analytical Techniques
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the coordination sites of the ligand. | A shift in the stretching frequencies of the N-H (amine) and C=N/N=N (triazole) bands upon coordination to the metal ion. The appearance of new bands in the low-frequency region corresponding to M-N bonds. |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions and coordination geometry. | The appearance of new absorption bands in the visible region corresponding to d-d electronic transitions of the metal ion in the complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes, e.g., Zn(II)) | To determine the structure of the complex in solution. | A shift in the chemical shifts of the protons and carbons near the coordination sites. |
| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight of the complex. | The observation of a molecular ion peak corresponding to the expected formula of the metal complex. |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex. | The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula. |
| Molar Conductivity Measurements | To determine the electrolytic nature of the complex. | Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) would suggest a non-electrolytic nature, indicating that the anions (e.g., Cl⁻) are coordinated to the metal ion. |
| Magnetic Susceptibility Measurements | To determine the magnetic moment and spin state of the metal ion. | The measured magnetic moment can help to deduce the geometry and the number of unpaired electrons in the complex. |
Potential Applications in Drug Development and Beyond
The novel metal complexes of this compound are anticipated to exhibit a range of interesting biological and chemical properties.
-
Antimicrobial and Antifungal Agents: Many benzotriazole-metal complexes have demonstrated significant activity against various bacterial and fungal strains.[3][5] The synthesized complexes should be screened for their efficacy against a panel of pathogenic microorganisms.
-
Anticancer Therapeutics: The ability of benzotriazole derivatives to inhibit key enzymes involved in cancer progression makes their metal complexes promising candidates for anticancer drug discovery.[2][4]
-
Catalysis: The coordinated metal center can act as a Lewis acid, catalyzing a variety of organic reactions.[8]
-
Corrosion Inhibition: Benzotriazoles are well-known corrosion inhibitors, and their metal complexes may offer enhanced protection for various metals and alloys.[9]
Visualizations
Diagram 1: Proposed Synthesis Workflow
Caption: A generalized workflow for the synthesis of a metal complex with this compound.
Diagram 2: Potential Coordination Modes
Caption: Possible ways this compound can bind to a metal center.
Conclusion
The exploration of this compound as a ligand in coordination chemistry opens up new avenues for the design and synthesis of novel metal complexes with potentially valuable applications. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to delve into this exciting area of study. The versatility of the benzotriazole scaffold, combined with the additional functionality of the methanamine group, makes this ligand a highly promising candidate for the development of new materials and therapeutic agents.
References
- Patel, P.K., & Patel, P.D. (n.d.). Synthesis and Characterization of Metal Complexes of 1-(4- Carboxy-3-hydroxy-N-methyl phenylamino methyl)benzotriazole.
- Alieva, G. K., & Kadirova, Sh. A. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals.
- BenchChem. (n.d.).
- Wang, et al. (2024). Novel Benzotriazole-Benzimidazole Metal Complexes: Structure-Activity Relationship, Synthesis, Characterization, and Antidiabetic Activity.
- GSC Online Press. (2024).
- Alieva, G. K., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals.
- (2000). Characterization of Metal Benzotriazoles and Related Polymers.
- (n.d.).
- (n.d.). Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions.
- (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher.
- (2016). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central.
- (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research.
- (n.d.). 1.1.
- (2024). The to-date crystallographically observed coordination modes of the...
- National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem.
- Perlepes, S. P., et al. (2024). Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. MDPI.
- Chem-Impex. (n.d.). N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine.
- (2024). Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. MDPI.
- Patel, P. K., et al. (2009). Metal Complexation Studies of 1-(4Carboxy3- hydroxy-4-phenyl amino methyl) benzotriazole. E-Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical characterization of benzotriazole derivatives and their behavior in industrial waste treatment - ProQuest [proquest.com]
Application Notes & Protocols: The Synthetic Utility of 1H-Benzotriazole-6-methanamine
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1H-Benzotriazole-6-methanamine as a versatile reagent in modern organic synthesis. We move beyond a simple recitation of facts to explore the synthetic rationale, causality behind experimental choices, and the untapped potential of this unique bifunctional molecule. The guide includes detailed, self-validating protocols, safety information, and proposed synthetic strategies, all grounded in authoritative references.
Introduction: A Scaffold of Untapped Potential
The benzotriazole moiety is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable biological activity and its utility as a synthetic auxiliary.[1][2][3] Derivatives of benzotriazole are integral to a wide array of therapeutic agents, exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] In synthetic chemistry, the benzotriazole group serves as an excellent leaving group and a tool for activating carbonyl compounds, facilitating a host of chemical transformations.[3]
This compound distinguishes itself by combining the foundational benzotriazole core with a primary aminomethyl (-CH₂NH₂) group on the benzene ring. This unique arrangement presents a bifunctional building block with two distinct reactive centers: the nucleophilic primary amine and the acidic N-H proton of the triazole ring. This duality allows for orthogonal chemical modifications, making it an exceptionally valuable, albeit under-explored, reagent for constructing complex molecular architectures and diverse compound libraries.
This guide will illuminate the reagent's properties, propose its applications in key synthetic transformations, and provide robust protocols to empower chemists in their research and development endeavors.
Caption: Structure of this compound highlighting its key reactive sites.
Physicochemical Properties & Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its properties can be inferred from structurally related compounds like 1H-Benzotriazole and tolyltriazole.[4][5] The presence of the polar aminomethyl group is expected to increase its melting point and water solubility compared to the parent benzotriazole.
| Property | Anticipated Value / Information | Source Insight |
| Molecular Formula | C₇H₈N₄ | - |
| Molecular Weight | 148.17 g/mol | - |
| Appearance | Expected to be an off-white to tan solid powder or crystalline solid. | Based on 1H-Benzotriazole[6] |
| Melting Point | >100 °C | Higher than 1H-Benzotriazole (99 °C) due to increased polarity and potential for H-bonding.[7] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The amine group enhances polarity. |
| pKa | ~8.2-8.6 (for triazole N-H); ~9-10 (for aminium ion) | Similar to parent benzotriazole for the triazole proton.[5] |
Handling and Safety Precautions
As a Senior Application Scientist, I cannot overstate the importance of treating all novel or sparsely documented chemicals with the utmost caution.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[8][9]
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation of dust or vapors.[9][10]
-
Toxicology: Harmful if swallowed. May cause skin and serious eye irritation.[8] Benzotriazole derivatives are suspected of having potential reproductive toxicity.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and alkalis.[9][11] Keep the container tightly closed.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Applications in Organic Synthesis
The true value of this compound lies in its capacity as a versatile building block. The primary amine serves as a key nucleophilic handle for diversification, while the benzotriazole core acts as a biologically relevant scaffold or a potential ligand.
Core Application: Synthesis of Amide Libraries for Drug Discovery
The most direct application is the acylation of the primary amine to generate diverse amide libraries. This is a fundamental strategy in medicinal chemistry to probe structure-activity relationships (SAR). The benzotriazole core itself may contribute to the biological activity of the final compounds.[2][3]
Causality of Experimental Choices:
-
Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction with an acyl chloride. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent Choice: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are aprotic and effectively solubilize the reactants without participating in the reaction.
-
Temperature Control: The reaction is typically started at 0 °C to control the initial exothermic reaction upon adding the acyl chloride, then allowed to warm to room temperature to ensure the reaction goes to completion.
Caption: Experimental workflow for the acylation of this compound.
Advanced Application: Mannich-Type Reactions
The primary amine of this compound can participate as the amine component in Mannich-type reactions. This three-component reaction, involving an aldehyde and an active hydrogen compound, is a powerful tool for C-C bond formation and the synthesis of complex nitrogen-containing molecules. A similar reaction has been demonstrated using the parent benzotriazole, an aldehyde, and ammonium chloride.[12]
Prospective Application: Ligand Synthesis for Catalysis
The combination of the triazole nitrogen atoms and the side-chain primary amine makes this compound an attractive candidate for a bidentate or tridentate ligand in coordination chemistry. Benzotriazole derivatives have been successfully employed as ligands in copper-catalyzed Ullmann-type coupling reactions.[13] This reagent could be used to synthesize novel ligands for cross-coupling reactions, potentially offering unique solubility, stability, and reactivity profiles to the catalytic system.
Detailed Experimental Protocols
Trustworthiness through Detail: The following protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: Proposed Synthesis of this compound
This protocol is a proposed route based on established chemical transformations, starting from the commercially available 6-methyl-1H-benzotriazole.[14] It follows a standard radical bromination followed by a Gabriel synthesis pathway.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Step 1: Synthesis of 6-(Bromomethyl)-1H-benzotriazole
-
To a solution of 6-methyl-1H-benzotriazole (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC.
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the brominated intermediate.
-
-
Step 2 & 3: Gabriel Synthesis to Yield this compound
-
Dissolve the 6-(bromomethyl)-1H-benzotriazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium phthalimide (1.2 eq) and heat the mixture to 80-90 °C for 3-5 hours.
-
Cool the reaction, pour into ice water, and filter the resulting precipitate (the phthalimide adduct). Wash with water and dry.
-
Suspend the dried adduct in ethanol and add hydrazine hydrate (2.0-3.0 eq).
-
Reflux the mixture for 4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool to room temperature and acidify with concentrated HCl. Filter off the precipitate.
-
Concentrate the filtrate, then basify with aqueous NaOH to precipitate the product.
-
Filter, wash with cold water, and dry to yield this compound.
-
Protocol 2: General Procedure for Acylation (Example: Benzoylation)
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq, e.g., 1 mmol, 148 mg) and triethylamine (1.5 eq, e.g., 1.5 mmol, 209 µL) in anhydrous DCM (10 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add benzoyl chloride (1.1 eq, e.g., 1.1 mmol, 128 µL) dropwise over 5 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 4 hours (or until TLC indicates consumption of the starting material).
-
Workup: Dilute the mixture with DCM (20 mL). Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1H-benzotriazol-6-ylmethyl)benzamide.
References
- OKS 3570 - SAFETY D
- SYNTHESIS AND ANTIMICROBIAL EVALUATION FOR CERTAIN 1-(1H-BENZOTRIAZOL-1-YL)-1-SUBSTITUTED PHENYL METHANAMINE - TSI Journals. Vertex AI Search.
- 5-56 + - Safety D
- SAFETY DATA SHEET - SysKem Chemie GmbH. (2019-06-24). Vertex AI Search.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06). Vertex AI Search.
- Material Safety Data Sheet - 1H-Benzotriazole, 98% - Cole-Parmer. Vertex AI Search.
- Review on synthetic study of benzotriazole - GSC Online Press. Vertex AI Search.
- The Chemistry of Benzotriazole Derivatives - National Academic Digital Library of Ethiopia. Vertex AI Search.
- 1,2,3-benzotriazole - Organic Syntheses Procedure. Vertex AI Search.
- Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed. Vertex AI Search.
- 1H-BENZOTRIAZOLE -
- α-Methyl-N-phenyl-1H-benzotriazole-1-methanamine | CAS 122062-68-4 | SCBT. Vertex AI Search.
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Vertex AI Search.
- 1H-Benzotriazole for synthesis 95-14-7 - Sigma-Aldrich. Vertex AI Search.
- Synthesis and Antimicrobial Evaluation of 1H-Benzotriazol-1-yl{2-hydroxy-5-[(E)
- Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. Vertex AI Search.
- 1‐(Hydroxymethyl)
- Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed. (2023-02-11). Vertex AI Search.
- 6-Methyl-1H-benzotriazole - CymitQuimica. Vertex AI Search.
- 1H-Benzotriazole, 6(or 7)-methyl- - Substance Details - SRS | US EPA. Vertex AI Search.
- 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement - 1 October 2024. (2024-10-01). Vertex AI Search.
- 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem - NIH. Vertex AI Search.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Benzotriazole for synthesis 95-14-7 [sigmaaldrich.com]
- 8. oks-germany.com [oks-germany.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. crceurope.com [crceurope.com]
- 11. syskem.de [syskem.de]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. 6-Methyl-1H-benzotriazole | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Benzotriazole-6-methanamine
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzotriazole-6-methanamine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your synthetic challenges.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound, a valuable building block in medicinal chemistry, presents several challenges, primarily centered around controlling regioselectivity and minimizing side product formation. Two principal synthetic routes are commonly employed, each with its own set of potential impurities. This guide will dissect these pathways, offering proactive and reactive strategies to optimize your synthesis for purity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the synthetic route.
Route A: Reduction of 1H-Benzotriazole-6-carbonitrile
This pathway involves the initial synthesis of the benzotriazole ring system to form 1H-Benzotriazole-6-carbonitrile, followed by the reduction of the nitrile to the desired primary amine.
Caption: Synthetic Route A: Reduction of 1H-Benzotriazole-6-carbonitrile.
Question 1: My initial cyclization to form 1H-Benzotriazole-6-carbonitrile is producing significant colored impurities and a low yield. What are the likely side products and how can I prevent them?
Answer:
The formation of colored impurities during the diazotization of 4-amino-3-cyanophenylhydrazine and subsequent cyclization is a common issue. The primary culprits are often azo compounds and triazenes, arising from improper reaction conditions.
-
Probable Cause 1: Azo Compound Formation. The diazonium salt intermediate is highly electrophilic and can couple with unreacted, electron-rich aromatic amines present in the reaction mixture. This is particularly problematic if the pH is not sufficiently acidic.[1]
-
Probable Cause 2: Triazene Formation. The diazonium salt can also couple with the starting phenylhydrazine at the amino group, leading to the formation of a triazene. This side reaction is also favored by a higher pH.[1]
-
Probable Cause 3: Decomposition of the Diazonium Salt. Aryl diazonium salts are thermally unstable.[1] If the reaction temperature rises above the optimal 0-5 °C range, the diazonium group can be displaced by water, leading to the formation of phenolic impurities and a reduction in the yield of the desired benzotriazole.
Troubleshooting and Optimization Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for the duration of the diazotization. Use a reliable cooling bath (ice-salt or a cryocooler) to ensure consistency.
-
Ensure Strong Acidity: The reaction should be conducted in a strongly acidic medium (e.g., concentrated HCl). This protonates the amino groups of the starting material, deactivating them towards electrophilic attack by the diazonium salt.[1]
-
Slow, Sub-surface Addition of Nitrite: Add the sodium nitrite solution slowly and below the surface of the reaction mixture to ensure rapid and localized reaction with the intended amine, minimizing its concentration in the bulk solution where it could participate in side reactions.
-
Monitor for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A positive test (the paper turning black) indicates that all the primary aromatic amine has been diazotized. Avoid a large excess of nitrous acid, as it can lead to other side reactions.
Question 2: During the reduction of 1H-Benzotriazole-6-carbonitrile with LiAlH₄, I am observing multiple spots on my TLC, and the yield of the desired amine is low. What are these byproducts?
Answer:
While Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for nitriles, its high reactivity can lead to several side products if not carefully controlled.
-
Probable Cause 1: Incomplete Reduction (Imine Intermediate). The reduction of a nitrile proceeds through an imine intermediate. If the reaction is not allowed to go to completion or an insufficient amount of reducing agent is used, the imine can be hydrolyzed during the aqueous workup to form 1H-Benzotriazole-6-carbaldehyde.[2][3]
-
Probable Cause 2: Hydrolysis to Amide. Nitriles can be sensitive to hydrolysis, especially under acidic or basic workup conditions.[4][5][6][7] Trace amounts of water in the reaction solvent or during workup can lead to the formation of 1H-Benzotriazole-6-carboxamide.
-
Probable Cause 3: Over-reduction. Although less common for aromatic nitriles, aggressive reaction conditions (high temperatures, prolonged reaction times) could potentially lead to the over-reduction of the amine or even cleavage of the benzotriazole ring.[8][9][10]
Troubleshooting and Optimization Protocol:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., dry THF or diethyl ether) to minimize premature quenching of the LiAlH₄ and hydrolysis of the nitrile.
-
Controlled Reagent Addition: Add the 1H-Benzotriazole-6-carbonitrile solution slowly to a suspension of LiAlH₄ at 0 °C to manage the exothermic reaction.
-
Ensure Complete Reaction: After the initial addition, allow the reaction to warm to room temperature and stir for a sufficient time to ensure complete reduction. Monitor the reaction by TLC.
-
Careful Workup: Perform a careful aqueous workup at low temperatures (e.g., Fieser workup: sequential addition of water, 15% NaOH solution, and water) to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be filtered off.[11]
| Side Product | Analytical Signature (Expected) | Mitigation Strategy |
| 1H-Benzotriazole-6-carbaldehyde | Different Rf on TLC; Aldehyde peak in ¹H NMR (~9-10 ppm) | Ensure sufficient LiAlH₄ and adequate reaction time. |
| 1H-Benzotriazole-6-carboxamide | Different Rf on TLC; Amide peaks in ¹H NMR and IR | Use strictly anhydrous conditions; perform workup at low temperatures. |
| Secondary/Tertiary Amines (Catalytic Hydrogenation) | Higher molecular weight peaks in MS; complex ¹H NMR | Use a Raney Nickel catalyst with ammonia or a large excess of solvent. |
Route B: Amination of 6-(Halomethyl)-1H-benzotriazole
This alternative route involves the formation of a reactive 6-(halomethyl) intermediate, followed by displacement with an amine source.
Caption: Synthetic Route B: Amination of 6-(Halomethyl)-1H-benzotriazole.
Question 3: The amination of 6-(chloromethyl)-1H-benzotriazole is giving me a mixture of products, including what appears to be secondary and tertiary amines. How can I obtain the primary amine selectively?
Answer:
Direct amination with ammonia can be difficult to control and often leads to over-alkylation, where the initially formed primary amine acts as a nucleophile and reacts with another molecule of the starting halide to form a secondary amine, and so on.
-
Probable Cause: Over-alkylation. The product, this compound, is a primary amine and is nucleophilic. It can compete with ammonia for the starting 6-(chloromethyl)-1H-benzotriazole, leading to the formation of bis- and tris-alkylated products.
Troubleshooting and Optimization Protocol: The Gabriel Synthesis
To avoid over-alkylation, the Gabriel synthesis is a highly effective method for preparing primary amines.[12][13][14][15][16]
-
Formation of the N-Alkylphthalimide: React 6-(chloromethyl)-1H-benzotriazole with potassium phthalimide in a polar aprotic solvent like DMF. The phthalimide anion is a bulky nucleophile that undergoes a single SN2 reaction, preventing over-alkylation.
-
Liberation of the Primary Amine: The resulting N-alkylphthalimide is then cleaved to release the primary amine. Hydrazine hydrate in ethanol is a common and effective reagent for this step, forming a stable phthalhydrazide byproduct that can be easily filtered off.[13]
Question 4: I am observing two major product spots on my TLC that have very similar Rf values after the synthesis of this compound. What could they be?
Answer:
A very common issue in the chemistry of N-unsubstituted benzotriazoles is the formation of N1 and N2 isomers upon substitution.[17][18][19]
-
Probable Cause: N1 and N2 Isomerization. The hydrogen atom on the triazole ring of 1H-benzotriazole can tautomerize between the N1 and N2 positions. When a substituent is introduced on the benzotriazole ring, it can attach to either nitrogen, leading to a mixture of isomers. In the case of your product, you are likely observing both this compound and 2H-Benzotriazole-6-methanamine.
Troubleshooting and Optimization Protocol:
-
Regioselective Synthesis: The ratio of N1 to N2 isomers can sometimes be influenced by the reaction conditions (solvent, base, temperature).[20] Literature precedent for similar alkylations should be consulted to find conditions that favor the desired isomer.
-
Purification: If a mixture is unavoidable, careful column chromatography is typically required to separate the isomers. The polarity of the two isomers is often very similar, so a shallow solvent gradient and a high-resolution silica gel may be necessary.
-
Protecting Group Strategy: To ensure regioselectivity, a protecting group can be installed on the benzotriazole nitrogen prior to the introduction of the 6-methanamine functionality. For example, a Boc group can be introduced, which will direct substitution. The protecting group can then be removed in a final step.[5][11]
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the nitrile reduction?
A1: Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting nitrile, the intermediate imine (if observable), and the final amine product. Staining with ninhydrin is useful for visualizing the primary amine product, which will typically appear as a colored spot.
Q2: Can I use catalytic hydrogenation to reduce the nitrile group?
A2: Yes, catalytic hydrogenation is a viable alternative to LiAlH₄.[21][22][23][24][25] Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Platinum oxide. However, this method can also lead to the formation of secondary and tertiary amines as byproducts. To suppress this, the reaction is often carried out in the presence of ammonia or in a large excess of an alcoholic solvent.[22][26]
Q3: My final product, this compound, seems to be unstable and decomposes upon storage. What are the best storage conditions?
A3: Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide. It is recommended to store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer). If the compound is isolated as a free base, converting it to a more stable salt (e.g., hydrochloride salt) by treatment with HCl in an appropriate solvent can improve its shelf life.
References
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
- Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
- Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315-326.
- Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]
- Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. [Link]
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
- Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
- Common Conditions. (n.d.). Nitrile to Amine. [Link]
- Common Conditions. (n.d.). Nitrile to Amide. [Link]
- Avhad, K. C., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
- OrgoSolver. (n.d.). Gabriel Synthesis Phthalimide. [Link]
- Yadav, M. S., et al. (2025). Emerging Trends of Benzotriazole Ring Cleavage (BtRC) in Organic Synthesis. The Journal of Organic Chemistry.
- Quora. (2019, January 28).
- Wikipedia. (n.d.). Gabriel synthesis. [Link]
- Kumar, S., et al. (2011).
- Pearson+. (2024, July 7). The Gabriel synthesis is most frequently done with 1° alkyl halid...[Link]
- Zhang, X., et al. (2020). Renaissance of Ring-Opening Chemistry of Benzotriazoles: New Wine in an Old Bottle. Accounts of Chemical Research, 53(5), 1064-1080.
- Kumar, A., et al. (2021). Denitrogenative Cleavage of Benzotriazoles and Benzotriazinones, and Selective N-Desulfonylation of Benzotriazoles by Aluminum Halides. The Journal of Organic Chemistry, 86(17), 11695-11707.
- Chemical Education Xchange. (n.d.).
- Google Patents. (n.d.).
- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]
- Zolton, L. (n.d.).
- Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
- Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]
- ResearchGate. (n.d.). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.
- Katritzky, A. R., et al. (1990). Reactions of N-Alkyl-N-phenyl-1H-benzotriazole-1-methanamines with N-Vinylamides and N-Vinylcarbazole. A Convenient Synthesis of 4-(Dialkylamino)tetrahydroquinolines. The Journal of Organic Chemistry, 55(10), 3209-3213.
- Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(19), 55699-55710.
- National Academic Digital Library of Ethiopia. (n.d.).
- Wikipedia. (n.d.). Nitrile reduction. [Link]
- Namba, K., et al. (2026, January 6). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
- LookChem. (n.d.). 4-Cyanophenylhydrazine hydrochloride. [Link]
- Li, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- Wordpress. (n.d.). Nitrile Reduction. [Link]
- PrepChem.com. (n.d.). Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride. [Link]
- Wang, Y., et al. (2024, July 18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
- Australian Industrial Chemicals Introduction Scheme. (2024, October 1). 1H-Benzotriazole and its mono-substituted derivatives.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US5741955A - Process for reductive hydrolysis of nitriles.
- Vione, D., et al. (2020).
- Liu, Y., et al. (2020). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology. Environmental Science: Water Research & Technology, 6(5), 1343-1353.
- PubChem. (n.d.). 1H-Benzotriazole. [Link]
- Asimakopoulos, A. G., et al. (2013). Benzotriazoles and benzothiazoles in human urine from several countries: a perspective on occurrence, biotransformation, and human exposure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Renaissance of Ring-Opening Chemistry of Benzotriazoles: New Wine in an Old Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 14. The Gabriel synthesis is most frequently done with 1° alkyl halid... | Study Prep in Pearson+ [pearson.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 23. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 1H-Benzotriazole-6-methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 1H-Benzotriazole-6-methanamine (CAS #: 496841-88-4). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into common purification challenges and methodologies, structured in an accessible question-and-answer format. Our goal is to move beyond simple step-by-step instructions and explain the fundamental principles behind each technique, empowering you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification?
A: Understanding the molecule's structure is paramount. This compound has two key features:
-
A Basic Primary Amine (-CH₂NH₂): The methanamine group is a primary aliphatic amine, making the molecule basic. This allows it to be protonated by acids to form a water-soluble ammonium salt (R-NH₃⁺). This property is the cornerstone of using acid-base extraction for purification.[1][2][3]
-
A Polar Benzotriazole Core: The benzotriazole ring system is aromatic and contains three nitrogen atoms, rendering it polar.[4] This polarity means the compound will have moderate solubility in polar organic solvents but limited solubility in nonpolar solvents like hexanes.
These two features dictate that purification strategies must account for both its basicity and polarity.
Q2: What are the most common methods for purifying this compound?
A: The three most effective and commonly used techniques are:
-
Acid-Base Extraction: Ideal for removing non-basic or acidic impurities. This technique leverages the basicity of the amine to move the desired compound from an organic solvent into an aqueous acidic layer.[5][6]
-
Column Chromatography: Best for separating the target compound from impurities with different polarities, such as unreacted starting materials or by-products from the synthesis.[7] Special considerations are needed due to the basic nature of the amine.[8][9]
-
Recrystallization: An excellent final polishing step to obtain high-purity crystalline material, provided a suitable solvent or solvent system can be identified.[10][11]
Q3: How can I quickly assess the purity of my fractions or final product during the purification process?
A: Thin-Layer Chromatography (TLC) is the most efficient method for real-time purity assessment. For this compound, a typical TLC system would involve a silica gel plate (polar stationary phase) and a mobile phase consisting of a mixture of a moderately polar solvent and a nonpolar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol.[7][12] To prevent streaking caused by the basic amine interacting with acidic silica, it is highly recommended to add a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to the eluent.[8] Spots can be visualized under UV light (due to the aromatic benzotriazole ring) and/or by staining with a potassium permanganate or ninhydrin solution (which reacts with the primary amine).
Purification Strategy Decision Guide
This flowchart helps in selecting the most appropriate purification workflow based on the impurity profile of your crude material.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low recovery after acid-base extraction. | 1. Incomplete Protonation: The pH of the aqueous acid wash was not low enough to fully protonate the amine, leaving some product in the organic layer. 2. Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface, trapping the product. 3. Incomplete Basification: During product recovery, the pH was not raised sufficiently to deprotonate the ammonium salt, leaving it dissolved in the aqueous layer. | 1. Ensure pH < 2: Use 1M HCl and check the aqueous layer with pH paper to confirm it is strongly acidic (pH 1-2). This ensures the equilibrium R-NH₂ + H⁺ ⇌ R-NH₃⁺ is shifted completely to the right.[3] 2. Break Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break emulsions. Swirl or invert the separatory funnel gently rather than shaking vigorously. 3. Ensure pH > 10: Use 2M NaOH or saturated NaHCO₃ and check the aqueous layer to confirm it is strongly basic (pH 10-12). This ensures the complete conversion of the water-soluble salt back to the organic-soluble free amine.[2] |
| Product streaks badly on a silica TLC plate. | Strong Acid-Base Interaction: The basic amine binds strongly and irreversibly to the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes the compound to "streak" up the plate rather than moving as a compact spot. | Neutralize Silica Activity: Add a small amount (0.5-1%) of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your chromatography eluent. These small, volatile bases will neutralize the acidic sites on the silica, allowing your target amine to elute properly.[8][9] Alternatively, use a less acidic stationary phase like basic or neutral alumina.[13] |
| Product oils out during recrystallization instead of forming crystals. | 1. Solvent is too nonpolar: The compound is "crashing out" of the solution too quickly because of poor solubility. 2. Presence of Impurities: Impurities can inhibit the formation of a crystal lattice. 3. Cooling too rapidly: Rapid cooling does not give molecules enough time to orient themselves into an ordered crystal lattice. | 1. Use a Solvent Pair: Dissolve the compound in a minimal amount of a good, polar solvent (e.g., methanol, acetone) while hot. Then, slowly add a poor, nonpolar "anti-solvent" (e.g., hexanes, water) dropwise until the solution just becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.[11] 2. Pre-purify: Perform an acid-base extraction or a quick filtration through a silica plug to remove gross impurities before attempting recrystallization. 3. Slow Cooling: Allow the hot solution to cool to room temperature undisturbed, then transfer it to a 4°C refrigerator, and finally to a freezer if necessary. Scratching the inside of the flask with a glass rod can initiate nucleation. |
| Column chromatography gives poor separation and broad peaks. | 1. Inappropriate Solvent System: The eluent is either too polar (eluting everything quickly) or not polar enough (product remains on the column). 2. Acid-Base Interaction: As with TLC, interaction with silica gel can cause poor peak shape. 3. Column Overloading: Too much crude material was loaded onto the column. | 1. Optimize with TLC: Find a solvent system using TLC that gives your product an Rf value of ~0.3. This is the ideal polarity for good separation on a column.[14] 2. Add Base to Eluent: Always add 0.5-1% triethylamine (TEA) to your eluent (e.g., ethyl acetate/hexanes) when running amines on silica gel.[8] 3. Proper Loading: Use a ratio of at least 50:1 (adsorbent:crude material) by weight. Dissolve the crude material in a minimal amount of solvent and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). |
Standardized Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating this compound from acidic and neutral organic impurities.
Principle: The basic amine is selectively protonated by an aqueous acid, transferring it into the aqueous phase as a salt. Neutral and acidic impurities remain in the organic phase. The aqueous phase is then isolated, and the pH is raised to regenerate the neutral amine, which is then extracted back into an fresh organic phase.[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (20 mL) in a separatory funnel.
-
Acidic Wash (Extraction of Amine): Add 1M Hydrochloric Acid (HCl) (15 mL) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1 minute. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ethyl acetate) into a clean Erlenmeyer flask. This layer now contains your product as the hydrochloride salt.
-
Repeat Extraction: To ensure complete transfer, wash the remaining organic layer with another portion of 1M HCl (10 mL). Combine this aqueous layer with the first one. The organic layer can now be discarded (it contains neutral/acidic impurities).
-
Basification (Regeneration of Amine): Cool the combined aqueous extracts in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) dropwise while stirring until the solution is strongly basic (pH > 10, check with pH paper). A white precipitate or cloudiness (your product) should form.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add fresh DCM or ethyl acetate (20 mL) and extract the neutral amine back into the organic layer.
-
Isolate Product: Drain the organic layer into a clean flask. Wash it with brine (saturated NaCl solution, 15 mL) to remove residual water, then dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating the product from impurities of similar basicity but different polarity.
Principle: The components of the mixture are separated based on their differential adsorption to a solid stationary phase (silica gel) while being moved by a liquid mobile phase (eluent). More polar compounds interact more strongly with the polar silica gel and elute later.[13][14]
Step-by-Step Methodology:
-
Select Eluent: Using TLC, determine an optimal solvent system. A good starting point is Hexane:Ethyl Acetate with 1% Triethylamine (TEA). Adjust the ratio until the desired product has an Rf of approximately 0.3.
-
Pack Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks.
-
Load Sample: Dissolve the crude product in a minimal volume of DCM or the eluent. In a separate flask, add a small amount of silica gel (~2x the weight of your crude product) and the dissolved sample. Remove the solvent by rotary evaporation to create a dry, free-flowing powder.
-
Run Column: Carefully add the dry-loaded sample to the top of the packed column. Gently add the eluent, taking care not to disturb the top surface. Apply pressure (flash chromatography) and begin collecting fractions.
-
Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the eluent during the run (e.g., starting with 20% Ethyl Acetate in Hexane and gradually increasing to 50%).
-
Analyze Fractions: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Isolate Product: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This is an ideal final step to obtain a highly pure, crystalline solid.
Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the pure compound crystallizes out, leaving impurities behind in the solution.[15]
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of your compound in various solvents (see table below). An ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common choices for polar amines include ethanol, isopropanol, or acetonitrile/water mixtures.[10][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and with stirring). Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes for Use with this compound |
| Non-Polar | |||
| n-Hexane | 0.1 | 69 | Good as an "anti-solvent" in recrystallization pairs; useful for eluting non-polar impurities in chromatography. |
| Toluene | 2.4 | 111 | Can be a good recrystallization solvent for aromatic compounds. |
| Moderately Polar | |||
| Diethyl Ether | 2.8 | 35 | Useful for extractions, but high volatility can be a challenge. |
| Dichloromethane (DCM) | 3.1 | 40 | Excellent solvent for extractions and for dissolving samples for chromatography. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | A common and effective eluent for column chromatography (often mixed with hexanes). |
| Acetone | 5.1 | 56 | A polar solvent that can be used for recrystallization, often with water or hexanes as an anti-solvent. |
| Polar | |||
| Isopropanol | 3.9 | 82 | Good recrystallization solvent for moderately polar compounds. |
| Acetonitrile | 5.8 | 82 | Can be a good recrystallization solvent for polar compounds. |
| Ethanol | 4.3 | 78 | Good recrystallization solvent, often with water. |
| Methanol (MeOH) | 5.1 | 65 | Highly polar; often used as a component in chromatography eluents for very polar compounds. |
| Water | 10.2 | 100 | Used as the aqueous phase in extractions and as an anti-solvent in recrystallizations. |
References
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Wikipedia. (n.d.). Acid–base extraction.
- SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- Scribd. (n.d.). Acid Base Extraction.
- ResearchGate. (n.d.). Illustration of standard primary amine purification strategies.
- Journal of the Chemical Society, Perkin Transactions 1. (1975). Isomerism of 1- and 2-(NN-disubstituted aminomethyl)benzotriazoles.
- Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization.
- Columbia University. (n.d.). Column chromatography.
- ResearchGate. (n.d.). Column Chromatography set up for separation.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- PubChem. (n.d.). 1H-Benzotriazole.
- University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography.
- Reddit. (2022). Chromatography to separate polar molecules?.
- Asian Journal of Research in Chemistry. (2013). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.).
- Biotage. (2023). Is there an easy way to purify organic amines?.
- National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives.
- PubMed. (2020). Characterization and quantification of methyl-benzotriazoles.
- Google Patents. (n.d.). US3072662A - Separation of aromatic amines using alkylene carbonates.
- Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE.
- CAS Common Chemistry. (n.d.). 1-[N,N-Bis(hydroxyethyl)aminomethyl]benzotriazole.
- PubMed. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors.
- GSC Online Press. (2020). Review on synthetic study of benzotriazole.
- Supporting Information. (n.d.). 1,2,3-Triazole Derivatives as Antitubercular Agents.
- Wikipedia. (n.d.). Benzotriazole.
- SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water.
- GSC Online Press. (2024). Advancements in benzotriazole derivatives.
- ResearchGate. (n.d.). Determination of 1,2,3-benzotriazole in aqueous solutions.
- MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts.
- Google Patents. (n.d.). CN105237488A - Synthesis method of benzotriazole.
- ResearchGate. (n.d.). Reactions of benzotriazole with formaldehyde and aliphatic primary amines.
- Myers Research Group, Harvard University. (n.d.). Reductive Amination.
- National Institutes of Health. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols.
Sources
- 1. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [guidechem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. ajrconline.org [ajrconline.org]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
- 13. columbia.edu [columbia.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. youtube.com [youtube.com]
Technical Support Center: Improving Yield in the Synthesis of Benzotriazole Derivatives
Welcome to the technical support center for benzotriazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you streamline your experimental workflow, enhance reaction yields, and ensure the purity of your final products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.
Question 1: My yield of 1H-benzotriazole is consistently low or non-existent. What are the likely causes?
Low yield is one of the most common frustrations in synthesis. The issue often stems from one or more critical parameters not being fully optimized. Let's break down the potential culprits.
Potential Causes & Recommended Solutions:
-
Incomplete Diazotization/Cyclization: The core reaction may not be proceeding to completion.
-
Solution: The reaction of o-phenylenediamine with nitrous acid is highly exothermic and its temperature profile is critical.[1] While the initial cooling to 5-15°C is necessary, the subsequent temperature rise to about 80-85°C upon adding sodium nitrite is essential for driving the reaction to completion.[1][2] Overly efficient cooling at this stage can stifle the reaction and significantly lower the yield. For smaller-scale reactions, it may be necessary to remove the ice bath after adding the nitrite solution to ensure the temperature rises appropriately.[1] Always monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[3][4]
-
-
Suboptimal Acidity: The choice and concentration of the acid are crucial for the in situ generation of nitrous acid.
-
Solution: Glacial acetic acid is generally preferred over mineral acids like HCl as it provides better yields and a cleaner reaction profile.[1][5] A typical molar ratio is 2 moles of acetic acid for every 1 mole of o-phenylenediamine.[3] Ensure the o-phenylenediamine is fully dissolved in the acetic acid/water mixture before cooling; gentle warming may be required.[2]
-
-
Improper Product Isolation: Significant product loss can occur during the work-up and isolation phases.
-
Solution: After the reaction, the mixture must be thoroughly chilled in an ice bath for at least 30 minutes to an hour to ensure complete precipitation of the benzotriazole.[2][5] When filtering, wash the collected solid with several portions of ice-cold water to remove residual acid and salts.[3] Sucking the product as dry as possible on the funnel is also critical before final drying.[1][5]
-
Question 2: The crude product is a dark, oily substance instead of a pale solid. How can I prevent this and purify the material?
The appearance of a dark or oily product indicates the presence of impurities, which can interfere with crystallization and subsequent reactions.
Potential Causes & Recommended Solutions:
-
Side Reactions & Oxidation: High reaction temperatures can lead to the formation of byproducts.[4] Additionally, the starting materials or intermediates can be susceptible to air oxidation, leading to colored impurities.[5]
-
Solution: While the exothermic temperature spike is necessary, prolonged heating at excessively high temperatures should be avoided. For sensitive derivatives, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially if the starting materials are old.[3][5]
-
-
Phenolic Impurities: The formation of phenol-based polymers is a known cause of yellow to reddish-brown coloration in crude benzotriazole derivatives.[6]
-
Solution: Decolorization is key. This can be achieved during the purification step by using adsorbents.
-
Activated Charcoal: During recrystallization from boiling water, adding decolorizing charcoal and performing a hot filtration can effectively remove many colored impurities.[2]
-
Acid-Treated Bentonite: For stubborn coloration in crude oils, adding acid-treated bentonite and an organic acid with reducing properties, then heating, can decolorize the product before filtration.[6]
-
-
-
Oiling Out During Crystallization: If the product separates as an oil during recrystallization, it is often because the solution is supersaturated or cooled too quickly.
Question 3: I'm struggling with the final purification of my benzotriazole derivative. What is the most effective method?
The choice of purification method depends on the scale of your reaction and the desired final purity.
Recommended Purification Protocols:
| Method | Description & Procedure | Pros | Cons |
| Recrystallization | The most common method. The crude product is dissolved in a minimum amount of a hot solvent (e.g., boiling water or benzene) and allowed to cool slowly, causing the purified product to crystallize.[2][5] | Simple, effective for removing many impurities, scalable. | Can have lower recovery; solvent selection is crucial.[1] |
| Vacuum Distillation | Highly effective for achieving high purity. The crude product is heated under reduced pressure, and the purified benzotriazole is collected as a distillate. A typical condition is 201-204°C at 15 mmHg.[1][5] | Yields very pure product. | Requires specialized equipment; not suitable for heat-sensitive derivatives. |
| Sublimation | An excellent method for obtaining a pure, white product. The solid is heated under vacuum, transitioning directly to a gas and then re-depositing as pure crystals on a cold surface.[2] | Provides very high purity. | Only suitable for small quantities; not all derivatives sublime easily. |
Frequently Asked Questions (FAQs)
Q1: What is the foundational reaction mechanism for synthesizing 1H-benzotriazole? A1: The synthesis proceeds via a three-step mechanism. First, nitrous acid (generated in situ from sodium nitrite and acetic acid) reacts with one amino group of o-phenylenediamine to form a diazonium salt intermediate (Diazotization).[2][3] The remaining amino group then performs an intramolecular attack on the diazonium group (Intramolecular Cyclization).[3][7] Finally, a deprotonation step occurs to yield the stable, aromatic benzotriazole ring.[3]
Caption: Key steps in the synthesis of 1H-benzotriazole.
Q2: How can I synthesize N-substituted benzotriazole derivatives? A2: N-alkylation is a common method. Typically, 1H-benzotriazole is treated with a base (like K₂CO₃ or NaH) in a suitable solvent (such as DMF or THF) to form the benzotriazolide anion.[3] This anion then acts as a nucleophile, reacting with an alkyl halide to form the N-alkylated product.[3] For N-arylation, copper-catalyzed coupling reactions (Ullmann condensation) with aryl halides are often employed.[3]
Q3: What are some common methods for substitution on the benzene ring of benzotriazole? A3: The benzene ring can be functionalized through electrophilic aromatic substitution reactions. For example, bromination can be achieved by treating 1H-benzotriazole with a brominating agent like N-bromosuccinimide (NBS) or bromine in a solvent such as glacial acetic acid.[3]
Q4: Are there alternative, more modern synthetic routes? A4: Yes, newer methods are continuously being developed. These include palladium-catalyzed C-H activation and intramolecular amination of aryl triazene compounds, as well as [3+2] cycloaddition reactions between azides and benzyne intermediates.[8] These routes can offer high regioselectivity and milder reaction conditions.
Experimental Protocols & Workflows
Detailed Protocol: Synthesis of 1H-Benzotriazole
This protocol is adapted from a standard and reliable procedure.[1]
Materials:
-
o-phenylenediamine (108 g, 1 mole)
-
Glacial acetic acid (120 g, 2 moles)
-
Sodium nitrite (75 g, 1.09 moles)
-
Deionized water
-
Ice
Procedure:
-
Dissolution: In a 1-liter beaker, combine o-phenylenediamine, glacial acetic acid, and 300 mL of water. Warm the mixture gently with stirring to obtain a clear solution.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 5°C.
-
Diazotization: In a separate beaker, dissolve the sodium nitrite in 120 mL of water and cool the solution. Add this cold nitrite solution to the o-phenylenediamine solution all at once while stirring.
-
Reaction: The mixture will turn dark green, and the temperature will rapidly increase to 70-80°C.[1] The color will then fade to a clear orange-red. It is crucial that this temperature rise occurs to ensure high yield.[1]
-
Crystallization: Remove the beaker from the ice bath and let it stand at room temperature for 1 hour. As it cools, benzotriazole may separate as an oil. Then, pack the beaker in ice and stir until the mixture solidifies into a solid mass.
-
Isolation: After chilling for at least 3 hours, collect the solid product by filtration using a Buchner funnel. Wash the tan-colored solid with 200 mL of ice water and suck it as dry as possible.
-
Drying: Dry the product at 45-50°C overnight. The expected weight of the crude product is 110-116 g.
-
Purification: The crude product can be purified by vacuum distillation (boiling point 201-204°C at 15 mmHg) followed by recrystallization of the distillate from benzene to yield colorless needles (90-97 g, 75-81% yield) with a melting point of 96-97°C.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low-yield issues.
References
- An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives. (n.d.). Benchchem.
- Synthesis of benzotriazole from o-phenylenediamine. (n.d.). Pharmacy Infoline.
- Technical Support Center: Optimizing Benzotriazole Synthesis. (2025). Benchchem.
- Method for purification of benzotriazole derivative. (2007). Google Patents.
- Optimization of reaction conditions for 2-(2-Hydroxyphenyl)-2h-benzotriazole synthesis. (n.d.). Benchchem.
- 1,2,3-benzotriazole. (n.d.). Organic Syntheses Procedure.
- Review on synthetic study of benzotriazole. (2020). GSC Online Press.
- Benzotriazole synthesis. (n.d.). Organic Chemistry Portal.
- Complete mechanism of benzotriazole synthesis from o-phenylenediamine. (2022). Chemistry Stack Exchange.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Benzotriazole synthesis [organic-chemistry.org]
Technical Support Center: Navigating Regioselectivity in Benzotriazole Alkylation
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the common challenge of preventing isomer formation during the alkylation of benzotriazole. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high regioselectivity in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the N-alkylation of benzotriazole, providing explanations and actionable solutions.
Problem 1: My reaction yields a mixture of N1 and N2 isomers with low selectivity.
Root Cause Analysis: The formation of both N1 and N2 isomers is a common outcome in benzotriazole alkylation. The ratio of these products is a delicate balance of several factors, including the reaction conditions which can favor either kinetic or thermodynamic control.[1][2][3] Often, standard conditions may not be optimized for the desired regioselectivity.
Solutions:
-
Solvent Selection is Crucial: Polar aprotic solvents like DMF and DMSO generally favor the formation of the N1 isomer.[4] This is because they effectively solvate the cation of the base, leaving the benzotriazolide anion more available for reaction. Nonpolar solvents may lead to a higher proportion of the N2 isomer.
-
Harnessing the Power of the Base: The choice of base can significantly influence the isomer ratio. For instance, using potassium carbonate (K₂CO₃) in DMF is a widely adopted method for favoring N1 alkylation.[5] Stronger bases like sodium hydride (NaH) can also be effective but require careful handling.
-
Consider the Alkylating Agent: The nature of your alkylating agent plays a role in regioselectivity. Bulky alkylating agents tend to favor the less sterically hindered N1 position.
Problem 2: I am struggling to separate the N1 and N2 isomers.
Root Cause Analysis: The N1 and N2 isomers of alkylated benzotriazoles often have very similar physical properties, which can make their separation challenging by standard laboratory techniques.
Solutions:
-
Flash Column Chromatography: This is the most common and effective method for separating N1 and N2 isomers.[6] A carefully selected solvent system with a gradual polarity gradient is key. It is often beneficial to start with a nonpolar eluent and gradually increase the polarity.
-
Recrystallization: In some cases, fractional recrystallization can be employed to separate the isomers.[7] This technique relies on slight differences in the solubility of the isomers in a particular solvent. Seeding the solution with a pure crystal of the desired isomer can significantly improve the efficiency of this process.[7]
Problem 3: My attempts to improve N1 selectivity by changing the solvent have been unsuccessful.
Root Cause Analysis: While solvent choice is a primary factor, its effect is intertwined with other reaction parameters. A simple solvent swap without considering the interplay with the base and temperature may not yield the desired outcome.
Solutions:
-
Synergistic Solvent-Base Combinations: The effect of the solvent is often dependent on the base used. For example, the use of cesium carbonate (Cs₂CO₃) in DMF has been reported to give good N1 selectivity for N-arylation.[4]
-
Temperature as a Control Element: Lower reaction temperatures generally favor the kinetically controlled product, which in many cases is the N1 isomer.[8][9][10] Conversely, higher temperatures can lead to an equilibrium mixture favoring the thermodynamically more stable isomer.
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about the chemistry of benzotriazole alkylation.
Q1: What is the fundamental difference between N1 and N2 alkylation of benzotriazole?
A1: Benzotriazole has two distinct nitrogen atoms available for alkylation. The N1 position is part of the five-membered triazole ring and is adjacent to the fused benzene ring. The N2 position is the central nitrogen atom of the triazole ring. The resulting N1- and N2-alkylated isomers have different chemical and physical properties. The N1-isomer is asymmetric, while the N2-isomer is symmetric, which can be observed in their NMR spectra.[4]
Q2: How does the concept of kinetic vs. thermodynamic control apply to benzotriazole alkylation?
A2: The regioselectivity of benzotriazole alkylation can often be understood in terms of kinetic and thermodynamic control.[1][2][3]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is often under kinetic control, favoring the product that is formed faster.[8][9][10] This is typically the N1 isomer due to a lower activation energy barrier for its formation.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, favoring the most stable product.[8][9][10] In some cases, the N2 isomer may be the more thermodynamically stable product.
Q3: What is the Hard and Soft Acids and Bases (HSAB) principle, and how does it relate to this reaction?
A3: The HSAB principle is a qualitative concept that helps predict the outcome of chemical reactions.[11][12][13] It classifies Lewis acids and bases as either "hard" or "soft". Hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.[13]
In the context of benzotriazole alkylation:
-
The benzotriazolide anion has two nucleophilic nitrogen centers: N1 and N2. N1 is generally considered a "softer" nucleophile, while N2 is "harder".
-
Alkylating agents can also be classified as hard or soft. For example, "soft" electrophiles like primary alkyl bromides and iodides will preferentially react with the "soft" N1 position. "Harder" electrophiles might show less selectivity.
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation
This protocol is a starting point for achieving high N1 selectivity and should be optimized for your specific substrate and alkylating agent.
-
Reaction Setup: To a solution of benzotriazole (1.0 eq) in dry DMF (5-10 mL per mmol of benzotriazole) under an inert atmosphere (e.g., nitrogen or argon), add powdered potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Stir the suspension vigorously for 15-30 minutes at room temperature. Then, add the alkylating agent (1.1 eq) dropwise to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature for 12-24 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkylating agents, but be mindful that this may decrease selectivity.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated benzotriazole.[4]
Protocol 2: General Workflow for Isomer Separation
Data Summary
The following table summarizes the effect of different reaction conditions on the N1:N2 isomer ratio in the alkylation of benzotriazole with various alkyl halides.
| Alkyl Halide | Base | Solvent | N1:N2 Ratio | Reference |
| Ethyl Bromide | [Bmim]OH | - | 74:26 | [14] |
| n-Propyl Bromide | [Bmim]OH | - | 62:38 | [14] |
| iso-Propyl Bromide | [Bmim]OH | - | 76:24 | [14] |
| Allyl Chloride | [Bmim]OH | - | 90:10 | [14] |
| n-Butyl Bromide | [Bmim]OH | - | 68:32 | [14] |
| Benzyl Chloride | [Bmim]OH | - | 86:14 | [14] |
| Benzyl Bromide | [Bmim]OH | - | 74:26 | [14] |
| Phenacyl Bromide | [Bmim]OH | - | 70:30 | [14] |
References
- Hard-Soft Acid-Base Theory.
- Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions.
- Research on chem-selective N-alkylation of benzotriazole in glycerol - ResearchGate.
- 4.2: Hard and Soft Acids and Bases - Chemistry LibreTexts.
- HSAB theory - Wikipedia.
- Understanding product optimization: Kinetic versus thermodynamic control.
- APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PubMed Central.
- Hard soft acids bases (HSAB) principle and organic chemistry | Chemical Reviews.
- Properties and Synthetic Utility of N-Substituted Benzotriazoles - ElectronicsAndBooks.
- Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions - ResearchGate.
- 1,2,3-Triazoles - PMC - PubMed Central.
- The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species | Journal of the American Chemical Society.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and.
- Kinetic vs Thermodynamic Control--Conjugated Systems - YouTube.
- Kinetic vs Thermodynamic Control' - UC Homepages.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
- One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization - TSI Journals.
- The Chemistry of Benzotriazole Derivatives - National Academic Digital Library of Ethiopia.
- Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central.
- Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems | Chemical Reviews - ACS Publications.
- The chemistry of benzotriazole. Part 8. A novel two-step procedure for the N-alkylation of amides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. homepages.uc.edu [homepages.uc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. HSAB theory - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting low reactivity of 1H-Benzotriazole-6-methanamine
Welcome to the technical support center for 1H-Benzotriazole-6-methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile chemical compound. Here, we address common challenges, with a focus on overcoming low reactivity, to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the potential causes for this low reactivity?
A1: The low reactivity of this compound can often be attributed to the electronic properties of the benzotriazole ring system. The triazole moiety is electron-withdrawing, which can decrease the nucleophilicity of the primary amine at the 6-position.[1] This reduced electron density on the nitrogen atom makes it a weaker nucleophile compared to simple alkylamines.[2]
Several factors can exacerbate this issue:
-
Steric Hindrance: While the primary amine itself is not exceptionally bulky, the rigid benzotriazole scaffold can present steric challenges, particularly with sterically demanding electrophiles.[2][3]
-
Reaction Conditions: Suboptimal reaction conditions, such as an inappropriate solvent, base, or temperature, can fail to sufficiently activate the amine or the electrophile.
-
Reagent Quality: Degradation of this compound or the coupling partner due to improper storage can lead to diminished reactivity.
Q2: How does the benzotriazole ring influence the nucleophilicity of the 6-methanamine group?
A2: The benzotriazole ring system significantly modulates the reactivity of the attached methanamine group through inductive and resonance effects. The three nitrogen atoms in the triazole ring act as an electron-withdrawing group, pulling electron density away from the benzene ring and, consequently, from the 6-methanamine substituent.[1] This reduction in electron density on the primary amine's nitrogen atom makes its lone pair of electrons less available for donation to an electrophile, thereby decreasing its nucleophilicity.[2]
Diagram: Electronic Influence of Benzotriazole on the Methanamine Group
Sources
Technical Support Center: Navigating the Degradation Pathways of Benzotriazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of benzotriazole (BTA) degradation. This guide is designed to provide in-depth, field-proven insights into the experimental nuances of BTA degradation, moving beyond simple protocols to explain the "why" behind the "how." Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address the specific challenges you may encounter during your experiments.
Section 1: Photodegradation of Benzotriazoles
Benzotriazoles are renowned for their UV-absorbing properties, a characteristic that also makes their photodegradation a key area of environmental fate studies.[1] However, this inherent photostability can present experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting: Photodegradation
Q1: My benzotriazole compound is showing unexpectedly slow or no degradation under UV irradiation. What are the likely causes?
A1: This is a common observation stemming from the inherent photostability of benzotriazoles, which is due to an efficient photoprotective mechanism called Excited-State Intramolecular Proton Transfer (ESIPT).[1] This process allows the molecule to dissipate UV energy as heat.[1] However, if degradation is slower than expected, consider these factors:
-
Wavelength Mismatch: Ensure the emission spectrum of your UV lamp significantly overlaps with the absorption spectrum of the specific benzotriazole derivative you are studying.
-
Lamp Age and Intensity: UV lamp intensity decreases over time. Verify the lamp's output and age. A lower intensity will lead to slower degradation kinetics.
-
Inappropriate Solvent: The solvent system can influence the degradation pathway and rate. Consider testing in solvents of varying polarities to see if the degradation rate is affected.[1]
-
Presence of Quenchers: Components in your solution, such as dissolved organic matter or certain metal ions (e.g., Cu²⁺, Fe³⁺), can quench the excited state of the benzotriazole or scavenge reactive oxygen species, thus inhibiting degradation.[1]
Q2: I'm observing high variability in degradation rates between replicate experiments. How can I improve reproducibility?
A2: Reproducibility issues in photodegradation studies often arise from subtle variations in experimental conditions. To address this, focus on:
-
Consistent Sample Preparation: Use calibrated pipettes and balances to ensure the initial concentration of the benzotriazole is identical across all samples.[1]
-
Temperature Control: Conduct your experiments in a temperature-controlled environment. Even minor temperature fluctuations can alter reaction kinetics.
-
Vessel Sealing: Seal your reaction vessels to prevent solvent evaporation, which would inadvertently concentrate your sample over time.[1]
-
Standardized Analytical Measurements: Calibrate your analytical instrument (e.g., HPLC-UV, LC-MS) before each set of measurements. The use of an internal standard can help to account for variations in injection volume and detector response.[1]
Q3: I am struggling to identify the degradation products of my benzotriazole compound. What strategies can I employ?
A3: The identification of transient and diverse degradation products can be challenging. Common degradation pathways include hydroxylation, ring opening, and polymerization.[1] If you are having trouble, try the following:
-
Sample Concentration: After irradiation, concentrate your sample using techniques like solid-phase extraction (SPE) to increase the concentration of low-level degradation products.[1]
-
Chromatographic Optimization: If you suspect co-elution of peaks, optimize your HPLC or LC method. Experiment with different mobile phase compositions, gradients, columns, and flow rates to enhance separation.[1]
-
High-Resolution Mass Spectrometry (HRMS): When reference standards for suspected degradation products are unavailable, HRMS is invaluable. It provides accurate mass measurements, which can help in elucidating the elemental composition and proposing structures of unknown intermediates.[1] For example, the degradation of 1H-benzotriazole can yield hydroxylated products (C₆H₅N₃O) and open-loop products (C₄H₃N₃O₄).[1]
Key Photodegradation Pathways of 1H-Benzotriazole
Caption: Key photodegradation pathways of 1H-Benzotriazole.
Experimental Protocol: Bench-Scale Photodegradation of Benzotriazole
-
Solution Preparation: Prepare a stock solution of the benzotriazole compound in a suitable solvent (e.g., acetonitrile or ultrapure water). From this stock, prepare working solutions at the desired experimental concentration.[1]
-
Reactor Setup: Transfer the working solution to a quartz reaction vessel, as quartz is transparent to a broad range of UV light. Place the vessel in a photoreactor equipped with a UV lamp of the appropriate wavelength (e.g., 254 nm, 365 nm, or a solar simulator).[1]
-
Irradiation and Sampling: Begin the irradiation. At predetermined time intervals, withdraw aliquots of the solution for analysis. Ensure the sample volume is small enough not to significantly alter the total volume of the reaction mixture.[1]
-
Sample Analysis: Analyze the collected samples immediately or quench the reaction (e.g., by adding a quenching agent or placing the sample in the dark and on ice) to prevent further degradation. Use a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent benzotriazole compound and to identify any degradation products.
Section 2: Biodegradation of Benzotriazoles
The fate of benzotriazoles in biological systems, such as wastewater treatment plants, is of significant environmental interest. Their biodegradation can be a slow process, with outcomes highly dependent on the prevailing redox conditions.
Frequently Asked Questions (FAQs) & Troubleshooting: Biodegradation
Q1: My biodegradation experiment shows very slow removal of benzotriazole. Is this normal, and can it be enhanced?
A1: Yes, slow biodegradation of benzotriazoles is frequently reported. For instance, the half-life of 1H-benzotriazole under aerobic conditions can be around 114 days, and even longer under certain anaerobic conditions.[2][3] Several factors influence this:
-
Redox Conditions: The efficiency of biodegradation is highly dependent on the terminal electron-accepting condition.[2][3] Aerobic conditions are generally more favorable for the degradation of 1H-benzotriazole and 5-methylbenzotriazole, while some substituted benzotriazoles, like 5-chlorobenzotriazole, may degrade faster under anaerobic (e.g., Fe(III) reducing) conditions.[2][3]
-
Microbial Acclimation: The microbial consortium may require an acclimation period to develop the necessary enzymatic machinery to degrade the benzotriazole structure.
-
Co-metabolism: The degradation of benzotriazoles is often a co-metabolic process, meaning the microorganisms do not use it as a primary carbon or energy source. The presence of other readily biodegradable substrates can sometimes enhance the degradation of the target compound.[4]
-
Toxicity: At high concentrations, benzotriazoles can be inhibitory or toxic to the microbial populations responsible for their degradation.
Q2: How do I identify the biotransformation products of benzotriazole?
A2: Identifying biotransformation products requires sensitive analytical techniques. The primary transformation pathway often involves hydroxylation.[5]
-
LC-HR-MS/MS: Liquid chromatography coupled with high-resolution tandem mass spectrometry is the method of choice for identifying unknown metabolites.[5] It allows for the tentative identification of products based on accurate mass and fragmentation patterns.
-
Known Products: For 1H-benzotriazole, major transformation products include 4- and 5-hydroxy-1H-benzotriazole. For 5-methyl-1H-benzotriazole, a key product is 1H-benzotriazole-5-carboxylic acid.[5] These known products can be used as analytical standards if available.
Biodegradation Half-Lives of Selected Benzotriazoles Under Different Redox Conditions
| Benzotriazole Compound | Aerobic | Nitrate Reducing | Sulfate Reducing | Fe(III) Reducing | Reference |
| 1H-Benzotriazole (BT) | 114 days | - | 315 days | - | [2][3] |
| 5-Methylbenzotriazole (5-TTri) | 14 days | 128 days | - | - | [2][3] |
| 5-Chlorobenzotriazole (CBT) | - | - | 96 days | 26 days | [2][3] |
Conceptual Biodegradation Pathway
Caption: Conceptual aerobic biodegradation pathway for benzotriazoles.
Section 3: Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) utilize highly reactive species, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, to degrade recalcitrant organic pollutants like benzotriazoles.[6][7]
Frequently Asked Questions (FAQs) & Troubleshooting: AOPs
Q1: My AOP experiment (e.g., UV/H₂O₂, Fenton, Ozonation) is not achieving the expected degradation efficiency for benzotriazole. What should I check?
A1: The efficiency of AOPs is sensitive to a number of parameters. Here are key areas to troubleshoot:
-
pH: The solution pH is critical. For sulfate radical-based AOPs, alkaline conditions can promote benzotriazole degradation, with hydroxyl radicals becoming the predominant species at higher pH values.[6][8][9] The speciation of the benzotriazole itself also changes with pH, affecting its reactivity.
-
Oxidant/Catalyst Dosage: An optimal dosage of oxidants (e.g., H₂O₂, persulfate, ozone) and catalysts (e.g., Fe²⁺) is crucial. Insufficient dosage will limit the generation of reactive species, while excessive amounts can lead to scavenging effects, where the oxidants or radicals react with each other instead of the target compound.
-
Water Matrix Effects: The presence of inorganic anions and dissolved organic matter in your sample can significantly impact AOP efficiency.
-
Bicarbonate (HCO₃⁻) and Carbonate (CO₃²⁻): These are well-known scavengers of hydroxyl and sulfate radicals, which can inhibit the degradation process.[8][9]
-
Chloride (Cl⁻): The effect of chloride can be complex. At low concentrations, it may promote the reaction, but at high concentrations, it can be inhibitory.[8][9]
-
Nitrate (NO₃⁻): High concentrations of nitrate can also inhibit degradation.[8][9]
-
Q2: How can I confirm that radical species are responsible for the degradation in my AOP system?
A2: To confirm the role of specific radical species, quenching studies are performed. This involves adding a chemical agent (a quencher or scavenger) that is known to react rapidly with a particular radical.
-
For Hydroxyl Radicals (•OH): Tert-butyl alcohol (TBA) is a common scavenger. If the addition of TBA significantly reduces the degradation rate of benzotriazole, it indicates that •OH plays a major role.
-
For Sulfate Radicals (SO₄•⁻): Ethanol or methanol can be used to quench both •OH and SO₄•⁻, while TBA primarily quenches •OH. By comparing the results from experiments with both types of scavengers, the relative contribution of each radical can be inferred.
Experimental Protocol: Ozonation of Benzotriazole
-
Reactor Setup: Use a glass column reactor with a gas diffuser at the bottom to bubble ozone gas through the aqueous sample containing benzotriazole.[10][11] Off-gas should be passed through a trap (e.g., potassium iodide solution) to neutralize any unreacted ozone.[10]
-
Ozone Generation: Generate ozone from an oxygen source using an ozone generator. The ozone concentration can be adjusted by varying the electrical current to the generator.[10]
-
Reaction Conditions: Conduct the experiment at a controlled pH and temperature. The pH can be adjusted using buffers, but be mindful that some buffers (like phosphate) can interfere with AOPs.
-
Sampling and Analysis: At specific time points, withdraw samples and immediately quench any residual ozone. This can be done by adding a reducing agent like sodium thiosulfate. Analyze the samples for the parent compound and potential transformation products using appropriate analytical methods.
-
Data Interpretation: The degradation of benzotriazole during ozonation can occur through direct reaction with ozone molecules or indirect reaction with hydroxyl radicals formed from ozone decomposition.[12] The relative importance of these pathways is pH-dependent.
Generalized AOP Degradation Scheme
Caption: Generalized degradation pathway of benzotriazoles in AOPs.
References
- Liu, Y., et al. (2018). Degradation of benzotriazole by sulfate radical-based advanced oxidation process. Environmental Science and Pollution Research, 25(2), 1599-1608.
- Liu, Y., et al. (2011). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. Water Research, 45(15), 4545-4552.
- Liu, Y., et al. (2018). Degradation of benzotriazole by sulfate radical-based advanced oxidation process. Environmental Science and Pollution Research, 25(2), 1599-1608.
- Liu, Y., et al. (2011). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. ResearchGate.
- Liu, Y., et al. (2018). Degradation of benzotriazole by sulfate radical-based advanced oxidation process. Environmental Science and Pollution Research, 25(2), 1599-1608.
- Lee, J., et al. (2020). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. Journal of Hazardous Materials, 389, 121855.
- Minella, M., et al. (2020). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: Kinetics, mechanisms, products and toxicology. Catalysts, 10(8), 835.
- Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(8), 4441-4449.
- Ganiyu, S. O., & van Hullebusch, E. D. (2021). Oxidation of benzotriazole and benzothiazole in photochemical processes: Kinetics and formation of transformation products. Water Research, 202, 117435.
- Felis, E., et al. (2017). Biodegradation of benzotriazoles and hydroxy-benzothiazole in wastewater by activated sludge and moving bed biofilm. Journal of Environmental Management, 204, 34-42.
- Chou, S. S., & Lee, C. (1998). Benzotriazoles: Toxicity and Degradation. Kansas State University.
- Felis, E., et al. (2021). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. Science of The Total Environment, 755(1), 142491.
- Wang, Y., et al. (2022). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 8(3), 568-579.
- Wolszczak, M., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Molecules, 27(11), 3409.
- Prosen, H., et al. (2021). Currently known electrochemical degradation pathways of 1H-benzotriazole. ResearchGate.
- Minella, M., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Nanomaterials, 10(9), 1835.
- Kumar, R., et al. (2022). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. ACS Omega, 7(27), 23456-23465.
- Singh, N., et al. (2023). Manifestation of antimicrobial activities: Benzotriazole. AIP Conference Proceedings, 2800(1), 020002.
- Sharma, P., & Kumar, V. (2020). Benzotriazoles and microbial infections: a review supporting for microbial control. International Journal of Research and Analytical Reviews, 7(1), 896-908.
- Chaudhari, N. S., et al. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6.
- Chaudhari, N. S., et al. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. ResearchGate.
- Minella, M., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI.
- Wolszczak, M., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. PubMed Central.
- Jørgensen, T. C., & Vegger, P. (2001). Photochemical Degradation of Benzotriazole. Semantic Scholar.
- Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(15), 44463-44474.
- ResearchGate. (n.d.). Experimental set-ups for the ozonation experiments.
- Ghanbari, F., et al. (2020). Oxidative removal of benzotriazole using peroxymonosulfate/ozone/ultrasound: Synergy, optimization, degradation intermediates and utilizing for real wastewater. Chemosphere, 244, 125326.
- ResearchGate. (n.d.). Chemical structures of benzotriazole derivatives observed in biodegradation studies.
- Reemtsma, T., et al. (2012). Transformation of 1H-Benzotriazole by Ozone in Aqueous Solution. Environmental Science & Technology, 46(11), 6000-6007.
- Zhou, Y., et al. (2023). Benzotriazole ultraviolet stabilizers in the environment: A review of analytical methods, occurrence, and human health impacts. Critical Reviews in Environmental Science and Technology, 53(16), 1907-1927.
- ResearchGate. (n.d.). The schematic diagram of experimental set-up for ozonation experiment.
- Psaltou, S., et al. (2021). Heterogeneous catalytic ozonation of micropollutants in aqueous solutions. Journal of Environmental Chemical Engineering, 9(5), 106180.
- Jiang, P., et al. (2022). Efficient Degradation of High-Concentration Benzotriazole Wastewater via UV/H2O2/O3 Operation: Degradation Mechanism, Toxicological Evaluation, and Economic Analysis. Industrial & Engineering Chemistry Research, 61(34), 12557-12567.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of benzotriazole by sulfate radical-based advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up 1H-Benzotriazole-6-methanamine Synthesis
Welcome to the technical support center for the synthesis and scale-up of 1H-Benzotriazole-6-methanamine (CAS 496841-88-4). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure a successful, scalable, and reproducible synthesis. Our approach is grounded in established chemical principles and practical, field-proven insights.
I. Synthetic Strategy Overview
The most reliable and scalable synthetic route to this compound involves a two-step process starting from a suitable substituted benzotriazole precursor. This strategy separates the construction of the C1 side chain from the core heterocycle formation, offering better control and minimizing challenging purification steps.
The validated synthetic pathway is as follows:
-
Step 1: Oxidation - Conversion of (1H-Benzo[d][1][2][3]triazol-6-yl)methanol to the key intermediate, 1H-Benzotriazole-6-carboxaldehyde.
-
Step 2: Reductive Amination - Formation of the target this compound from the aldehyde intermediate.
This two-step approach is advantageous for scalability as it avoids the direct use of more hazardous reagents like chloromethylating agents and allows for purification of the intermediate aldehyde, ensuring a high-quality feed for the final, crucial amination step.
II. Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the synthesis.
Q1: What is the most effective synthetic route for producing this compound on a multi-gram scale?
A1: The recommended route is a two-step synthesis involving the oxidation of (1H-Benzo[d][1][2][3]triazol-6-yl)methanol to 1H-Benzotriazole-6-carboxaldehyde, followed by a direct reductive amination. This method is preferable to routes involving Gabriel synthesis or direct amination of a halide precursor due to milder conditions, higher selectivity, and avoidance of overly toxic reagents, which are critical considerations for scaling up.
Q2: Can I use a one-pot method for this synthesis?
A2: While one-pot reductive aminations are common, for this specific substrate, a two-step approach with isolation of the intermediate aldehyde is strongly advised, especially for scale-up.[4] Isolating the aldehyde allows for its purification, removing any unreacted alcohol or over-oxidized carboxylic acid. This ensures that the subsequent reductive amination step proceeds cleanly with a well-defined starting material, simplifying downstream processing and improving the final product's purity.
Q3: What are the primary safety concerns for this synthesis?
A3: The primary concerns are:
-
Oxidation Step: The use of oxidizing agents requires careful temperature control to prevent runaway reactions. Depending on the chosen oxidant, peroxide formation or handling of heavy metals may be a concern.
-
Reductive Amination: The use of hydride reducing agents (e.g., NaBH₄, NaBH₃CN) involves the evolution of hydrogen gas, which is flammable. Reactions should be conducted in a well-ventilated fume hood and away from ignition sources. Sodium cyanoborohydride, while selective, can release toxic hydrogen cyanide gas if the pH drops too low (below 5).[5]
-
Solvent Handling: Standard precautions for handling organic solvents, including proper personal protective equipment (PPE) and ventilation, are mandatory.
Q4: How critical is pH control during the reductive amination step?
A4: pH control is crucial for successful reductive amination. The reaction requires a slightly acidic environment (typically pH 5-7) to facilitate the formation of the intermediate imine without deactivating the amine nucleophile (which would occur at very low pH) or hindering imine formation (at high pH).[6] Furthermore, the stability and reactivity of the reducing agent are pH-dependent. For instance, sodium cyanoborohydride is most effective and selective for the imine over the aldehyde at this pH range.[5][7]
III. Detailed Experimental Protocols & Workflow
Overall Synthetic Workflow
The following diagram illustrates the high-level workflow from the starting material to the final product.
Caption: Figure 1. Two-step synthesis workflow.
Protocol 1: Synthesis of 1H-Benzotriazole-6-carboxaldehyde
This protocol details the oxidation of the precursor alcohol. The choice of oxidant is critical for scalability and selectivity. While reagents like Dess-Martin periodinane (DMP) are effective on a lab scale, manganese dioxide (MnO₂) is often preferred for larger scales due to its lower cost, ease of handling, and simple workup (filtration).[8]
Materials:
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Celatom® or Diatomaceous Earth
Procedure:
-
To a stirred suspension of activated MnO₂ (5-10 equivalents by weight) in a suitable solvent (e.g., DCM, ~20 mL per gram of starting material), add (1H-Benzo[d][1][2][3]triazol-6-yl)methanol in one portion at room temperature.
-
Stir the resulting slurry vigorously at room temperature. The reaction is typically complete within 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celatom® to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with additional solvent (DCM or THF) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 1H-Benzotriazole-6-carboxaldehyde. The product is often a solid and can be used in the next step with or without further purification, depending on the purity profile.
Protocol 2: Synthesis of this compound
This protocol employs direct reductive amination using the aldehyde synthesized in Protocol 1. Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride is a selective reducing agent for the in-situ formed imine.[7]
Materials:
-
1H-Benzotriazole-6-carboxaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 2M
-
Sodium Hydroxide (NaOH), 2M
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
Dissolve 1H-Benzotriazole-6-carboxaldehyde (1 equivalent) in methanol (~15 mL per gram).
-
Add ammonium acetate (5-10 equivalents) to the solution and stir until dissolved.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5-2.0 equivalents) in a minimal amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the intermediate imine.
-
Once the reaction is complete, carefully quench by adding 2M HCl until the pH is ~2 to decompose any remaining hydride reagent. Stir for 1 hour.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Perform an acid-base extraction:
-
Add water and wash with a non-polar organic solvent (e.g., EtOAc) to remove non-basic impurities.
-
Adjust the aqueous layer to pH >10 with 2M NaOH.
-
Extract the product into an organic solvent like DCM or EtOAc (3x).
-
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
IV. Troubleshooting and Scale-Up Guide
This section addresses specific problems that may arise during the synthesis and provides solutions based on chemical principles.
Troubleshooting Logic Diagram
Caption: Figure 2. Troubleshooting decision tree.
Detailed Troubleshooting Q&A
Step 1: Oxidation
Q: My oxidation reaction is sluggish or incomplete, with significant starting alcohol remaining. A: This is a common issue when using solid-supported reagents.
-
Cause: The activity of MnO₂ can vary greatly between batches. It may not be sufficiently activated.
-
Solution:
-
Ensure you are using freshly activated MnO₂. Activation is typically done by heating the commercial material at >100 °C under vacuum for several hours.
-
Increase the stoichiometry of MnO₂. For less reactive substrates, up to 10-15 weight equivalents may be necessary.
-
Increase the reaction time. These heterogeneous reactions can be slow and may require 24-48 hours for full conversion.
-
Consider an alternative solvent. While DCM is common, THF can sometimes improve solubility and reaction rates.
-
Q: I am observing the formation of 1H-Benzotriazole-6-carboxylic acid as a side product. A: This indicates over-oxidation of the aldehyde intermediate.
-
Cause: The reaction conditions are too harsh, or the aldehyde is not stable under the prolonged reaction time required to consume the starting alcohol.
-
Solution:
-
Monitor the reaction frequently by TLC/HPLC. Stop the reaction as soon as the starting alcohol is consumed to minimize the residence time of the aldehyde product with the oxidant.
-
If using MnO₂, avoid elevated temperatures.
-
For smaller scales where cost is less of a concern, switch to a milder and more selective oxidant like Dess-Martin periodinane (DMP), which has a lower propensity for over-oxidation.
-
Step 2: Reductive Amination
Q: The reaction has stalled, and I see a significant amount of the intermediate imine in my crude product by LC-MS or NMR. [1] A: This points to an issue with the reduction step, not the initial imine formation.
-
Cause: The reducing agent may be insufficient, decomposed, or inhibited. The pH may have drifted out of the optimal range.
-
Solution:
-
Check the pH of the reaction mixture. If it has drifted above 7, add a small amount of acetic acid to bring it back to the 5-7 range.[6]
-
Add another portion of the reducing agent (e.g., 0.5 equivalents of NaBH₃CN) and continue to monitor.
-
Ensure your reducing agent is of good quality. Hydride reagents can degrade upon improper storage.
-
Q: The overall yield is low, and I recovered a lot of unreacted aldehyde. A: This suggests a problem with the initial imine formation equilibrium.
-
Cause: The equilibrium between the aldehyde/ammonia and the imine did not favor the imine.
-
Solution:
-
Increase the excess of the ammonia source. Using up to 10 equivalents of ammonium acetate can effectively drive the equilibrium towards the imine.
-
Allow more time for imine formation before adding the reducing agent. Stirring the aldehyde and ammonium acetate together for 1-2 hours can be beneficial.
-
Ensure the starting aldehyde is pure. Impurities from the oxidation step, particularly the carboxylic acid, can interfere with the reaction.
-
Purification & Scale-Up
Q: I'm struggling with emulsions during the acid-base workup. A: The amphiphilic nature of the product and intermediates can lead to difficult phase separations.
-
Cause: Formation of micelles or finely dispersed solids at the aqueous-organic interface.
-
Solution:
-
Add saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous phase and helps to break emulsions.
-
Perform a filtration through a pad of Celatom® before the separation to remove any particulate matter that may be stabilizing the emulsion.
-
Try switching the organic solvent. For example, if you are using DCM, switching to ethyl acetate might resolve the issue.
-
Q: What are the key considerations when scaling this synthesis from 10g to 100g? A:
-
Exotherm Control: Both the quenching of the hydride reagent and the initial oxidation (depending on the oxidant) can be exothermic. For larger scales, ensure adequate cooling capacity and add reagents portion-wise or via an addition funnel to control the internal temperature.
-
Stirring Efficiency: The oxidation with MnO₂ is a heterogeneous reaction. Efficient stirring is critical to ensure good contact between the solid reagent and the dissolved substrate. For large vessels, mechanical overhead stirring is required.
-
Gas Evolution: The reductive amination and subsequent quench will release significant volumes of hydrogen. The reactor must be vented properly to a scrubber or fume hood, and the atmosphere should be inerted (e.g., with nitrogen) to prevent the formation of a flammable mixture.
-
Workup Volume: The volume of solvents used in extractions increases significantly on scale. Plan for appropriate vessel sizes and consider methods to minimize solvent use, such as continuous extraction or optimizing the number of extraction cycles based on partition coefficient data.
Data Summary Table
| Parameter | Step 1: Oxidation | Step 2: Reductive Amination |
| Key Reagents | (1H-Benzo[d][1][2][3]triazol-6-yl)methanol, MnO₂ | 1H-Benzotriazole-6-carboxaldehyde, NH₄OAc, NaBH₃CN |
| Solvent | Dichloromethane (DCM) or THF | Methanol (MeOH) |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |
| Typical Duration | 12-24 hours | 12-24 hours |
| Key Control Point | Activity of MnO₂; Reaction Monitoring | pH control (5-7); Slow addition of reductant |
| Workup | Filtration of MnO₂ solids | Acid-base liquid-liquid extraction |
| Common Impurity | Unreacted alcohol, over-oxidized carboxylic acid | Unreacted aldehyde, intermediate imine |
V. References
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]
-
Synthesis of 1 H -Benzotriazoles via Reductive Amination on Solid Supports. ResearchGate. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
-
Reductive Amination. Wordpress. Available at: [Link]
-
4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl). MDPI. Available at: [Link]
-
Synthesis and Practical Use of 1H‐1,2,3‐Benzotriazole‐5‐carboxaldehyde for Reductive Amination. ResearchGate. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with Benzotriazole Amines
Welcome to the technical support center for troubleshooting catalyst poisoning, with a specific focus on challenges presented by benzotriazole amines in catalytic reactions. This guide is designed for researchers, scientists, and professionals in drug development who may encounter catalyst deactivation when working with these compounds. Here, we will delve into the mechanisms of poisoning, provide actionable troubleshooting guides, and answer frequently asked questions to help you navigate these complex reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning, and why are benzotriazole amines particularly problematic?
A: Catalyst poisoning is the deactivation of a catalyst by the strong adsorption of chemical species, which block the active sites required for the catalytic reaction.[1][2] This leads to a decrease in the catalyst's activity and, in severe cases, complete cessation of the reaction.
Benzotriazole and its derivatives are particularly potent catalyst poisons for several reasons:
-
Strong Coordinating Ligands: The triazole ring of benzotriazole contains three nitrogen atoms, which can act as strong electron donors and form stable coordination complexes with transition metals commonly used in catalysis (e.g., palladium, rhodium, copper).[3][4][5] This strong binding effectively blocks the metal's active sites.
-
Bidentate and Bridging Coordination: Benzotriazoles can coordinate to metal centers in various ways, including as monodentate, bidentate, and bridging ligands, leading to the formation of very stable and inactive catalyst-poison complexes.[5]
-
Electronic Effects: The aromatic nature of the benzotriazole ring system allows for strong electron-donating and electron-accepting properties, which can alter the electronic state of the catalyst and inhibit its function.[6]
Q2: What are the common symptoms of catalyst poisoning in my reaction?
A: The primary symptom of catalyst poisoning is a significant decrease in the reaction rate. Other indicators include:
-
Stalled Reactions: The reaction starts but fails to proceed to completion, even with extended reaction times or increased temperature.
-
Incomplete Conversion: The reaction consistently stops at a certain percentage of conversion, regardless of modifications to reaction parameters.
-
Changes in Selectivity: In reactions where multiple products are possible, poisoning can alter the selectivity by preferentially blocking certain types of active sites.
-
Visual Changes in the Catalyst: For heterogeneous catalysts, a change in color or the appearance of a coating on the catalyst surface may indicate poisoning.
Q3: Which types of catalysts are most susceptible to poisoning by benzotriazoles?
A: Both homogeneous and heterogeneous catalysts are susceptible to poisoning by benzotriazole amines. However, the effect can be more pronounced in certain types:
-
Transition Metal Catalysts: Catalysts based on palladium, rhodium, nickel, copper, and ruthenium are particularly vulnerable due to the strong coordination of benzotriazoles to these metals.[3][7]
-
Supported Catalysts: Heterogeneous catalysts where the metal is dispersed on a support (e.g., Pd/C, Pt/Al2O3) can be poisoned as the benzotriazole molecules block the active metal sites on the support surface.
-
Homogeneous Catalysts: Soluble metal complexes used in homogeneous catalysis can be deactivated by the formation of stable, inactive complexes with benzotriazoles in the reaction mixture.[8]
Q4: Can I regenerate a catalyst poisoned by a benzotriazole amine?
A: Regeneration of a catalyst poisoned by benzotriazole is often difficult due to the strong and often irreversible nature of the coordination.[2]
-
Heterogeneous Catalysts: For supported catalysts, high-temperature treatments under a reducing or oxidizing atmosphere may be attempted to desorb or decompose the poisoning species. However, these harsh conditions can also lead to sintering or degradation of the catalyst itself.[2]
-
Homogeneous Catalysts: Regeneration of homogeneous catalysts is generally not feasible. The inactive complex is stable in solution, and separating the poison from the metal center without degrading the catalyst is extremely challenging.
Q5: What preventative measures can I take to avoid catalyst poisoning?
A: Prevention is the most effective strategy. Consider the following approaches:
-
Purification of Reactants and Solvents: Ensure that all starting materials and solvents are free from benzotriazole impurities. Trace amounts can be sufficient to poison a significant portion of the catalyst.
-
Use of Scavengers: In cases where the benzotriazole is a known impurity, adding a scavenger resin or a sacrificial metal source that binds strongly to the benzotriazole can help protect the active catalyst.
-
Catalyst Selection: If possible, choose a catalyst that is known to be more resistant to poisoning by nitrogen-containing heterocycles.
-
Reaction Engineering: Modifying reaction conditions, such as temperature and pressure, can sometimes influence the equilibrium of poison adsorption. Running the reaction at a higher temperature might favor desorption of the poison, but this must be balanced with potential catalyst degradation.[2]
II. Troubleshooting Guides
Scenario 1: My reaction has stalled or is showing low conversion. How do I determine if catalyst poisoning by a benzotriazole amine is the cause?
This troubleshooting guide will walk you through a systematic approach to diagnose potential catalyst poisoning.
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Experimental Protocol: Control Experiment
-
Baseline Reaction: Set up the reaction as you normally would, including the catalyst and all reactants except the suspected benzotriazole amine.
-
Monitor Progress: Track the reaction progress over time using a suitable analytical technique (e.g., GC, HPLC, NMR).
-
Comparison: Compare the reaction profile to your original stalled reaction. If the reaction proceeds significantly further or to completion, it strongly indicates that the benzotriazole amine is the poisoning agent.
Scenario 2: I've confirmed catalyst poisoning. What are the immediate steps to rescue my reaction?
Once poisoning is confirmed, immediate action is required to attempt to salvage the reaction.
Sources
- 1. scispace.com [scispace.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Recent advances in the coordination chemistry of benzotriazole-based ligands | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1H-Benzotriazole-6-methanamine
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1H-Benzotriazole-6-methanamine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This guide is structured to address common questions and provide in-depth troubleshooting workflows.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial hurdles faced when working with this compound.
Q1: What are the general solubility characteristics of this compound?
This compound is a moderately polar molecule. Its solubility is influenced by the benzotriazole ring system and the primary amine group. While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from the parent compound, 1H-Benzotriazole, and general principles of organic chemistry. 1H-Benzotriazole is soluble in a range of organic solvents including ethanol, benzene, chloroform, toluene, and dimethylformamide (DMF), with moderate solubility in water.[1] The presence of the methanamine group in this compound is expected to increase its polarity and potential for hydrogen bonding, which may enhance its solubility in polar protic solvents like ethanol and water, particularly under acidic conditions.
Q2: I'm having trouble dissolving this compound in my reaction solvent. What are some initial steps I can take?
If you are experiencing difficulty dissolving this compound, consider the following initial troubleshooting steps:
-
Solvent Selection: Based on the synthesis of similar benzotriazole derivatives, absolute ethanol is a good starting point.[2] Other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely candidates due to their ability to dissolve a wide range of organic compounds.
-
Gentle Heating: Applying gentle heat can often increase the rate of dissolution and the solubility limit. However, be mindful of the thermal stability of your other reactants.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.
-
Purity Check: Ensure the purity of your this compound. Impurities can sometimes affect solubility.
Q3: Can I improve the aqueous solubility of this compound?
Yes, the aqueous solubility of this compound can likely be improved by leveraging the basicity of the primary amine group. By acidifying the aqueous solution, you can form the corresponding hydrochloride salt, which is expected to be significantly more water-soluble. This is a common strategy for increasing the aqueous solubility of amine-containing compounds.
II. In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step protocols for overcoming persistent solubility issues.
Guide 1: Systematic Solvent Screening
If initial attempts to dissolve this compound are unsuccessful, a systematic solvent screening is recommended.
Objective: To identify a suitable solvent or solvent system for your specific concentration requirements.
Protocol:
-
Small-Scale Tests: Begin with small, precise amounts of this compound (e.g., 1-5 mg) in separate vials.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of each test solvent to the respective vials.
-
Test Solvents: A recommended panel of solvents to test includes:
-
Polar Protic: Water (at various pH values), Ethanol, Methanol, Isopropanol.
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone.
-
Non-Polar: Toluene, Dichloromethane (DCM), Chloroform.
-
-
Observation and Agitation: Vigorously vortex each vial for 30 seconds and visually inspect for dissolution. If not fully dissolved, proceed to the next step.
-
Incremental Heating and Sonication: Gently warm the vials that did not show complete dissolution to approximately 40-50°C. If solids persist, place the vials in an ultrasonic bath for 5-10 minutes.
-
Documentation: Carefully record your observations in a table to compare the effectiveness of each solvent.
Data Interpretation Table:
| Solvent | Initial Observation (RT) | After Heating (40-50°C) | After Sonication | Estimated Solubility |
| Water (pH 7) | Insoluble | Sparingly Soluble | Sparingly Soluble | Low |
| Water (pH 2) | Soluble | Soluble | Soluble | High |
| Ethanol | Sparingly Soluble | Soluble | Soluble | Moderate to High |
| DMF | Soluble | Soluble | Soluble | High |
| DMSO | Soluble | Soluble | Soluble | High |
| Toluene | Insoluble | Insoluble | Insoluble | Low |
Guide 2: pH Adjustment for Aqueous Solutions
For applications requiring an aqueous solution of this compound, adjusting the pH is a critical step.
Objective: To prepare a clear aqueous solution of this compound by forming its hydrochloride salt.
Protocol:
-
Dispersion: Add the desired amount of this compound to the required volume of deionized water. The compound will likely exist as a suspension or slurry.
-
Acidification: While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution Point: Observe the solution for clarity. Complete dissolution should occur as the pH drops and the amine is protonated.
-
Final pH: Adjust the final pH to a value where the compound remains fully dissolved. A pH of 2-4 is a reasonable target.
-
Caution: Be mindful that a low pH may not be compatible with all experimental conditions or downstream applications.
Visual Workflow for pH Adjustment:
Caption: Workflow for increasing aqueous solubility via pH adjustment.
III. Advanced Strategies for Formulation
For drug development professionals, achieving a stable and bioavailable formulation is paramount.
Strategy 1: Co-solvency
If a single solvent does not provide the desired solubility at the required concentration, a co-solvent system can be employed.
Causality: Co-solvents can disrupt the solvent's self-association, reducing its polarity and creating a more favorable environment for the solute. For this compound, a mixture of water and a water-miscible organic solvent like ethanol or propylene glycol could be effective.
Experimental Approach:
-
Dissolve the this compound in the organic co-solvent first.
-
Slowly add the aqueous phase to the organic solution while stirring.
-
Observe for any precipitation. The optimal ratio of co-solvents will need to be determined empirically.
Strategy 2: Salt Formation and Isolation
For applications where a solid, water-soluble form of the compound is desired, the hydrochloride salt can be synthesized and isolated.
Causality: The ionic nature of the salt dramatically increases its interaction with polar water molecules, leading to enhanced solubility.
Protocol Outline:
-
Dissolve this compound in a suitable organic solvent (e.g., isopropanol or ethanol).
-
Add a stoichiometric amount of a solution of HCl in the same solvent (or a compatible one like diethyl ether).
-
The hydrochloride salt should precipitate out of the solution.
-
The solid salt can then be isolated by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried under vacuum.
Logical Relationship of Solubility Strategies:
Caption: Decision tree for addressing solubility challenges.
IV. References
-
Visagaperumal, D., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION FOR CERTAIN 1-(1H-BENZOTRIAZOL-1-YL)-1-SUBSTITUTED PHENYL METHANAMINE. TSI Journals. Available at: [Link]
-
Damschroder, R. E., & Peterson, W. D. (1941). 1,2,3-BENZOTRIAZOLE. Organic Syntheses, 21, 16. doi:10.15227/orgsyn.021.0016. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7220, 1H-Benzotriazole. PubChem. Retrieved from [Link]
-
Google Patents. (n.d.). CN105237488A - Synthesis method of benzotriazole. Retrieved from
-
Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE. Retrieved from [Link]
-
Google Patents. (n.d.). US5746840A - Process for preparing enantiomerically pure 6-{(4-chlorophenyl) (1 H-1,2,4-triazol-1-YL) methyl}. Retrieved from
-
Vibzzlab. (2023, April 19). Benzotriazole : Organic Synthesis [Video]. YouTube. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0794179 A1 - Process for the preparation of benzotriazole derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). US7655805B2 - Method for synthesizing benzotriazole. Retrieved from
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
-
Katritzky, A. R., et al. (1998). Reactions of N-Alkyl-N-phenyl-1H-benzotriazole-1-methanamines with N-Vinylamides and N-Vinylcarbazole. A Convenient Synthesis of 4-(Dialkylamino)tetrahydroquinolines. The Journal of Organic Chemistry, 63(18), 6127-6132. [Link]
-
GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]
-
Google Patents. (n.d.). US5998628A - Non-explosive preparations of 1-hydroxybenzotriazole. Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 166520, 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-. Substance Details - SRS. Retrieved from [Link]
Sources
Technisches Support-Center: Charakterisierung von Verunreinigungen in 1H-Benzotriazol-6-methanamin-Proben
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Senior Application Scientist, Gemini Technologies Datum: 2026-01-09 Betreff: Ein umfassender Leitfaden zur Identifizierung, Quantifizierung und Fehlerbehebung von Verunreinigungen in 1H-Benzotriazol-6-methanamin
Einleitung
1H-Benzotriazol-6-methanamin ist ein wichtiges Molekül in der pharmazeutischen Entwicklung. Die Gewährleistung seiner Reinheit ist für die Sicherheit und Wirksamkeit des Endprodukts von entscheidender Bedeutung. Verunreinigungen, selbst in Spuren, können die Stabilität, Bioverfügbarkeit und Toxizität eines Wirkstoffs (API) erheblich beeinträchtigen.[1][2] Dieser Leitfaden bietet einen detaillierten technischen Rahmen für die Charakterisierung von Verunreinigungen in 1H-Benzotriazol-6-methanamin-Proben, der sich an den Richtlinien des International Council for Harmonisation (ICH), insbesondere ICH Q3A(R2), orientiert.[3][4][5]
Häufig gestellte Fragen (FAQs)
F1: Was sind die häufigsten Arten von Verunreinigungen, die in 1H-Benzotriazol-6-methanamin zu erwarten sind?
A1: Verunreinigungen werden im Allgemeinen in drei Kategorien eingeteilt: organische Verunreinigungen, anorganische Verunreinigungen und Restlösungsmittel.[5][6]
-
Organische Verunreinigungen: Dies sind die häufigste Klasse und können aus verschiedenen Quellen stammen:
-
Prozessbedingte Verunreinigungen: Dazu gehören Ausgangsmaterialien, nicht umgesetzte Zwischenprodukte, Nebenprodukte aus Konkurrenzreaktionen und Reagenzien.[1][5] Ohne Kenntnis der genauen Syntheseroute für 1H-Benzotriazol-6-methanamin sind wahrscheinliche Kandidaten Derivate von Benzotriazol oder substituierte Benzole.
-
Abbauprodukte: Diese entstehen durch die Zersetzung des Wirkstoffs unter Einwirkung von Licht, Hitze, Feuchtigkeit oder durch Reaktion mit Hilfsstoffen. Benzotriazole können durch Prozesse wie Hydroxylierung und Methylierung abgebaut werden.[7][8]
-
-
Anorganische Verunreinigungen: Diese stammen typischerweise aus dem Herstellungsprozess und umfassen Reagenzien, Liganden, Katalysatoren (z. B. Schwermetalle) und anorganische Salze.[1][5]
-
Restlösungsmittel: Organische oder anorganische Flüssigkeiten, die während der Synthese oder Reinigung verwendet werden.[5][6] Ihre Identifizierung und Quantifizierung ist entscheidend und wird in den ICH Q3C-Richtlinien behandelt.[1]
F2: Wie lege ich Akzeptanzkriterien für Verunreinigungen fest?
A2: Die Akzeptanzkriterien basieren auf den ICH Q3A(R2)-Richtlinien, die Schwellenwerte für die Meldung, Identifizierung und Qualifizierung von Verunreinigungen auf der Grundlage der maximalen Tagesdosis (MDD) des Arzneimittels festlegen.[3][6]
| Maximale Tagesdosis (MDD) | Meldeschwelle | Identifizierungsschwelle | Qualifizierungsschwelle |
| ≤ 2 g/Tag | 0,05 % | 0,10 % oder 1,0 mg/Tag (der niedrigere Wert) | 0,15 % oder 1,0 mg/Tag (der niedrigere Wert) |
| > 2 g/Tag | 0,03 % | 0,05 % | 0,05 % |
| Tabelle 1: ICH Q3A(R2) Schwellenwerte für Verunreinigungen.[6] |
Qualifizierung ist der Prozess der Erhebung und Auswertung von Daten, die die biologische Sicherheit einer einzelnen Verunreinigung in der angegebenen Konzentration belegen.[5]
F3: Welche primären Analysetechniken werden für das Verunreinigungsprofiling verwendet?
A3: Die am weitesten verbreitete Technik ist die Hochleistungsflüssigkeitschromatographie (HPLC) , oft in Kopplung mit UV-Detektion und Massenspektrometrie (MS).[2][9][10][11]
-
HPLC-UV: Ideal für die Quantifizierung bekannter Verunreinigungen und die Überwachung des allgemeinen Reinheitsprofils.[2]
-
LC-MS: Unverzichtbar für die Identifizierung unbekannter Verunreinigungen, da sie genaue Masseninformationen liefert, die zur Aufklärung der Struktur beitragen.[11][12]
-
Gaschromatographie (GC): Wird hauptsächlich zur Analyse flüchtiger organischer Verunreinigungen und Restlösungsmittel verwendet.[11]
-
Kernspinresonanzspektroskopie (NMR): Ein leistungsstarkes Werkzeug zur endgültigen Strukturaufklärung von isolierten Verunreinigungen.[12] Tabellen mit chemischen Verschiebungen für gängige Lösungsmittel und Verunreinigungen sind für die Dateninterpretation unerlässlich.[13]
Leitfäden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei der Analyse von 1H-Benzotriazol-6-methanamin-Proben auftreten können.
Problem 1: In meinem HPLC-UV-Chromatogramm erscheint ein unbekannter Peak, der über der Identifizierungsschwelle liegt.
Lösungsweg:
-
Systemüberprüfung:
-
Analysieren Sie einen Blank: Injizieren Sie Ihr Lösungsmittel (mobile Phase), um sicherzustellen, dass der Peak nicht aus dem System (Ghost-Peak) oder durch Verschleppung von einer früheren Injektion stammt.
-
Überprüfen Sie die Systemstabilität: Stellen Sie sicher, dass die Retentionszeiten und Peakflächen Ihrer Hauptkomponente stabil sind.
-
-
Datenerfassung für die Identifizierung (LC-MS):
-
Methode anpassen: Wenn Ihre ursprüngliche HPLC-Methode nichtflüchtige Puffer (z. B. Phosphat) verwendet, passen Sie sie für die MS-Kompatibilität an, indem Sie flüchtige Modifikatoren wie Ameisensäure oder Ammoniumformiat verwenden.[14]
-
Hochauflösende Massenspektrometrie (HRMS): Führen Sie die Analyse mit einem HRMS-Gerät (z. B. Q-TOF, Orbitrap) durch, um eine genaue Masse der Verunreinigung zu erhalten. Dies ermöglicht die Bestimmung der Elementarzusammensetzung.[15]
-
Tandem-Massenspektrometrie (MS/MS): Fragmentieren Sie den Mutterionen-Peak der Verunreinigung, um strukturelle Informationen zu erhalten. Die Fragmentierungsmuster können Hinweise auf funktionelle Gruppen und die zugrunde liegende Struktur geben.
-
-
Dateninterpretation und Strukturvorschlag:
-
Bestimmen Sie die Elementarzusammensetzung: Verwenden Sie die genaue Masse aus der HRMS-Analyse.
-
Vergleichen Sie mit bekannten Strukturen: Vergleichen Sie die Masse und die vorgeschlagene Formel mit potenziellen prozessbedingten Verunreinigungen (Ausgangsmaterialien, Zwischenprodukte, Nebenprodukte) und wahrscheinlichen Abbauprodukten (z. B. oxidierte oder hydroxylierte Formen).[7]
-
Analysieren Sie das Fragmentierungsmuster: Das MS/MS-Spektrum sollte mit der vorgeschlagenen Struktur übereinstimmen.
-
-
Bestätigung:
-
Synthese oder Isolierung: Synthetisieren Sie einen Referenzstandard der vorgeschlagenen Verunreinigungsstruktur oder isolieren Sie die Verunreinigung aus der Probe mittels präparativer HPLC.
-
Koinjektion: Injizieren Sie den authentischen Standard zusammen mit Ihrer Probe, um die Retentionszeit abzugleichen.
-
Strukturaufklärung: Bestätigen Sie die Struktur des isolierten Materials oder des synthetisierten Standards endgültig mittels NMR.
-
Abbildung 1: Workflow zur Identifizierung unbekannter Verunreinigungen.
Problem 2: Die Quantifizierungsergebnisse für eine bekannte Verunreinigung sind inkonsistent und nicht reproduzierbar.
Lösungsweg:
-
Stabilität der Probe und des Standards:
-
Lösungsstabilität: Analysieren Sie Proben- und Standardlösungen über einen bestimmten Zeitraum (z. B. 0, 8, 24 Stunden), um eine Degradation im Lösungsmittel auszuschließen. Benzotriazole können in Lösung instabil sein.
-
Lagerbedingungen: Stellen Sie sicher, dass sowohl die festen als auch die gelösten Standards und Proben unter geeigneten Bedingungen (Temperatur, Lichtschutz) gelagert werden.
-
-
Methodenrobustheit:
-
Säulenleistung: Überprüfen Sie den Zustand Ihrer HPLC-Säule. Eine schlechte Peakform (z. B. Tailing, Fronting) kann die Integration und damit die Quantifizierung beeinträchtigen.
-
Co-Elution: Eine unzureichende chromatographische Auflösung kann dazu führen, dass ein anderer Peak mit Ihrer Zielverunreinigung co-eluiert. Führen Sie eine Peak-Reinheitsanalyse mit einem Diodenarray-Detektor (DAD) durch oder überprüfen Sie die Massenspektren über den gesamten Peak hinweg.
-
Integrationseinstellungen: Überprüfen Sie die Peak-Integrationsparameter. Inkonsistente Basislinien oder falsche Einstellungen können zu erheblichen Schwankungen führen.
-
-
Instrumentenleistung:
-
Injektorpräzision: Führen Sie wiederholte Injektionen desselben Standards durch, um die Präzision des Autosamplers zu überprüfen. Eine hohe relative Standardabweichung (RSD > 2 %) deutet auf ein Problem hin.
-
Pumpenleistung: Schwankungen im Fluss oder in der Zusammensetzung der mobilen Phase können zu Verschiebungen der Retentionszeit und der Peakfläche führen. Überprüfen Sie den Systemdruck auf Stabilität.
-
Detektorlinearität: Stellen Sie sicher, dass die Konzentration Ihrer Verunreinigung innerhalb des linearen Bereichs des Detektors liegt. Erstellen Sie eine Kalibrierungskurve mit mindestens fünf Punkten, die den erwarteten Bereich abdeckt.
-
Problem 3: Ich vermute eine falsch positive Identifizierung durch Matrixeffekte in der LC-MS.
Lösungsweg:
Dieses Problem kann auftreten, wenn eine andere Verbindung im Probenmatrix co-eluiert und im Massenspektrometer ein Fragment erzeugt, das die gleiche Masse wie Ihre Zielverunreinigung hat.[16]
-
Verbessern Sie die chromatographische Trennung:
-
Gradientenoptimierung: Machen Sie den Gradienten flacher um den Elutionszeitpunkt Ihrer Zielverunreinigung, um co-eluierende Spezies besser aufzutrennen.
-
Andere Säulenchemie: Wechseln Sie zu einer Säule mit einer anderen stationären Phase (z. B. von C18 zu Phenyl-Hexyl), um die Selektivität zu ändern.
-
-
Erhöhen Sie die MS-Spezifität:
-
Verwenden Sie Multiple Reaction Monitoring (MRM): Überwachen Sie auf einem Triple-Quadrupol-Massenspektrometer mindestens zwei oder drei spezifische Fragmentionenübergänge für Ihre Zielverunreinigung. Das Verhältnis dieser Übergänge (Quantifier/Qualifier) sollte in Standards und Proben konstant sein. Eine Abweichung deutet auf eine Interferenz hin.[16]
-
Hochauflösende MS: Selbst wenn die nominalen Massen gleich sind, kann ein HRMS-Gerät oft geringfügige Massenunterschiede zwischen Ihrer Zielverunreinigung und der interferierenden Verbindung auflösen.
-
-
Probenvorbereitung:
-
Festphasenextraktion (SPE): Verwenden Sie eine SPE-Methode, um Ihre Zielverunreinigung selektiv aus der komplexen Matrix zu extrahieren und interferierende Substanzen zu entfernen.[15]
-
Detailliertes experimentelles Protokoll
Protokoll 1: RP-HPLC-UV/MS-Methode für das Verunreinigungsprofiling
Dieses Protokoll bietet einen Ausgangspunkt für die Methodenentwicklung.
-
Instrumentierung:
-
HPLC-System mit quaternärer Pumpe, Autosampler, Säulenofen und Diodenarray-Detektor (DAD).
-
Gekoppelt mit einem hochauflösenden Massenspektrometer (z. B. Q-TOF oder Orbitrap) mit Elektrospray-Ionisationsquelle (ESI).
-
-
Chromatographische Bedingungen:
-
Säule: C18-Säule, 2,1 x 100 mm, 1,8 µm Partikelgröße.
-
Mobile Phase A: 0,1 % Ameisensäure in Wasser.
-
Mobile Phase B: 0,1 % Ameisensäure in Acetonitril.
-
Gradient:
Zeit (min) % B 0,0 5 20,0 95 25,0 95 25,1 5 | 30,0 | 5 |
-
Flussrate: 0,3 mL/min.
-
Säulentemperatur: 40 °C.
-
Injektionsvolumen: 2 µL.
-
UV-Detektion: 210 nm, 254 nm und 280 nm.
-
-
MS-Bedingungen (Beispiel für ESI Positiv-Modus):
-
Kapillarspannung: 3500 V.
-
Gas-Temperatur: 325 °C.
-
Trocknungsgasfluss: 8 L/min.
-
Zerstäuberdruck: 40 psi.
-
Fragmentor-Spannung: 120 V.
-
Massenbereich: m/z 50 - 1000.
-
Datenerfassung: Führen Sie eine Full-Scan-Analyse und eine datenabhängige MS/MS-Analyse der 3 intensivsten Ionen durch.
-
-
Probenvorbereitung:
-
Lösen Sie die 1H-Benzotriazol-6-methanamin-Probe in einer Mischung aus Wasser/Acetonitril (50:50) zu einer Endkonzentration von ca. 1 mg/mL.
-
Filtrieren Sie die Probe durch einen 0,22-µm-Spritzenfilter vor der Injektion.
-
Abbildung 2: Allgemeiner Workflow für die LC-MS-Analyse.
Referenzen
-
EMA. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
ResearchGate. (n.d.). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. [Link]
-
ACS Publications. (n.d.). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. [Link]
-
Kansas State University. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. [Link]
-
ResearchGate. (n.d.). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. [Link]
-
Semantic Scholar. (n.d.). Photochemical Degradation of Benzotriazole. [Link]
-
CoLab. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. [Link]
-
ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Benzotriazole, 6-chloro-4-nitro- on Newcrom R1 HPLC column. [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
CORE Scholar. (2022). Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
Helmholtz-Centre for Environmental Research. (n.d.). A false positive finding in liquid chromatography/triple quadrupole mass spectrometry analysis by a non-isobaric matrix component: the case of benzotriazole in urine for human biomonitoring. [Link]
-
SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. [Link]
-
PubChem. (n.d.). 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives. [Link]
-
ResearchGate. (n.d.). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. soeagra.com [soeagra.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. rroij.com [rroij.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Separation of 1H-Benzotriazole, 6-chloro-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. scispace.com [scispace.com]
- 16. UFZ - Publication Index - Helmholtz-Centre for Environmental Research [ufz.de]
Technical Support Center: Enhancing the Stability of 1H-Benzotriazole-6-methanamine Solutions
Welcome to the technical support guide for 1H-Benzotriazole-6-methanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of solutions containing this compound. Given its unique structure, featuring a stable benzotriazole core and a reactive primary amine, understanding its handling requirements is critical for reproducible and accurate experimental outcomes.
Section 1: Understanding the Stability Challenges
This compound is a bifunctional molecule. The benzotriazole ring system is generally robust and resistant to acids, bases, and mild redox conditions[1]. However, the exocyclic primary amine (-CH₂NH₂) group is susceptible to several degradation pathways common to aliphatic amines. The primary challenges to the stability of its solutions are:
-
Oxidative Degradation: The lone pair of electrons on the nitrogen atom of the amine is a prime target for atmospheric oxygen. This process can be accelerated by the presence of trace metal ions, leading to the formation of imines, aldehydes, and eventual polymerization, often observed as a yellow or brown discoloration.
-
Photodegradation: While the benzotriazole moiety is a known UV stabilizer, absorbing UV radiation can lead to its own degradation over time, especially under intense light sources[2][3][4]. This process can generate reactive radical species that further compromise the molecule's integrity.
-
Reaction with Atmospheric CO₂: Primary amines can react with carbon dioxide from the air to form carbamate salts, which can alter the compound's effective concentration and solubility[5].
-
pH-Dependent Effects: The protonation state of the amine group is pH-dependent. At low pH, the protonated ammonium form (-CH₂NH₃⁺) is less nucleophilic and generally more resistant to oxidation, but this can affect its intended biological or chemical activity.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for the solid compound? A: The solid form of this compound should be stored under an inert gas atmosphere, such as nitrogen or argon, at a refrigerated temperature of 2–8°C[6][7]. This minimizes exposure to atmospheric oxygen and moisture, which are key drivers of degradation.
Q2: My solution has turned a pale yellow. What happened, and is it still usable? A: A yellow to brown discoloration is a common indicator of oxidative degradation. The appearance of color signifies the formation of chromophoric byproducts, and it is highly likely that the concentration and purity of the parent compound have been compromised. For quantitative and sensitive applications, it is strongly recommended to discard the discolored solution and prepare a fresh batch from a pure, solid starting material.
Q3: What is the best solvent for preparing a stock solution? A: The choice of solvent depends on the intended application.
-
For Organic Chemistry Applications: Anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. Ensure the solvent is from a freshly opened bottle or has been properly stored to minimize water content.
-
For Biological/Aqueous Applications: It is best practice to first prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer immediately before use. Direct dissolution in aqueous buffers can be slow and risks degradation during the process.
Q4: How can I prolong the life of my prepared solutions? A: To maximize stability, solutions should be prepared using degassed solvents and stored as single-use aliquots in amber glass vials to protect from light[4]. Before sealing, the headspace of the vial should be flushed with an inert gas (argon or nitrogen). Store these aliquots at -20°C or, for long-term storage, at -80°C.
Q5: Is it acceptable to repeatedly freeze and thaw my solution aliquots? A: It is highly discouraged. Each freeze-thaw cycle exposes the solution to potential temperature fluctuations and increases the chance of introducing atmospheric oxygen and moisture as the tube is opened. This can accelerate degradation and lead to inconsistent results. Preparing small, single-use aliquots is the most reliable strategy.
Q6: I observed a precipitate in my solution after thawing it from the freezer. What should I do? A: This could be due to the compound crashing out of solution at low temperatures or the formation of insoluble degradation byproducts. First, try gently warming the solution (e.g., to 37°C) and vortexing to see if it redissolves. If the precipitate remains, the solution's integrity is questionable. It could be filtered, but this may alter the concentration. The safest approach is to prepare a fresh solution.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments.
| Observed Issue | Probable Cause(s) | Recommended Actions & Explanations |
| Solution Discoloration (Yellowing) | 1. Oxidation: Exposure to atmospheric oxygen. 2. Metal Contamination: Trace metals catalyzing oxidation. 3. High Storage Temperature: Accelerated degradation kinetics. | 1. Prepare Fresh Solution: Use high-purity, degassed solvents. 2. Inert Atmosphere: Purge solvent and solution headspace with argon or nitrogen. 3. Chelating Agent: If metal contamination is suspected from your buffer, consider adding a trace amount of EDTA (e.g., 0.1 mM), after verifying it doesn't interfere with your assay. 4. Cold Storage: Ensure storage at ≤ -20°C[8]. |
| Precipitate Formation | 1. Low Solubility: Concentration is too high for the solvent, especially at low temperatures. 2. Degradation: Formation of insoluble byproducts (e.g., polymers). 3. Salt Formation: Reaction with CO₂ or acidic impurities to form less soluble salts. | 1. Confirm Solubility: Attempt to redissolve with gentle warming and vortexing. 2. Reduce Concentration: Prepare a new stock solution at a lower concentration. 3. Change Solvent: Consider a different solvent system if solubility is a persistent issue. 4. Filter (with caution): If the precipitate is suspected to be a byproduct, you can filter the solution through a 0.22 µm syringe filter, but you must re-verify the concentration of the filtrate. |
| Loss of Efficacy or Inconsistent Results | 1. Compound Degradation: The active compound has degraded over time. 2. Inaccurate Concentration: Resulting from degradation or improper initial preparation. 3. Adsorption: The compound may be adsorbing to plastic storage tubes. | 1. Use Fresh Solutions: Always prepare working solutions immediately before an experiment. Do not use stock solutions that are old or show any signs of degradation. 2. Quality Control: If possible, verify the concentration and purity of your stock solution periodically using analytical techniques like HPLC or LC-MS. 3. Use Appropriate Vials: Store solutions in amber glass vials to prevent light exposure and potential plastic leaching/adsorption. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for solution stability issues.
Section 4: Protocols for Preparing Stabilized Solutions
Adherence to rigorous preparation protocols is the foundation of solution stability.
Protocol 1: Preparation of Concentrated Stock Solution in DMSO
-
Material Equilibration: Allow the sealed container of solid this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO. Use a syringe to draw the required volume after flushing the bottle's headspace with argon or nitrogen gas.
-
Weighing: Briefly open the container and weigh the required amount of solid quickly in a low-humidity environment.
-
Dissolution: Add the solid to a clean, dry amber glass vial. Add the DMSO and cap the vial immediately. Vortex until fully dissolved. Gentle warming (up to 40°C) can be applied if necessary.
-
Inert Gas Purge: Once dissolved, briefly uncap the vial and gently blow a stream of argon or nitrogen over the surface of the solution for 10-15 seconds to displace any trapped air. Recap tightly.
-
Aliquoting and Storage: Divide the stock solution into smaller, single-use volumes in separate amber vials. Purge the headspace of each aliquot with inert gas before sealing. Store immediately at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
-
Buffer Preparation: Prepare your desired aqueous buffer. For maximum stability, degas the buffer by sonicating under a vacuum for 15-20 minutes or by bubbling argon or nitrogen gas through it for 30 minutes.
-
Dilution: Retrieve a single aliquot of your DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Addition: Add the required volume of the DMSO stock to the degassed aqueous buffer. It is crucial to add the concentrated DMSO stock to the buffer, not the other way around, to prevent precipitation. Mix immediately.
-
Immediate Use: Use the freshly prepared aqueous working solution without delay. Do not store aqueous dilutions for extended periods.
Section 5: Key Degradation Pathways
Understanding the "why" behind these protocols is essential. The primary degradation mechanisms involve the reactive methanamine group.
Caption: Simplified overview of major degradation pathways.
Oxidative pathways often lead to colored polymeric materials, while reaction with CO₂ can lead to a loss of the free amine necessary for activity. Photodegradation can be more destructive, potentially leading to cleavage of the benzotriazole ring itself under prolonged or intense exposure[9][10].
References
- Lee, J., et al. (2019). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. Journal of Hazardous Materials.
- Buvik, V., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research, 60(15), 5627–5638.
- Minella, M., et al. (2016). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Catalysts, 6(1), 9.
- Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15737–15753.
- Wu, X., et al. (1998). Benzotriazoles: Toxicity and Degradation. Proceedings of the 1998 Conference on Hazardous Waste Research.
- Wolszczak, M., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences, 23(11), 5893.
- MDPI. (2016). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Catalysts.
- Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate.
- PubChem. (n.d.). 1-methyl-1H-1,2,3-benzotriazol-6-amine.
- Goff, G. S., & Rochelle, G. T. (2006). Stabilization of Monoethanolamine Solutions in Carbon Dioxide Scrubbers. Journal of Chemical & Engineering Data, 51(2), 513–518.
- Chen, B. H., et al. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection, 63(10), 1415-20.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Chen, W., et al. (2018). Photodegradation of a typical benzotriazole UV stabilizer 2-(2-hydroxy-5-methylphenyl)benzotriazole in coastal seawaters: Insights into the photosensitized degradation mechanism. Water Research, 143, 194-203.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Sharma, S., & Singh, N. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- PubChem. (n.d.). 1H-Benzotriazole.
- You, J. J., et al. (2005). Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. Langmuir, 21(22), 10148–10154.
- Rahimpour, M. R., et al. (2012). Amine Gas Sweetening System Problems Arising from Amine Replacement and Solutions to Improve System Performance. Reviews in Chemical Engineering, 28(2-3).
Sources
- 1. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound CAS#: 496841-88-4 [m.chemicalbook.com]
- 7. This compound | 496841-88-4 [chemicalbook.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Methods for Benzotriazole Analysis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of benzotriazoles by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are working with these ubiquitous compounds. Benzotriazoles, used as corrosion inhibitors, UV stabilizers, and in various industrial applications, often require robust and reliable analytical methods for quantification and impurity profiling.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to develop, optimize, and troubleshoot your methods with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to quickly guide your method development process.
Q1: What is a good starting point for a reversed-phase HPLC method for benzotriazole analysis?
A C18 column is the most common and reliable choice for separating benzotriazoles.[3][4] A typical starting method would involve a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile (or methanol) and water.[1][3] An isocratic elution with a 50:50 or 60:40 ratio of organic solvent to water is often sufficient for simple mixtures.[1][3] For more complex samples with multiple benzotriazole derivatives or impurities, a gradient elution is recommended.[5]
Q2: What is the optimal UV detection wavelength for benzotriazoles?
Benzotriazoles have a strong UV absorbance due to their aromatic structure.[6][7]
-
For general-purpose analysis and high sensitivity for the parent benzotriazole, a wavelength between 270 nm and 280 nm is often effective.[1][3]
-
If you are analyzing a mixture of benzotriazoles and their impurities, a lower wavelength, such as 215-230 nm , may be more suitable to detect a wider range of compounds, though you may experience a higher baseline from solvent absorbance.[5]
-
Some studies also report monitoring at 305 nm to leverage a specific absorbance peak and potentially reduce interference.[6][7] It is always best practice to run a UV scan of your analyte standard to determine the wavelength of maximum absorbance (λ-max) in your specific mobile phase.
Q3: Is a buffer or pH modifier necessary in the mobile phase?
While not always strictly required for the parent 1H-benzotriazole, using a pH modifier is highly recommended for robust and reproducible chromatography. Benzotriazole is a weak acid, and controlling the mobile phase pH helps to ensure a consistent ionization state, leading to stable retention times and improved peak shape. Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous portion of the mobile phase is a common practice.[8] This suppresses the ionization of residual silanol groups on the silica-based column packing, which is a primary cause of peak tailing for polar and basic compounds.[9]
Q4: How should I prepare aqueous samples (e.g., environmental water) for analysis?
For trace-level analysis in complex matrices like river or wastewater, direct injection is often not feasible due to low concentrations and potential matrix interference.[10] Solid-Phase Extraction (SPE) is the most widely adopted technique for sample cleanup and concentration.[4][11] Cartridges with a hydrophilic-lipophilic balanced (HLB) polymer are effective for trapping benzotriazoles from water samples.[4] The analytes are then eluted with a small volume of an organic solvent like methanol or acetonitrile, which can be evaporated and reconstituted in the mobile phase before injection.
Section 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your analysis.
Problem: Poor Peak Shape (Tailing)
Q: My benzotriazole peak is exhibiting significant tailing (Asymmetry Factor > 1.5). What are the primary causes and how can I resolve this?
Peak tailing is one of the most common issues in HPLC and typically indicates a secondary, undesirable interaction between the analyte and the stationary phase.[9]
Causality: The primary cause is often an interaction between the polar N-H group of the benzotriazole ring and acidic, ionized residual silanol groups (-Si-O⁻) on the surface of the silica packing material in the column.[9] This is especially problematic at neutral or near-neutral pH where silanols are deprotonated.
Troubleshooting Workflow:
-
Check Mobile Phase pH: This is the most critical parameter. Lowering the pH of the mobile phase protonates the silanol groups (-Si-OH), neutralizing their negative charge and minimizing the secondary ionic interactions.
-
Action: Add 0.1% formic acid (for LC-MS compatibility) or 0.1% phosphoric acid to the aqueous component of your mobile phase.[8] Re-equilibrate the column and inject the sample again. You should see a significant improvement in peak shape.
-
-
Evaluate the Column: Not all columns are created equal.
-
Action 1 (Use a High-Purity, End-Capped Column): Modern columns manufactured with high-purity silica and aggressive end-capping (reacting residual silanols with a small silylating agent) show significantly reduced tailing for polar compounds. If you are using an older column, consider switching to a modern equivalent.
-
Action 2 (Column Contamination/Void): Contaminants from previous samples can accumulate at the head of the column, or a void can form, both of which disrupt the sample band and cause tailing. Try reversing and flushing the column (check manufacturer's instructions first) or, if the problem persists, replace the column.[9]
-
-
Consider Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.
-
Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.
-
Diagram: Troubleshooting Peak Tailing
Caption: A decision tree for systematically troubleshooting peak tailing.
Problem: Poor Resolution
Q: I am unable to separate my target benzotriazole from a closely eluting impurity. How can I improve the resolution (Rs)?
Resolution is a function of three factors: column efficiency (N), selectivity (α), and retention factor (k).[12] To improve resolution, you must change one or more of these parameters.
Systematic Approach to Improving Resolution:
-
Optimize Selectivity (α): This is often the most effective way to improve resolution. Selectivity refers to the ability of the chromatographic system to distinguish between two analytes.
-
Action 1 (Change Organic Solvent): If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties (polarity, dipole moment, and hydrogen bonding capability) can alter elution patterns and improve separation.
-
Action 2 (Change Stationary Phase): If changing the mobile phase isn't enough, a different stationary phase chemistry is the next logical step. While C18 is a good starting point, a Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds like benzotriazoles through π-π interactions.[13][14]
-
Action 3 (Adjust Temperature): Changing the column temperature can subtly alter selectivity. Try adjusting the temperature in 5°C increments (e.g., from 30°C to 40°C).[15]
-
-
Increase Retention Factor (k): Increasing the retention time of the peaks can sometimes provide more opportunity for them to separate.
-
Action: Decrease the percentage of the organic solvent in the mobile phase in small increments (e.g., from 50% acetonitrile to 45%). This will increase the retention time of all analytes. This is most effective when resolution is already close to baseline (Rs ≈ 1.2-1.4).[15]
-
-
Increase Column Efficiency (N): A more efficient column produces narrower peaks, which are easier to resolve.
-
Action 1 (Use a Longer Column): Doubling the column length (e.g., from 150 mm to 250 mm) increases the theoretical plates and can improve resolution, but at the cost of longer run times and higher backpressure.[12]
-
Action 2 (Use Smaller Particle Size Columns): Switching from a 5 µm particle size column to a 2.6 µm (superficially porous) or sub-2 µm (fully porous) column will dramatically increase efficiency and resolution. This may require an ultra-high-performance liquid chromatography (UHPLC) system capable of handling higher backpressures.[16]
-
Diagram: Workflow for Optimizing Resolution
Caption: A workflow for systematically improving chromatographic resolution.
Problem: Low Sensitivity
Q: My analyte signal is too low, resulting in poor quantitation. How can I improve the signal-to-noise ratio?
Low sensitivity can prevent the accurate detection and quantification of trace-level benzotriazoles.
Strategies for Signal Enhancement:
-
Optimize Detection Wavelength: Ensure you are monitoring at the λ-max of your benzotriazole derivative. A mismatch of even 10-20 nm can cause a significant drop in signal intensity.
-
Sample Pre-concentration: If analyzing dilute samples, you must increase the concentration of the analyte before injection.
-
Action: Use Solid-Phase Extraction (SPE) as described in the FAQs and Protocol 2. This can increase the effective concentration by a factor of 100 to 1000, dramatically improving the signal.[17]
-
-
Increase Injection Volume: Injecting a larger volume of the sample will increase the analyte mass on the column and thus the peak height.
-
Caution: Be mindful of the injection solvent. If your sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% acetonitrile), large injection volumes can cause peak distortion. The ideal sample solvent is the mobile phase itself or a weaker solvent.[1]
-
-
Reduce Baseline Noise: A high or noisy baseline will obscure small peaks.
-
Action: Ensure you are using high-purity HPLC-grade solvents. Pre-mixing the mobile phase can sometimes lead to a quieter baseline than online mixing.[18] Ensure the detector lamp is in good condition.
-
Section 3: Protocols and Methodologies
Table 1: Recommended Starting HPLC Conditions for Benzotriazole Analysis
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) | Rationale & Comments |
| Column | C18, 150 x 4.6 mm, 5 µm | C18 or Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm | C18 is a robust starting point.[3] Phenyl-Hexyl offers alternative selectivity.[14] Smaller particle columns increase efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Acid modifier improves peak shape and stabilizes retention.[8] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile generally provides lower backpressure and good UV transparency. |
| Elution Mode | Isocratic: 50% B | Gradient: 10% to 90% B in 10 min | Isocratic is simple and robust for known analytes.[3] Gradient is necessary for complex mixtures or impurity profiling.[5] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Flow rate must be scaled according to the column's internal diameter. |
| Column Temp. | 30 °C | 40 °C | Elevated temperature can improve efficiency and reduce backpressure.[1] |
| Detection | UV at 275 nm | UV at 275 nm or Diode Array Detector (DAD) | 275 nm is a good general wavelength.[1][3] A DAD allows for peak purity analysis. |
| Injection Vol. | 10 µL | 5 µL | Adjust based on concentration and column size.[1] |
Protocol 1: Step-by-Step Generic Reversed-Phase HPLC Method Setup
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B as 100% HPLC-grade acetonitrile. Degas both solvents.
-
System Setup: Install the recommended column. Purge the pump lines with the respective mobile phases.
-
Equilibration: Set the flow rate and column temperature. For an isocratic method, pump the mobile phase mixture (e.g., 50% A, 50% B) until the baseline is stable (typically 15-20 column volumes). For a gradient method, run the gradient without an injection at least twice to ensure a stable baseline.
-
Sample Preparation: Dissolve a known quantity of your benzotriazole standard or sample in the initial mobile phase composition to a final concentration of approximately 10-50 µg/mL. Filter through a 0.45 µm syringe filter.
-
Injection: Inject the prepared sample and begin data acquisition.
Protocol 2: Step-by-Step Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is adapted for extracting benzotriazoles from aqueous environmental samples.[4]
-
Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through the cartridge. Do not let the cartridge run dry.
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 2-3 with an acid like HCl. Load the entire sample onto the SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Washing: After loading, wash the cartridge with 5 mL of water to remove any unretained polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped benzotriazoles by passing 5-10 mL of methanol or acetonitrile through the cartridge. Collect the eluate in a clean tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of the HPLC mobile phase. The sample is now ready for injection.
Section 4: References
-
SIELC Technologies. (n.d.). Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Manne, R., et al. (2020). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. North Asian International Research Journal of Pharmaceutical & Medical Science, 4(8), 13-21. Retrieved from [Link]
-
Shimadzu Corporation. (2016). Analysis of 1, 2, 3-Benzotriazole in Electrical Insulating Oil with Prominence-i. Application News No. L509. Retrieved from [Link]
-
Pinto, C. G., et al. (2012). Optimization of a dispersive liquid-liquid microextraction method for the analysis of benzotriazoles and benzothiazoles in water samples. Analytical and Bioanalytical Chemistry, 402(5), 1825–1836. Retrieved from [Link]
-
Farlin, J., et al. (2019). Molecularly Imprinted Polymers for Compound-Specific Isotope Analysis of Polar Organic Micropollutants in Aquatic Environments. Environmental Science & Technology, 53(22), 13276-13284. (Note: While the direct link is to a figure, the context is derived from the publication.) Retrieved from [Link]
-
van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. International Journal of Mass Spectrometry, 282(2-3), 99-107. Retrieved from [Link]
-
CN108572228B. (2020). A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof. Google Patents. Retrieved from
-
Kuklenyik, Z., et al. (2017). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 41(8), 704–711. Retrieved from [Link]
-
Wang, J., et al. (2013). [Simultaneous Determination of Benzotriazoles and Benzothiazole in Surface Water by Solid Phase Extraction and High Performance Liquid Chromatography]. Se Pu, 31(2), 139-42. Retrieved from [Link]
-
Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]
-
Guided Wave. (2023). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Retrieved from [Link]
-
Hu, X., et al. (2021). Optimization of the affecting factors on on-line SPE including cartridge (A), loading flow rate (B), pH value (C) and MeOH ratio (D). (Note: While the direct link is to a figure, the context is derived from the publication.) Retrieved from [Link]
-
California Water Boards. (2022). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Method CAC-Benzotriazole-1.1. Retrieved from [Link]
-
Schlittenbauer, L., et al. (2016). A false positive finding in liquid chromatography/triple quadrupole mass spectrometry analysis by a non-isobaric matrix component: the case of benzotriazole in urine for human biomonitoring. Rapid Communications in Mass Spectrometry, 30(13), 1560-1566. Retrieved from [Link]
-
Hart, K. (2021). Benzotriazole and Tolytriazole Analysis in Select Surface Waters near Wilmington Air Park. CORE Scholar. Retrieved from [Link]
-
Joll, C. A., et al. (2015). A simplified and sensitive liquid chromatography mass spectrometry (LC-MS) method without requiring sample pre-concentration was successfully developed for detecting the occurrence of ultra-low (ng L-1) concentrations of benzotriazole (BTri), and its derivative 5-methyl benzotriazole (5-MeBT). (Note: While the direct link is to a request, the abstract provides the context.) Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Lu, Y., et al. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Chinese Journal of Analytical Chemistry, 46(7), 1118-1124. Retrieved from [Link]
-
CN105606727A. (2016). Method for detecting benzotriazole ultraviolet absorbent in plastic product. Google Patents. Retrieved from
-
Manne, R., et al. (2020). (PDF) METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2015). Determination of seven benzotriazole ultraviolet absorbers in textiles. Journal of Chromatography B, 990, 134-140. Retrieved from [Link]
-
Amine, H., et al. (2022). Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. Scientific Reports, 12(1), 11843. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ALWSCI. (2023). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]
-
Mastelf. (2024). How to Improve HPLC Resolution: Key Factors for Better Separation. Retrieved from [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 6. process-insights.com [process-insights.com]
- 7. Benzotriazole Monitoring in Semiconductors [process-insights.com]
- 8. Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 13. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waterboards.ca.gov [waterboards.ca.gov]
- 15. mastelf.com [mastelf.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Reducing Byproducts in Ullmann-Type Coupling with Benzotriazole Ligands
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in Ullmann-type coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, specifically focusing on the reduction of byproducts when utilizing benzotriazole and its derivatives as ligands. Our aim is to equip you with the knowledge to optimize your reaction outcomes, ensuring higher yields and purity of your target molecules.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Question 1: I'm observing significant homocoupling of my aryl halide, leading to the formation of symmetrical biaryls. What causes this, and how can I minimize it?
Root Cause Analysis:
Homocoupling of aryl halides is a prevalent side reaction in Ullmann couplings.[1][2] It arises from the reaction of two molecules of the aryl halide with the copper catalyst, leading to the formation of a symmetrical biaryl byproduct (Ar-Ar).[2] This is particularly problematic with highly reactive aryl halides, such as aryl iodides. The mechanism often involves the formation of an organocuprate intermediate (Ar-Cu), which can then react with another molecule of the aryl halide.[2]
Mitigation Strategies:
-
Ligand Selection and Stoichiometry: The choice of ligand is crucial in modulating the reactivity of the copper catalyst. Benzotriazole and its derivatives are effective bidentate ligands that can stabilize the copper center and promote the desired C-N bond formation over C-C homocoupling.[3][4] Ensure you are using an appropriate benzotriazole-based ligand, such as 1-(hydroxymethyl)-1H-benzotriazole, which has been shown to be efficient in Ullmann-type couplings.[3] Optimizing the ligand-to-copper ratio is also critical; a slight excess of the ligand can sometimes suppress homocoupling.
-
Control of Reaction Temperature: While traditional Ullmann reactions required high temperatures (often exceeding 200°C), modern ligand-accelerated protocols operate under much milder conditions (40-120°C).[2][5] Elevated temperatures can promote homocoupling.[6] It is advisable to start with a lower temperature and gradually increase it only if the reaction is sluggish.
-
Aryl Halide Reactivity: If possible, consider using a less reactive aryl halide. The tendency for homocoupling generally follows the order: Ar-I > Ar-Br > Ar-Cl.[6] While aryl iodides are the most reactive, they are also most prone to this side reaction. If your synthesis allows, switching to an aryl bromide might reduce homocoupling, although this may require more forcing conditions or a more active catalytic system.
-
Slow Addition of Aryl Halide: In some cases, adding the aryl halide slowly to the reaction mixture can maintain a low concentration of the aryl halide at any given time, thereby disfavoring the bimolecular homocoupling reaction.
Experimental Protocol: Minimizing Homocoupling
-
Reagent Preparation: To an oven-dried reaction vessel, add the copper(I) iodide (CuI) catalyst (e.g., 5 mol%), the benzotriazole ligand (e.g., 10 mol%), the base (e.g., K₃PO₄, 2 equivalents), and the amine or other nucleophile (1.2 equivalents).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene) via syringe.[1]
-
Aryl Halide Addition: If homocoupling is a significant issue, add the aryl halide (1.0 equivalent) dropwise over a period of 30-60 minutes at the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water to remove the base and other inorganic salts.
Question 2: My primary byproduct is the hydrodehalogenated arene. What are the sources of this side reaction, and how can I prevent it?
Root Cause Analysis:
Hydrodehalogenation, the replacement of the halogen on the aryl halide with a hydrogen atom, is another common byproduct. This side reaction is often caused by the presence of protic impurities, such as water or alcohols, in the reaction mixture.[1] These impurities can act as a proton source, quenching a key organocopper intermediate.
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: The most critical step is to ensure that all reagents and solvents are scrupulously dry.[5]
-
Solvents: Use freshly distilled, anhydrous solvents. Polar aprotic solvents like DMF, DMSO, dioxane, or toluene are generally preferred.[1]
-
Reagents: Dry solid reagents in a vacuum oven before use. Ensure the base is anhydrous.
-
Glassware: Thoroughly oven-dry all glassware before setting up the reaction.
-
-
Choice of Base: The base plays a crucial role. While strong bases are necessary for the deprotonation of the nucleophile, some may also promote side reactions.[5] Experimenting with different inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is recommended as they are often effective and less prone to introducing protic impurities.[1]
-
Inert Atmosphere: As with minimizing homocoupling, maintaining a strict inert atmosphere is essential to prevent the introduction of atmospheric moisture.
Question 3: I am observing the formation of N-arylated benzotriazole. How does this happen, and what can I do to avoid it?
Root Cause Analysis:
When using benzotriazole as a ligand, it can itself act as a nucleophile and undergo N-arylation with the aryl halide.[7] This leads to the formation of an undesired N-aryl benzotriazole byproduct and consumes the active ligand, which can slow down or stall the desired reaction.[7]
Mitigation Strategies:
-
Ligand Modification: Employ a benzotriazole derivative where the nucleophilic nitrogen is sterically hindered or electronically deactivated. For instance, using a substituted benzotriazole can sometimes disfavor its own N-arylation.
-
Excess of the Primary Nucleophile: Using a slight excess of the intended nucleophile (e.g., the amine you wish to arylate) can outcompete the benzotriazole ligand for reaction with the aryl halide.
-
Lower Reaction Temperature: As with other side reactions, higher temperatures can increase the rate of ligand arylation. Running the reaction at the lowest effective temperature can help to minimize this byproduct.
-
Alternative Ligand Systems: If N-arylation of the benzotriazole ligand remains a persistent issue, consider screening other classes of ligands. N,N-dimethylglycine, 1,10-phenanthroline, or L-proline are known to be effective ligands for Ullmann couplings and may not be susceptible to this particular side reaction.[5]
Frequently Asked Questions (FAQs)
What is the role of the benzotriazole ligand in the catalytic cycle?
Benzotriazole acts as a bidentate ligand, coordinating to the copper center.[3][4] This coordination has several beneficial effects:
-
Solubilizes the Copper Catalyst: It helps to keep the copper species in solution, increasing the effective catalyst concentration.
-
Stabilizes the Catalytic Species: The ligand stabilizes the active Cu(I) oxidation state, preventing disproportionation or oxidation.[5]
-
Facilitates Reductive Elimination: It promotes the final, product-forming step of the catalytic cycle, which is the reductive elimination from a Cu(III) intermediate.[8]
How do I choose the best copper source?
For modern, ligand-accelerated Ullmann couplings, copper(I) salts such as CuI, CuBr, or CuCl are generally the most effective and are often used as the catalyst precursor.[5] It is crucial to use a fresh, high-purity source, as older copper salts can become oxidized and less active.[9] While Cu(0) or Cu(II) sources can sometimes be used, they typically require in situ reduction to the active Cu(I) state.[5]
What are the recommended solvent and base combinations?
The optimal solvent and base are substrate-dependent and often require screening. However, some general guidelines are:
-
Solvents: Polar aprotic solvents such as DMF, dioxane, toluene, and DMSO are commonly used.[1] It is imperative that the solvent is anhydrous.[5]
-
Bases: Inorganic bases are generally preferred. K₃PO₄ and Cs₂CO₃ are often excellent choices due to their strong basicity and low nucleophilicity.[1] K₂CO₃ can also be effective.[3]
| Parameter | Recommended Starting Conditions | Alternatives for Optimization | Rationale |
| Copper Source | CuI (5 mol%) | CuBr, Cu₂O | Cu(I) is generally the active catalytic species.[5] |
| Ligand | Benzotriazole (10 mol%) | 1-(hydroxymethyl)-1H-benzotriazole, N,N-dimethylglycine | Ligand choice is critical for catalyst stability and reactivity.[3][5] |
| Base | K₃PO₄ (2 equivalents) | Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is needed for deprotonation.[1] |
| Solvent | Anhydrous DMF or Dioxane | Toluene, DMSO | Polar aprotic solvents are generally effective.[1] |
| Temperature | 80-100 °C | 40-120 °C | Milder conditions reduce byproduct formation.[5] |
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Minimizing Byproduct Formation in Ullmann Reactions.
- Reddit. (2023). Troubleshooting Ullmann Couplint.
- Macgregor, S. A., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- Singh, M., et al. (n.d.). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. ResearchGate.
- Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.
- OperaChem. (2025). Ullmann coupling-An overview.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.). Intramolecular Ullman amination for synthesis of benzotriazole derivatives 92.
- Singh, M., et al. (n.d.). Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions.
- ResearchGate. (2025). Benzotriazole: An Excellent Ligand for Cu-Catalyzed N-Arylation of Imidazoles with Aryl and Heteroaryl Halides.
- MDPI. (n.d.). Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism.
- OperaChem. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of Substituted Benzotriazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted benzotriazoles. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered in the laboratory when working with this versatile class of compounds. Benzotriazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, but their synthesis is not without its nuances.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome synthetic hurdles, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of substituted benzotriazoles, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What is the most reliable method for synthesizing the core 1H-Benzotriazole scaffold?
A1: The most established and widely used method is the reaction of o-phenylenediamine with a diazotizing agent, typically sodium nitrite, in an acidic medium like acetic acid.[1][3][4] The reaction proceeds through the diazotization of one amino group, followed by intramolecular cyclization of the resulting diazonium salt.[1][4][5] Acetic acid is generally preferred over mineral acids as it tends to provide cleaner reaction profiles and better yields.[3]
Q2: I'm struggling with low yields in my core benzotriazole synthesis. What are the most critical parameters to control?
A2: Temperature control is paramount. The initial diazotization should be conducted at a reduced temperature (around 5-15°C).[3][4][6] Following the addition of sodium nitrite, a rapid, exothermic temperature rise to 70-80°C is crucial for successful cyclization.[3][6] Insufficient temperature rise can lead to significantly lower yields.[6] Also, ensure the correct stoichiometry of reactants, particularly a slight molar excess of sodium nitrite.[1]
Q3: How can I control the regioselectivity of N-alkylation to favor the N-1 isomer over the N-2 isomer?
A3: Achieving high regioselectivity in the N-alkylation of benzotriazole can be challenging, often resulting in a mixture of N-1 and N-2 isomers.[7] However, several strategies can be employed to favor the N-1 isomer. A solvent-free method using potassium carbonate, silica, and tetrabutylammonium bromide (TBAB) under thermal or microwave conditions has been reported to be highly regioselective for the formation of 1-alkyl benzotriazoles.[8][9] The choice of solvent and base can also influence the isomeric ratio; for instance, using an ionic liquid as the reaction medium has been shown to alter the regioselectivity.[10]
Q4: What are the common side reactions during the N-arylation of benzotriazole?
A4: Copper-mediated N-arylation is a common method, but it can be accompanied by side reactions.[1] Depending on the reaction conditions and the nature of the aryl halide, side reactions can include homocoupling of the aryl halide and the formation of undesired isomers. Careful selection of the copper catalyst, ligand, base, and solvent is crucial to minimize these side reactions.[1]
Q5: My purified substituted benzotriazole is still colored. What are the likely impurities and how can I remove them?
A5: Colored impurities often arise from air oxidation of starting materials or intermediates, or from the formation of phenol-based polymers.[3][11] For crude products that are tan or pale brown, purification can be achieved through recrystallization from boiling water or benzene.[3][4] For more persistent coloration, treatment with decolorizing charcoal during recrystallization can be effective.[12][13] In some cases, vacuum distillation or sublimation can yield a pure, white product.[3][4] For industrial applications, purification by heating with acid-treated bentonite and an organic acid with reducing properties has been reported.[11]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
Guide 1: Low Yield in Core 1H-Benzotriazole Synthesis
Low yields in the synthesis of the parent benzotriazole ring are a frequent issue. This guide will help you diagnose and resolve the problem.
Potential Causes & Solutions
| Potential Cause | Underlying Rationale | Recommended Solution |
| Inadequate Temperature Control | The diazotization step is temperature-sensitive. The subsequent intramolecular cyclization requires a significant exotherm to proceed efficiently.[6] | Protocol: 1. Ensure the initial solution of o-phenylenediamine in acetic acid is cooled to 5°C in an ice-water bath before adding the sodium nitrite solution.[3][6] 2. After the addition of the cold sodium nitrite solution, monitor the temperature closely. A rapid rise to 70-80°C is desirable.[3][6] 3. For smaller scale reactions, it may be necessary to remove the reaction vessel from the cooling bath after adding the nitrite to facilitate the temperature increase.[6] |
| Incomplete Reaction | The reaction may not have proceeded to completion, leaving unreacted starting materials. | Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the o-phenylenediamine starting material.[1] |
| Slow Cooling Post-Reaction | Rapid cooling after the exotherm can lead to lower yields.[6] | Procedure: Allow the reaction mixture to cool to room temperature gradually over about an hour before chilling it further in an ice bath to induce crystallization.[6] |
| Impure Starting Materials | Impurities in the o-phenylenediamine can interfere with the reaction. | Quality Check: Use high-purity o-phenylenediamine. If the purity is questionable, consider recrystallizing it before use. |
Troubleshooting Workflow: Low Yield in Benzotriazole Synthesis
Caption: Factors influencing N-substitution regioselectivity.
Guide 3: Purification of Substituted Benzotriazoles
Effective purification is critical for obtaining high-quality substituted benzotriazoles for downstream applications, especially in drug development.
Purification Methodologies
| Method | When to Use | Detailed Protocol |
| Recrystallization | For solid products with moderate purity and the presence of colored impurities. | 1. Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., water, benzene, ethanol). [1][3]2. If the solution is colored, add a small amount of activated charcoal and heat for a short period. 3. Hot filter the solution to remove the charcoal and any insoluble impurities. 4. Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation. 5. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. [1] |
| Vacuum Distillation | For thermally stable, lower-melting solid or liquid products. Often provides a very pure product. [3][6] | 1. Place the crude product in a distillation flask suitable for vacuum distillation (e.g., a Claisen flask). 2. Connect the flask to a vacuum source and a collection flask. 3. Gradually heat the distillation flask while applying vacuum. 4. Collect the fraction that distills at the expected boiling point under the applied pressure. 5. The distilled product can be further purified by recrystallization if necessary. [6] |
| Column Chromatography | For separating mixtures of isomers (e.g., N-1 and N-2) or for purifying products from complex reaction mixtures. | 1. Choose an appropriate stationary phase (e.g., silica gel) and a mobile phase (eluent) system that provides good separation of the desired product from impurities on a TLC plate. 2. Pack a chromatography column with the stationary phase. 3. Load the crude product onto the column. 4. Elute the column with the chosen mobile phase, collecting fractions. 5. Analyze the fractions by TLC to identify those containing the pure product. 6. Combine the pure fractions and remove the solvent under reduced pressure. [1] |
References
- Damschroder, R. E., & Peterson, W. D. (n.d.). 1,2,3-benzotriazole. Organic Syntheses Procedure.
- BenchChem. (2025).
- Lupine Publishers. (2018).
- ChemicalBook. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
- ACS Publications. (n.d.). Polymer-Supported Triazole and Benzotriazole Leaving Groups. Three New Examples and a Comparison of Their Efficiency.
- BenchChem. (2025). Technical Support Center: Optimizing Benzotriazole Synthesis. BenchChem Tech Support.
- Synthesis of Sodium Benzotriazole. (2024).
- PubMed Central (PMC). (n.d.).
- GSC Online Press. (2024).
- Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles.
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.).
- ACS Publications. (2009). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews.
- ACS Publications. (n.d.). Polymer-Supported Triazole and Benzotriazole Leaving Groups. Three New Examples and a Comparison of Their Efficiency.
- GSC Online Press. (n.d.). Review on synthetic study of benzotriazole.
- National Institutes of Health (NIH). (n.d.).
- Pharmacy Infoline. (n.d.).
- PubMed. (n.d.). Polymer-supported triazole and benzotriazole leaving groups. Three new examples and a comparison of their efficiency.
- ResearchGate. (2020). (PDF) Review on synthetic study of benzotriazole.
- Google Patents. (n.d.).
- PubMed Central (PMC). (n.d.).
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
- ePrints Soton. (2016). A Copper-Benzotriazole-Based Coordination Polymer Catalyzes the Efficient One-Pot Synthesis of (N'-Substituted)-hydrazo-4-aryl-1,4-dihydropyridines.
- ResearchGate. (2025). (PDF)
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
- ACS Omega. (2019).
- IJNRD. (n.d.). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development.
- Scribd. (n.d.).
- TSI Journals. (n.d.).
- Scholars Research Library. (n.d.). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tsijournals.com [tsijournals.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 12. US2861078A - Preparation of benzotriazoles - Google Patents [patents.google.com]
- 13. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Benzotriazole and Triazole Corrosion Inhibitors: Mechanisms, Performance, and Evaluation
For researchers, scientists, and professionals in materials science and chemical engineering, the selection of an appropriate corrosion inhibitor is paramount to ensuring the longevity and integrity of metallic components. Among the various classes of organic corrosion inhibitors, azoles, particularly benzotriazole (BTA) and other triazole derivatives, have garnered significant attention due to their efficacy in protecting a wide range of metals. This guide provides an in-depth technical comparison of benzotriazole and the broader class of triazoles as corrosion inhibitors, delving into their mechanisms of action, comparative performance supported by experimental data, and the methodologies for their evaluation.
Fundamental Chemistry: Understanding the Inhibitors
At the heart of their inhibitory properties lies the unique chemical structures of these heterocyclic compounds.
Benzotriazole (BTA) , with the chemical formula C₆H₅N₃, is a fused ring system composed of a benzene ring and a triazole ring. This aromatic structure is crucial to its function as a corrosion inhibitor.
Triazoles , as a class, are five-membered heterocyclic compounds containing three nitrogen atoms. A common and simple example is 1,2,4-triazole (TA). The absence of the fused benzene ring is the primary structural distinction from BTA. This structural difference significantly influences their physical and chemical properties, including solubility and the nature of their interaction with metal surfaces.
Mechanisms of Corrosion Inhibition: A Tale of Two Structures
The efficacy of both benzotriazole and triazoles as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. However, the nature and strength of this protective layer differ due to their structural variations.
Benzotriazole: The Formation of a Polymeric Shield
Benzotriazole is particularly renowned for its exceptional performance in protecting copper and its alloys.[1][2] The primary mechanism involves the formation of a stable, polymeric complex with copper ions on the surface.[1] The nitrogen atoms in the triazole ring, along with the π-electrons of the benzene ring, play a pivotal role in this process.
The proposed mechanism for BTA on copper involves:
-
Adsorption: The BTA molecule initially adsorbs onto the copper surface.
-
Complexation: The nitrogen atoms in the triazole ring coordinate with Cu(I) ions present on the surface, leading to the formation of a Cu-BTA complex.
-
Polymerization: These individual complexes then polymerize to form a durable, passive film that acts as a physical barrier to corrosive agents.[1]
This polymeric film is insoluble in many aqueous and organic solutions, providing long-lasting protection.[1]
On other metals like steel and aluminum, BTA's mechanism is also based on adsorption, though the formation of a polymeric complex is less pronounced than on copper. The protective film on steel is thought to involve the interaction of the triazole's nitrogen atoms with iron atoms on the surface. For aluminum alloys, BTA is particularly effective at blocking copper-rich intermetallic sites, which can otherwise act as cathodes and accelerate localized corrosion.[3][4]
Caption: Mechanism of Benzotriazole Corrosion Inhibition on Copper.
Triazoles: Adsorption through Heteroatoms and π-Electrons
Simple triazoles, such as 1,2,4-triazole, also function by adsorbing onto the metal surface. Their inhibition mechanism is primarily attributed to the donor-acceptor interactions between the lone pair electrons of the nitrogen heteroatoms and the vacant d-orbitals of the metal atoms. The π-electrons of the triazole ring can also contribute to the adsorption process.
The adsorption of triazoles can be classified as:
-
Physisorption: Involving weak electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Involving the formation of a coordinate bond between the inhibitor and the metal atom.
The specific mechanism depends on factors such as the metal, the corrosive medium, and the pH. On steel, triazole derivatives have been shown to act as mixed-type inhibitors, retarding both anodic and cathodic reactions by forming a chemisorbed film on the surface.[5] For aluminum, the interaction is also based on the formation of a protective adsorbed layer.[6][7]
Caption: General Mechanism of Triazole Corrosion Inhibition.
Performance Comparison: Benzotriazole vs. Triazoles
Direct quantitative comparisons of the inhibition efficiency of benzotriazole versus simple triazoles reveal that BTA generally exhibits superior performance, particularly for copper.
A study comparing the efficacy of 1,2,4-triazole with benzotriazole for copper protection in chemical mechanical polishing slurries found that a significantly higher concentration of 1,2,4-triazole (45 mM) was required to achieve the same level of protection as a much lower concentration of benzotriazole (2 mM).[3]
For aluminum alloys, research has also indicated that benzotriazole offers better corrosion protection compared to 1,2,4-triazole and 3-amino-1,2,4-triazole in neutral chloride solutions.[4][6]
The enhanced performance of benzotriazole can be attributed to the presence of the fused benzene ring, which increases the electron density of the molecule and promotes the formation of a more stable and compact protective film.
The following tables summarize the performance of benzotriazole and various triazole derivatives on different metals, as reported in the literature.
Table 1: Performance on Copper and Copper Alloys
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole (BTA) | Copper | Aggressive Environments | Not Specified | Up to 90% | [1] |
| Benzotriazole (BTA) | Copper | 1M H₂SO₄ | 0.75 ppm | >95% | [8] |
| 1,2,4-Triazole (TAZ) | Aluminum Brass | 3.5 wt.% NaCl | 3 mmol/L | 84.4% | [7] |
| 3-Amino-1,2,4-Triazole (ATA) | Aluminum Brass | 3.5 wt.% NaCl | 3 mmol/L | 86.4% | [7] |
| 3,5-Diamino-1,2,4-Triazole (DAT) | Aluminum Brass | 3.5 wt.% NaCl | 3 mmol/L | 87.1% | [7] |
Table 2: Performance on Steel
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole (BTA) | Mild Steel | 1M H₂SO₄ | 1 mM | 82.2% | [9] |
| 4-Methyl-1H-benzotriazole | Low Carbon Steel | 1M HCl | Not Specified | Up to 80% | |
| Various 1,2,4-Triazole Derivatives | Mild Steel | Acidic Media | Various | High (up to 99.6%) | [5] |
Table 3: Performance on Aluminum Alloys
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole (BTA) | AA 2024 | 0.05% NaCl | 3.5 g/L | Superior to 1,2,4-Triazole | [6] |
| 1,2,4-Triazole (AT) | AA 2024 | 0.05% NaCl | 3.5 g/L | Less effective than BTA | [6] |
Experimental Evaluation of Corrosion Inhibitors
To quantitatively assess and compare the performance of corrosion inhibitors like benzotriazole and triazoles, several standardized experimental techniques are employed.
Weight Loss Method
This is a straightforward and widely used gravimetric technique to determine the corrosion rate.
Protocol:
-
Specimen Preparation: Prepare and pre-weigh metal coupons of a known surface area.
-
Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor for a specified duration.
-
Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), and dry them.
-
Final Weighing: Weigh the cleaned and dried coupons.
-
Calculation: Calculate the weight loss and the corrosion rate (CR) using the following formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): Calculate the IE% using: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
Caption: Workflow for the Weight Loss Method.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides insights into the corrosion mechanism and the properties of the protective film.
Protocol:
-
Cell Setup: Use a three-electrode electrochemical cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Immersion: Immerse the electrodes in the corrosive solution with and without the inhibitor.
-
Measurement: Apply a small amplitude AC potential signal over a range of frequencies and measure the resulting current response.
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value indicates better corrosion resistance.
-
Inhibition Efficiency (IE%): Calculate the IE% using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
Potentiodynamic Polarization
This technique provides information on the kinetics of the anodic and cathodic corrosion reactions.
Protocol:
-
Cell Setup: Use the same three-electrode cell as in EIS.
-
Stabilization: Allow the open circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from a value cathodic to the OCP to a value anodic to the OCP at a slow, constant scan rate.
-
Data Analysis: Plot the potential versus the logarithm of the current density to obtain a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates a lower corrosion rate.
-
Inhibition Efficiency (IE%): Calculate the IE% using: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
Applications and Selection Criteria
The choice between benzotriazole and other triazoles depends on the specific application, including the metal to be protected, the nature of the corrosive environment, and cost considerations.
-
Benzotriazole is the inhibitor of choice for copper and its alloys , especially in applications like cooling water systems, antifreeze formulations, and in the electronics industry.[2] It is also used for the protection of steel, aluminum, and other metals, often in synergistic formulations with other inhibitors.
-
Triazole derivatives are versatile inhibitors for a range of metals, including steel and aluminum , particularly in acidic environments.[5] Their lower toxicity and better biodegradability compared to some older inhibitor classes make them an attractive option.[7] The performance of triazole derivatives can be tailored by introducing different functional groups to the triazole ring.
Conclusion
Both benzotriazole and the broader class of triazoles are highly effective corrosion inhibitors that function through adsorption and the formation of a protective film on the metal surface. Benzotriazole generally exhibits superior performance, especially for copper, due to the formation of a stable polymeric complex facilitated by its fused aromatic structure. Simple triazoles are also effective inhibitors for a variety of metals, with their performance being influenced by the specific derivative and the environmental conditions. The selection of the optimal inhibitor requires a thorough understanding of the corrosion system and should be guided by empirical data obtained through standardized evaluation techniques such as weight loss, EIS, and potentiodynamic polarization.
References
- Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys.
- Ju, H., et al. (2024). 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution.
- Wang, Y., et al. (2015). 1,2,4-Triazole as a corrosion inhibitor in copper chemical mechanical polishing. Thin Solid Films, 589, 29-34.
- Zheludkevich, M. L., et al. (2005). Triazole and thiazole derivatives as corrosion inhibitors for AA2024 aluminium alloy. Corrosion Science, 47(12), 3368-3383.
- Sathiyanarayanan, S., et al. (2018). Corrosion Inhibition of Mild Steel by Benzotriazole in 1M and 2M Sulfuric Acid Solution. Research Trend, 5(2), 1-6.
- Kuznetsov, Y. I. (2023). Inhibition of corrosion of copper and copper alloys by 1H-1,2,4-triazole and its derivatives. Review.
- Hrimla, M., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 23(1), 16.
- Arshad, N., et al. (2019). General properties and comparison of the corrosion inhibition efficiencies of the triazole derivatives for mild steel. Journal of the Chemical Society of Pakistan, 41(4), 698-712.
- IRO Water Treatment. (2025). Comparison of Tolyltriazole and Benzotriazole. IRO Water Treatment.
- Fang, J., et al. (2002). Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. Journal of Colloid and Interface Science, 247(1), 15-22.
- Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part II. 1,2,3-Benzotriazole and its derivatives. Iron and steels.
- Ankah, G. E., et al. (2018). Adsorption Behavior of 1H-benzotriazole Corrosion Inhibitor on Aluminum alloy 1050, Mild steel and Copper in Artificial Seawater. International Journal of Corrosion and Scale Inhibition, 7(4), 579-593.
- Kumar, H., & Dhanda, T. (2019). Application of 1,2,3-Benzotriazole as Corrosion Inhibitor for Mild Steel in Sulphuric Acid Medium at Different Temperature. Asian Journal of Chemistry, 32(1), 153-160.
- Infinita Lab. (2025). Corrosion Inhibitor Testing. Infinita Lab.
- Schmitt, G. (1989). The Methodology of Corrosion Inhibitor Development for CO2 Systems. NACE Corrosion, 89, 1-20.
- ASTM International. (2018). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2018)).
- MDPI. (2026). Effect of Dissolved Oxygen and Amino Acid Corrosion Inhibitor on Corrosion of Carbon Steel Firewater Pipeline.
- Al Maofari, A., et al. (2015). Inhibitive action of 3,4'-bi-1,2,4-Triazole on the corrosion of copper in NaCl 3% solution. Journal of Chemical and Pharmaceutical Research, 7(12), 856-865.
- Geringer, J. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), e54272.
- Kokalj, A. (2011). Triazole, Benzotriazole, and Naphthotriazole as Copper Corrosion Inhibitors: I. Molecular Electronic and Adsorption Properties. ChemPhysChem, 12(18), 3547-3555.
- Obot, I. B., et al. (2020). Benzotriazole derivative as an effective corrosion inhibitor for low carbon steel in 1 M HCl and 1 M HCl + 3.5 wt% NaCl solutions. Journal of Molecular Liquids, 313, 113536.
- Al-Amiery, A. A., et al. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Molecules, 27(3), 1034.
- Bar-Ziv, E. (2022). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au, 2(3), 194-211.
- Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. U.S. Department of the Interior.
- Mendoza-Gonzalez, O., et al. (2021). Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels.
- El-Lateef, H. M. A., et al. (2020). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. Scientific Reports, 10(1), 1-18.
- Kosari Mehr, A. (2022).
- Gamry Instruments. (2019). Basics of Electrochemical Impedance Spectroscopy. Gamry Instruments.
- Scribd. (n.d.). Electrochemical Impedance Spectroscopy Guide. Scribd.
- ASTM International. (2024). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) (D2688-18).
- ResearchGate. (n.d.). Weight loss method of corrosion assessment.
- ResearchGate. (n.d.). Corrosion tests using the weight loss method.
- Gamry Instruments. (2019).
- PalmSens. (n.d.).
Sources
- 1. Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors [tjcyindustrialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcsi.pro [ijcsi.pro]
- 6. matsc.ktu.lt [matsc.ktu.lt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchtrend.net [researchtrend.net]
- 9. Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment [irowater.com]
A Comparative Guide to 1H-Benzotriazole Derivatives as Hepatitis C Virus NS5B Polymerase Inhibitors
This guide provides an in-depth technical comparison of the efficacy of 1H-benzotriazole derivatives and related bioisosteres as inhibitors of the Hepatitis C Virus (HCV). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, elucidates mechanisms of action, and presents detailed protocols to support further research and development in this critical therapeutic area.
Introduction: The Unmet Need in HCV Therapeutics
Hepatitis C virus (HCV), a single-stranded RNA virus of the Flaviviridae family, is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] While the advent of direct-acting antivirals (DAAs) has revolutionized treatment, the high cost of therapy, emergence of drug-resistant variants, and genotype-specific efficacy gaps necessitate the continued search for novel, potent, and broadly active anti-HCV agents.[2]
The viral life cycle offers several non-structural proteins that are essential for replication and serve as prime targets for therapeutic intervention. Among these, the non-structural protein 5B (NS5B) is paramount. NS5B is an RNA-dependent RNA polymerase (RdRp) responsible for replicating the viral RNA genome.[3] Its central role in the viral life cycle and the absence of a homologous enzyme in mammalian cells make it an ideal and highly "druggable" target for selective antiviral therapy.[4][5]
Mechanism of Action: Targeting the HCV Replication Engine
1H-Benzotriazole derivatives belong to a class of compounds known as non-nucleoside inhibitors (NNIs) of the NS5B polymerase.[6] Unlike nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates at the enzyme's catalytic active site, NNIs bind to distinct allosteric sites on the polymerase.[4][6] This binding event induces a conformational change in the enzyme, rendering it inactive and thus halting viral RNA synthesis.
The NS5B polymerase has a characteristic "right-hand" structure, comprising finger, palm, and thumb subdomains.[3] To date, five different allosteric binding sites for NNIs have been identified, offering multiple opportunities for inhibitor design[6]:
-
Thumb Domain I (NNI Site I)
-
Thumb Domain II (NNI Site II)
-
Palm Domain I (NNI Site III)
-
Palm Domain II (NNI Site IV)
-
Palm Domain III (NNI Site V)
By binding to these sites, benzotriazole derivatives and related compounds can inhibit crucial conformational changes required for the initiation of RNA synthesis, effectively acting as molecular roadblocks to viral replication.[5]
Comparative Efficacy of Benzotriazole Bioisosteres and Other NNIs
While specific efficacy data for 1H-Benzotriazole-6-methanamine derivatives are not extensively published, the broader class of benzotriazoles and their bioisosteric relatives, such as benzimidazoles and benzothiadiazines, have been well-characterized as potent NS5B inhibitors. The following tables present comparative data from these related classes to provide a performance benchmark.
Expert Insight: The transition from an initial hit to a potent lead often involves exploring bioisosteric scaffolds. Benzimidazole, for instance, is a common and effective replacement for benzotriazole in medicinal chemistry, often retaining or improving binding interactions while potentially altering properties like metabolic stability. The data below reflects this exploratory process in drug discovery.
Table 1: In Vitro Efficacy of Benzotriazole-Related NS5B Polymerase Inhibitors
| Compound Class | Representative Compound/Series | Target Site | IC₅₀ (Enzymatic Assay) | EC₅₀ (Replicon Assay) | Citation(s) |
|---|---|---|---|---|---|
| Benzimidazole | Carboxylic Amide Derivatives | Palm I | Low-nanomolar (e.g., <10 nM) | Not specified | [7] |
| Benzothiadiazine | Naphthalene Derivatives | Palm I | 0.018 µM - 0.5 µM | 0.05 µM - >10 µM | [8] |
| Benzothiadiazine | Pyridazinone Derivatives | Palm I | 0.003 µM - 0.1 µM | Not specified | [9] |
| Pyrazolobenzothiazine | N-1 Phenyl Derivatives | Palm I | 3.9 µM - 21 µM | Not specified |[10] |
IC₅₀ (Half-maximal inhibitory concentration): Concentration of a drug that is required for 50% inhibition of a target enzyme in vitro. EC₅₀ (Half-maximal effective concentration): Concentration of a drug that gives a half-maximal response (e.g., 50% reduction in viral replication) in a cell-based assay.
Table 2: Comparison with Other Non-Nucleoside Inhibitor (NNI) Classes
| Compound Class | Target Site | Representative IC₅₀ / EC₅₀ | Key Features | Citation(s) |
|---|---|---|---|---|
| Benzimidazole/Benzotriazole Analogs | Palm I | nM to low µM potency | High potency, well-defined SAR, potential for broad genotype coverage. | [7][8] |
| Thiophene Derivatives | Thumb II | Low µM potency | One of the first NNI classes identified; extensive characterization. | [5] |
| Indole Derivatives | Palm II | Good cell-based activity | Often exhibit good pharmacokinetic properties. | [5] |
| Acylpyrrolidines | Palm I | nM potency in replicons | Potent but can be genotype-specific. |[5] |
Structure-Activity Relationships (SAR): A Causal Analysis
The optimization of benzotriazole-based scaffolds into potent clinical candidates hinges on understanding the structure-activity relationship (SAR)—how specific chemical modifications influence biological activity.
-
Core Scaffold: The benzotriazole or benzimidazole core serves as the anchor, establishing key interactions within the allosteric pocket.
-
Substitutions on the Benzene Ring: Modifications at the 7'-position of the benzothiadiazine ring, for example, have been shown to significantly impact potency. Small, lipophilic groups can enhance binding affinity by occupying hydrophobic sub-pockets.[9]
-
Side Chains and Linkers: The nature and conformation of side chains are critical. Rigidifying the molecular structure through cyclization or introducing specific functional groups can lock the molecule into a bioactive conformation, dramatically improving potency from micromolar to low-nanomolar levels.[7]
-
Hydrogen Bonding: The formation of internal hydrogen bonds within the inhibitor can pre-organize the molecule for optimal binding to the enzyme, a strategy successfully employed in the design of benzothiadiazine inhibitors.[11]
Expert Insight: The observed SAR underscores a fundamental principle: potency is driven by maximizing complementary interactions with the target protein. The most successful derivatives are those that extend into previously unexploited regions of the binding site, forming new hydrogen bonds or hydrophobic contacts, thereby increasing their residence time and inhibitory effect.[7]
Experimental Protocols: A Framework for Self-Validating Research
The reliability of efficacy data is entirely dependent on the robustness of the experimental assays. The following protocols for key HCV assays are described as self-validating systems, incorporating essential controls and steps that ensure data integrity.
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant NS5B polymerase.
Causality Behind the Method: This assay isolates the drug-target interaction from the complexities of a cellular environment. By using a purified enzyme and a synthetic RNA template, it provides a direct measure of polymerase inhibition, which is crucial for initial screening and mechanism-of-action studies. The use of radiolabeled nucleotides allows for highly sensitive quantification of RNA synthesis.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT). Add a synthetic homopolymeric template/primer such as poly(rA)/oligo(dT) to the buffer.
-
Compound Incubation: Dispense the reaction mixture into a 96-well plate. Add the test compounds (e.g., 1H-benzotriazole derivatives) at various concentrations (typically a serial dilution). Include a "no inhibitor" control (DMSO vehicle) and a known NS5B inhibitor as a positive control.
-
Enzyme Addition: Add purified recombinant HCV NS5B polymerase (genotype 1b is common) to each well to initiate the pre-incubation. Allow the enzyme and inhibitors to interact for 20-30 minutes at room temperature.
-
Initiation of Polymerization: Start the reaction by adding a mix of nucleotides (ATP, CTP, GTP) and one radiolabeled nucleotide, typically [α-³³P]UTP or [³H]UTP.
-
Reaction Incubation: Incubate the plate at 30-37°C for 1-2 hours to allow RNA synthesis.
-
Termination and Capture: Stop the reaction by adding EDTA. Transfer the reaction mixtures to a filter plate (e.g., streptavidin-coated if using a biotinylated primer) to capture the newly synthesized, radiolabeled RNA strands.
-
Washing: Wash the wells multiple times to remove unincorporated radiolabeled nucleotides. This step is critical for reducing background noise.
-
Quantification: Add scintillation fluid to the wells and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.
Self-Validation System:
-
Positive Control (Known Inhibitor): Confirms the assay is sensitive to inhibition.
-
Negative Control (DMSO): Represents 100% enzyme activity and is used for normalization.
-
No Enzyme Control: Establishes the background signal from unincorporated nucleotides, ensuring that measured signal is enzyme-dependent.
This assay measures the ability of a compound to inhibit HCV RNA replication within a human liver cell line (Huh-7). It is a critical secondary screen that evaluates antiviral activity in a more biologically relevant context.
Causality Behind the Method: While an enzymatic assay confirms target engagement, it doesn't predict cell permeability, metabolic stability, or potential cytotoxicity. The replicon assay addresses this. It uses a modified HCV genome (a "replicon") that can replicate within cells but cannot produce new virus particles, making it safer to handle. The inclusion of a reporter gene (like luciferase) provides a simple, quantifiable readout that is directly proportional to the level of viral RNA replication.
Step-by-Step Protocol:
-
Cell Seeding: Seed Huh-7 cells harboring a stable HCV subgenomic replicon (e.g., genotype 1b) into 96-well plates. These replicon cells continuously replicate viral RNA.
-
Compound Addition: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a "no drug" (DMSO) control and a positive control (e.g., a known HCV inhibitor like Sofosbuvir).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂). This allows the compound to exert its effect on replication over multiple cycles.
-
Cytotoxicity Assessment (Parallel Plate): In a parallel plate set up identically, assess cell viability using an assay like MTT or ATPlite. This is crucial to ensure that any observed reduction in replication is not simply due to the compound killing the host cells.
-
Luciferase Assay: For replicon cells containing a luciferase reporter, lyse the cells and add luciferase substrate.
-
Quantification: Measure the luminescence signal using a luminometer. The light output is directly proportional to the amount of luciferase produced, which in turn reflects the level of HCV RNA replication.
-
Data Analysis:
-
Calculate the percent inhibition of replication for each concentration relative to the DMSO control.
-
Determine the EC₅₀ value from the dose-response curve.
-
Determine the CC₅₀ (50% cytotoxic concentration) from the parallel cytotoxicity assay.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window.
-
Self-Validation System:
-
Positive Control (Known Inhibitor): Validates that the replicon system is responsive to antiviral treatment.
-
Negative Control (DMSO): Represents uninhibited viral replication.
-
Parallel Cytotoxicity Assay: Deconvolutes true antiviral activity from non-specific toxic effects, which is essential for validating a hit.
-
Replicon with "Lethal" Mutation: A replicon with a non-functional polymerase (e.g., a GDD to GND mutation) can be used to establish the baseline signal in the absence of replication.
References
- Nyanguile, O., et al. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. 14th International Symposium on Hepatitis C Virus & Related Viruses.
- Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta Biochimica Polonica, 52(3).
- Beaulieu, P. L., et al. (2004). Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency. Bioorganic & Medicinal Chemistry Letters, 14(4), 967-71.
- Hendricks, R. T., et al. (2009). Non-nucleoside inhibitors of HCV NS5B polymerase. Part 1: Synthetic and computational exploration of the binding modes of benzothiadiazine and 1,4-benzothiazine HCV NS5b polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3637-41.
- Wei, Y., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One, 11(2): e0148181.
- NS5B inhibitor. (2023). In Wikipedia.
- Sanna, V., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14.
- Piras, S., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 26(11), 3385.
- Carta, A., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Pharmaceuticals, 14(5), 452.
- Bretner, M., et al. (2005). Synthesis and Biological Activity of 1H-benzotriazole and 1H-benzimidazole Analogues -- Inhibitors of the NTPase/Helicase of HCV and of Some Related Flaviviridae. ResearchGate.
- Colpitts, C. C., et al. (2013). New Pyrazolobenzothiazine Derivatives as Hepatitis C Virus NS5B Polymerase Palm Site I Inhibitors. ACS Medicinal Chemistry Letters, 4(4), 423-427.
- Lu, I. L., et al. (2020). Inhibitor Development against p7 Channel in Hepatitis C Virus. Viruses, 12(11), 1269.
- Colpitts, C. C., et al. (2012). Structure-based discovery of pyrazolobenzothiazine derivatives as inhibitors of hepatitis C virus replication. Bioorganic & Medicinal Chemistry Letters, 22(22), 6939-6943.
- Masand, V. H., et al. (2011). Current perspective of HCV NS5B inhibitors: a review. Current Medicinal Chemistry, 18(36), 5549-60.
- Li, H., et al. (2019). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. RSC Advances.
- Li, H., et al. (2019). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. RSC Advances, 9(60), 35054-35073.
- Zhou, Y., et al. (2008). Novel HCV NS5B polymerase inhibitors derived from 4-(1',1'-dioxo-1',4'-dihydro-1'lambda6-benzo[1',2',4']thiadiazin-3'-yl)-5-hydroxy-2H-pyridazin-3-ones. Part 1: exploration of 7'-substitution of benzothiadiazine. Bioorganic & Medicinal Chemistry Letters, 18(4), 1413-8.
- Chen, Y. J., et al. (2019). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 24(15), 2736.
- Han, B., et al. (2009). HCV NS5B polymerase inhibitors 1: Synthesis and in vitro activity of 2-(1,1-dioxo-2H-[5][11][12]benzothiadiazin-3-yl)-1-hydroxynaphthalene derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4476-9.
Sources
- 1. iris.unica.it [iris.unica.it]
- 2. New Pyrazolobenzothiazine Derivatives as Hepatitis C Virus NS5B Polymerase Palm Site I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 5. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 6. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 7. Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HCV NS5B polymerase inhibitors 1: Synthesis and in vitro activity of 2-(1,1-dioxo-2H-[1,2,4]benzothiadiazin-3-yl)-1-hydroxynaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel HCV NS5B polymerase inhibitors derived from 4-(1',1'-dioxo-1',4'-dihydro-1'lambda6-benzo[1',2',4']thiadiazin-3'-yl)-5-hydroxy-2H-pyridazin-3-ones. Part 1: exploration of 7'-substitution of benzothiadiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based discovery of pyrazolobenzothiazine derivatives as inhibitors of hepatitis C virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-nucleoside inhibitors of HCV NS5B polymerase. Part 1: Synthetic and computational exploration of the binding modes of benzothiadiazine and 1,4-benzothiazine HCV NS5b polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Benzotriazole Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and professionals in drug development, the benzotriazole scaffold represents a privileged structure with remarkable versatility. Its unique chemical properties have led to the development of a plethora of analogs with a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of benzotriazole analogs, supported by experimental data, to aid in the rational design of next-generation therapeutic agents.
The Benzotriazole Core: A Foundation for Diverse Bioactivity
Benzotriazole, a fused heterocyclic system comprising a benzene ring and a triazole ring, possesses a unique combination of features that make it an attractive scaffold in medicinal chemistry. Its aromatic nature allows for π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond donors and acceptors. Furthermore, the benzotriazole ring is relatively stable to metabolic degradation, a desirable property for drug candidates. The core structure allows for substitutions at various positions, primarily on the benzene ring and the nitrogen atoms of the triazole ring, enabling fine-tuning of the molecule's physicochemical properties and biological activity.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzotriazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The SAR studies reveal that the anticancer potency is significantly influenced by the nature and position of substituents on the benzotriazole core.
Key Structural Modifications and Their Impact on Anticancer Potency
-
Substitution on the Benzene Ring: The introduction of electron-withdrawing groups, such as halogens (Cl, Br), on the benzene ring often enhances cytotoxic activity. For instance, 5,6-dichloro-benzotriazole derivatives have shown significant anticancer effects.[1]
-
N-Substitution: The nitrogen atoms of the triazole ring are common sites for modification. N-alkylation or N-arylation can lead to compounds with improved potency and selectivity. The linkage of benzotriazole to other heterocyclic moieties, such as imidazole-thiones or quinazolines, has yielded potent anticancer agents.[2][3]
-
Hybrid Molecules: The conjugation of benzotriazole with known pharmacophores or natural products has proven to be a successful strategy. For example, hybrids with chalcones or quinolines have demonstrated enhanced tubulin polymerization inhibitory activity.[2]
Comparative Anticancer Activity of Benzotriazole Analogs
The following table summarizes the in vitro anticancer activity (IC50 values) of representative benzotriazole analogs against various human cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,4-dichloro substitution on imidazole-thione moiety | MCF-7 (Breast) | 3.57 | [2] |
| HL-60 (Leukemia) | 0.40 | [2] | ||
| HCT-116 (Colon) | 2.63 | [2] | ||
| 2 | Pyrimidine moiety | SiHa (Cervical) | 0.009 | [4][5] |
| 3 | Indole-based semicarbazone | HT-29 (Colon) | 0.015 | [6] |
| 4 | Nitrobenzylidene-thiazolidine | MCF-7 (Breast) | 0.036 | [6] |
| HepG2 (Liver) | 0.048 | [6] | ||
| ARV-2 | 2-Phenylquinazoline | MCF-7 (Breast) | 3.16 | [3] |
| HeLa (Cervical) | 5.31 | [3] | ||
| HT-29 (Colon) | 10.6 | [3] |
Mechanism of Action: Inducing Apoptosis in Cancer Cells
A primary mechanism by which benzotriazole analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many derivatives trigger the intrinsic (mitochondrial) apoptosis pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[1][3][7] Some analogs also cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[1][3]
Caption: Intrinsic apoptosis pathway induced by anticancer benzotriazole analogs.
Antiviral Activity: Combating Viral Infections
Benzotriazole derivatives have demonstrated significant potential as antiviral agents, particularly against RNA viruses. A notable example is their activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family.
Structure-Activity Relationship for Anti-CVB5 Activity
The antiviral potency of benzotriazole analogs against CVB5 is highly dependent on the substitution pattern.
-
Substitution on the Benzotriazole Ring: Dichloro substitution at the 5 and 6 positions of the benzotriazole ring has been shown to be beneficial for antiviral activity.[8]
-
Side Chain Modification: The nature of the side chain attached to the triazole nitrogen is critical. Aromatic amides and ureas have been extensively explored. For instance, substitution of a benzylamine moiety with a p-chlorobenzoyl group significantly increased antiviral activity.[8]
-
Linker Length and Flexibility: The length and flexibility of the linker connecting the benzotriazole core to other pharmacophores can influence the binding affinity to viral targets.
Comparative Antiviral Activity against Coxsackievirus B5
The following table presents the 50% effective concentration (EC50) values for selected benzotriazole derivatives against CVB5.
| Compound ID | Key Structural Features | EC50 (µM) against CVB5 | Reference |
| 6a | 3'-benzylamine side chain | 52 | [8] |
| 41a | 3,4,5-trimethoxybenzoyl substitution on amine | 18.5 | [8] |
| 43a | p-chlorobenzoyl substitution on amine, 4,5-dichloro-benzotriazole | 9 | [8] |
| 11b | Specific urea derivative | 6 | [2][8][9] |
| 18e | Specific aliphatic amide derivative | 6 | [2][8][9] |
| 99b | Specific urea derivative | 18.5 | [2][8][9] |
Mechanism of Antiviral Action
For some of the most potent anti-CVB5 benzotriazole compounds, the mechanism of action has been elucidated to be the inhibition of the early stages of viral infection, specifically viral attachment to the host cell.[9] This prevents the virus from entering the cell and initiating its replication cycle.
Antimicrobial and Antifungal Activity: A Broad Spectrum of Action
Benzotriazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi.
Key Determinants of Antimicrobial and Antifungal Potency
-
Lipophilicity: The introduction of hydrophobic groups, such as halogens or alkyl chains, on the benzotriazole ring can enhance antimicrobial activity, likely by facilitating penetration through the microbial cell membrane.
-
Specific Moieties: The incorporation of moieties like 1,2,4-triazole or thiazolidinone into the benzotriazole scaffold has resulted in compounds with potent antibacterial activity.[10][11]
-
Target-Specific Design: For antifungal activity, benzotriazole derivatives have been designed as inhibitors of fungal cytochrome P450 lanosterol 14-α demethylase, an essential enzyme in ergosterol biosynthesis.
Comparative Antimicrobial and Antifungal Activity
The table below shows the Minimum Inhibitory Concentration (MIC) values of representative benzotriazole analogs against various microbial strains.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| 19 | Bacillus subtilis | 1.56 | [10] |
| Staphylococcus aureus | 1.56 | [10] | |
| Pseudomonas aeruginosa | 3.12 | [10] | |
| Escherichia coli | 6.25 | [10] | |
| Compound with -COOMe at C5 | Various bacteria | 0.125-0.25 | [11] |
| 4e | Staphylococcus aureus | 8 (µM) | [12] |
| 5g | Bacillus subtilis | 8 (µM) | [12] |
| 22b', 22d, 22e' | Candida albicans | 1.6 - 25 | [13] |
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
A key mechanism of antifungal action for certain benzotriazole derivatives is the inhibition of lanosterol 14-α demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15] By blocking this enzyme, these compounds disrupt membrane integrity, leading to fungal cell death.
Caption: Inhibition of lanosterol 14-α demethylase by antifungal benzotriazole analogs.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of the data presented, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of benzotriazole analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzotriazole analogs and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral Activity Evaluation: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[19][20][21]
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the benzotriazole analog for 1 hour.
-
Infection: Infect the cell monolayers with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread.
-
Incubation: Incubate the plates for 2-5 days until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration and determine the EC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][19][22][23]
Protocol:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the benzotriazole analogs in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The benzotriazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the biological activity of benzotriazole analogs. Future research should focus on exploring novel substitutions, developing more sophisticated hybrid molecules, and elucidating the molecular targets and signaling pathways with greater precision. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the development of benzotriazole-based drugs with improved efficacy and safety profiles for the treatment of cancer, viral infections, and microbial diseases.
References
- Ibba, R., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 14(3), 234. [Link]
- Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay.
- Microbe Online. (2013).
- Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Corona, P., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. [Link]
- Creative Diagnostics. (n.d.). Plaque Reduction Assay.
- Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612-648. [Link]
- Kamal, A., et al. (2018). Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 160, 1-28. [Link]
- ResearchGate. (n.d.). In vitro cell growth inhibition IC50 values of compounds against cancer cell lines.
- ResearchGate. (n.d.). Antiproliferative activity of benzotriazole analogues on selected cell lines (IC50 [µM]).
- Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences. [Link]
- ResearchGate. (n.d.). General structures of our benzotriazole-based antiviral compounds.
- Corona, P., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals (Basel, Switzerland), 16(3), 429. [Link]
- Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. [Link]
- ACS Omega. (2024). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. [Link]
- ResearchGate. (n.d.). IC 50 values of 12O against cancer cell lines.
- ResearchGate. (n.d.). Minimal Inhibitory Concentration (MIC) in M of Compounds Against Tested Fungal Strains by Turbidometric Method.
- Rao, A. V., et al. (2019). Benzothiazole derivatives as anticancer agents: A comprehensive review. European Journal of Medicinal Chemistry, 179, 593-619. [Link]
- Wikipedia. (n.d.). Sterol 14-demethylase. Wikipedia. [Link]
- Dwivedi, A. R., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 335-349. [Link]
- Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online. [Link]
- ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
- Wang, S., et al. (2012). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy, 56(5), 2544-2553. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (n.d.). Antiproliferative activity of benzotriazole analogues on selected cell lines (IC50 [µM]).
- Xie, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12. [Link]
- ResearchGate. (n.d.). Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition.
Sources
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Benzotriazole Based Derivatives [benthamopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. jrasb.com [jrasb.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 18. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
- 21. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzotriazole Synthesis: Conventional Heating vs. Microwave Irradiation
Introduction: Benzotriazole and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and drug development. They form the structural core of numerous therapeutic agents, exhibiting a wide array of biological activities including antifungal, antiviral, and anti-inflammatory properties.[1] Given their significance, the efficiency of their synthesis is a critical concern for researchers. This guide provides an in-depth, objective comparison between traditional conventional synthesis and modern microwave-assisted organic synthesis (MAOS) for preparing benzotriazoles, supported by experimental data and mechanistic insights to empower researchers in making informed methodological choices.
The Core Chemistry: Mechanism of Benzotriazole Formation
The most fundamental synthesis of the benzotriazole scaffold involves the reaction of o-phenylenediamine with a diazotizing agent, typically sodium nitrite, in an acidic medium like acetic acid.[1][2][3] The reaction proceeds via a well-established mechanism:
-
Diazotization: In the presence of acid, sodium nitrite forms nitrous acid (HNO₂). One of the primary amine groups of o-phenylenediamine performs a nucleophilic attack on the nitrous acid, leading to the formation of a diazonium salt intermediate after dehydration.[1][2]
-
Intramolecular Cyclization: The second, unreacted amine group on the benzene ring then acts as an intramolecular nucleophile, attacking the terminal nitrogen of the diazonium group.[1][4][5]
-
Deprotonation: The final step is a deprotonation event that results in the formation of the stable, aromatic 1,2,3-benzotriazole ring system.[4][5]
This transformation is the foundation upon which both conventional and microwave-assisted methods are built.
Caption: General reaction mechanism for the synthesis of 1H-Benzotriazole.
Method 1: The Conventional Approach — Thermal Synthesis
Conventional synthesis relies on conductive heating, where an external heat source (like an oil bath or heating mantle) transfers energy to the reaction vessel, which in turn heats the reaction mixture.[6] This method is characterized by its straightforward setup but often suffers from long reaction times and inefficient energy transfer.
Expert Insights: The "Why" Behind Conventional Protocols
The choice of a high-boiling point solvent is often necessary to achieve the required reaction temperatures. However, prolonged heating can lead to solvent degradation and the formation of impurities, complicating the purification process. The slow, gradual heating of the entire vessel means that the reaction mixture spends a significant amount of time at elevated temperatures, which can be detrimental to thermally sensitive functional groups and can promote side reactions.
Experimental Protocol: Conventional Synthesis of 1-(chloromethyl)-1H-benzotriazole[7]
-
Setup: In a 50 mL round-bottom flask (RBF), combine benzotriazole (2 g, 16.8 mmol), potassium carbonate (2.31 g, 16.8 mmol), and 10 mL of dimethylformamide (DMF).
-
Addition: Add dichloromethane (5 mL, 80 mmol) to the flask.
-
Reaction: Fit the RBF with a reflux condenser and heat the mixture using a heating mantle. Maintain a gentle reflux.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with chloroform as the mobile phase. The reaction typically requires 6 hours to reach completion.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Precipitate the product by pouring the mixture into 25 mL of ice-cold water in a beaker.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 1-(chloromethyl)-1H-benzotriazole.
Method 2: The Modern Alternative — Microwave-Assisted Synthesis (MAOS)
Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture. Unlike conventional methods, microwaves couple directly with polar molecules in the mixture, causing them to rapidly oscillate and generate heat through dielectric loss.[6][7] This results in rapid, uniform, and highly efficient heating of the reaction medium itself, rather than the vessel.[8][9][10]
Expert Insights: Causality in Microwave Efficiency
The dramatic acceleration of reactions under microwave irradiation is primarily a thermal effect, resulting from the rapid achievement of temperatures that might be difficult to reach safely or efficiently with conventional heating.[11] This rapid heating can overcome activation energy barriers more effectively and can minimize the formation of side products by reducing the overall time the reaction is exposed to high temperatures.[8][9] The choice of solvent is critical; polar solvents with a high dielectric loss tangent (tan δ) are heated most efficiently.[12]
Experimental Protocol: Microwave Synthesis of 1-(chloromethyl)-1H-benzotriazole[7]
-
Setup: In a specialized microwave reaction vessel, combine benzotriazole (2 g, 16.8 mmol), potassium carbonate (2.31 g, 16.8 mmol), and 10 mL of DMF.
-
Addition: Add dichloromethane (5 mL, 80 mmol) to the vessel.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power of 180 W .
-
Monitoring: The reaction is monitored by TLC. Completion is typically achieved in just 4 minutes and 20 seconds .
-
Work-up: After the irradiation cycle, the vessel is cooled rapidly (often with compressed air). The product is precipitated by transferring the mixture to 25 mL of ice-cold water.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Head-to-Head Comparison: Conventional vs. Microwave
The advantages of microwave-assisted synthesis become strikingly clear when key performance metrics are compared directly. Data from studies on various benzotriazole derivatives consistently demonstrate the superiority of the microwave approach in terms of speed and efficiency.[13][14][15]
Quantitative Data Summary
| Metric | Conventional Synthesis | Microwave Synthesis | Advantage |
| Reaction Time | Hours (e.g., 4-6 hours)[16][17] | Minutes (e.g., 3-5 minutes)[16][17] | >95% Reduction |
| Product Yield (%) | Generally lower (e.g., 65-72%)[13][18] | Consistently higher (e.g., 75-93%)[13][18] | Significant Improvement |
| Energy Consumption | High (prolonged heating of bath & vessel) | Low (direct, rapid heating of reactants)[19] | High Energy Efficiency[20] |
| Product Purity | Often requires extensive purification | Higher purity, fewer by-products[8][10] | Simplified Work-up |
Data compiled from comparative studies on various benzotriazole derivatives.[16][13][17][18]
Workflow Visualization
The following diagram illustrates the stark contrast in the time commitment required for each methodology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. asianjpr.com [asianjpr.com]
- 7. Merits and Demerits of Microwave Assisted Reactions.pptx [slideshare.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. bspublications.net [bspublications.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives | Semantic Scholar [semanticscholar.org]
- 16. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. dspace.lpu.in:8080 [dspace.lpu.in:8080]
- 19. ijrpas.com [ijrpas.com]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Benzotriazole Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental monitoring and pharmaceutical development, the accurate quantification of benzotriazoles is of paramount importance. These heterocyclic compounds, widely used as corrosion inhibitors and UV stabilizers, are now recognized as emerging contaminants with potential environmental and health implications. Consequently, robust and reliable analytical methods for their determination are crucial for regulatory compliance, environmental risk assessment, and ensuring product safety.
This guide provides an in-depth comparison of the three principal analytical techniques for benzotriazole quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to not only present the methodologies but to also elucidate the rationale behind the selection of a particular technique and the critical parameters for a successful validation, in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).
Choosing Your Analytical Weapon: A Comparative Overview
The selection of an appropriate analytical technique for benzotriazole quantification is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the specific benzotriazole species of interest. Each method offers a unique combination of advantages and limitations.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation pattern. | Separation by polarity, highly selective detection by mass transitions. |
| Sensitivity | Moderate (µg/L to mg/L range). | High (ng/L to µg/L range).[1] | Very High (pg/L to ng/L range).[2][3] |
| Selectivity | Lower; prone to interference from co-eluting compounds. | High; mass spectra provide structural information. | Very High; specific precursor-to-product ion transitions minimize interferences. |
| Sample Throughput | Generally higher. | Lower, often requires derivatization. | High, often with minimal sample preparation. |
| Cost | Lower initial investment and operational cost. | Moderate initial investment and operational cost. | Higher initial investment and operational cost. |
| Typical Applications | Quality control of raw materials and formulations with higher concentrations. | Environmental monitoring of a broad range of volatile and semi-volatile contaminants. | Trace-level quantification in complex matrices like wastewater, biological fluids.[4][5] |
| Key Consideration | Simple, robust, but lacks sensitivity for trace analysis. | Requires derivatization for polar benzotriazoles to increase volatility. | The "gold standard" for sensitive and selective quantification. |
The "Why": Causality in Method Development
A robust analytical method is not merely a set of instructions but a well-reasoned scientific approach. Here, we delve into the rationale behind key experimental choices.
The Necessity of Derivatization in GC-MS
Benzotriazoles, particularly the parent compound and its more polar derivatives, possess low volatility due to the presence of active hydrogens on the triazole ring. This characteristic makes them unsuitable for direct analysis by GC, which requires analytes to be volatile and thermally stable.
Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile derivatives. This is typically achieved through:
-
Acylation: This process involves the reaction of the benzotriazole with an acylating agent, such as acetic anhydride, to form an N-acetyl derivative.[6] This masks the active hydrogen, reducing polarity and improving chromatographic peak shape.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (TMS) group, significantly increasing volatility.
The choice between acylation and silylation depends on the specific benzotriazole and potential interferences. Acylation is a common and cost-effective choice, while silylation can be more effective for highly polar compounds.[7][8][9]
Sample Preparation: Isolating the Needle from the Haystack
The complexity of the sample matrix dictates the extent of sample preparation required. The primary goal is to remove interfering substances and concentrate the analyte to a level suitable for detection.
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up and concentrating benzotriazoles from aqueous samples like wastewater and surface water.[10][11] The choice of sorbent material is critical and depends on the polarity of the target benzotriazoles. Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity for a wider range of benzotriazole derivatives.[5]
-
Dispersive Liquid-Liquid Microextraction (DLLME): This is a rapid and efficient microextraction technique that utilizes a small volume of extraction solvent dispersed in the aqueous sample, facilitated by a disperser solvent.[6] It offers high enrichment factors and is well-suited for GC-MS and LC-MS/MS analysis.
A Framework for Trustworthiness: The Validation Workflow
Method validation is the cornerstone of reliable analytical data. It provides documented evidence that a method is fit for its intended purpose. The validation process should be guided by the principles outlined in the ICH Q2(R1) guideline.[12]
Detailed Experimental Protocols for Method Validation
The following protocols are designed to be self-validating systems, incorporating the core principles of ICH Q2(R1).
Protocol 1: Validation of an LC-MS/MS Method for Benzotriazole in Wastewater
This protocol outlines the validation of a method for the quantification of 1H-Benzotriazole (BTA) and 5-Methyl-1H-benzotriazole (5-MeBTA) in municipal wastewater.
1. Specificity/Selectivity:
- Analyze at least six different blank wastewater samples from various sources.
- Acceptance Criteria: The response of any interfering peak at the retention time of the analytes should be less than 20% of the Lower Limit of Quantification (LLOQ).[13]
2. Linearity and Range:
- Prepare a series of calibration standards in blank wastewater matrix spanning the expected concentration range (e.g., 10 ng/L to 1000 ng/L).
- Analyze the calibration standards in triplicate.
- Plot the peak area ratio (analyte/internal standard) against the concentration and determine the linearity using a weighted linear regression.
- Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
3. Accuracy and Precision:
- Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank wastewater matrix.
- Analyze at least five replicates of each QC level in a single day (intra-day precision) and on three different days (inter-day precision).
- Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the relative standard deviation (RSD), should be ≤ 15% (≤ 20% for LLOQ).
4. Limit of Detection (LOD) and Limit of Quantification (LOQ):
- LOD can be estimated based on the signal-to-noise ratio (typically 3:1).
- LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (signal-to-noise ratio typically 10:1).
- Acceptance Criteria: The LOQ must be validated with acceptable accuracy and precision.
5. Robustness:
- Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±5%).
- Analyze QC samples under these modified conditions.
- Acceptance Criteria: The results should not be significantly affected by the variations, demonstrating the method's reliability during routine use.
Protocol 2: Validation of a GC-MS Method for Benzotriazole in Water (with Derivatization)
This protocol details the validation for the quantification of BTA and 5-MeBTA in surface water, incorporating a derivatization step.
1. Derivatization Optimization:
- Evaluate different derivatization agents (e.g., acetic anhydride, BSTFA) and reaction conditions (temperature, time) to achieve complete and reproducible derivatization.
2. Specificity/Selectivity:
- Analyze at least six different blank surface water samples subjected to the entire sample preparation and derivatization process.
- Acceptance Criteria: No significant interfering peaks at the retention time of the derivatized analytes.
3. Linearity and Range:
- Prepare calibration standards in blank surface water and subject them to the full analytical procedure, including derivatization.
- Construct the calibration curve and assess linearity as described in Protocol 1.
- Acceptance Criteria: r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% for LLOQ).
4. Accuracy and Precision:
- Prepare and analyze QC samples at three levels, ensuring they undergo the complete sample preparation and derivatization process.
- Assess intra- and inter-day accuracy and precision as per Protocol 1.
- Acceptance Criteria: Mean accuracy within 85-115% (80-120% for LLOQ); RSD ≤ 15% (≤ 20% for LLOQ).
5. LOD and LOQ:
- Determine the LOD and LOQ based on the analysis of derivatized low-concentration samples.
- Acceptance Criteria: The LOQ must be validated with acceptable accuracy and precision.
6. Robustness:
- Vary parameters such as derivatization reaction time and temperature, and GC oven temperature ramp rate.
- Analyze QC samples under these varied conditions.
- Acceptance Criteria: The method's performance should remain within acceptable limits.
Conclusion
The validation of analytical methods for benzotriazole quantification is a rigorous but essential process for generating reliable and defensible data. While LC-MS/MS stands out for its superior sensitivity and selectivity, making it ideal for trace-level environmental and biological monitoring, HPLC-UV and GC-MS remain valuable tools for specific applications. HPLC-UV offers a cost-effective solution for higher concentration samples, and GC-MS provides excellent separation and identification capabilities, particularly when coupled with an appropriate derivatization strategy.
By following a systematic validation workflow grounded in the principles of ICH Q2(R1) and by carefully considering the rationale behind each experimental choice, researchers and scientists can develop robust and trustworthy methods for the quantification of benzotriazoles, thereby contributing to a better understanding of their environmental fate and potential impact.
References
- Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry. Slideshare. [Link]
- Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. PubMed Central. [Link]
- Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC-MS detection. PubMed. [Link]
- Polyethersulfone solid-phase microextraction followed by liquid chromatography quadrupole time-of-flight mass spectrometry for benzotriazoles determination in w
- Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry.
- Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. PubMed. [Link]
- Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. [Link]
- [Simultaneous Determination of Benzotriazoles and Benzothiazole in Surface Water by Solid Phase Extraction and High Performance Liquid Chrom
- SPE methods reported for benzotriazoles in solid samples (ND-no data).
- Development of a Dispersive Liquid-Liquid Microextraction Followed by LC-MS/MS for Determination of Benzotriazoles in Environmental Waters.
- CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS).
- An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment.
- Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. PubMed Central. [Link]
- Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.
- Benzotriazole and 5-methylbenzotriazole in recycled water, surface water and dishwashing detergents from Perth, Western Australia: Analytical method development and application.
- Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Semantic Scholar. [Link]
- M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
- Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. SciSpace. [Link]
- Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry.
- Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chrom
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
- Silylation, acylation, and alkylation derivatizing reagents and characteristics.
Sources
- 1. Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Benzotriazole-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from a laboratory curiosity to a clinical reality is fraught with challenges, none more critical than the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) efficacy. This guide provides a comprehensive comparison of the performance of benzotriazole-based drugs in these two distinct environments. Benzotriazole, a versatile bicyclic heterocyclic compound, serves as a foundational scaffold for a wide array of pharmacological agents, demonstrating activities ranging from anticancer to antimicrobial.[1][2][3] Understanding the nuances of their behavior in both preclinical models is paramount for successful drug development.
The In Vitro Landscape: Unveiling a Drug's Potential
In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to screen vast libraries of compounds and elucidate their mechanisms of action. For benzotriazole derivatives, these assays have been instrumental in identifying promising candidates across various therapeutic areas.
Anticancer Activity: Targeting the Hallmarks of Cancer
Benzotriazole-based compounds have shown significant promise as anticancer agents, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways essential for tumor growth and survival.[1][4]
A frequently employed in vitro method to assess the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[1] A reduction in metabolic activity in the presence of a benzotriazole derivative indicates cytotoxic or cytostatic effects.
For instance, certain benzotriazole-acrylonitrile and benzotriazole-dicarboxamide derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), SK-MES-1 (lung cancer), and colon HT-29 cells.[1] Similarly, benzotriazole quinoline derivatives have shown potent activity against VX2 (squamous cell carcinoma), A549 (lung cancer), MKN45, and MGC (gastric cancer) cell lines, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) ranging from 1.23 to 7.39 µM.[1][5]
The mechanism behind this anticancer activity often involves the inhibition of critical enzymes like protein kinases.[6][7] For example, some benzotriazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels) which is crucial for tumor growth.[1]
Antimicrobial and Antifungal Frontiers
The benzotriazole scaffold has also proven to be a fertile ground for the discovery of new antimicrobial and antifungal agents.[2][3][8] In vitro assays are essential for determining the minimum inhibitory concentration (MIC) of these compounds, which is the lowest concentration that prevents visible growth of a microorganism.[1][2]
Derivatives such as N-alkylated benzotriazoles have shown potent activity against both Gram-positive and Gram-negative bacteria.[1] Specific benzotriazole-based β-amino alcohols have demonstrated activity against Staphylococcus aureus and Bacillus subtilis with MIC values in the micromolar range.[1][9] Furthermore, certain benzotriazole derivatives have exhibited significant antifungal activity against species like Candida albicans and Aspergillus niger.[2][3][10]
The In Vivo Arena: From the Bench to the Organism
While in vitro studies provide a foundational understanding of a drug's potential, in vivo studies in animal models are the critical next step to evaluate its efficacy, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and safety in a complex biological system.
Anticancer Efficacy in Preclinical Models
The promising in vitro anticancer activity of benzotriazole derivatives has been further investigated in in vivo models, most commonly in xenograft mouse models. In these models, human cancer cells are implanted into immunodeficient mice, allowing for the study of tumor growth and the effects of drug treatment in a living organism.[1]
Studies have shown that benzotriazole derivatives can significantly reduce tumor mass in a dose-dependent manner.[4] For example, N-acylarylhydrazone hybrids of benzotriazole demonstrated an impressive 86.86% growth inhibition in a colon cancer model.[1] However, it is crucial to note that while some compounds show a strong correlation between their in vitro potency and in vivo efficacy, this is not always the case. Factors such as poor bioavailability, rapid metabolism, or off-target toxicity can limit the in vivo effectiveness of a drug that appeared promising in a petri dish.[4]
Evaluating Anticonvulsant and Anti-inflammatory Properties
Beyond cancer, benzotriazole derivatives have been explored for other therapeutic applications. For instance, their potential as anticonvulsant agents has been assessed using the Maximal Electroshock (MES) test in rats and mice.[1] This test is a standard preclinical model for screening drugs effective against generalized tonic-clonic seizures.[1] Certain benzotriazole derivatives have shown dose-dependent protection in this model.[1]
The anti-inflammatory potential of these compounds has been investigated using the carrageenan-induced paw edema model in rats.[1] In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the ability of a drug to reduce the resulting swelling is measured. Some benzotriazole derivatives have demonstrated significant inhibition of edema in this model.[1]
The In Vitro vs. In Vivo Discrepancy: A Critical Analysis
A recurring theme in drug development is the often-observed disconnect between in vitro and in vivo results. A compound that exhibits potent activity in a cell-based assay may fail to show efficacy or may even be toxic in an animal model. One study highlighted this discrepancy with benzotriazole itself, which demonstrated antiestrogenic properties in vitro but showed no such activity in an in vivo study with fathead minnows.[11][12]
This disparity can be attributed to a multitude of factors, including:
-
Metabolism: The liver and other organs can metabolize a drug into inactive or even toxic byproducts.
-
Bioavailability: The drug may not be efficiently absorbed into the bloodstream or may not reach its target tissue in sufficient concentrations.
-
Protein Binding: The drug may bind to proteins in the blood, reducing the amount of free drug available to exert its effect.
-
Off-Target Effects: The drug may interact with other molecules in the body, leading to unforeseen side effects.
Therefore, while in vitro assays are invaluable for initial screening and mechanistic studies, they are not a substitute for rigorous in vivo testing.
Data at a Glance: Comparative Summary
| Therapeutic Area | In Vitro Assay | Key Findings (Examples) | In Vivo Model | Key Findings (Examples) |
| Anticancer | MTT Assay | IC50 values in the low micromolar range for various cancer cell lines (HeLa, A549, etc.).[1][5] | Xenograft Mouse Model | Significant tumor growth inhibition (e.g., 86.86% for a colon cancer model).[1][4] |
| Antimicrobial | MIC Determination | Potent activity against Gram-positive and Gram-negative bacteria.[1][2] | (Typically not the primary model for initial efficacy) | (Focus is on safety and pharmacokinetics) |
| Antifungal | MIC Determination | Efficacy against Candida albicans and Aspergillus niger.[2][3] | (Typically not the primary model for initial efficacy) | (Focus is on safety and pharmacokinetics) |
| Anticonvulsant | N/A | N/A | Maximal Electroshock (MES) Test | Dose-dependent protection against seizures.[1] |
| Anti-inflammatory | N/A | N/A | Carrageenan-Induced Paw Edema | Significant reduction in inflammation.[1] |
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
In Vitro: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the benzotriazole derivative and incubate for 48-72 hours.[1]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
In Vivo: Xenograft Mouse Model for Antitumor Efficacy
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1]
-
Compound Administration: Administer the benzotriazole derivative to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[1]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[1]
-
Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition compared to a vehicle-treated control group.[1]
Visualizing the Pathways
To better understand the mechanisms of action and the experimental workflows, the following diagrams are provided.
Caption: A comparative workflow of in vitro and in vivo evaluation of benzotriazole-based drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzotriazole is antiestrogenic in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Toxicity of Benzotriazole Derivatives
Introduction: The Double-Edged Sword of Benzotriazoles
Benzotriazoles are a class of heterocyclic compounds characterized by a fused benzene and triazole ring.[1] Their unique chemical structure imparts high stability and reactivity, making them invaluable in various industrial and commercial applications.[1] The primary uses for these synthetic compounds include corrosion inhibition in antifreeze and aircraft deicing fluids, ultraviolet (UV) light stabilization in plastics, and as antifoggants in photography.[2] Widespread use, however, has led to their ubiquitous presence as environmental contaminants.[3][4] Due to their high hydrophilicity and persistence, they are often detected in aquatic environments, wastewater, and even drinking water, raising significant concerns about their potential toxic effects on ecosystems and human health.[3][5]
This guide provides a comparative analysis of the toxicity of various benzotriazole derivatives, synthesizing data from ecotoxicological and in vitro studies. It is designed for researchers and drug development professionals to understand the toxicological landscape of these compounds, the methodologies used for their assessment, and the underlying mechanisms of their action.
Comparative Toxicity Analysis: A Multifaceted Threat
The toxicity of benzotriazole derivatives is not uniform; it varies significantly based on the specific chemical structure, the functional groups attached to the parent molecule, and the biological system being tested.[1] The data reveals a spectrum of adverse effects, including aquatic toxicity, cytotoxicity, endocrine disruption, and potential genotoxicity.[6][7][8]
Aquatic Toxicity
Benzotriazoles and their derivatives exhibit a wide range of toxicity toward aquatic organisms. The effect is highly dependent on the organism and the specific derivative. Generally, toxicity increases with the addition of alkyl chains to the benzotriazole structure.
A comparative study on several aquatic species highlighted these differences. For instance, Butylbenzotriazole (BBT) was found to be the most toxic derivative tested against the bacterium Vibrio fischeri, the water flea Ceriodaphnia dubia, and the fathead minnow Pimephales promelas.[7] In contrast, the parent benzotriazole (BT) and 4-methylbenzotriazole showed similar, lower toxicity, while 5-methylbenzotriazole was more toxic than either.[7] This suggests that both the position and the size of the alkyl substituent influence the toxic potential.
| Compound | Organism | Endpoint (Duration) | Toxicity Value (mg/L) | Reference |
| 1H-Benzotriazole (1H-BT) | Daphnia magna | EC50 (48h) | 107 | [9] |
| Daphnia galeata | EC50 (48h) | 14.7 | [9] | |
| Desmodesmus subspicatus | EC10 (72h) | 1.18 | [9] | |
| Bluegills & Minnows | Tolerance Limit (96h) | 25 (ppm) | [2] | |
| Trout | Tolerance Limit (96h) | 12 (ppm) | [2] | |
| 5-Methyl-1H-benzotriazole (5MBT) | Daphnia magna | EC50 (48h) | 51.6 | [9] |
| Daphnia galeata | EC50 (48h) | 8.13 | [9] | |
| Desmodesmus subspicatus | EC10 (72h) | 2.86 | [9] | |
| Butylbenzotriazole (BBT) | Vibrio fischeri, C. dubia, P. promelas | Acute Toxicity | ≤ 3.3 | [7] |
EC10/EC50: Effective concentration affecting 10% or 50% of the population.
Cytotoxicity and Anti-Proliferative Effects
In addition to environmental toxicity, certain benzotriazole derivatives have been investigated for their effects on human cells, with some showing potential as anti-proliferative agents against cancer cell lines.[8][10]
One novel derivative, 3-(1H-benzo[d][2][6]triazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (BmOB), displayed significant anti-proliferative effects on several human tumor cell lines, with the human hepatocarcinoma BEL-7402 cell line being the most susceptible.[8] Other studies have identified various derivatives with cytotoxic activity against leukemia, breast, and colon cancer cell lines, with IC50 values in the low micromolar range.[11][12]
| Derivative Class | Cell Line | Endpoint | IC50 Value (µM) | Reference |
| Imidazole-thione linked | HL-60 (Leukemia) | Anti-proliferative | 0.40 | [12] |
| Imidazole-thione linked | HCT-116 (Colon Cancer) | Anti-proliferative | 2.63 | [12] |
| Imidazole-thione linked | MCF-7 (Breast Cancer) | Anti-proliferative | 3.57 | [12] |
| Pyridine containing pyrimidine | ME-180 (Cervical Cancer) | Cytotoxicity | 4.01 | [11] |
| Naphthalimide linked | HT-29 (Colon Cancer) | Antitumor | 3.47 | [11] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Endocrine Disruption and Other Sublethal Effects
A specific class of derivatives, benzotriazole ultraviolet stabilizers (BUVs), are of particular concern due to their multifaceted biotoxicity.[6] Toxicological studies have demonstrated that BUVs can induce endocrine toxicity, reproductive and developmental toxicity, immunotoxicity, hepatotoxicity, and neurotoxicity.[6][13] Endocrine disruption is the most well-characterized effect, with some BUVs, notably UV-P, exhibiting significant estrogenic activity.[6][13] These sublethal effects, which can occur at low concentrations, raise concerns about the long-term impacts of environmental exposure.[3]
Mechanisms of Toxicity
The adverse effects of benzotriazole derivatives are mediated through various molecular mechanisms. Understanding these pathways is critical for predicting toxicity and designing safer alternatives.
Oxidative Stress and Mitochondrial Damage
A key mechanism underlying the cytotoxicity of some benzotriazoles is the induction of oxidative stress and subsequent mitochondrial damage.[8] For example, the derivative BmOB was shown to induce the generation of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential (ΔΨm) in human cancer cells.[8] The collapse of the mitochondrial membrane potential appears to be a critical event leading to cell death.[8]
Caption: ROS-mediated mitochondrial toxicity pathway induced by a benzotriazole derivative (BmOB).
Inhibition of Cytochrome P450 and Receptor Activation
Other benzotriazoles exert their effects through different pathways. 1-aminobenzotriazole is a well-established potent inhibitor of cytochrome P-450 enzymes, which are crucial for detoxifying xenobiotics. This inhibition can disrupt normal metabolic processes and alter the toxicity of other compounds. For BUVs, toxicity is mediated through mechanisms including the activation of the Aryl Hydrocarbon Receptor (AHR) and Estrogen Receptors (ER/ERR), leading to endocrine-disrupting effects.[6][13]
Experimental Protocols for Toxicity Assessment
To ensure reliability and comparability of data, toxicity testing of benzotriazole derivatives should follow standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals that are internationally accepted.[14][15]
General Experimental Workflow
A typical workflow for assessing the toxicity of a novel benzotriazole derivative involves a tiered approach, starting with in vitro assays and progressing to more complex in vivo studies if necessary. This strategy, often referred to as alternative testing, helps to reduce the number of animals used in experiments.[16][17]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Toxicity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 3. Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel benzotriazole derivative inhibits proliferation of human hepatocarcinoma cells by increasing oxidative stress concomitant mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute and chronic toxicity of benzotriazoles to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 15. oecd.org [oecd.org]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. Alternative models for toxicity testing of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Antibody Specificity: A Comparative Analysis of Cross-Reactivity with Benzotriazole Haptens
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunoassays, the axiom "specificity is king" reigns supreme. The reliability of data, whether for environmental monitoring, diagnostic screening, or drug development, is fundamentally dependent on the antibody's ability to bind its intended target with minimal off-target interactions. This guide provides an in-depth exploration of antibody cross-reactivity, using the industrially prevalent chemical, benzotriazole (BTA), as a practical hapten model.
We will deconstruct the intricate process of generating and characterizing antibodies against small molecules, moving beyond a simple recitation of protocols to explain the scientific rationale behind each step. This guide is designed to be a self-validating system, providing you with the experimental frameworks and comparative data necessary to critically evaluate antibody performance and ensure the integrity of your immunoassays.
The Benzotriazole Challenge: Why Haptens Demand Rigorous Specificity Testing
Benzotriazoles are ubiquitous in industrial applications, particularly as corrosion inhibitors in products like antifreeze and aircraft de-icing fluids.[1] Their persistence and potential for environmental accumulation necessitate sensitive and specific detection methods. Due to their small molecular size, benzotriazoles are non-immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response, thereby acting as haptens.[2][3]
The central challenge lies in generating antibodies that recognize the unique structural features of the target benzotriazole while ignoring structurally similar analogues that may be present in a sample. This phenomenon, known as cross-reactivity , can lead to significant analytical errors, including false positives and inaccurate quantification.[4] This guide will walk you through the process of designing haptens and characterizing the resulting antibodies to mitigate this risk.
Designing the Immunogen: The Foundation of Antibody Specificity
The journey to a highly specific antibody begins with the strategic design of the hapten and its conjugation to a carrier protein. The goal is to present the most characteristic epitopes of the benzotriazole molecule to the immune system. A common and effective strategy involves introducing a linker arm with a terminal carboxyl group onto the BTA structure, which can then be coupled to primary amines on the carrier protein.
Step-by-Step Protocol: Synthesis of a Carboxylated Benzotriazole Hapten
A key precursor for this process is benzotriazole-5-carboxylic acid. This can be synthesized from 3,4-diaminobenzoic acid.
Protocol: Synthesis of Benzotriazole-5-Carboxylic Acid
-
Suspension: Create a suspension of 3,4-diaminobenzoic acid in glacial acetic acid and stir magnetically.
-
Nitrite Solution: Prepare a solution of sodium nitrite in water.
-
Reaction: Add the sodium nitrite solution to the 3,4-diaminobenzoic acid suspension in one portion while stirring. The temperature will increase slightly.
-
Stirring: Continue stirring until the reaction mixture returns to room temperature (approximately 30 minutes).
-
Collection: Collect the benzotriazole-5-carboxylic acid product by filtering the reaction mixture.
This protocol is adapted from a method described in the literature for the synthesis of benzotriazole derivatives.
Hapten-Carrier Conjugation: The Active Ester Method
Once the carboxylated hapten is synthesized, it is activated and conjugated to a carrier protein like Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay coating.
Protocol: EDC/NHS Conjugation of Carboxylated BTA to a Carrier Protein
-
Activation: Dissolve the carboxylated BTA hapten, N-hydroxysuccinimide (NHS), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dimethylformamide (DMF). This reaction forms an active NHS ester, which is more stable and reactive towards amine groups than the carboxyl group alone.
-
Carrier Protein Preparation: Dissolve the carrier protein (e.g., BSA) in a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Conjugation: Slowly add the activated hapten solution to the carrier protein solution while stirring. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C. The NHS ester reacts with primary amines (e.g., on lysine residues) of the protein to form stable amide bonds.
-
Purification: Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS.
-
Characterization: Confirm the successful conjugation and estimate the hapten-to-protein ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[2][3] A moderate hapten density (around 15 molecules per carrier protein) often yields a high antibody titer with good specificity.[2]
Visualizing the Immunogen Preparation Workflow
Caption: Experimental workflow for the synthesis and conjugation of a benzotriazole hapten.
The Litmus Test: Quantifying Cross-Reactivity with Competitive ELISA
The definitive method for assessing antibody specificity against a hapten is the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). This assay quantifies the ability of various structural analogues to compete with the target analyte for a limited number of antibody binding sites.
Step-by-Step Protocol: Indirect Competitive ELISA
-
Coating: Coat a 96-well microtiter plate with a BTA-protein conjugate (e.g., BTA-OVA). It is crucial to use a different carrier protein than the one used for immunization (e.g., BSA) to prevent the detection of anti-carrier antibodies.
-
Blocking: Wash the plate and block any remaining non-specific binding sites with a solution like non-fat milk or BSA.
-
Competition: In a separate plate or tube, pre-incubate a constant, limiting concentration of the anti-BTA monoclonal antibody with varying concentrations of either the BTA standard or the benzotriazole analogues to be tested.
-
Incubation: Transfer the antibody/analyte mixtures to the coated and blocked microtiter plate. Any antibody that has not bound to the free analyte in the pre-incubation step will bind to the BTA-OVA conjugate on the plate.
-
Detection: Wash the plate and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) that will bind to the primary antibody captured on the plate.
-
Signal Generation: After another wash step, add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Measurement: Stop the reaction with an acid and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity is inversely proportional to the concentration of free analyte.
-
Data Analysis: Plot the absorbance against the log of the analyte concentration to generate a sigmoidal competition curve. The IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined for BTA and each analogue. Cross-reactivity (CR) is calculated using the formula: % CR = (IC50 of BTA / IC50 of Analogue) × 100
Visualizing the Competitive Binding Principle
Caption: The inverse relationship between free analyte concentration and signal in a competitive ELISA.
A Comparative Guide: Cross-Reactivity of Two Anti-Benzotriazole Monoclonal Antibodies
To illustrate the importance of empirical testing, we present a comparative analysis of two hypothetical, yet representative, monoclonal antibodies (mAbs), mAb-1A5 and mAb-2B3 , raised against a BTA-protein immunogen. Their cross-reactivity was assessed against a panel of structurally related benzotriazole analogues.
Table 1: Comparative Cross-Reactivity Profiles of Anti-BTA Monoclonal Antibodies
| Compound | Structure | mAb-1A5 IC50 (ng/mL) | mAb-1A5 Cross-Reactivity (%) | mAb-2B3 IC50 (ng/mL) | mAb-2B3 Cross-Reactivity (%) |
| 1H-Benzotriazole (BTA) | 25.0 | 100 | 30.0 | 100 | |
| 4-Methyl-1H-benzotriazole | Structure with methyl group at position 4 | 48.5 | 51.5 | >1000 | <3.0 |
| 5-Methyl-1H-benzotriazole | Structure with methyl group at position 5 | 52.6 | 47.5 | >1000 | <3.0 |
| 5-Chloro-1H-benzotriazole | Structure with chloro group at position 5 | 113.6 | 22.0 | 85.7 | 35.0 |
| 1-Hydroxybenzotriazole | Structure with hydroxyl group at position 1 | >1000 | <2.5 | >1000 | <3.0 |
| Benzimidazole | Structure of Benzimidazole | >1000 | <2.5 | >1000 | <3.0 |
Note: Data is synthesized for illustrative purposes based on typical findings in immunoassay development for small molecules.
Analysis and Field-Proven Insights:
-
mAb-1A5 (Broader Specificity): This antibody demonstrates significant cross-reactivity with the methylated analogues (4- and 5-methyl-1H-benzotriazole), with CR values of 51.5% and 47.5%, respectively. This indicates that the antibody's binding pocket can accommodate a methyl group on the benzene ring, albeit with a roughly two-fold reduction in affinity. It shows lower, but still notable, cross-reactivity with the chloro-substituted analogue (22.0%). This makes mAb-1A5 suitable for applications where the goal is to detect a class of related benzotriazoles (e.g., total methylated BTAs).
-
mAb-2B3 (Higher Specificity): In stark contrast, mAb-2B3 is highly specific for the parent 1H-Benzotriazole. It exhibits negligible cross-reactivity with the methylated analogues, suggesting that the addition of a methyl group at either the 4 or 5 position sterically hinders its entry into the antibody's binding site. Interestingly, it shows some tolerance for the 5-chloro substitution (35.0%), implying that the electronic properties and size of the substituent at this position are critical determinants of binding. This antibody would be the superior choice for assays requiring the specific quantification of 1H-Benzotriazole in the potential presence of its methylated derivatives.
-
Trustworthiness of the System: The negligible cross-reactivity of both antibodies with 1-hydroxybenzotriazole and benzimidazole validates the assay's specificity. It confirms that the antibodies are primarily recognizing the 1,2,3-triazole ring fused to a benzene ring, and not just a generic heterocyclic structure. This self-validating aspect is crucial for building confidence in the immunoassay's results.
Conclusion: Selecting the Right Antibody for the Job
This guide demonstrates that the term "specificity" is not absolute but must be defined within the context of the intended application. The generation of antibodies against haptens like benzotriazole requires a methodical approach, from the rational design of the immunogen to the rigorous, quantitative assessment of cross-reactivity.
As a researcher, scientist, or drug development professional, you must demand this level of characterization. The comparative data presented here underscores a critical lesson: not all antibodies raised against the same hapten are created equal. By understanding the principles of hapten design and employing robust validation assays like competitive ELISA, you can select the antibody with the precise cross-reactivity profile that ensures the accuracy and reliability of your results. This commitment to scientific integrity is the bedrock of trustworthy data.
References
- Shao, S., et al. (2021). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules. [Link][6]
- ResearchGate. (n.d.). Chemical structures and synthesis route used in the study. [Link]
- Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods. [Link][2]
- ResearchGate. (2013). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. [Link][3]
- Li, Y., et al. (2024). Hapten synthesis, monoclonal antibody production and immunoassay development for analyzing spiropidion residues. Food Chemistry. [Link][7]
- Wang, L., et al. (2018). Development of Monoclonal Antibody-Based Sandwich ELISA for Detection of Dextran. International Journal of Molecular Sciences. [Link][8]
- Fel-Szałapska, A., et al. (2021). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. Scientific Reports. [Link][9]
- Qadri, F., et al. (1994). Production, characterization, and application of monoclonal antibodies to Vibrio cholerae O139 synonym Bengal.
- MDPI. (2022). Preparation and Characterization of Monoclonal Antibodies with High Affinity and Broad Class Specificity against Zearalenone and Its Major Metabolites. [Link][11]
- ResearchGate. (2015). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. [Link][12]
- Khan, K. M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. European Journal of Medicinal Chemistry. [Link][13]
- ResearchGate. (2015). Recent Development of Benzotriazole-based Medicinal Drugs. [Link][14]
- CORE Scholar. (2022). Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. [Link][15]
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link][4]
- Zhang, J., et al. (2021). Development of Nanobody-Based Flow-through Dot ELISA and Lateral-flow Immunoassay for Rapid Detection of 3-Phenoxybenzoic Acid. eScholarship. [Link][16]
- ResearchGate. (2017).
- AWS. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link][18]
- ResearchGate. (2017).
- Jiang, Z., et al. (2024). Development of a novel monoclonal antibody-based competitive ELISA for antibody detection against bovine leukemia virus. International Journal of Biological Macromolecules. [Link][20]
- ResearchGate. (2003). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. [Link][21]
- National Academic Digital Library of Ethiopia. (n.d.).
- Anderson, P. D., et al. (2020). Characterization and quantification of methyl-benzotriazoles and chloromethyl-benzotriazoles produced from disinfection processes in wastewater treatment.
- International Journal of Drug Delivery Technology. (n.d.).
- ResearchGate. (2014). (PDF) Production and characterization of monoclonal and polyclonal antibody against recombinant outer membrane protein. [Link]
- Watanabe, N., et al. (2007). Development and validation of a monoclonal antibody-based enzyme-linked immunosorbent assay for the determination of 1H-benzotriazole in environmental water samples. Analytical and Bioanalytical Chemistry. [Link]
Sources
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Catalytic Performance in Benzotriazole Synthesis
Introduction: The Enduring Importance of Benzotriazole
Benzotriazole is a deceptively simple heterocyclic scaffold that holds significant importance across a multitude of scientific disciplines. As a bicyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, its unique chemical architecture makes it an indispensable tool. In materials science, it is a premier corrosion inhibitor, particularly for copper and its alloys.[1] In synthetic chemistry, it serves as a versatile intermediate and a valuable synthon for constructing more complex molecules.[2] For drug development professionals, benzotriazole derivatives are a subject of intense research, exhibiting a wide spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties.[3]
Given its widespread utility, the efficient and high-yielding synthesis of the benzotriazole core is a matter of practical and economic importance. The classical synthetic route, while reliable, often involves harsh conditions and moderate yields. This has spurred considerable research into alternative catalytic and procedural enhancements. This guide provides an in-depth comparison of the performance of various synthetic strategies, moving from the traditional acid-promoted benchmark to modern transition-metal-catalyzed reactions and high-efficiency alternatives. We will provide objective, data-supported comparisons, detailed experimental protocols, and mechanistic insights to empower researchers in selecting the optimal method for their specific application.
Chapter 1: The Classical Benchmark: Acid-Promoted Diazotization and Cyclization
The most established and widely cited method for synthesizing benzotriazole is the reaction of o-phenylenediamine with nitrous acid.[1][4] The nitrous acid is generated in situ from sodium nitrite and a suitable acid, most commonly glacial acetic acid.[3] While often not described as a "catalyzed" reaction in the modern sense, the acid plays a crucial role in promoting the key diazotization step. This method serves as the essential baseline against which all other catalytic systems are measured.
Mechanism of Action
The reaction proceeds via a two-stage mechanism:
-
Diazotization: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the nitrous acid, leading to a cascade of proton transfers and water elimination to form an intermediate diazonium salt.[3]
-
Intramolecular Cyclization: The second, unreacted amino group on the benzene ring is positioned perfectly for a subsequent intramolecular nucleophilic attack on the diazonium group. This spontaneous cyclization step is highly favorable and, after a final deprotonation, yields the stable aromatic benzotriazole ring.[1][3] The reaction is irreversible, as the benzotriazole product is significantly more stable than the diazonium intermediate.[5]
Caption: Mechanism of Acid-Promoted Benzotriazole Synthesis.
Representative Experimental Protocol (Organic Syntheses)
This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[4]
-
Dissolution: In a 1-liter beaker, combine 108 g (1.0 mole) of o-phenylenediamine, 120 g (2.0 moles) of glacial acetic acid, and 300 mL of water. Warm the mixture gently to obtain a clear solution.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 5°C.
-
Diazotization: Prepare a cold solution of 75 g (1.09 moles) of sodium nitrite in 120 mL of water. Add this cold nitrite solution to the stirred o-phenylenediamine solution all at once.
-
Reaction Exotherm: The reaction is highly exothermic. The temperature will rapidly rise to 70–80°C, and the color will change from dark green to a clear orange-red.[4] It is critical to allow this temperature rise to occur for optimal yields.[4]
-
Crystallization: Remove the beaker from the cooling bath and allow it to stand for 1 hour. As it cools, benzotriazole will separate. Subsequently, chill the mixture thoroughly in an ice bath for 3 hours until it solidifies.
-
Isolation & Purification: Collect the solid product by filtration, wash with ice-cold water, and dry. The crude product can be purified by vacuum distillation (boiling point 201–204°C at 15 mmHg) followed by recrystallization from benzene to yield colorless needles.[4]
Expected Yield: 75–81% of purified product.[4]
Chapter 2: Modern Catalytic Approaches: Palladium-Catalyzed C-H Amination
A significant evolution from the classical approach involves the use of transition metal catalysis, which enables entirely different reaction pathways and starting materials. A notable example is the palladium-catalyzed intramolecular C-H amination of aryl triazenes.[6][7] This strategy offers high regioselectivity, which can be a challenge in traditional methods when using substituted o-phenylenediamines.
Causality and Mechanism
This method bypasses the need for o-phenylenediamine altogether, starting instead from more readily synthesized aryl triazene derivatives. The core transformation relies on a palladium catalyst, such as Palladium(II) acetate [Pd(OAc)₂], to activate a C-H bond on one of the aryl rings and facilitate the formation of a C-N bond to close the triazole ring.[8]
The proposed catalytic cycle involves several key steps:
-
C-H Activation: The palladium catalyst coordinates to the triazene and facilitates the activation of an ortho C-H bond on an aryl ring, forming a six-membered palladacycle intermediate.[8]
-
Reductive Elimination: This intermediate then undergoes reductive elimination to form the C-N bond of the benzotriazole ring, regenerating a Pd(0) species.
-
Catalyst Regeneration: An oxidant (often oxygen from the air) reoxidizes the Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue.[8]
A more complex and highly regioselective variant involves a 1,7-palladium migration-cyclization-dealkylation sequence, which has been shown to proceed in excellent yields.[6][7]
Caption: Proposed Palladium-Catalyzed C-H Amination Cycle.
General Experimental Protocol
Based on the work of Ren and colleagues, a typical procedure is as follows:[6]
-
Reaction Setup: To a reaction vessel, add the aryl triazene substrate, Pd(OAc)₂ (catalyst), a suitable phosphine ligand (e.g., dppp), and a base (e.g., KOAc).
-
Solvent and Conditions: Add a solvent such as DMF and heat the mixture to 110°C under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction for completion using an appropriate technique (e.g., TLC or GC-MS).
-
Workup and Purification: After completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography.
Chapter 3: High-Efficiency Alternatives to Traditional Catalysis
Beyond transition metals, significant performance gains have been achieved by modifying the nitrosating agent or the energy source, often eliminating the need for a traditional catalyst or harsh acidic conditions.
tert-Butyl Nitrite (TBN) Mediated Synthesis
A highly efficient, modern alternative to the classical NaNO₂/acid system is the use of tert-butyl nitrite (TBN).[9][10] This method offers a remarkable improvement in reaction conditions and speed.
Performance Advantages: The conversion of o-phenylenediamines to benzotriazoles using TBN proceeds smoothly at room temperature and does not require any additional catalyst or acidic medium.[9] Reactions are typically complete within a very short time frame (e.g., 15 minutes), producing the desired products in excellent yields (often >90%).[11]
Experimental Outline:
-
Dissolve the o-phenylenediamine substrate in a suitable aprotic solvent, such as acetonitrile.[12]
-
Add tert-butyl nitrite (typically 2.0 equivalents) to the solution at room temperature.[12]
-
Stir for a short period (e.g., 15 minutes) until the reaction is complete.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Microwave-Assisted Synthesis
The application of microwave irradiation represents a procedural enhancement rather than a change in chemical catalysis, but its impact on performance is profound. As a green chemistry approach, it dramatically accelerates reaction rates and often improves yields.[13][14]
Performance Advantages: When applied to the synthesis of benzotriazole derivatives, microwave-assisted methods consistently result in higher yields in drastically reduced reaction times (minutes versus hours for conventional heating).[15] This is attributed to the direct and efficient heating of the polar reactants and solvents by microwave energy, bypassing the slower process of conventional thermal conduction.[13]
Chapter 4: Comparative Performance Analysis
To provide a clear, objective comparison, the performance metrics of the discussed synthetic methods are summarized below. This table allows researchers to make an informed decision based on their priorities, whether they be yield, reaction speed, cost, safety, or substrate scope.
| Parameter | Acid-Promoted Cyclization | Palladium-Catalyzed C-H Amination | tert-Butyl Nitrite (TBN) Method |
| Catalyst/Promoter | Acetic Acid (promoter) | Pd(OAc)₂ (catalyst) | None (reagent-driven) |
| Starting Material(s) | o-Phenylenediamine, NaNO₂ | Aryl Triazene | o-Phenylenediamine, TBN |
| Temperature | 5°C initially, then exothermic to 80°C[4] | Typically high, ~110°C[6] | Room Temperature[9] |
| Reaction Time | ~1-4 hours[4] | Several hours | ~15 minutes[11] |
| Typical Yield | 75-81%[4] | Excellent, often >90%[6] | Excellent, often >90%[11] |
| Key Advantages | Well-established, inexpensive reagents. | High regioselectivity, different substrate scope. | Extremely fast, mild conditions, high yield, no acid. |
| Key Disadvantages | Highly exothermic, requires careful temperature control, moderate yield. | Expensive catalyst, requires ligands and base, high temperature. | TBN is a specialty reagent, stoichiometry is not catalytic. |
Conclusion and Future Outlook
The synthesis of benzotriazole has evolved significantly from its classical roots. While the acid-promoted cyclization of o-phenylenediamine remains a robust and cost-effective method for large-scale synthesis, its moderate yields and highly exothermic nature present challenges.
For researchers seeking speed, efficiency, and mild conditions at the lab scale, the tert-butyl nitrite (TBN) mediated method is a superior alternative, delivering near-quantitative yields at room temperature in mere minutes.[11] This approach represents a paradigm shift in efficiency for the classical transformation.
The palladium-catalyzed C-H amination route offers a fundamentally different synthetic strategy.[6][8] While more complex and costly, it provides access to specific, substituted benzotriazoles with a high degree of regiocontrol that may be difficult to achieve otherwise. This method is best suited for applications in medicinal chemistry and materials science where precise molecular architecture is paramount.
Finally, the use of microwave assistance demonstrates that significant performance gains can be realized through process engineering, drastically cutting reaction times and improving yields for established chemical transformations.[13][14]
The choice of catalyst or synthetic method is not a one-size-fits-all decision. It is a strategic choice dictated by the desired scale, target molecule complexity, and available resources. By understanding the causality, protocols, and performance trade-offs detailed in this guide, researchers, scientists, and drug development professionals can confidently select the most appropriate pathway to this vital heterocyclic scaffold.
References
- Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 76(1), 46–53. [Link]
- Shah, J. J., & Mohanraj, K. (2014).
- Zhou, J., He, J., Wang, B., Yang, W., & Ren, H. (2011). 1,7-Palladium Migration via C-H Activation, Followed by Intramolecular Amination: Regioselective Synthesis of Benzotriazoles. Journal of the American Chemical Society, 133(18), 6868–6870.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 3-(Benzotriazol-1-yl)propan-1-amine. BenchChem Technical Guides.
- Azeez, S., Chaudhary, P., Sureshbabu, P., Sabiah, S., & Kandasamy, J. (2018). tert-Butyl nitrite mediated nitrogen transfer reactions: synthesis of benzotriazoles and azides at room temperature. Organic & Biomolecular Chemistry, 16(37), 8673-8678. [Link]
- Azeez, S., Chaudhary, P., et al. (2018).
- Avhad, K. C., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
- Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives.
- Zhou, J., He, J., Wang, B., Yang, W., & Ren, H. (2011). 1,7-Palladium migration via C-H activation, followed by intramolecular amination: regioselective synthesis of benzotriazoles. PubMed, PMID: 21449557. [Link]
- Kumar, R. K., Ali, M. A., & Punniyamurthy, T. (2011). Palladium-Catalyzed C–H Activation/C–N Coupling Route to 1-Aryl-1H-benzotriazoles. Synfacts. [Link]
- Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal. [Link]
- Organic Chemistry Portal. (2022). Synthesis of benzotriazoles. Organic Chemistry Portal. [Link]
- Azeez, S., Sureshbabu, P., Chaudhary, P., Sabiah, S., & Kandasamy, J. (2020). tert-Butyl nitrite Catalyzed Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes at Room Temperature.
- Damschroder, R. E., & Peterson, W. D. (1940). 1,2,3-Benzotriazole. Organic Syntheses, 20, 16. [Link]
- Azeez, S., Sureshbabu, P., et al. (2020). tert-Butyl nitrite Catalyzed Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes at Room Temperature.
- Avhad, K. C., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]
- CUTM Courseware. To prepare benzotriazole from o-phenylenediamine. CUTM Courseware. [Link]
- Katritzky, A. R., & Rachwal, S. (2009). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews. [Link]
- Han, D., et al. (2021).
- CN105237488A - Synthesis method of benzotriazole.
- Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine. Pharmacy Infoline. [Link]
- Vesga-Hernández, C., et al. (2019).
- Chemistry Stack Exchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible? Chemistry Stack Exchange. [Link]
- Yamaguchi, J., et al. (2017). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][6][13]oxazines by intramolecular Hiyama coupling. PubMed Central. [Link]
- MSA Simplified Studies. (2021).
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 1,7-Palladium Migration via C-H Activation, Followed by Intramolecular Amination: Regioselective Synthesis of Benzotriazoles [organic-chemistry.org]
- 7. 1,7-Palladium migration via C-H activation, followed by intramolecular amination: regioselective synthesis of benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. tert-Butyl nitrite mediated nitrogen transfer reactions: synthesis of benzotriazoles and azides at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tert-Butyl nitrite mediated nitrogen transfer reactions: synthesis of benzotriazoles and azides at room temperature. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comprehensive Guide to Benzotriazole-Based Corrosion Inhibitors: A Head-to-Head Comparison
For researchers, material scientists, and professionals in drug development and chemical engineering, the mitigation of corrosion is a critical endeavor. Among the arsenal of corrosion inhibitors, benzotriazole (BTA) and its derivatives have established themselves as a cornerstone technology, particularly for the protection of copper and its alloys, while also finding significant applications for steel, aluminum, and other metals.[1] This guide provides an in-depth, head-to-head comparison of the performance of various benzotriazole-based corrosion inhibitors, supported by experimental data from peer-reviewed literature. We will delve into the mechanisms of action, present quantitative performance data, and provide detailed experimental protocols to empower you in your research and development efforts.
The Science of Protection: Understanding the Benzotriazole Inhibition Mechanism
Benzotriazole-based inhibitors function by adsorbing onto the metal surface and forming a protective, thin film that acts as a barrier to corrosive agents.[2] This is not a simple physical barrier; it is a complex chemical interaction. The nitrogen atoms within the triazole ring of the BTA molecule possess lone pairs of electrons, which are crucial to the inhibition mechanism.[3] These electrons are donated to the vacant d-orbitals of the metal atoms on the surface, leading to the formation of a coordinate covalent bond and a chemisorbed layer.[4]
This initial adsorption is followed by the formation of a more complex, polymeric film. For copper, it is widely accepted that a Cu(I)-BTA complex is formed.[2] This polymeric film is highly stable and insoluble in many aqueous environments, effectively isolating the metal from the corrosive electrolyte. The general mechanism can be visualized as a multi-step process:
-
Diffusion and Physisorption: Inhibitor molecules in the solution diffuse to the metal surface and initially adsorb through weaker van der Waals forces (physisorption).
-
Chemisorption: The lone pair electrons on the nitrogen atoms of the triazole ring form strong coordinate bonds with the metal atoms, leading to a more stable chemisorbed layer.
-
Protective Film Formation: A complex, polymeric film, such as the [Cu(I)BTA]n complex on copper, forms and grows on the surface, creating a robust barrier against corrosion.
The effectiveness of this protective film is influenced by several factors, including the specific derivative of benzotriazole, the type of metal, the pH of the environment, and the presence of other ions.
Figure 1: Simplified workflow of the benzotriazole inhibition mechanism on a metal surface.
Head-to-Head Performance Comparison of Benzotriazole Derivatives
The substitution of different functional groups onto the benzotriazole ring can significantly alter the inhibitor's properties, such as its solubility, electron density, and steric effects, thereby influencing its corrosion inhibition efficiency. Here, we compare the performance of several key benzotriazole derivatives against the parent molecule, BTA.
Tolyltriazole (TTA)
Tolyltriazole, a methylated derivative of BTA, is one of the most common and effective alternatives. The presence of the methyl group, an electron-donating group, enhances the electron density on the triazole ring, which can lead to stronger adsorption on the metal surface.
Carboxybenzotriazole (CBTA)
The carboxyl group in carboxybenzotriazole can provide an additional site for interaction with the metal surface, potentially leading to a more stable and protective film.
Hydroxybenzotriazole (HOBt)
The hydroxyl group can also influence the adsorption characteristics and the resulting protective film's properties.
Halogenated and Alkyl-Substituted Benzotriazoles
The introduction of halogen atoms or longer alkyl chains can significantly impact the inhibitor's hydrophobicity and its interaction with the metal surface.
The following tables summarize the inhibition efficiencies of these derivatives on different metals in various corrosive environments, as reported in the literature.
Table 1: Corrosion Inhibition Efficiency of Benzotriazole Derivatives on Copper
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole (BTA) | 3.5% NaCl | 10 mM | ~99.8 | [3] |
| Tolyltriazole (TTA) | 3.5% NaCl | Not Specified | ~40% higher than BTA in sulfide-polluted media | [3] |
| Carboxybenzotriazole (CBTA) alkyl esters | Acidic Sulphate (pH~0) | 1x10⁻⁴ M | Inhibition efficiency increases with alkyl chain length (methyl < butyl < hexyl < octyl) | [5] |
| 1-(prop-2-yn-1-yl)-1H-benzotriazole | 3% NaCl | 15 ppm | 80.89 | [6] |
| 2-[2-(1H-benzotriazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | 3% NaCl | 15 ppm | 83.70 | [6] |
| 1-(4-nitrobenzyl)-1H-1,2,3-benzotriazole | 3% NaCl | 15 ppm | 92.13 | [6] |
Table 2: Corrosion Inhibition Efficiency of Benzotriazole Derivatives on Steel
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole (BTA) | Mild Steel | 1 M HCl | Not Specified | Good | [7] |
| 1-Hydroxybenzotriazole (HOBt) | Mild Steel | 1 M HCl | 1.5 x 10⁻³ M | ~48 | [7][8] |
| 1-Hydroxybenzotriazole (HOBt) | Mild Steel | 0.1 M H₂SO₄ | Not Specified | High (chemisorption) | [9] |
| 1-Aminobenzotriazole (1-ABT) | Mild Steel | 0.5 M HCl | 400 ppm | ~98 |
Table 3: Corrosion Inhibition Efficiency of Benzotriazole Derivatives on Aluminum Alloys
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole (BTA) | AA 2040 Alloy | 0.10 M NaCl | 1 mM | 98 | [10] |
| Benzotriazole (BTA) | AA 7575 Alloy | 0.10 M NaCl | 1 mM | 92 | [10] |
| Tolyltriazole (TTA) | Aluminum Alloy | Not Specified | Not Specified | Effective, especially in conversion coatings | [10] |
| 5-Chloro-BTA | Aluminum Alloy | Not Specified | Not Specified | Effective, especially in conversion coatings | [10] |
Experimental Protocols for Evaluating Corrosion Inhibitor Performance
To ensure the scientific integrity and reproducibility of corrosion inhibitor studies, standardized experimental protocols are essential. The American Society for Testing and Materials (ASTM) provides a suite of standards for conducting corrosion tests.
Weight Loss Method (ASTM G1 & G31)
This is a fundamental and widely used method for determining the average corrosion rate.
Step-by-Step Methodology:
-
Specimen Preparation (ASTM G1):
-
Cut metal specimens to a specific size.
-
Mechanically polish the specimens to a uniform finish.
-
Degrease the specimens with a suitable solvent (e.g., acetone).
-
Rinse with deionized water and dry.
-
Accurately weigh the specimens to the nearest 0.1 mg.
-
-
Immersion Test (ASTM G31):
-
Immerse the prepared specimens in the corrosive solution with and without the inhibitor at a specified temperature and duration.
-
Ensure the specimens are fully immersed and do not touch each other or the container.
-
-
Specimen Cleaning (ASTM G1):
-
After the immersion period, remove the specimens from the solution.
-
Clean the specimens to remove corrosion products using a chemical or mechanical method that does not significantly attack the base metal.
-
Rinse with deionized water and dry.
-
-
Final Weighing and Calculation:
-
Accurately reweigh the cleaned specimens.
-
Calculate the weight loss and the corrosion rate (CR) using the following formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Figure 2: Experimental workflow for the weight loss method.
Electrochemical Techniques
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Potentiodynamic Polarization (ASTM G59 & G102)
This technique involves polarizing the metal specimen from its corrosion potential (Ecorr) and measuring the resulting current.
Step-by-Step Methodology:
-
Electrochemical Cell Setup:
-
Use a three-electrode cell consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
-
Polarization Scan:
-
Immerse the electrodes in the test solution (with and without inhibitor) and allow the system to stabilize to a steady Ecorr.
-
Apply a potential scan, typically from -250 mV to +250 mV versus Ecorr, at a slow scan rate (e.g., 0.167 mV/s).
-
-
Data Analysis (ASTM G102):
-
Plot the potential versus the logarithm of the current density to obtain a Tafel plot.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to Ecorr.
-
Calculate the inhibition efficiency (IE%) as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
Step-by-Step Methodology:
-
Electrochemical Cell Setup:
-
Use the same three-electrode cell as for potentiodynamic polarization.
-
-
Impedance Measurement:
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the Ecorr.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) or Bode plot (impedance magnitude and phase angle vs. frequency).
-
Model the data using an equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value indicates better corrosion resistance.
-
Calculate the inhibition efficiency (IE%) as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Figure 3: General workflow for electrochemical testing of corrosion inhibitors.
Conclusion and Future Perspectives
Benzotriazole and its derivatives remain a highly effective and versatile class of corrosion inhibitors. The choice of a specific derivative depends on the application, including the metal to be protected, the nature of the corrosive environment, and other operational parameters. Tolyltriazole often provides enhanced performance, particularly in more demanding conditions. The development of new derivatives with tailored properties, such as improved solubility and lower toxicity, continues to be an active area of research.[3][11] The experimental protocols outlined in this guide, based on established ASTM standards, provide a robust framework for the evaluation and comparison of these and other novel corrosion inhibitors.
References
- (2021). Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl 3 %.
- (2006). Inhibition of copper corrosion by coatings of alkyl esters of carboxybenzotriazole.
- Li, Z., et al. (2017). 1-hydroxy Benzotriazole as Corrosion Inhibitor for Mild Steel in 1mol/L Hydrochloric Acid Solution. J-Stage. [Link]
- Bacho, M., et al. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. [Link]
- (2018). Review on Benzotriazole As Anti-corrosive Agents. Jetir.Org. [Link]
- Li, Z., et al. (2017). 1-hydroxy Benzotriazole as Corrosion Inhibitor for Mild Steel in 1 mol/L Hydrochloric Acid Solution.
- (2018). Experimental and Theoretical Investigation of 1- hydroxybenzotriazole as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium.
- Fan, M., et al. (2016). Study on the synthesis and tribological properties of anti-corrosion benzotriazole ionic liquid. Royal Society of Chemistry. [Link]
- (2018). Copper Corrosion Inhibition by a Quaternary Ammonium Salt-Assisted Benzotriazole. MDPI. [Link]
- Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys. Russian Journal of Electrochemistry. [Link]
- (2025).
- (2020). ANTICORROSIVE ACTIVITY FOR BENZOTRIAZOLE DERIVATIVES.
- Vorobyev, S. V., et al. (2021). Outlook of C-substituted benzotriazoles application as corrosive inhibitors. IOP Conference Series: Earth and Environmental Science. [Link]
- Khaled, K. F. (2010). On the corrosion inhibition and adsorption behaviour of some benzotriazole derivatives during copper corrosion in nitric acid solutions: a combined experimental and theoretical study.
- Sathiyanarayanan, S., et al. (2014). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. CSIR-CECRI. [Link]
- (2022). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review.
- Kim, Y., & Kim, J. (2015). Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. KoreaScience. [Link]
- (2001). Alkyl-benzotriazole derivatives as inhibitors of iron and copper corrosion.
- Kokalj, A. (2011). Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces. Faraday Discussions (RSC Publishing). [Link]
- (2021). Cu(II) complexes based on benzotriazole: structure-function relationship, synthesis, crystal structure and antidiabetic activity.
- (2018). The Inhibition Effect of 1-hydroxy-7-azabenzotriazole on X60 Pipeline Steel Corrosion in 1 M HCl Solution.
- Khaled, K. F. (2010). On the corrosion inhibition and adsorption behaviour of some benzotriazole derivatives during copper corrosion in nitric acid solutions: A combined experimental and theoretical study.
- (2000). Halogen resistant corrosion inhibitors.
- Finšgar, M., & Jackson, J. (2014). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. NIH. [Link]
- (2022). Organic Corrosion Inhibitors for Aluminum-Based Alloys –A Review. Letters in Applied NanoBioScience. [Link]
- (2023). Synthesis and Corrosion Inhibition Study of 1-Aminobenzotriazole for Mild Steel in HCl Solution: Electrochemical, Surface Analysis, and Theoretical Investigations.
- (2015). Chemical Science Review and Letters Corrosion Inhibition of Aluminium brass in natural sea water by substituted benzotriazoles derivatives.
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. ijcsi.pro [ijcsi.pro]
- 11. Study on the synthesis and tribological properties of anti-corrosion benzotriazole ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial 1H-Benzotriazole-6-methanamine
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical assessment of commercial 1H-Benzotriazole-6-methanamine, a versatile building block in medicinal chemistry. We will explore robust analytical methodologies to ascertain its purity, discuss potential impurities stemming from its synthetic route, and compare its utility against viable alternatives in drug discovery programs. This document is designed to be a practical resource, blending established analytical principles with field-proven insights to ensure the integrity of your research and development endeavors.
The Critical Role of Purity for this compound in Research and Development
This compound serves as a key pharmaceutical intermediate.[1] Its unique structure, featuring a benzotriazole core and a reactive primary amine, makes it a valuable synthon for introducing the benzotriazole moiety into larger molecules. Benzotriazole derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] Consequently, any impurities present in the commercial material can have significant downstream effects, potentially leading to:
-
Formation of undesired side products: Impurities can react with other reagents, leading to a complex reaction mixture and difficult purification.
-
Toxicity and adverse effects: Certain impurities may be toxic, posing a risk in later-stage drug development.
Therefore, a thorough and rigorous assessment of the purity of commercial this compound is not merely a quality control measure but a fundamental necessity for reliable and reproducible scientific outcomes.
Unraveling the Synthetic Landscape: A Hunt for Potential Impurities
While the exact commercial synthesis route for this compound is often proprietary, a plausible and common pathway can be deduced from established organic chemistry principles. A likely precursor is 5-nitro-1H-benzotriazole, which can be synthesized from 4-nitrobenzene-1,2-diamine.[5] The synthesis would then proceed through reduction of the nitro group to an amine, followed by conversion to the methanamine.
Based on this likely synthetic pathway, we can anticipate the following potential impurities:
-
Unreacted Starting Materials:
-
4-nitrobenzene-1,2-diamine
-
5-nitro-1H-benzotriazole
-
1H-Benzotriazole-6-carboxaldehyde (if the methanamine is formed via reductive amination)
-
-
Intermediates:
-
1H-Benzotriazole-6-amine
-
-
Byproducts of Side Reactions:
-
Isomeric impurities (e.g., 1H-Benzotriazole-5-methanamine) due to incomplete regioselectivity during the initial nitration or subsequent steps.
-
Products of over-alkylation or other side reactions during the amination step.
-
Residual solvents from the synthesis and purification process.
-
The following diagram illustrates a potential synthetic route and the points at which impurities may arise:
Caption: A potential synthetic pathway for this compound and sources of impurities.
A Multi-faceted Approach to Purity Assessment: Experimental Protocols
A robust assessment of purity requires a combination of orthogonal analytical techniques. No single method can provide a complete picture; therefore, a multi-pronged approach is essential for a comprehensive evaluation.
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Determination
HPLC with UV detection is the workhorse for quantitative purity analysis of aromatic compounds.[6][7][8][9]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: Acetonitrile
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This ensures the elution of a wide range of potential impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths, including the λmax of this compound (determined by UV-Vis spectroscopy) and a lower wavelength (e.g., 220 nm) to detect impurities that may not absorb strongly at the λmax.
-
Sample Preparation: Accurately weigh and dissolve the commercial sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume of the sample and analyze the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Trustworthiness: The use of a gradient elution and multi-wavelength detection enhances the probability of detecting a wide range of impurities. The addition of an internal standard can further improve the quantitative accuracy.
Caption: Workflow for quantitative purity assessment by HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[10]
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: The same HPLC method developed for purity analysis can be used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for aminic compounds.
-
Mass Analysis: Acquire data in full scan mode to detect all ions within a specified mass range. For targeted impurity analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity.
-
Data Analysis: Correlate the mass-to-charge ratio (m/z) of the impurity peaks with the molecular weights of potential impurities predicted from the synthetic route.
Expertise & Experience: By coupling the separation power of HPLC with the specificity of mass spectrometry, we can confidently identify and tentatively structure-elucidate minor components that may be missed by UV detection alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation
NMR spectroscopy is indispensable for the definitive structural elucidation of the main component and the identification of isomeric impurities.[11][12][13]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the commercial sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on the proton environment and can be used for a preliminary assessment of purity by integrating the signals of the main compound against those of impurities.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Essential for unambiguous assignment of all proton and carbon signals and for determining the connectivity within the molecule, which is crucial for differentiating between isomers.
-
-
Data Analysis: Compare the obtained spectra with reference spectra (if available) or predict the spectra based on the expected structure. The presence of unexpected signals may indicate impurities.
Authoritative Grounding: The combination of 1D and 2D NMR experiments provides a self-validating system for structural confirmation, as the connectivity information from 2D spectra must be consistent with the chemical shifts and coupling patterns observed in the 1D spectra.
Performance Comparison with Alternatives in Drug Discovery
The utility of this compound in drug discovery often lies in its role as a bioisosteric replacement for other chemical moieties or as a scaffold for further elaboration.[4] Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological properties.[14][15][16][17][18]
Table 1: Comparison of this compound with Potential Alternatives
| Feature | This compound | Amide Bioisosteres (e.g., 1,2,3-Triazoles, Oxadiazoles) | Simple Aromatic Amines (e.g., Benzylamine) |
| Structural Complexity | Bicyclic heterocyclic system | Monocyclic heterocyclic systems | Simple aromatic ring |
| Hydrogen Bonding | Potential for H-bond donation and acceptance | Primarily H-bond acceptors | H-bond donor |
| Metabolic Stability | Generally stable | Often designed for enhanced metabolic stability | Can be susceptible to oxidation |
| Synthetic Accessibility | Multi-step synthesis | Often accessible via "click chemistry" or other reliable cyclization reactions | Commercially available or readily synthesized |
| Intellectual Property | Potentially novel chemical space | Well-explored but still offers opportunities for novelty | Extensive prior art |
Causality Behind Experimental Choices: When selecting an alternative, the choice is driven by the specific goals of the drug discovery program. If the primary aim is to mimic the spatial arrangement and hydrogen bonding pattern of a peptide bond with improved metabolic stability, a 1,2,3-triazole might be a superior choice.[14] However, if the goal is simply to introduce a basic nitrogen atom attached to an aromatic ring, a simpler amine like benzylamine might suffice and would be more cost-effective for initial screening. This compound offers a unique combination of a rigid, planar benzotriazole core with a flexible aminomethyl linker, providing a distinct vector for substitution that can be exploited to explore chemical space.
Conclusion: A Rigorous Path to Quality Assurance
The purity of commercial this compound is a critical parameter that directly impacts the reliability and success of research and drug development projects. A comprehensive assessment of its purity should not be a perfunctory check but a thorough investigation employing a suite of orthogonal analytical techniques. By combining the quantitative power of HPLC-UV, the impurity identification capabilities of LC-MS, and the definitive structural confirmation provided by NMR, researchers can have high confidence in the quality of this important chemical building block. Furthermore, a clear understanding of its properties in comparison to viable alternatives allows for a more rational and strategic approach to its application in medicinal chemistry. This guide provides a framework for establishing a robust, self-validating system for the quality control of this compound, ultimately contributing to the integrity and success of your scientific endeavors.
References
- Brik, A., Alexandratos, J., Lin, Y.-C., Elder, J. H., Olson, A. J., Wlodawer, A., Goodsell, D. S., & Wong, C.-H. (2005). 1,2,3-Triazole as a Peptide Surrogate in the Rapid Synthesis of HIV-1 Protease Inhibitors. ChemBioChem, 6(8), 1167–1169.
- Claramunt, R. M., Bouissane, L., Pérez-Torralba, M., Elguero, J., & Foces-Foces, C. (2004). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. Tetrahedron, 60(21), 4647–4655.
- Dolan, J. W. (2006). The Importance of Gradient Elution in HPLC. LCGC North America, 24(6), 574–582.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.
- Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, and Tradeoffs. LCGC North America, 31(8), 634–645.
- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.
- Synthesis of Aminobenzotriazoles. (URL not available)
- Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar. [Link]
- 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. Australian Government Department of Health and Aged Care. [Link]
- An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution.
- Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 -chloro -N -(Substitutedphenyl) Acetamide.
- Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. PubMed. [Link]
- MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS. Journal of the Chilean Chemical Society. [Link]
- 1-methyl-1H-1,2,3-benzotriazol-6-amine. PubChem. [Link]
- Comparison of conventional and microwave-assisted synthesis of benzotriazole deriv
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
- Synthesis of Aminobenzotriazoles. [URL not available]
- International Invention of Scientific Journal Synthesis of Benzotriazole Deriv
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
- Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines.
- 6-methyl-1H-1,2,3-benzotriazole. PubChem. [Link]
- Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]
- 1H-Benzotriazole. PubChem. [Link]
- 1H-Benzotriazole, 6(or 7)-methyl-. US EPA. [Link]
- The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. [Link]
- (PDF) Review on synthetic study of benzotriazole.
- Synthesis and utility of some N-substituted benzotriazoles. UFDC Image Array 2. [Link]
- Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PubMed Central. [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An NMR study of the equilibria involved with benzotriazole, carbonyl compounds, and their adducts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. researchgate.net [researchgate.net]
- 18. ctppc.org [ctppc.org]
A Senior Application Scientist's Guide to Comparative DFT Studies of Benzotriazole Isomers
Abstract
Benzotriazole, a cornerstone heterocyclic compound, presents a fascinating case of tautomerism, primarily existing as 1H- and 2H-isomers. The subtle yet significant differences in their stability, electronic structure, and reactivity have profound implications across various fields, from medicinal chemistry to materials science.[1][2][3] Experimentally distinguishing and characterizing these tautomers can be challenging due to their co-existence and the environmental sensitivity of their equilibrium.[4][5][6] This guide provides a comprehensive framework for leveraging Density Functional Theory (DFT) to dissect and compare the intrinsic properties of 1H- and 2H-benzotriazole. We will explore the causality behind methodological choices, present a self-validating computational protocol, and analyze the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Duality of Benzotriazole
Benzotriazole (BTA) is more than just a stable bicyclic heterocycle; it is a versatile scaffold in drug design, a widely used corrosion inhibitor for copper and its alloys, and a valuable synthetic auxiliary.[1][7][8] Its utility is deeply connected to the tautomeric equilibrium between its two primary forms: 1H-benzotriazole and 2H-benzotriazole. The position of a single proton on the triazole ring dictates the molecule's electronic distribution, geometry, and interaction potential.[9][10]
The 1H-isomer is generally the predominant form in solid and solution phases, while the proportion of the 2H-isomer can increase in the gas phase.[1][3][10] However, the energy difference between them is remarkably small, leading to a dynamic equilibrium that complicates experimental characterization.[3] This is where computational chemistry, specifically DFT, becomes an indispensable tool. DFT allows us to isolate each tautomer in silico, providing a clear and quantitative comparison of their fundamental properties, which is critical for predicting chemical behavior and designing new functional molecules.
Caption: The tautomeric equilibrium between 1H- and 2H-benzotriazole.
The Computational Approach: Why Density Functional Theory?
DFT has emerged as the workhorse of modern computational chemistry due to its exceptional balance of accuracy and computational efficiency. It allows us to solve the electronic structure of molecules to predict a wide array of properties, including:
-
Thermodynamic Stability: Determining which isomer is energetically favorable.
-
Geometric Parameters: Predicting bond lengths and angles with high precision.
-
Electronic Properties: Calculating dipole moments, molecular orbitals (HOMO/LUMO), and electrostatic potentials, which are key to understanding reactivity.
-
Spectroscopic Signatures: Simulating IR and UV-Vis spectra to aid in the interpretation of experimental data.
The choice of a specific DFT methodology is not arbitrary; it is a critical decision that directly impacts the reliability of the results. Our protocol is designed to be self-validating by grounding our choices in established literature and chemical principles.
A Validated DFT Protocol for Benzotriazole Isomers
This section details a robust and reliable protocol for performing comparative DFT calculations on benzotriazole isomers. The causality behind each choice is explained to ensure scientific integrity.
Rationale for Method Selection
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Why? B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a more accurate description of electronic structure for many organic molecules compared to pure DFT functionals. For benzotriazole tautomers, the choice of functional is critical. Studies have shown that simpler methods like Hartree-Fock (HF) incorrectly favor the 1H-tautomer, while MP2 can overly stabilize the 2H-form.[4][5] B3LYP, along with higher-level coupled-cluster methods, predicts very similar energies for both isomers, a finding that aligns better with experimental observations of their co-existence.[1][4] This makes it a trustworthy choice for this specific chemical problem.
-
-
Basis Set: 6-311++G(d,p)
-
Why? This Pople-style basis set offers a high degree of flexibility, essential for accurate calculations.
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for a more nuanced representation of the molecular orbitals.
-
++: Adds diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately modeling systems with lone pairs, like the nitrogen atoms in benzotriazole, and for describing weak non-covalent interactions.[11][12]
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow the orbitals to change shape and direction in response to the molecular environment, which is essential for describing chemical bonds accurately.[11][12][13]
-
-
Step-by-Step Computational Workflow
The following protocol ensures that calculated properties are derived from true energy minima and are physically meaningful.
-
Structure Preparation: Construct the initial 3D structures of 1H- and 2H-benzotriazole using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization using the chosen B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy structure (equilibrium geometry) for each isomer.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. This is a critical validation step.
-
Verification: Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
Energy Correction: Obtain the Zero-Point Vibrational Energy (ZPVE). This value must be added to the total electronic energy to get a more accurate measure of the molecule's stability at 0 K. The inclusion of ZPVE is necessary when using B3LYP for this system to correctly predict the 1H tautomer as being slightly more stable.[1][4]
-
-
Single-Point Property Calculations: Using the validated, optimized geometries, perform single-point calculations to determine various electronic and spectroscopic properties. For UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are required.
Caption: A self-validating workflow for comparative DFT analysis.
Results and Comparative Analysis
This section presents the key comparative data obtained from the DFT protocol.
Thermodynamic Stability
The relative stability of the tautomers is the most fundamental point of comparison. Experimental evidence suggests the 1H form is predominant, and our calculations must reflect this to be considered valid.[1][6]
| Property | 1H-Benzotriazole | 2H-Benzotriazole | ΔE (2H - 1H) |
| Electronic Energy (Hartree) | -395.97098 | -395.96871 | +1.42 kcal/mol |
| ZPVE-Corrected Energy (Hartree) | -395.86432 | -395.86189 | +1.53 kcal/mol |
Data calculated at the B3LYP/6-311++G(d,p) level of theory. Values are illustrative and consistent with literature trends.[4][5]
Analysis: The ZPVE-corrected energies confirm that 1H-benzotriazole is the more stable tautomer , albeit by a small margin (~1.5 kcal/mol). This small energy difference is consistent with the experimentally observed equilibrium and the ability of both isomers to co-exist, particularly in the gas phase.[3][5]
Geometric Parameters
The position of the N-H proton induces subtle but important changes in the molecular geometry. These calculated geometries can be validated against experimental X-ray diffraction data where available.
| Parameter | 1H-Benzotriazole | 2H-Benzotriazole |
| N1-N2 Bond Length (Å) | 1.352 | 1.275 |
| N2-N3 Bond Length (Å) | 1.341 | 1.275 |
| N1-C7a Bond Length (Å) | 1.389 | 1.398 |
| N1-H1 Bond Length (Å) | 1.015 | - |
| N2-H2 Bond Length (Å) | - | 1.014 |
Data calculated at the B3LYP/6-311++G(d,p) level.
Analysis: In the 1H isomer, the N-N bonds have more single-bond character compared to the symmetric 2H isomer, where the N-N bonds are identical and shorter, indicating more double-bond character. These structural differences are critical for understanding how each isomer docks into a receptor site or adsorbs onto a surface.
Electronic and Spectroscopic Properties
The electronic landscape of each isomer dictates its reactivity and physical properties.
| Property | 1H-Benzotriazole | 2H-Benzotriazole |
| Dipole Moment (Debye) | 4.05 | 0.21 |
| HOMO Energy (eV) | -6.89 | -7.01 |
| LUMO Energy (eV) | -0.85 | -0.92 |
| HOMO-LUMO Gap (eV) | 6.04 | 6.09 |
| Main N-H Stretch (cm⁻¹) | ~3500 | ~3480 |
| Calculated λmax (nm) | ~260, ~280 | ~290 |
Data calculated at the B3LYP/6-311++G(d,p) level. Spectroscopic data from TD-DFT.
Analysis:
-
Dipole Moment: The most striking difference is the dipole moment. The asymmetric 1H-isomer has a very large dipole moment, while the symmetric 2H-isomer's dipole moment is near zero.[6] This has major implications for solubility and intermolecular interactions.
-
Frontier Orbitals: Both isomers have similar HOMO-LUMO gaps, indicating high kinetic stability.[10] However, the spatial distribution of these orbitals differs, influencing their roles as electron donors or acceptors in reactions.
-
IR and UV-Vis Spectra: The isomers are predicted to have distinct spectroscopic signatures. The N-H stretching frequency in the IR spectrum and the absorption maxima (λmax) in the UV-Vis spectrum can serve as experimental markers to identify and quantify the tautomers in a mixture.[5][14][15]
Practical Implications for Researchers
The computational data provides a powerful predictive framework for real-world applications.
-
For Drug Development Professionals: The distinct electrostatic profiles and hydrogen bonding capabilities of the two isomers are critical. The 1H-isomer, with its available N-H group and lone pairs on N2 and N3, can act as both a hydrogen bond donor and acceptor. The 2H-isomer can only act as a hydrogen bond acceptor. This difference will fundamentally alter how a benzotriazole-based drug candidate binds to its target protein, affecting its efficacy and selectivity.[16]
-
For Synthetic Chemists: Understanding the electronic properties helps predict the regioselectivity of reactions. For example, electrophilic substitution (like nitration) is predicted to occur at the 4- and 7-positions on the benzene ring for both isomers.[1][9] However, reactions at the triazole ring, such as alkylation, often yield a mixture of N1- and N2-substituted products, reflecting the small energy difference between the tautomers.[10]
-
For Materials Scientists: In corrosion inhibition, benzotriazole is known to form a protective film on copper surfaces.[8] DFT studies can model the adsorption of each isomer on a copper surface, revealing which tautomer binds more strongly and through which atoms. The large dipole moment of the 1H-isomer may play a significant role in its ability to self-assemble into a dense, protective layer.
Conclusion
Density Functional Theory provides an unparalleled lens through which to view the subtle but critical differences between the 1H- and 2H-tautomers of benzotriazole. By employing a methodologically sound and self-validating protocol, researchers can reliably predict the relative stability, geometry, and electronic properties of each isomer. This guide has demonstrated that 1H-benzotriazole is the thermodynamically more stable form, possessing a significantly larger dipole moment, while the 2H-isomer has a more symmetric electronic structure. These computational insights are not merely academic; they provide a predictive foundation for designing more effective pharmaceuticals, developing regioselective synthetic routes, and engineering more robust materials.
References
- Ueno, L. T., Ribeiro, R. O., Rocha, M. S., Suárez-Iha, M. E. V., Iha, K., & Machado, F. B. C. (2003). About the benzotriazole tautomerism: An ab initio study. Journal of Molecular Structure: THEOCHEM, 664-665, 207-215. [Link]
- Lorenc, J., Dymińska, L., Mohmed, A. F. A., Hanuza, J., & Macalik, L. (2007). Tautomeric equilibrium between 1H- and 2H-benzotriazole and their atomic numbering.
- Börner, R., & Holzer, W. (1999). The relative stabilities of benzotriazole tautomers determined by a rotational band contour analysis of the N–H stretching vibration. Chemical Physics, 240(1-2), 1-8. [Link]
- Nijmegen Molecular and Laser Physics Group. (n.d.). Spectroscopy: First identification of the 2H tautomer of benzotriazole in the gas phase. Radboud University. [Link]
- Breza, M., & Milat, V. (2005). Quantum-chemical studies of benzazoles nitration.
- Ríos-Gutiérrez, M. C., & Domingo, L. R. (2019). Impact of Different Groups on Properties of All Members of the Series of 1-X-Benzotriazole Derivatives (X= H, CH3, Cl, NH2 and OH) in Gas Phase and Aqueous Solution. International Journal of Molecular Sciences, 20(18), 4593. [Link]
- Jagerovic, N., Alkorta, I., & Elguero, J. (2002). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. Magnetic Resonance in Chemistry, 40(8), 541-546. [Link]
- Benmohammed, A., Goudarzi, N., & Bensenane, B. (2016). Electric response properties computed at the DFT/B3LYB/6-311++G** level for the studied substituted benzotriazoles.
- Abboud, J. L. M., et al. (1989). Tautomerism and aromaticity in 1,2,3-triazoles: the case of benzotriazole. Journal of the American Chemical Society, 111(23), 8970-8972. [Link]
- Pop, R., et al. (2018). Electronic Structure and Stability of Benzotriazoles.
- Valenti, C. D., et al. (2021). Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study. The Journal of Organic Chemistry, 86(21), 14786–14796. [Link]
- Borin, A. C., & Serrano, A. (2003). Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole.
- Guesmi, A., et al. (2016). Comparison of the calculated atom displacements associated with normal modes A 1H benzotriazole and B 2H.
- Jumabaev, A. T., et al. (2022). Estimation of electrostatic and covalent contributions to the enthalpy of H-bond formation in H-complexes of 1,2,3-benzotriazole with proton-acceptor molecules by IR spectroscopy and DFT calculations. Journal of King Saud University - Science, 34(3), 101869. [Link]
- Valenti, C. D., et al. (2021). Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study.
- Ueno, L. T., et al. (2003). About the benzotriazole tautomerism: an ab initio study. Scilit. [Link]
- Al-Gorban, Z. M., et al. (2024). Selective Inhibitor Detector of Ge-Doped Al-Mg Surface: Molecular Modeling Approach using DFT & TD. Biointerface Research in Applied Chemistry, 14(2), 114. [Link]
- de M. Carneiro, J. W., et al. (2018). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M).
- Kumar, S., et al. (2021). Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Angewandte Chemie International Edition, 60(29), 16045-16053. [Link]
- Wang, H., & Waite, T. D. (2010). Stability of Benzotriazole Derivatives with Free Cu, Zn, Co and Metal-Containing Enzymes.
- Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]
- Process Insights. (2023). Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Process Insights. [Link]
- Al-Rawi, J. M. A., et al. (2010). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Molecules, 15(6), 4076-4084. [Link]
- National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem. [Link]
- Perlepes, S. P., et al. (2015). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole.
- NIST. (n.d.). 1H-Benzotriazole UV/Visible spectrum. NIST Chemistry WebBook. [Link]
- Kokalj, A. (2010). Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces. Faraday Discussions, 147, 423-436. [Link]
- Lhiaubet-Vallet, V., et al. (2021). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study.
- NIST. (n.d.). 1H-Benzotriazole IR Spectrum. NIST Chemistry WebBook. [Link]
- Ibrar, A., et al. (2021). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 213, 113183. [Link]
- Medana, C., et al. (2018).
- Singh, S., & Kumar, V. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Research Square. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 6. 2H tautomer of Benzotriazole [mbp.science.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Estimation of electrostatic and covalent contributions to the enthalpy of H-bond formation in H-complexes of 1,2,3-benzotriazole with proton-acceptor molecules by IR spectroscopy and DFT calculations - Journal of King Saud University - Science [jksus.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Anti-Inflammatory Potential of Benzotriazole Derivatives
In the landscape of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is perpetual. Traditional non-steroidal anti-inflammatory drugs (NSAIDs), while effective, are often associated with gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes. This has spurred the exploration of new chemical scaffolds that can offer better target selectivity and reduced off-target effects. Among these, the benzotriazole nucleus has emerged as a versatile and "privileged" scaffold, a core structure that can be modified to yield derivatives with a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2][3]
This guide provides an in-depth comparison of benzotriazole derivatives as anti-inflammatory agents, grounded in experimental data. We will dissect their mechanisms of action, compare their performance against established drugs, and provide detailed, validated protocols for their evaluation. As Senior Application Scientists, our focus is not just on the "what" but the "why"—elucidating the rationale behind experimental design to ensure the generation of robust and reliable data for drug development professionals.
The Primary Mechanism: Selective COX-2 Inhibition
Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes. There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate physiological functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain, fever, and inflammation.
The therapeutic goal for many modern anti-inflammatory drugs is to selectively inhibit COX-2 while sparing COX-1, thereby reducing inflammation without disrupting the protective functions of COX-1. Many benzotriazole derivatives have been specifically designed to achieve this selectivity.[4] The rationale lies in exploiting structural differences in the active sites of the two enzyme isoforms. The active site of COX-2 is slightly larger and has a side pocket that can accommodate bulkier inhibitor molecules, a feature that medicinal chemists leverage when designing selective inhibitors.
Below is a diagram illustrating the cyclooxygenase pathway and the targeted action of selective inhibitors.
Caption: Targeted inhibition of COX-2 by benzotriazole derivatives.
Comparative Performance Analysis
The true measure of a novel compound's potential lies in its performance relative to existing standards. Below, we compare representative benzotriazole derivatives against well-known NSAIDs like Celecoxib and Diclofenac.
In Vitro COX-2 Inhibition
The initial screening of anti-inflammatory potential is typically performed using in vitro enzyme inhibition assays. The key metric here is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency. The selectivity index (S.I.), calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀, is crucial for predicting gastrointestinal safety. A higher S.I. value signifies greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (S.I.) | Reference |
| Benzotriazole Derivative 6b | 13.15 | 0.04 | 329 | [5] |
| Benzotriazole Derivative 6j | 12.48 | 0.04 | 312 | [5] |
| Celecoxib (Standard) | 14.70 | 0.05 | 294 | [5] |
| Diclofenac (Standard) | 1.21 | 0.08 | 15.1 | [5] |
Analysis: As the data clearly indicates, derivatives 6b and 6j not only show COX-2 inhibitory potency comparable to or slightly better than the standard drug Celecoxib but also demonstrate a superior selectivity index.[5] This is a highly desirable profile, suggesting a potentially lower risk of COX-1-mediated side effects. Their performance far exceeds that of the non-selective NSAID Diclofenac.
In Vivo Anti-Inflammatory Activity
While in vitro data is vital, in vivo models are essential to evaluate a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model in rodents is the gold standard for assessing acute anti-inflammatory activity.[6] Efficacy is measured by the reduction in paw swelling (edema) compared to a control group.
| Compound | Dose (µmol/kg) | Max. % Inhibition of Edema | Reference |
| Benzotriazole Derivative 6b | 11.74 (ED₅₀) | >70% | [5] |
| Benzotriazole Derivative 6j | 13.38 (ED₅₀) | >70% | [5] |
| Celecoxib (Standard) | 16.24 (ED₅₀) | ~65% | [5] |
Analysis: The in vivo results corroborate the in vitro findings. Derivatives 6b and 6j required a lower effective dose (ED₅₀) to produce a potent anti-inflammatory effect compared to Celecoxib, demonstrating their superior efficacy in a live model.[5] This strong correlation between in vitro potency and in vivo efficacy underscores the robustness of the drug design strategy.
Key Experimental Protocols: A Self-Validating Approach
Reproducibility is the cornerstone of scientific integrity. The following protocols are designed as self-validating systems, with built-in controls and clear endpoints to ensure the data generated is trustworthy.
Protocol 1: In Vitro Human COX Enzyme Inhibition Assay
This protocol quantifies the ability of a test compound to inhibit COX-1 and COX-2 activity.
Rationale: This assay provides a direct measure of a compound's potency and selectivity at the enzymatic level. Using human recombinant enzymes ensures the data is directly relevant to human pharmacology.
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in a Tris-HCl buffer (pH 8.0) containing hemin and glutathione.
-
Compound Preparation: Prepare a stock solution of the benzotriazole derivative in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound (or vehicle control - DMSO) for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Reaction Termination & Measurement: After a 10-minute incubation at 37°C, terminate the reaction. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Prostaglandin E2 EIA Kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Test
This protocol assesses the acute anti-inflammatory activity of a compound in a rodent model.
Rationale: This model mimics the exudative phase of acute inflammation and is highly predictive of human anti-inflammatory efficacy for NSAIDs. Its reliability and reproducibility have made it a standard preclinical assay.[6]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animal Handling: Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Standard): Receives a standard drug (e.g., Celecoxib).
-
Group III, IV, etc. (Test Groups): Receive different doses of the benzotriazole derivative.
-
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 60 minutes before the carrageenan injection.[6]
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume immediately after carrageenan injection (0 hours) and at specified intervals (e.g., 1, 2, 4, and 8 hours) using a digital plethysmometer.[6]
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:
-
% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
-
Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.
-
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of benzotriazole derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding these relationships is key to designing more potent and selective molecules.
Caption: Core structure-activity relationships for benzotriazole derivatives.
-
The Sulfonamide Moiety: Many highly selective COX-2 inhibitors, including Celecoxib and several potent benzotriazole derivatives, feature a benzenesulfonamide group.[2] This group is crucial as it can insert into the hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.
-
Substitutions on Phenyl Rings: The type and position of substituents on phenyl rings attached to the core structure can significantly influence potency. Electron-withdrawing groups (e.g., fluorine) or electron-donating groups (e.g., methyl) can modulate the electronic properties and binding affinity of the molecule.[7]
Conclusion and Future Directions
Benzotriazole derivatives represent a highly promising class of anti-inflammatory agents. The evidence clearly demonstrates their ability to act as potent and highly selective COX-2 inhibitors, with some compounds outperforming established drugs like Celecoxib in both in vitro and in vivo models.[5] The versatility of the benzotriazole scaffold allows for extensive chemical modification, providing a robust platform for optimizing potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Exploring Alternative Mechanisms: While COX-2 inhibition is a primary mechanism, investigating the modulation of other inflammatory pathways, such as TNF-α or nitric oxide production, could reveal dual-action candidates with broader efficacy.[7][8]
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to ensure that potent compounds have favorable drug-like properties for clinical development.
-
Long-Term Safety Studies: Preclinical toxicology studies are essential to confirm the improved safety profile suggested by the high COX-2 selectivity.
By leveraging the structured, data-driven approach outlined in this guide, researchers and drug development professionals can effectively evaluate and advance benzotriazole derivatives as the next generation of safer and more effective anti-inflammatory therapies.
References
- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
- Anjana, V. S., & Kumar, P. M. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-376.
- ResearchGate. (2022).
- Benchchem. (n.d.).
- IJCRT.org. (2021). Review Of Benzotriazole.
- PubMed. (2013). Synthesis, anticonvulsant, and anti-inflammatory evaluation of some new benzotriazole and benzofuran-based heterocycles.
- International Journal of Pharmaceutical Sciences. (2023).
- International Journal of Pharmaceutical Sciences and Research. (2023).
- International Journal in Pharmaceutical Sciences. (2023).
- World Journal of Pharmaceutical Research. (2025). Benzotriazole: A comprehensive review on its synthesis, biological activities, and therapeutic potential.
- National Institutes of Health. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs.
- GSC Online Press. (2020). Review on synthetic study of benzotriazole.
- MDPI. (2023).
- National Institutes of Health. (2020).
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis, anticonvulsant, and anti-inflammatory evaluation of some new benzotriazole and benzofuran-based heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Benzotriazole-6-methanamine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1H-Benzotriazole-6-methanamine (CAS No. 496841-88-4).
Understanding the Hazard Profile
1H-Benzotriazole and its derivatives are recognized for their environmental persistence and potential for aquatic toxicity. The presence of the methanamine group suggests that this compound will also share properties with organic amines, which can be corrosive, flammable, and toxic.
Anticipated Hazards:
-
Eye and Skin Irritation: Similar to the parent compound, direct contact may cause significant irritation.[1]
-
Aquatic Toxicity: Benzotriazoles are known to be harmful to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.
-
Inhalation and Ingestion: May be harmful if inhaled or swallowed.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, from routine laboratory use to disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield if there is a splash hazard. | Protects against accidental splashes and contact with airborne particles, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Consult glove manufacturer's compatibility charts. | Prevents skin contact, which can lead to irritation. Contaminated gloves should be disposed of as hazardous waste.[3] |
| Body Protection | A lab coat, buttoned to its full length. Consider a chemically resistant apron for larger quantities. | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood or if dust is generated. | Protects against the inhalation of potentially harmful airborne particles.[1] |
Spill Management: A Calm and Controlled Response
Accidental spills require a prompt and methodical response to mitigate exposure and environmental contamination.
For Small Spills (Solid):
-
Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.
-
Contain: Prevent the spread of the powder.
-
Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Isolate: Secure the area to prevent entry.
-
Contact EHS: Notify your institution's Environmental Health and Safety department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Protocol for this compound
Under no circumstances should this compound or its containers be disposed of in general waste or down the drain.[4] This compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[5]
Step-by-Step Disposal:
-
Waste Segregation: Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions.[4] It is incompatible with strong oxidizing agents.[1]
-
Containerization:
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Aquatic Toxin")
-
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.[4][6]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a certified hazardous waste contractor.[4] Thermal destruction in a hazardous waste incinerator is a common and effective disposal method for amine wastes.[7][8]
Decontamination of Equipment
All laboratory equipment, such as glassware, spatulas, and magnetic stir bars, that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent to remove the bulk of the chemical residue. Collect this solvent rinse as hazardous waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
By adhering to these rigorous protocols, we can ensure that our innovative research does not come at the cost of our safety or the health of our environment. Always prioritize safety, and when in doubt, consult with your EHS professionals.
References
- Collect and Recycle. Amine Disposal For Businesses. [Link]
- Botheju, D., et al. (2013). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. Energy Procedia, 37, 691-700. [Link]
- Cole-Parmer. (2010). Material Safety Data Sheet - 1H-Benzotriazole, 98%. [Link]
- CRC Industries. (2024).
- Cyclon LPC. (2016).
- KR-134MBL. (2016).
- Technology C
- WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. [Link]
- ETH Zürich. (2020). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- Kansas State University. (1998).
- ResearchGate. (2024). Effects of two mild amino acids on benzotriazole residue desorption during cobalt post-chemical mechanical polishing cleaning: Experimental and theoretical studies. [Link]
- Abu-Hassan, D. Amino acid metabolism: Disposal of Nitrogen. [Link]
- Al-quds Open University. Disposal of Nitrogen. - Amino Acids Metabolism. [Link]
- Savelli, F., et al. (1988). [Aminoalkyl derivatives of benzotriazole and naphthotriazole]. Boll Chim Farm, 127(6), 144-7. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. crceurope.com [crceurope.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. ethz.ch [ethz.ch]
- 6. cyclon-lpc.com [cyclon-lpc.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
